Stearyl-CoA
Description
Properties
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] octadecanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H70N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(48)67-23-22-41-29(47)20-21-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-45-31-35(40)43-26-44-36(31)46/h26-28,32-34,38,49-50H,4-25H2,1-3H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54)/t28-,32-,33-,34+,38-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIARJEKBADXQJG-LFZQUHGESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H70N7O17P3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80863110 | |
| Record name | Stearoyl-coenzyme A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80863110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1034.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Stearoyl-CoA | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001114 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
362-66-3 | |
| Record name | Stearoyl-CoA | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=362-66-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Stearoyl-coenzyme A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000362663 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stearoyl-coenzyme A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80863110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S-stearoylcoenzyme A | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.045 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | STEARYL COENZYME A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OBC49BV194 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Stearoyl-CoA | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001114 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Complete Biosynthesis Pathway of Stearyl-CoA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the complete biosynthesis pathway of Stearyl-CoA, an essential 18-carbon saturated fatty acyl-CoA. The synthesis of this compound is a critical process in cellular metabolism, providing a key substrate for the formation of various lipids, including phospholipids, triglycerides, and cholesterol esters. Understanding this pathway is paramount for research in metabolic diseases, oncology, and the development of novel therapeutics targeting lipid metabolism.
Overview of this compound Biosynthesis
The biosynthesis of this compound is a multi-step process that originates with the fundamental building block, Acetyl-CoA. The pathway can be broadly divided into two major stages:
-
De Novo Fatty Acid Synthesis: The initial synthesis of the 16-carbon saturated fatty acyl-CoA, Palmitoyl-CoA, from Acetyl-CoA in the cytoplasm.
-
Microsomal Fatty Acid Elongation: The subsequent elongation of Palmitoyl-CoA to the 18-carbon this compound in the endoplasmic reticulum.
De Novo Synthesis of Palmitoyl-CoA
The de novo synthesis of fatty acids is a cyclical process catalyzed by a multi-enzyme complex known as Fatty Acid Synthase (FAS). The process begins with the carboxylation of Acetyl-CoA to form Malonyl-CoA, the committed step in fatty acid synthesis.
Carboxylation of Acetyl-CoA
-
Enzyme: Acetyl-CoA Carboxylase (ACC)
-
Substrates: Acetyl-CoA, ATP, Bicarbonate (HCO₃⁻)
-
Product: Malonyl-CoA
-
Description: This irreversible reaction is the primary regulatory point for de novo fatty acid synthesis. ACC is subject to allosteric regulation by citrate (B86180) (activator) and long-chain fatty acyl-CoAs (inhibitor), as well as covalent modification via phosphorylation.
Fatty Acid Synthase (FAS) Cycle
The FAS complex catalyzes a repeating four-step sequence, adding two carbons from Malonyl-CoA to the growing fatty acyl chain in each cycle. The cycle begins with the priming of FAS with one molecule of Acetyl-CoA.
-
Condensation: Acetyl-CoA and Malonyl-CoA are transferred to the acyl carrier protein (ACP) domain of FAS. The initial condensation reaction combines the acetyl group with the malonyl group, releasing CO₂.
-
Reduction: The resulting β-ketoacyl-ACP is reduced to a β-hydroxyacyl-ACP, utilizing NADPH as the reducing agent.
-
Dehydration: A molecule of water is removed to form a trans-α,β-enoyl-ACP.
-
Reduction: The double bond is reduced, again using NADPH, to form a saturated acyl-ACP.
This four-step cycle is repeated six more times, with Malonyl-CoA serving as the two-carbon donor in each cycle, ultimately yielding Palmitoyl-ACP. The final product, Palmitoyl-CoA, is released from the ACP by the action of a thioesterase.
Microsomal Elongation of Palmitoyl-CoA to this compound
The conversion of Palmitoyl-CoA to this compound occurs in the endoplasmic reticulum through a microsomal fatty acid elongation system. This system is distinct from the cytosolic FAS and involves a series of membrane-bound enzymes. The overall process adds a two-carbon unit from Malonyl-CoA to Palmitoyl-CoA.[1]
This elongation process also consists of a four-step cycle:
-
Condensation: This is the rate-limiting step, where Palmitoyl-CoA is condensed with Malonyl-CoA to form a β-ketoacyl-CoA. This reaction is catalyzed by a family of enzymes known as fatty acid elongases (Elovl).
-
Reduction: The β-ketoacyl-CoA is then reduced to a 3-hydroxyacyl-CoA by a β-ketoacyl-CoA reductase, using NADPH as the electron donor.
-
Dehydration: A 3-hydroxyacyl-CoA dehydratase catalyzes the removal of a water molecule to form a trans-2,3-enoyl-CoA.
-
Reduction: Finally, a trans-2,3-enoyl-CoA reductase utilizes NADPH to reduce the double bond, yielding the elongated 18-carbon this compound.
Key Enzymes in Palmitoyl-CoA Elongation
The specificity and rate of the elongation process are primarily determined by the fatty acid elongase (Elovl) enzymes. Several members of the Elovl family have been identified, with varying substrate specificities. For the elongation of saturated fatty acids like Palmitoyl-CoA, the following elongases are of particular importance:
-
Elovl1: Exhibits activity towards a broad range of saturated and monounsaturated fatty acyl-CoAs, including Palmitoyl-CoA.[2]
-
Elovl3: Also demonstrates activity with saturated and monounsaturated fatty acyl-CoAs.[3]
-
Elovl6: Shows a preference for the elongation of C12-C16 saturated and monounsaturated fatty acyl-CoAs, making it a key enzyme in the conversion of Palmitoyl-CoA to this compound.
Quantitative Data
The following table summarizes the available quantitative data for the kinetic parameters of the key enzymes involved in the elongation of Palmitoyl-CoA. It is important to note that obtaining precise kinetic data for membrane-bound enzymes like the elongases can be challenging, and values may vary depending on the experimental system and conditions.
| Enzyme | Substrate | Km (µM) | Vmax (pmol/min/µg protein) | Source Organism/System |
| ELOVL6 | Palmitoyl-CoA | 1.22 | 0.79 | Purified 3xFLAG-ELOVL6 reconstituted into proteoliposomes |
| ELOVL6 | Malonyl-CoA | 6.46 | 1.03 | Purified 3xFLAG-ELOVL6 reconstituted into proteoliposomes |
Note: Comprehensive kinetic data for ELOVL1 and ELOVL3 with Palmitoyl-CoA as a substrate is limited in the current literature.
Experimental Protocols
In Vitro Fatty Acid Elongation Assay for this compound Synthesis
This protocol describes a method to measure the in vitro conversion of Palmitoyl-CoA to this compound using microsomal fractions.
Materials:
-
Microsomal protein fraction isolated from a relevant cell line or tissue (e.g., liver).
-
[1-¹⁴C]Palmitoyl-CoA (or other radiolabeled Palmitoyl-CoA).
-
Malonyl-CoA.
-
NADPH.
-
Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4).
-
Stopping solution (e.g., 10% KOH in methanol).
-
Scintillation cocktail and counter.
-
Thin-layer chromatography (TLC) plates and developing solvent (e.g., petroleum ether:diethyl ether:acetic acid, 80:20:1, v/v/v).
Procedure:
-
Microsome Preparation: Isolate microsomes from the desired source using standard differential centrifugation techniques. Determine the protein concentration of the microsomal fraction using a standard protein assay (e.g., Bradford assay).
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:
-
Microsomal protein (e.g., 50-100 µg).
-
Reaction buffer.
-
Malonyl-CoA (e.g., 50 µM).
-
NADPH (e.g., 200 µM).
-
-
Initiation: Start the reaction by adding [1-¹⁴C]Palmitoyl-CoA (e.g., 10 µM, specific activity ~50 dpm/pmol).
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).
-
Termination: Stop the reaction by adding the stopping solution.
-
Saponification: Saponify the fatty acyl-CoAs by incubating at 70°C for 1 hour.
-
Extraction: Acidify the reaction mixture with HCl and extract the fatty acids with hexane.
-
Analysis:
-
Scintillation Counting: Evaporate the hexane and measure the radioactivity of the extracted fatty acids using a scintillation counter to determine the total amount of elongated product.
-
TLC Analysis: Alternatively, spot the hexane extract onto a TLC plate and develop the chromatogram. Visualize the separated fatty acids (e.g., using iodine vapor or a phosphorimager for radiolabeled compounds). Scrape the spots corresponding to Palmitic acid and Stearic acid and quantify the radioactivity in each to determine the conversion rate.
-
Regulatory Pathways
The biosynthesis of this compound is tightly regulated at the transcriptional level, primarily by the sterol regulatory element-binding protein-1c (SREBP-1c) and the liver X receptor (LXR).
SREBP-1c Activation and Signaling
SREBP-1c is a transcription factor that upregulates the expression of genes involved in fatty acid synthesis and elongation, including the Elovl genes.[4] SREBP-1c is synthesized as an inactive precursor bound to the endoplasmic reticulum membrane. Its activation involves a multi-step process:
-
ER to Golgi Translocation: In response to cellular signals such as insulin, the SREBP-1c/SCAP complex is transported from the ER to the Golgi apparatus.
-
Proteolytic Cleavage: In the Golgi, SREBP-1c undergoes two sequential proteolytic cleavages by Site-1 Protease (S1P) and Site-2 Protease (S2P).[5]
-
Nuclear Translocation: The released N-terminal domain of SREBP-1c (nSREBP-1c) translocates to the nucleus.
-
Gene Transcription: In the nucleus, nSREBP-1c binds to Sterol Regulatory Elements (SREs) in the promoter regions of its target genes, thereby activating their transcription.
LXR Regulation of Lipogenesis
Liver X receptors (LXRs) are nuclear receptors that play a crucial role in cholesterol and fatty acid metabolism. Upon activation by oxysterols (oxidized derivatives of cholesterol), LXRs form a heterodimer with the retinoid X receptor (RXR) and bind to LXR response elements (LXREs) in the promoter of target genes. One of the key target genes of LXR is SREBF1, the gene encoding SREBP-1c.[6] By inducing the expression of SREBP-1c, LXR indirectly promotes the entire lipogenic program, including the synthesis of this compound.
Logical Workflow for Studying this compound Biosynthesis
The following diagram outlines a logical workflow for investigating the biosynthesis of this compound, from initial gene expression analysis to functional enzymatic assays.
References
- 1. Mammalian Fatty Acid Elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. On the pivotal role of Elovl3/ELOVL3 in meibogenesis and ocular physiology of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sterol regulatory element-binding protein - Wikipedia [en.wikipedia.org]
- 5. Sterol Regulatory Element-binding Protein (SREBP) Cleavage Regulates Golgi-to-Endoplasmic Reticulum Recycling of SREBP Cleavage-activating Protein (SCAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of mouse sterol regulatory element-binding protein-1c gene (SREBP-1c) by oxysterol receptors, LXRα and LXRβ - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Cellular Localization and Trafficking of Stearyl-CoA Pools
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stearyl-CoA, an 18-carbon saturated fatty acyl-CoA, is a critical intermediate in cellular lipid metabolism. Its conversion to the monounsaturated oleoyl-CoA by Stearoyl-CoA Desaturase (SCD) is a rate-limiting step in the synthesis of triglycerides, phospholipids, and cholesterol esters. The subcellular localization and trafficking of this compound pools are tightly regulated processes that are crucial for maintaining membrane fluidity, energy homeostasis, and cellular signaling. Dysregulation of this compound metabolism is implicated in various metabolic diseases, including obesity, diabetes, and non-alcoholic fatty liver disease. This technical guide provides a comprehensive overview of the current understanding of the cellular localization and trafficking of this compound, with a focus on the experimental methodologies used to study these processes. We present detailed protocols for key experiments, summarize available data on subcellular acyl-CoA distribution, and provide visual representations of the key pathways and experimental workflows to aid researchers in this field.
Cellular Localization of this compound Pools
The synthesis and metabolism of this compound are compartmentalized within the cell, leading to distinct pools in various organelles. The primary site of this compound metabolism is the endoplasmic reticulum (ER) , where the key enzyme Stearoyl-CoA Desaturase (SCD) is located.[1]
1.1. Endoplasmic Reticulum (ER): The Hub of this compound Metabolism
The ER is the central organelle for the synthesis of monounsaturated fatty acids. This compound, derived from either de novo synthesis or dietary sources, is converted to oleoyl-CoA by SCD1, an integral membrane protein of the ER.[1] This conversion is a critical regulatory point in lipid metabolism.
1.2. Mitochondria: The Powerhouse and a Site of Fatty Acid Oxidation
While the primary site of this compound desaturation is the ER, mitochondria also play a role in fatty acid metabolism. Long-chain fatty acids are transported into the mitochondria for β-oxidation to generate ATP. The transport of fatty acyl-CoAs into the mitochondrial matrix is a highly regulated process.
1.3. Lipid Droplets: Storage Depots for Neutral Lipids
Lipid droplets (LDs) are organelles that store neutral lipids, primarily triglycerides and sterol esters. The synthesis of these storage lipids requires oleoyl-CoA, the product of this compound desaturation. Therefore, the trafficking of fatty acyl-CoAs from the ER to LDs is a crucial step in lipid storage. Recent proteomic studies have identified numerous enzymes involved in lipid metabolism, including acyl-CoA synthetases, on the surface of LDs.
1.4. Quantitative Distribution of Acyl-CoA Pools
Precise quantitative data on the subcellular concentrations of this compound are currently limited in the scientific literature. However, advances in mass spectrometry-based techniques, such as Stable Isotope Labeling of Essential nutrients in cell Culture - Sub-cellular Fractionation (SILEC-SF), are enabling the quantification of various acyl-CoA species in different organelles. While specific values for this compound are not yet widely reported, these methods provide a framework for future investigations. The table below summarizes the relative abundance of long-chain acyl-CoAs in different subcellular compartments based on current knowledge.
| Organelle | Key Enzymes Involved in this compound Metabolism | Relative Abundance of Long-Chain Acyl-CoAs |
| Endoplasmic Reticulum (ER) | Stearoyl-CoA Desaturase 1 (SCD1), Acyl-CoA Synthetases (ACSLs), Diacylglycerol Acyltransferase (DGAT) | High |
| Mitochondria | Acyl-CoA Synthetases (ACSLs), Carnitine Palmitoyltransferase (CPT) | Moderate |
| Lipid Droplets (LDs) | Acyl-CoA Synthetases (ACSLs), Adipose Triglyceride Lipase (ATGL) | Variable (dependent on metabolic state) |
| Peroxisomes | Acyl-CoA Synthetases (ACSLs) | Low |
| Cytosol | Acyl-CoA Binding Proteins (ACBPs) | Low (buffered by ACBPs) |
Trafficking Mechanisms of this compound
The movement of this compound and other long-chain fatty acyl-CoAs between organelles is a complex process mediated by protein transporters and inter-organelle contact sites.
2.1. The Role of Acyl-CoA Binding Proteins (ACBPs)
Acyl-CoA binding proteins are a family of cytosolic proteins that bind to long-chain fatty acyl-CoAs with high affinity.[2][3] They are thought to function as intracellular carriers, protecting the cell from the detergent-like properties of free acyl-CoAs and delivering them to specific enzymes and organelles.[2]
2.2. Fatty Acid Transport Proteins (FATPs) and Acyl-CoA Synthetases (ACSLs)
The uptake of fatty acids into cells and their subsequent activation to acyl-CoAs is facilitated by a group of proteins including Fatty Acid Transport Proteins (FATPs) and Acyl-CoA Synthetases (ACSLs). Some FATP isoforms possess intrinsic acyl-CoA synthetase activity, a process termed "vectorial acylation," where transport is directly coupled to activation. FATP2 and various ACSL isoforms are known to be involved in the transport and activation of long-chain fatty acids.[4][5][6][7] FATP2 and FATP4 have been localized to the ER, while ACSL1 is found at the mitochondria.[6][7]
2.3. Inter-organelle Contact Sites
Direct communication and transfer of lipids between organelles can occur at membrane contact sites.
-
ER-Mitochondria Contact Sites: These specialized membrane domains are crucial for the exchange of lipids and calcium between the ER and mitochondria. They are implicated in the transfer of fatty acids for β-oxidation.
-
ER-Lipid Droplet Contact Sites: The biogenesis of lipid droplets occurs at the ER membrane. These contact sites are essential for the transfer of newly synthesized neutral lipids, which are formed from the products of this compound metabolism, into the core of the lipid droplet.[8][9][10][11]
Signaling Pathways and Experimental Workflows
This compound Metabolism and Trafficking Pathway
References
- 1. Biochemical and physiological function of stearoyl-CoA desaturase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acyl-CoA-binding protein - Wikipedia [en.wikipedia.org]
- 3. Advances in Understanding the Acyl-CoA-Binding Protein in Plants, Mammals, Yeast, and Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 5. Fatty Acid Transport Proteins: Targeting FATP2 as a Gatekeeper Involved in the Transport of Exogenous Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overexpression of CD36 and Acyl-CoA Synthetases FATP2, FATP4 and ACSL1 Increases Fatty Acid Uptake in Human Hepatoma Cells [medsci.org]
- 7. Overexpression of CD36 and Acyl-CoA Synthetases FATP2, FATP4 and ACSL1 Increases Fatty Acid Uptake in Human Hepatoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Lipid Droplet-Organelle Contact Sites as Hubs for Fatty Acid Metabolism, Trafficking, and Metabolic Channeling [frontiersin.org]
- 9. Lipid Droplet-Organelle Contact Sites as Hubs for Fatty Acid Metabolism, Trafficking, and Metabolic Channeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | A Unique Junctional Interface at Contact Sites Between the Endoplasmic Reticulum and Lipid Droplets [frontiersin.org]
- 11. Lipid Droplet-Organelle Contact Sites as Hubs for Fatty Acid Metabolism, Trafficking, and Metabolic Channeling - PMC [pmc.ncbi.nlm.nih.gov]
The Central Role of Stearyl-CoA: A Technical Guide to its Primary Enzymatic Consumers
For Immediate Release
[City, State] – December 17, 2025 – A comprehensive technical guide released today offers an in-depth analysis of the primary enzymes that utilize stearyl-coenzyme A (Stearyl-CoA) as a substrate, providing a critical resource for researchers, scientists, and drug development professionals. This guide details the function, kinetics, and metabolic significance of these enzymes, presenting quantitative data, detailed experimental protocols, and novel pathway visualizations to accelerate research and development in metabolic diseases, oncology, and beyond.
This compound, an 18-carbon saturated fatty acyl-CoA, stands at a crucial metabolic crossroads. Its fate, dictated by a cohort of specific enzymes, has profound implications for cellular processes ranging from membrane fluidity and energy storage to the synthesis of bioactive signaling molecules. This guide illuminates the key enzymatic players that direct the metabolic flux of this compound, shaping cellular health and disease.
Key Enzymes Utilizing this compound
The primary enzymes that metabolize this compound are integral to several major metabolic pathways:
-
Stearoyl-CoA Desaturase (SCD): As the rate-limiting enzyme in the synthesis of monounsaturated fatty acids, SCD introduces a double bond into this compound to produce oleoyl-CoA.[1][2][3] This conversion is fundamental for the synthesis of triglycerides, cholesterol esters, and membrane phospholipids, thereby regulating membrane fluidity and lipid-based signaling.[1][2]
-
Ceramide Synthases (CerS): This family of enzymes utilizes this compound in the de novo synthesis of ceramides, the backbone of sphingolipids. Specifically, CerS1 shows a preference for this compound, leading to the formation of C18-ceramide, a key molecule in cellular signaling, apoptosis, and stress responses.
-
Glycerol-3-Phosphate Acyltransferases (GPATs): These enzymes catalyze the initial and rate-limiting step in the de novo synthesis of glycerolipids, including triglycerides and phospholipids.[4] GPATs transfer a fatty acyl group from acyl-CoAs, including this compound, to glycerol-3-phosphate.[4] Different GPAT isoforms exhibit varying substrate specificities and subcellular localizations.[4][5]
-
Acyl-CoA Thioesterases (ACOTs): This group of enzymes hydrolyzes acyl-CoAs, including this compound, into free fatty acids and coenzyme A. This action regulates the intracellular pools of these molecules, thereby influencing fatty acid metabolism and signaling.[6]
-
Acyl-CoA Oxidases (ACOX): These are the first and rate-limiting enzymes in the peroxisomal β-oxidation pathway.[7] They catalyze the desaturation of acyl-CoAs, including long-chain saturated fatty acyl-CoAs, contributing to fatty acid catabolism.
-
Carnitine Palmitoyltransferase I (CPT1): As a key regulator of mitochondrial fatty acid oxidation, CPT1 facilitates the transport of long-chain fatty acids into the mitochondria by converting acyl-CoAs to acylcarnitines.
Quantitative Analysis of Enzyme-Substrate Interactions
Understanding the kinetic parameters of these enzymes is crucial for predicting their physiological roles and for the development of targeted therapeutics. The following table summarizes the available quantitative data for the interaction of these enzymes with this compound and other relevant long-chain fatty acyl-CoAs.
| Enzyme Family | Specific Enzyme/Isoform | Substrate | K_m (µM) | V_max (nmol/min/mg) | Tissue/Organism | Reference |
| Stearoyl-CoA Desaturase | SCD1 | Stearoyl-CoA | ~5 | Not Reported | Mouse Liver | [8] |
| Palmitoyl-CoA | Not Reported | Not Reported | Mouse Liver | [1][2] | ||
| Glycerol-3-Phosphate Acyltransferase | GPAT1 | Palmitoyl-CoA | Low µM range | Not Reported | Mammalian Liver | [4] |
| GPAT1 | Oleoyl-CoA | Less effective substrate than Palmitoyl-CoA | Not Reported | Mammalian | [4] | |
| GPAT2 | Palmitoyl-CoA | No preference over Oleoyl-CoA | Not Reported | Mammalian | [4] | |
| GPAT2 | Oleoyl-CoA | No preference over Palmitoyl-CoA | Not Reported | Mammalian | [4] | |
| GPAT3 | Oleoyl-CoA | Preferred substrate | Not Reported | Human Adipose Tissue | ||
| GPAT4 | Palmitoyl-CoA | Mild preference over Stearoyl-CoA | Not Reported | Mouse | ||
| GPAT4 | Stearoyl-CoA | Low activity | Not Reported | Mouse | ||
| Acyl-CoA Oxidase | Peroxisomal ACOX | Lauroyl-CoA (C12:0) | Not Reported | >4.5-fold higher than Palmitoyl-CoA | Not Reported | [9] |
| Peroxisomal ACOX | Palmitoyl-CoA (C16:0) | Not Reported | Not Reported | Not Reported | [9] | |
| Peroxisomal ACOX | Oleoyl-CoA | Better substrate than Stearoyl-CoA | Not Reported | Rat Liver |
Metabolic Pathways and Regulatory Networks
The enzymatic utilization of this compound is embedded within complex and interconnected metabolic and signaling pathways. The following diagrams, generated using the DOT language, illustrate these relationships.
Experimental Protocols
This guide provides detailed methodologies for the key experiments cited, enabling researchers to replicate and build upon existing findings.
Stearoyl-CoA Desaturase (SCD) Activity Assay
This protocol is adapted from methods used to assay the terminal enzyme of the stearoyl-CoA desaturase system.[10]
Objective: To measure the conversion of radiolabeled Stearoyl-CoA to Oleoyl-CoA.
Materials:
-
Chick embryo liver microsomes (lacking desaturase activity)
-
[1-¹⁴C]Stearoyl-CoA
-
NADH
-
Triton X-100
-
Bovine Serum Albumin (BSA)
-
Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
Thin-layer chromatography (TLC) plates
-
Scintillation counter and fluid
Procedure:
-
Enzyme Preparation: Solubilize the SCD-containing sample.
-
Complementation: Pre-incubate the solubilized SCD enzyme with chick embryo liver microsomes in the presence of 1% Triton X-100. This forms a catalytically active complex.
-
Reaction Initiation: Initiate the desaturation reaction by adding the enzyme-microsome complex to a reaction mixture containing reaction buffer, NADH, BSA, and [1-¹⁴C]Stearoyl-CoA. The final Triton X-100 concentration in the assay should be optimized (e.g., 0.1-0.15%).
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 10-30 minutes).
-
Reaction Termination: Stop the reaction by adding a solution to saponify the lipids (e.g., alcoholic KOH).
-
Lipid Extraction: Acidify the mixture and extract the fatty acids into an organic solvent (e.g., hexane).
-
TLC Separation: Spot the extracted fatty acids onto a TLC plate and develop the plate using a suitable solvent system to separate stearic acid and oleic acid.
-
Quantification: Scrape the spots corresponding to stearic acid and oleic acid into separate scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculation: Calculate the percentage of Stearoyl-CoA converted to Oleoyl-CoA.
Glycerol-3-Phosphate Acyltransferase (GPAT) Activity Assay
This protocol is based on methods for measuring GPAT activity in tissue homogenates.[11]
Objective: To measure the incorporation of radiolabeled glycerol-3-phosphate into lysophosphatidic acid.
Materials:
-
Tissue or cell homogenate
-
[³H]Glycerol-3-phosphate
-
Stearoyl-CoA (or other fatty acyl-CoA)
-
Reaction buffer (e.g., Tris-HCl, pH 7.5) containing MgCl₂, DTT, and NaF
-
Bovine Serum Albumin (BSA, fatty acid-free)
-
N-ethylmaleimide (NEM) for distinguishing mitochondrial (NEM-resistant) from microsomal (NEM-sensitive) activity
-
Organic solvents for lipid extraction (e.g., chloroform/methanol)
-
TLC plates
-
Scintillation counter and fluid
Procedure:
-
Sample Preparation: Prepare a whole tissue extract or microsomal/mitochondrial fractions from the sample.
-
NEM Treatment (Optional): To measure NEM-resistant GPAT activity (primarily GPAT1), pre-incubate the sample with NEM.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing reaction buffer, BSA, [³H]Glycerol-3-phosphate, and the fatty acyl-CoA substrate.
-
Reaction Initiation: Start the reaction by adding the sample homogenate to the reaction mixture.
-
Incubation: Incubate at 37°C for a defined period (e.g., 10-20 minutes).
-
Reaction Termination and Lipid Extraction: Stop the reaction by adding chloroform/methanol. Perform a lipid extraction to isolate the lipid products.
-
TLC Separation: Separate the lipid extract on a TLC plate to resolve lysophosphatidic acid from other lipids.
-
Quantification: Scrape the lysophosphatidic acid spot, add scintillation fluid, and quantify the radioactivity.
-
Calculation: Determine the specific activity of GPAT in nmol/min/mg protein.
Acyl-CoA Oxidase (ACOX) Activity Assay
This protocol describes a fluorometric assay for peroxisomal ACOX activity.[9]
Objective: To measure the production of hydrogen peroxide (H₂O₂) resulting from the oxidation of a fatty acyl-CoA.
Materials:
-
Sample homogenate
-
Lauroyl-CoA (or other fatty acyl-CoA)
-
4-Hydroxyphenylacetic acid
-
Horseradish peroxidase (HRP)
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Fluorometer
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer, 4-hydroxyphenylacetic acid, and HRP.
-
Reaction Initiation: Add the sample homogenate and the acyl-CoA substrate to the reaction mixture.
-
Measurement: Immediately measure the increase in fluorescence over time in a fluorometer (excitation ~320 nm, emission ~405 nm). The ACOX-catalyzed reaction produces H₂O₂, which, in the presence of HRP, oxidizes 4-hydroxyphenylacetic acid to a fluorescent product.
-
Standard Curve: Generate a standard curve using known concentrations of H₂O₂ to quantify the amount of H₂O₂ produced in the enzymatic reaction.
-
Calculation: Calculate the ACOX activity in terms of H₂O₂ produced per unit time per milligram of protein.
This in-depth guide serves as a valuable resource for the scientific community, fostering a deeper understanding of the critical role of this compound and its metabolizing enzymes in health and disease. The detailed data and protocols provided are intended to facilitate further research and the development of novel therapeutic strategies targeting these key metabolic pathways.
References
- 1. Role of stearoyl-coenzyme A desaturase in regulating lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical and physiological function of stearoyl-CoA desaturase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stearoyl-CoA 9-desaturase - Wikipedia [en.wikipedia.org]
- 4. aocs.org [aocs.org]
- 5. mdpi.com [mdpi.com]
- 6. Thioesterase enzyme families: Functions, structures, and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expression Plasticity of Peroxisomal Acyl-Coenzyme A Oxidase Genes Implies Their Involvement in Redox Regulation in Scallops Exposed to PST-Producing Alexandrium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gsartor.org [gsartor.org]
- 9. Determination of peroxisomal fatty acyl-CoA oxidase activity using a lauroyl-CoA-based fluorometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. More insights into a human adipose tissue GPAT activity assay - PMC [pmc.ncbi.nlm.nih.gov]
How is the intracellular concentration of Stearyl-CoA regulated?
An In-depth Technical Guide on the Intracellular Regulation of Stearyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, a C18:0 saturated fatty acyl-CoA, occupies a central position in cellular metabolism, serving as a key substrate for the synthesis of various lipids, including phospholipids, triglycerides, and cholesterol esters. Its conversion to the monounsaturated fatty acyl-CoA, oleoyl-CoA, by Stearoyl-CoA Desaturase-1 (SCD1) is a critical regulatory node in lipid metabolism. The intracellular concentration of this compound is meticulously controlled through a multi-layered regulatory network that encompasses transcriptional, allosteric, and covalent modifications of key enzymes. This technical guide provides a comprehensive overview of these regulatory mechanisms, presenting quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways to aid researchers, scientists, and drug development professionals in their understanding of this vital metabolic hub.
Core Regulatory Pathways
The intracellular concentration of this compound is primarily determined by the balance between its de novo synthesis, elongation from shorter-chain fatty acids, and its conversion to other lipid species, predominantly oleoyl-CoA. The key enzymes governing these processes are Acetyl-CoA Carboxylase (ACC), Fatty Acid Synthase (FASN), and Stearoyl-CoA Desaturase-1 (SCD1).
De Novo Synthesis of Fatty Acids
The synthesis of fatty acids begins with the carboxylation of acetyl-CoA to malonyl-CoA, a reaction catalyzed by ACC. FASN then iteratively condenses acetyl-CoA and malonyl-CoA to produce palmitoyl-CoA (C16:0), which can be further elongated to this compound.
Desaturation of this compound
SCD1, an enzyme located in the endoplasmic reticulum, introduces a double bond in this compound to form oleoyl-CoA.[1] This is a rate-limiting step in the synthesis of monounsaturated fatty acids and a critical point of regulation.[1]
Data Presentation: Quantitative Insights into this compound Regulation
The following tables summarize key quantitative data related to the enzymes and molecules involved in the regulation of this compound concentration.
Table 1: Kinetic Parameters of Key Enzymes
| Enzyme | Substrate | Km | Vmax / kcat | Source |
| Acetyl-CoA Carboxylase 1 (ACC1) | Acetyl-CoA | 20-100 µM | - | [2] |
| ATP | 20-50 µM | - | [2] | |
| Bicarbonate | 1-2 mM | - | [2] | |
| Fatty Acid Synthase (FASN) | Acetyl-CoA | 2-10 µM | ~1.5 s-1 (kcat) | [2] |
| Malonyl-CoA | 5-20 µM | - | [2] | |
| NADPH | 10-50 µM | - | [2] | |
| Stearoyl-CoA Desaturase 1 (SCD1) | Stearoyl-CoA | ~5 µM | - | [3] |
Table 2: Allosteric Regulation and Inhibition
| Regulator | Target Enzyme | Effect | Ki / IC50 / EC50 | Source |
| Citrate | Acetyl-CoA Carboxylase 1 (ACC1) | Activation | 2-5 mM (EC50) | [2] |
| Palmitoyl-CoA | Acetyl-CoA Carboxylase 1 (ACC1) | Inhibition | 0.85 ± 0.13 µM (Ki, phosphorylated) | [4] |
| Acetyl-CoA Carboxylase 1 (ACC1) | Inhibition | 1.7 ± 0.25 µM (Ki, non-phosphorylated) | [4] | |
| Malonyl-CoA | Carnitine Palmitoyltransferase 1A (CPT1A) | Inhibition | 2.7 µM (IC50) | [5] |
| Malonyl-CoA | Carnitine Palmitoyltransferase 1B (CPT1B) | Inhibition | 0.029 µM (IC50) | [5] |
| Sterculic Acid | Stearoyl-CoA Desaturase 1 (SCD1) | Inhibition | 247 nM (EC50) | [6] |
Table 3: Intracellular Concentrations of Key Metabolites
| Metabolite | Cell/Tissue Type | Concentration | Source |
| Acetyl-CoA | Mouse Cerebral Cortex | ~15 nmol/g wet tissue | [7] |
| Malonyl-CoA | Human Skeletal Muscle (fasted) | 0.13 ± 0.01 nmol/g | [8] |
| Malonyl-CoA | Human Skeletal Muscle (hyperglycemic) | 0.35 ± 0.07 nmol/g | [8] |
| Total Fatty Acyl-CoAs | RAW264.7 cells | 12 ± 1.0 pmol/106 cells | [9] |
| Total Fatty Acyl-CoAs | MCF7 cells | 80.4 ± 6.1 pmol/106 cells | [9] |
Regulatory Mechanisms
Transcriptional Regulation by SREBP-1c
Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) is a master transcriptional regulator of lipogenesis.[10] Insulin (B600854) signaling activates SREBP-1c, leading to its translocation to the nucleus and subsequent upregulation of lipogenic genes, including ACC, FASN, and SCD1.[10][11] In cultured myotubes, a 4-hour treatment with 100 nmol/l insulin increases SREBP-1c expression and nuclear abundance by two- to threefold.[11]
Figure 1: Transcriptional regulation of lipogenic enzymes by SREBP-1c.
Hormonal and Allosteric Regulation of ACC
ACC activity is a critical control point. Insulin activates ACC, while glucagon (B607659) and epinephrine (B1671497) inhibit it.[12] Citrate, a signal of abundant acetyl-CoA, allosterically activates ACC.[2] Conversely, long-chain fatty acyl-CoAs, such as palmitoyl-CoA, provide feedback inhibition.[4]
Covalent Modification by AMPK
AMP-activated protein kinase (AMPK), a cellular energy sensor, phosphorylates and inactivates ACC.[13] This occurs under conditions of low cellular energy (high AMP/ATP ratio), thereby inhibiting fatty acid synthesis. Metformin, an activator of AMPK, inhibits ACC activity by promoting its phosphorylation.[13] Phosphorylation of ACC by AMPK also enhances its inhibition by palmitoyl-CoA.[4]
Figure 2: Hormonal, allosteric, and covalent regulation of ACC activity.
Regulation of Fatty Acid Oxidation by Malonyl-CoA
Malonyl-CoA, the product of the ACC-catalyzed reaction, is a potent inhibitor of Carnitine Palmitoyltransferase 1 (CPT1), the enzyme that facilitates the entry of long-chain fatty acyl-CoAs into the mitochondria for β-oxidation.[8] This ensures that when fatty acid synthesis is active, fatty acid oxidation is suppressed.
Experimental Protocols
Measurement of Intracellular Acyl-CoA Pools by HPLC-MS/MS
This protocol allows for the quantification of various acyl-CoA species, including this compound.
1. Cell Lysis and Extraction:
-
Wash cultured cells twice with ice-cold PBS.
-
For adherent cells, add 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing an appropriate internal standard (e.g., heptadecanoyl-CoA) and scrape the cells.[14] For suspension cells, resuspend the cell pellet in the same buffer.
-
Transfer the lysate to a pre-chilled tube and add 1 mL of an acetonitrile:2-propanol (3:1) mixture.[14]
-
Vortex vigorously for 2 minutes and sonicate for 3 minutes.[14]
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.[14]
-
Collect the supernatant containing the acyl-CoAs.
2. Sample Preparation and Analysis:
-
Dry the supernatant under a stream of nitrogen.
-
Reconstitute the sample in an appropriate solvent (e.g., methanol:water 1:1).
-
Analyze the sample using a reverse-phase UPLC column coupled to a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with selected reaction monitoring (SRM).[14]
Figure 3: Workflow for the extraction and analysis of intracellular acyl-CoAs.
Assay of Stearoyl-CoA Desaturase (SCD) Activity
This method quantifies SCD activity by measuring the conversion of a labeled substrate.
1. Cell Culture and Treatment:
-
Culture primary hepatocytes or a suitable cell line (e.g., HepG2) in 24-well plates.[6]
-
Incubate the cells with a vehicle or SCD inhibitor.
-
Add a deuterium-labeled or radiolabeled saturated fatty acid substrate (e.g., [1-14C]stearic acid or d31-palmitic acid).[6][12]
2. Lipid Extraction and Hydrolysis:
-
Wash the cells to remove extracellular fatty acids.
-
Extract total cellular lipids using a suitable method (e.g., Folch extraction).[12]
-
Hydrolyze the lipids to release the fatty acids.
3. Analysis:
-
Separate the saturated and monounsaturated fatty acids using reverse-phase HPLC.[12]
-
Quantify the labeled substrate and product using an on-line flow scintillation analyzer (for radiolabeled substrates) or mass spectrometry (for deuterium-labeled substrates).[6][12]
-
Calculate SCD activity as the ratio of the monounsaturated product to the total (saturated substrate + monounsaturated product).
Nuclear and Cytoplasmic Fractionation for SREBP-1c Western Blot
This protocol separates nuclear and cytoplasmic proteins to assess the translocation of SREBP-1c.
1. Cell Lysis:
-
Harvest and wash cells with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic cytoplasmic extraction buffer (e.g., containing HEPES, KCl, EDTA, EGTA, and a mild detergent like NP-40).[15]
-
Incubate on ice to allow cell swelling and lysis of the plasma membrane.
-
Centrifuge at a low speed (e.g., 720 x g for 5 minutes) to pellet the nuclei.[16] The supernatant contains the cytoplasmic fraction.
2. Nuclear Extraction:
-
Wash the nuclear pellet with the cytoplasmic extraction buffer to remove residual cytoplasmic contamination.
-
Resuspend the nuclear pellet in a high-salt nuclear extraction buffer (e.g., containing HEPES, NaCl, EDTA, and glycerol).[15]
-
Incubate on ice with periodic vortexing to lyse the nuclear membrane.
-
Centrifuge at high speed (e.g., 16,000 x g for 10 minutes) to pellet the nuclear debris.[17] The supernatant is the nuclear extract.
3. Western Blot Analysis:
-
Determine the protein concentration of both fractions.
-
Perform SDS-PAGE and Western blotting using an antibody specific for the N-terminal fragment of SREBP-1c.
Chromatin Immunoprecipitation (ChIP) Assay for SREBP-1c Binding
This technique identifies the binding of SREBP-1c to the promoter regions of its target genes.
1. Cross-linking and Chromatin Preparation:
-
Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.[18]
-
Lyse the cells and isolate the nuclei.
-
Sonicate the chromatin to shear it into fragments of 200-1000 bp.[18]
2. Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific for SREBP-1c.
-
Precipitate the antibody-protein-DNA complexes using protein A/G-agarose or magnetic beads.[18]
-
Wash the beads to remove non-specific binding.
3. Elution and DNA Purification:
-
Elute the complexes from the beads and reverse the cross-links by heating.[18]
-
Purify the DNA.
4. Analysis:
-
Use quantitative PCR (qPCR) with primers specific for the SRE region in the promoters of target genes (e.g., SCD1) to quantify the amount of immunoprecipitated DNA.[19]
Conclusion
The intracellular concentration of this compound is a tightly regulated parameter that is crucial for maintaining cellular lipid homeostasis. Its regulation is achieved through a sophisticated interplay of transcriptional control, primarily mediated by SREBP-1c in response to insulin, and the modulation of key enzyme activities through allosteric effectors and covalent modifications. Understanding these intricate regulatory networks is paramount for researchers and drug development professionals seeking to modulate lipid metabolism in the context of metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease, as well as in cancer, where altered lipid metabolism is a hallmark. The methodologies and quantitative data presented in this guide provide a solid foundation for further investigation into this critical area of cellular metabolism.
References
- 1. Stearoyl-CoA 9-desaturase - Wikipedia [en.wikipedia.org]
- 2. The enzyme kinetics of branched‐chain fatty acid synthesis of metazoan fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Effect of phosphorylation by AMP-activated protein kinase on palmitoyl-CoA inhibition of skeletal muscle acetyl-CoA carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Development of a novel LC/MS method to quantitate cellular stearoyl-CoA desaturase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Malonyl coenzyme A and the regulation of functional carnitine palmitoyltransferase-1 activity and fat oxidation in human skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Insulin activates human sterol-regulatory-element-binding protein-1c (SREBP-1c) promoter through SRE motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. A novel assay of cellular stearoyl-CoA desaturase activity of primary rat hepatocytes by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phosphorylation of Acetyl-CoA Carboxylase by AMPK Reduces Renal Fibrosis and Is Essential for the Anti-Fibrotic Effect of Metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Nuclear extraction and fractionation protocol | Abcam [abcam.com]
- 17. researchhub.com [researchhub.com]
- 18. scbt.com [scbt.com]
- 19. Genome-wide analysis of SREBP-1 binding in mouse liver chromatin reveals a preference for promoter proximal binding to a new motif - PMC [pmc.ncbi.nlm.nih.gov]
The Involvement of Stearyl-CoA in the Ceramide Synthesis Pathway: A Technical Guide
Executive Summary: Ceramides (B1148491) are a class of bioactive sphingolipids central to cellular processes, including signaling, proliferation, and apoptosis. The biological function of a specific ceramide is critically determined by the length of its N-acyl chain. The de novo synthesis pathway, occurring at the endoplasmic reticulum, is a primary source of cellular ceramides. A key step in this pathway is the acylation of a sphingoid base, a reaction catalyzed by a family of six ceramide synthases (CerS), each exhibiting specificity for fatty acyl-CoA donors of particular chain lengths. This guide provides an in-depth examination of the role of Stearyl-CoA (C18:0-CoA), a saturated 18-carbon fatty acyl-CoA, in this pathway. It will detail the enzymatic reactions, present quantitative data on enzyme specificity, outline relevant experimental protocols, and illustrate the core biochemical pathways, providing a comprehensive resource for researchers and drug development professionals in the field of sphingolipid metabolism.
Overview of Ceramide Metabolism
Ceramides are composed of a sphingoid base, such as sphingosine (B13886) or sphinganine (B43673), linked to a fatty acid via an amide bond.[1] They are not only structural components of the cell membrane but also potent signaling molecules.[2] The diversity in their fatty acid chain length, ranging from C14 to over C30, gives rise to distinct ceramide species with specific, and sometimes opposing, biological functions.[3][4] For instance, C16:0 and C18:0 ceramides have been linked to insulin (B600854) resistance, while very long-chain ceramides are crucial for skin barrier function.[3][5]
Cells generate ceramides through three primary routes[1]:
-
The De Novo Synthesis Pathway: Creates ceramides from simple precursors, serine and palmitoyl-CoA.[6]
-
The Sphingomyelinase Pathway: Involves the hydrolysis of sphingomyelin, a major component of the plasma membrane, to yield ceramide.[7]
-
The Salvage Pathway: Recycles complex sphingolipids, which are broken down to sphingosine that is then re-acylated by ceramide synthases to form ceramide.[7]
This document will focus on the de novo pathway, as it is the primary route where the specific incorporation of this compound is determined.
The De Novo Ceramide Synthesis Pathway
The de novo synthesis of ceramides is a multi-step enzymatic process initiated in the endoplasmic reticulum (ER).[3][8]
-
Step 1: Condensation. The pathway begins with the condensation of the amino acid L-serine and Palmitoyl-CoA (C16:0-CoA). This rate-limiting step is catalyzed by the enzyme Serine Palmitoyltransferase (SPT) , forming 3-ketosphinganine.[6][9]
-
Step 2: Reduction. The 3-ketosphinganine is then rapidly reduced to sphinganine (also known as dihydrosphingosine) by the enzyme 3-ketosphinganine reductase (KSR) .[8][9]
-
Step 3: Acylation. Sphinganine is acylated by one of the six mammalian Ceramide Synthases (CerS1-6) . Each CerS enzyme utilizes a fatty acyl-CoA with a preferred chain length. This step produces dihydroceramide (B1258172).[3][9] This is the critical step where this compound is incorporated.
-
Step 4: Desaturation. Finally, a double bond is introduced into the sphingoid backbone of dihydroceramide by dihydroceramide desaturase (DEGS1) to form the final ceramide product.[1][9]
The Role of this compound and Ceramide Synthase 1 (CerS1)
This compound is a saturated fatty acyl-CoA with an 18-carbon backbone (C18:0). Its entry into the ceramide synthesis pathway is governed by the substrate specificity of the CerS enzymes.[4] Among the six isoforms, Ceramide Synthase 1 (CerS1) demonstrates a pronounced preference for this compound as its substrate.[4][10] This specificity leads to the synthesis of N-stearoyl-sphinganine (C18:0-dihydroceramide), which is subsequently desaturated to C18:0-ceramide.[4] While other CerS enzymes have different preferences, such as CerS5 and CerS6 for palmitoyl-CoA (C16:0) and CerS2 for very long-chain acyl-CoAs (C22-C24), CerS1 is the primary driver for the production of C18-ceramides.[5][10]
Quantitative Data: Acyl-CoA Specificity of Mammalian Ceramide Synthases
The substrate preference of each CerS isoform is a critical determinant of the cellular ceramide profile. The following table summarizes the known acyl-CoA specificities for the six mammalian CerS enzymes.
| Ceramide Synthase (CerS) | Primary Acyl-CoA Substrate(s) | Resulting Ceramide Species | Primary Tissue Expression | Reference(s) |
| CerS1 | Stearoyl-CoA (C18:0) | C18:0 | Brain, Skeletal Muscle | [4][10] |
| CerS2 | Lignoceroyl-CoA (C24:0), Cerotoyl-CoA (C26:0) | C20:0-C26:0 (VLCFAs) | Liver, Kidney, Brain | [3][10] |
| CerS3 | Ultra-long-chain Acyl-CoAs (>C26) | >C26:0 | Testis, Skin | [3] |
| CerS4 | Stearoyl-CoA (C18:0), Arachidoyl-CoA (C20:0) | C18:0-C22:0 | Skin, Heart, Liver, Leukocytes | [3][11] |
| CerS5 | Palmitoyl-CoA (C16:0) | C14:0-C16:0 | Lung, Head and Neck | [3][5] |
| CerS6 | Palmitoyl-CoA (C16:0) | C16:0 | Widespread, including liver | [3][5] |
VLCFAs: Very Long-Chain Fatty Acids
Experimental Protocols
Investigating the role of this compound in ceramide synthesis requires robust methodologies for measuring enzyme activity and quantifying specific lipid species.
Ceramide Synthase (CerS) Activity Assay
This assay measures the rate of dihydroceramide formation from sphinganine and a specific fatty acyl-CoA. It can be performed using cell/tissue homogenates or purified enzymes.
Principle: A source of CerS enzyme is incubated with sphinganine and a specific fatty acyl-CoA substrate (e.g., this compound). The resulting dihydroceramide product is then extracted and quantified, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS) or by using a fluorescently-labeled substrate.[12]
Detailed Methodology (LC-MS/MS based):
-
Enzyme Source Preparation: Prepare homogenates from cells or tissues of interest in a suitable buffer (e.g., 20 mM HEPES-KOH, pH 7.2, 25 mM KCl, 2 mM MgCl2) containing protease inhibitors. Determine protein concentration using a standard method (e.g., BCA assay).
-
Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture. A typical 100 µL reaction contains:
-
50-100 µg of protein homogenate.
-
50 µM fatty acyl-CoA (e.g., Stearoyl-CoA).
-
20 µM sphinganine.
-
20 µM defatted Bovine Serum Albumin (BSA).
-
Reaction buffer to final volume.
-
-
Incubation: Initiate the reaction by adding the enzyme source. Incubate at 37°C for a defined period (e.g., 5-60 minutes), ensuring the reaction is within the linear range.
-
Reaction Termination and Lipid Extraction: Stop the reaction by adding 1.5 mL of chloroform (B151607):methanol (B129727) (1:2, v/v). Add an internal standard (e.g., 50 pmol of C17:0-dihydroceramide) to each sample for quantification. Vortex thoroughly.
-
Add 0.5 mL of chloroform and 0.5 mL of water to induce phase separation. Vortex and centrifuge at 1,000 x g for 5 minutes.
-
Collect the lower organic phase containing the lipids. Dry the solvent under a stream of nitrogen.
-
Quantification: Resuspend the dried lipid extract in a suitable solvent (e.g., methanol). Analyze the formation of the specific dihydroceramide product (e.g., C18:0-dihydroceramide) using a validated LC-MS/MS method.[12][13]
Quantification of Stearoyl-Ceramide by LC-MS/MS
This method allows for the precise measurement of specific ceramide species, such as C18:0-ceramide, from biological samples.
Principle: Lipids are extracted from a biological matrix. The different lipid classes are then separated using high-performance liquid chromatography (HPLC) and detected by tandem mass spectrometry (MS/MS), which provides high sensitivity and specificity for individual molecular species.[13]
Detailed Methodology:
-
Sample Preparation: Homogenize tissue samples or collect cell pellets. For plasma or serum, a preliminary separation step using silica (B1680970) gel column chromatography may be required to isolate sphingolipids.[13]
-
Lipid Extraction: Perform a Bligh and Dyer (or similar) extraction. To a known amount of sample, add a defined volume of chloroform:methanol (1:2, v/v) and an internal standard mix containing C17:0-ceramide (for quantification of C14-C20 ceramides) and other odd-chain ceramides if necessary.[13] Follow with phase separation as described in section 4.1.
-
Sample Preparation for Injection: Dry the collected organic phase and reconstitute the lipid extract in a mobile phase-compatible solvent.
-
HPLC Separation: Inject the sample onto a reverse-phase HPLC column (e.g., C8 or C18). Use a gradient elution program with mobile phases typically consisting of ammonium (B1175870) formate (B1220265) and formic acid in water and methanol to separate the ceramide species based on their hydrophobicity.[13][14]
-
Mass Spectrometry Analysis: Couple the HPLC system to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[13]
-
Detection: Use Multiple Reaction Monitoring (MRM) mode to detect specific precursor-to-product ion transitions for each ceramide species and the internal standards. For example, for C18:0-ceramide (d18:1/18:0), the transition would be from its protonated molecule [M+H]+ to the fragment ion corresponding to the sphingoid base.
-
Quantification: Construct calibration curves using pure standards. Calculate the concentration of C18:0-ceramide in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[13]
Conclusion
The synthesis of specific ceramide species is a tightly regulated process with profound implications for cellular physiology and pathology. This compound is a crucial substrate in this pathway, serving as the preferred acyl donor for Ceramide Synthase 1 to produce C18:0-ceramide. This specificity underscores the importance of not viewing "ceramide" as a single entity, but rather as a diverse family of lipids whose individual members are generated by distinct enzymatic machinery and possess unique biological functions. For researchers and drug development professionals, understanding the specific roles of CerS1 and its substrate, this compound, provides a targeted avenue for modulating the cellular C18:0-ceramide pool, offering potential therapeutic strategies for diseases linked to sphingolipid dysregulation. The experimental protocols detailed herein provide the necessary tools to accurately probe this critical axis of lipid metabolism.
References
- 1. Ceramide - Wikipedia [en.wikipedia.org]
- 2. Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease - MetwareBio [metwarebio.com]
- 3. Ceramide Acyl Chain Length and Its Relevance to Intracellular Lipid Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ceramide synthases at the centre of sphingolipid metabolism and biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis of the mechanism and inhibition of a human ceramide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Fatty Acids in Ceramide Pathways and Their Influence on Hypothalamic Regulation of Energy Balance: A Systematic Review [mdpi.com]
- 7. The sphingolipid salvage pathway in ceramide metabolism and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Silencing of enzymes involved in ceramide biosynthesis causes distinct global alterations of lipid homeostasis and gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An overview of sphingolipid metabolism: from synthesis to breakdown - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Eleven residues determine the acyl chain specificity of ceramide synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A fluorescent assay for ceramide synthase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A simple, highly sensitive, and facile method to quantify ceramide at the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
The Influence of Stearyl-CoA on Cell Membrane Fluidity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Stearyl-CoA, a saturated 18-carbon fatty acyl-CoA, plays a pivotal, albeit indirect, role in modulating the fluidity of cellular membranes. Its influence is primarily exerted through its enzymatic conversion to the monounsaturated fatty acyl-CoA, Oleoyl-CoA, a reaction catalyzed by the enzyme Stearoyl-CoA Desaturase (SCD). This conversion is a critical control point in cellular lipid metabolism, dictating the ratio of saturated to monounsaturated fatty acids incorporated into membrane phospholipids. An increase in the proportion of unsaturated fatty acids, such as oleic acid, enhances membrane fluidity by introducing kinks into the phospholipid acyl chains, thereby disrupting tight packing. This guide provides an in-depth analysis of the mechanisms by which this compound metabolism impacts membrane biophysics, the signaling pathways that regulate this process, and the downstream consequences for cellular function. Detailed experimental protocols for assessing these phenomena are also provided.
The Central Role of Stearoyl-CoA Desaturase (SCD)
This compound itself, as a saturated fatty acid, contributes to a more ordered and less fluid membrane state when incorporated into phospholipids. However, its primary impact on membrane fluidity stems from its function as the principal substrate for Stearoyl-CoA Desaturase (SCD), an enzyme located in the endoplasmic reticulum.[1][2][3] SCD introduces a cis-double bond at the delta-9 position of stearoyl-CoA, converting it to oleoyl-CoA.[2] This enzymatic step is the rate-limiting reaction in the biosynthesis of monounsaturated fatty acids (MUFAs).
The products of SCD activity, primarily oleic acid (18:1) and palmitoleic acid (16:1, from palmitoyl-CoA), are essential components of membrane phospholipids, triglycerides, and cholesterol esters.[4][5] The ratio of saturated fatty acids (SFAs) to monounsaturated fatty acids (MUFAs) is a key determinant of the physical properties of cellular membranes.[5][6]
An increased SFA/MUFA ratio leads to a more rigid, less fluid membrane, while a decreased ratio results in a more fluid membrane.[1][7] The "kinked" structure of unsaturated fatty acids prevents the dense packing of phospholipid tails, thereby increasing the space between them and enhancing the lateral movement of lipids and embedded proteins within the membrane.[1]
Regulatory Signaling Pathways
The expression and activity of SCD1, the primary isoform of SCD in many tissues, are tightly regulated by complex signaling networks that respond to nutritional and hormonal cues.
SREBP-1c and LXR Regulation of SCD1 Expression
The transcription of the SCD1 gene is predominantly controlled by two key transcription factors: Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and Liver X Receptor (LXR).[8]
-
SREBP-1c: This transcription factor is a master regulator of lipogenesis. Insulin and high-carbohydrate diets stimulate the expression and processing of SREBP-1c, which in turn binds to the sterol regulatory element (SRE) in the SCD1 promoter, upregulating its transcription.[8][9]
-
LXR: Liver X Receptors (LXRs), activated by oxysterols, also play a crucial role in regulating SCD1 expression. LXRs can directly bind to an LXR response element (LXRE) in the SCD1 promoter.[1] Additionally, LXR activation can indirectly increase SCD1 transcription by upregulating SREBP-1c.[9][10]
Quantitative Impact on Membrane Properties
The alteration of the SFA/MUFA ratio due to changes in SCD1 activity has a quantifiable impact on membrane fluidity and lipid composition.
Changes in Fatty Acid Composition
Inhibition or knockout of SCD1 leads to a significant shift in the fatty acid profile of cellular membranes, characterized by an increase in saturated fatty acids and a decrease in monounsaturated fatty acids.
| Cell/Tissue Type | Condition | C16:0 (Palmitic Acid) | C18:0 (Stearic Acid) | C16:1 (Palmitoleic Acid) | C18:1 (Oleic Acid) | Desaturation Index (18:1/18:0) | Reference |
| 3T3-L1 Adipocytes | Control | 20.5 ± 0.8 % | 10.2 ± 0.5 % | 8.1 ± 0.4 % | 45.3 ± 1.2 % | 4.44 | [5] |
| 3T3-L1 Adipocytes | SCD1 Knockdown | 25.1 ± 1.1 % | 15.8 ± 0.7 % | 2.5 ± 0.2 % | 35.2 ± 1.5 % | 2.23 | [5] |
| Mouse Liver | Wild-type | Increased | Increased | Reduced | Reduced | Decreased | [4] |
| U937 Monocytes | Oleate-enriched | -6.1 mol% | -8.3 mol% | - | +15.6 mol% | - | [11] |
| U937 Monocytes | Linoleate-enriched | -5.9 mol% | -7.6 mol% | - | +3.0 mol% | - | [11] |
Alterations in Membrane Fluidity
Changes in lipid composition directly translate to altered membrane fluidity, which can be measured using various biophysical techniques. Fluorescence anisotropy of probes like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) and the generalized polarization (GP) of Laurdan are common methods. A lower fluorescence anisotropy value and a lower Laurdan GP value indicate higher membrane fluidity.
| Cell/Tissue Type | Condition | Membrane Fluidity Measurement | Value | Interpretation | Reference |
| U937 Monocytes | Control | DPH Fluorescence Polarization | - | Baseline | [11] |
| U937 Monocytes | Oleate-enriched | DPH Fluorescence Polarization | Decreased | Increased Fluidity | [11] |
| U937 Monocytes | Linoleate-enriched | DPH Fluorescence Polarization | Decreased | Increased Fluidity | [11] |
| Skin Intercellular Lipids | Control | Laurdan GP | 0.35 ± 0.14 | Ordered | [12] |
| Skin Intercellular Lipids | Oleic Acid Treated | Laurdan GP | -0.06 ± 0.15 | More Fluid | [12] |
| 3T3-L1 Adipocytes | SCD1 Knockdown | - | Decreased lateral diffusion | Decreased Fluidity | [5] |
Downstream Consequences of Altered Membrane Fluidity
Changes in membrane fluidity orchestrated by this compound metabolism have profound effects on a multitude of cellular processes by modulating the function of membrane-associated proteins and the organization of signaling platforms.
Impact on Signaling Proteins and Receptors
-
G-Protein Coupled Receptors (GPCRs): The conformational state and signaling activity of GPCRs can be influenced by the surrounding lipid environment. Increased membrane fluidity can shift the equilibrium of a GPCR towards its active conformation, thereby altering ligand binding affinity and downstream signaling.[13][14]
-
Ion Channels: The function of ion channels, which are critical for cellular excitability and signaling, is sensitive to the biophysical properties of the membrane, including fluidity and thickness.[15][16][17] Alterations in membrane lipid composition can modulate channel gating and ion conductance.
-
Protein Kinase C (PKC): The activation of PKC, a key signaling enzyme, is influenced by the physical properties of the membrane. While a direct correlation with fluidity as measured by DPH anisotropy is not always observed, factors related to phospholipid head group spacing and bilayer curvature, which are affected by fatty acid unsaturation, play a role in PKC activation.[18][19][20][21]
Modulation of Lipid Rafts
Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids that serve as platforms for the assembly of signaling molecules.[22][23] The integrity and function of lipid rafts are dependent on the surrounding lipid environment. Changes in the SFA/MUFA ratio can influence the formation and stability of these domains, thereby impacting the signaling pathways that are organized within them, such as T-cell receptor signaling.[23][24]
References
- 1. Cell membrane - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Reduced SCD1 activity alters markers of fatty acid reesterification, glyceroneogenesis, and lipolysis in murine white adipose tissue and 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Loss of stearoyl–CoA desaturase-1 function protects mice against adiposity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stearoyl-CoA Desaturase 1 Is a Key Determinant of Membrane Lipid Composition in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of Membrane Integrity on G protein-coupled Receptors: Rhodopsin Stability and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Inhibition of stearoyl-CoA desaturase 1 (SCD1) enhances the antitumor T cell response through regulating β-catenin signaling in cancer cells and ER stress in T cells and synergizes with anti-PD-1 antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Endophilin mediated endocytosis and epidermal growth factor receptor govern Japanese encephalitis virus entry and infection in neuronal cells | PLOS Pathogens [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. ahajournals.org [ahajournals.org]
- 12. OPG [opg.optica.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. Effects of membrane lipids on ion channel structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Editorial: The key role of lipids in the regulation of ion channels [frontiersin.org]
- 17. Ion Channels and the Electrical Properties of Membranes - Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. A role for protein kinase C in the regulation of membrane fluidity and Ca²(+) flux at the endoplasmic reticulum and plasma membranes of HEK293 and Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effect of phospholipid unsaturation on protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. The modulation of protein kinase C activity by membrane lipid bilayer structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Lipid rafts in immune signalling: current progress and future perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Lipid raft - Wikipedia [en.wikipedia.org]
- 24. Lipid rafts in T cell signalling and disease - PMC [pmc.ncbi.nlm.nih.gov]
The function of Stearyl-CoA in endoplasmic reticulum homeostasis.
An In-depth Technical Guide on the Function of Stearyl-CoA in Endoplasmic Reticulum Homeostasis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The endoplasmic reticulum (ER) is a critical organelle responsible for protein synthesis and folding, lipid biosynthesis, and calcium storage. Maintaining homeostasis within the ER is paramount for cellular health, and disruptions to this balance, known as ER stress, are implicated in numerous diseases, including metabolic disorders, neurodegeneration, and cancer. A key player in the maintenance of ER homeostasis is the long-chain saturated fatty acyl-CoA, this compound. Its metabolism within the ER is intricately linked to the regulation of membrane fluidity, the synthesis of signaling lipids, and the modulation of the Unfolded Protein Response (UPR), the primary signaling network that responds to ER stress. This technical guide provides a comprehensive overview of the multifaceted functions of this compound in the ER, with a focus on core signaling pathways, quantitative data from key studies, and detailed experimental protocols for researchers in the field.
Core Functions and Signaling Pathways of this compound in the ER
This compound exerts its influence on ER homeostasis primarily through its conversion into other lipid species by ER-resident enzymes. These conversions have profound effects on the biophysical properties of the ER membrane and activate complex signaling cascades.
Desaturation by Stearoyl-CoA Desaturase (SCD) and Membrane Fluidity
The most critical function of this compound in the ER is its role as a primary substrate for Stearoyl-CoA Desaturase (SCD), an iron-containing enzyme that introduces a double bond at the delta-9 position of the acyl chain.[1][2] This reaction converts the saturated fatty acid (SFA) this compound (18:0) into the monounsaturated fatty acid (MUFA) Oleoyl-CoA (18:1).
This desaturation is vital for maintaining the fluidity of the ER membrane. An appropriate ratio of SFAs to MUFAs is essential for the proper functioning of membrane-embedded proteins and for preventing the formation of rigid, ordered membrane domains that can trigger ER stress.[3][4] An accumulation of saturated fats, which can occur with high-fat diets or inhibition of SCD, leads to a decrease in membrane fluidity, a condition known as lipid bilayer stress.[5] This stress is a potent activator of the Unfolded Protein Response (UPR), independent of the presence of misfolded proteins.[5][6]
Activation of the Unfolded Protein Response (UPR)
An accumulation of this compound and other SFAs due to SCD1 inhibition or metabolic overload is a direct trigger for all three branches of the UPR.[7][8] The UPR is an adaptive signaling network that aims to restore ER homeostasis but can trigger apoptosis if the stress is prolonged or severe.[9]
-
IRE1α (Inositol-requiring enzyme 1α): Lipid bilayer stress promotes the oligomerization and autophosphorylation of the ER-resident kinase and endoribonuclease IRE1α.[6] Activated IRE1α unconventionally splices the mRNA of the transcription factor XBP1. The spliced form, XBP1s, upregulates genes involved in ER protein folding, quality control, and lipid biosynthesis, including SCD1 itself, as part of a feedback loop to counteract the initial stress.[7][8]
-
PERK (PKR-like ER kinase): Similar to IRE1α, PERK is activated by changes in the lipid environment of the ER membrane.[6] Activated PERK phosphorylates the eukaryotic initiation factor 2α (eIF2α), leading to a general attenuation of protein synthesis, which reduces the load of new proteins entering the ER. However, it selectively promotes the translation of certain mRNAs, such as that of the transcription factor ATF4, which upregulates genes involved in amino acid metabolism, antioxidant responses, and apoptosis (e.g., CHOP).
-
ATF6 (Activating transcription factor 6): ATF6 is a transmembrane transcription factor that, upon ER stress, translocates to the Golgi apparatus for proteolytic cleavage.[10][11][12] The released cytosolic fragment of ATF6 moves to the nucleus to activate the transcription of genes encoding ER chaperones and components of ER-associated degradation (ERAD).[10] Notably, ATF6 can be activated by lipotoxic stress independently of proteotoxic stress through a motif in its transmembrane domain.[10]
Role in Protein Acylation
Protein S-acylation is a reversible post-translational modification where a fatty acid is attached to a cysteine residue via a thioester bond.[13] This modification, often called palmitoylation, regulates protein trafficking, localization, stability, and activity.[14][15] The enzymes responsible are the DHHC family of protein acyltransferases, which are often located in the ER and Golgi.
While palmitoyl-CoA (16:0) is the most common substrate, other fatty acyl-CoAs, including stearoyl-CoA (18:0), can also be utilized, though often with lower efficiency.[16] For instance, studies on DHHC3 have shown a reduced rate of acylation with stearoyl-CoA compared to palmitoyl-CoA.[16]
A specialized form of protein acylation occurs with Wnt proteins, which are critical for cell signaling. The ER-resident enzyme Porcupine (PORCN) attaches a monounsaturated fatty acid, palmitoleic acid (16:1), to a conserved serine residue on Wnt proteins.[3][17][18] This modification is essential for Wnt secretion and activity. While this compound is not the direct acyl donor for Wnt, the process is critically dependent on SCD activity to produce the necessary monounsaturated fatty acyl-CoA substrate (palmitoleoyl-CoA from palmitoyl-CoA).[17][19] Inhibition of SCD blocks Wnt acylation and signaling.[17]
Contribution to Ceramide Synthesis
This compound is also a substrate for ceramide synthases (CerS), a family of ER-resident enzymes that catalyze the N-acylation of a sphingoid base to form ceramides (B1148491).[20] The specific CerS enzyme determines the acyl chain length of the resulting ceramide. For example, CerS1 and CerS2 preferentially use C18-CoA (this compound) and longer acyl-CoAs, respectively.
Ceramides are central molecules in sphingolipid metabolism and act as important signaling lipids. Different ceramide species have distinct, and sometimes opposing, effects on ER homeostasis. An oversupply of SFAs like stearate (B1226849) can lead to an accumulation of specific ceramide species that contribute to ER stress.[20] For example, C16 and C18 ceramides have been shown to enhance palmitate-induced ER stress.[18]
Quantitative Data Summary
The following tables summarize key quantitative findings from the literature regarding the impact of this compound metabolism on ER homeostasis.
Table 1: Impact of SCD1 Activity on Fatty Acid Composition and ER Stress Markers
| Parameter | Model System | Condition | Observation | Reference |
| Fatty Acid Ratio (18:1/18:0) | Obese vs. Normal Weight Adolescents | Baseline | 17% higher median estimate of SCD1 activity in the obese group. | [21] |
| SCD1 Inhibition | LDLr-/-Apob100/100 Mice | SCD1 ASO treatment | Promoted accumulation of saturated fatty acids in plasma and tissues. | [22] |
| ER Stress Markers (ATF3, CHOP, XBP1s) | Human Myotubes | Palmitate exposure | Increased mRNA expression of all markers. | [8] |
| ER Stress Markers | SCD1-overexpressing HEK cells | Palmitate exposure | Overexpression of SCD1 prevented the induction of ATF3, CHOP, and XBP1s. | [8] |
| SCD1 Inhibitor (CAY10566) | L-Wnt3a cells | Treatment with inhibitor | Blocked acylation of Wnt3a. | [17] |
Table 2: Quantitative Analysis of Acyl-CoAs and Enzyme Inhibition
| Parameter | Method | Sample Type | Typical Concentration Range | Reference |
| Stearoyl-CoA (C18:0-CoA) | LC-MS/MS | Rat Liver | ~2-5 nmol/g tissue | [23] |
| Palmitoyl-CoA (C16:0-CoA) | LC-MS/MS | Rat Liver | ~5-15 nmol/g tissue | [23] |
| SCD1 Inhibitor (Sterculic Acid) | LC/MS cell-based assay | HepG2 cells | EC50 = 247 nM | [24] |
| RSL3 (GPX4 Inhibitor) | Cell viability assay | HuCCT1 cells (iCCA) | IC50 = 0.05 µM | [25] |
| RSL3 (GPX4 Inhibitor) | Cell viability assay | TFK1 cells (eCCA) | IC50 = 1.42 µM | [25] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the function of this compound in ER homeostasis.
Protocol: Cellular Stearoyl-CoA Desaturase (SCD) Activity Assay using LC-MS
This protocol is adapted from methods using deuterium-labeled fatty acids to measure the conversion of stearate to oleate (B1233923) in cultured cells.[24]
Objective: To quantify the rate of conversion of stearoyl-CoA to oleoyl-CoA in cultured cells as a measure of SCD activity.
Materials:
-
Cultured cells (e.g., HepG2) in 24-well plates
-
Deuterium-labeled stearic acid (d35-Stearic Acid)
-
Cell culture medium and supplements
-
SCD inhibitor (e.g., Sterculic acid) or vehicle (DMSO)
-
Phosphate-buffered saline (PBS)
-
Lipid extraction solvent (e.g., Hexane:Isopropanol, 3:2 v/v)
-
Nitrogen gas stream for drying
-
LC-MS grade solvents (Acetonitrile, Water, Formic Acid)
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HepG2) in 24-well plates and grow to confluence.
-
Pre-incubate cells with either vehicle or a range of concentrations of the SCD inhibitor for 1-2 hours.
-
-
Substrate Labeling:
-
Prepare a stock solution of d35-Stearic Acid complexed to bovine serum albumin (BSA) in culture medium.
-
Remove the inhibitor-containing medium and add the medium containing the labeled stearic acid to each well. Incubate for 4-6 hours.
-
-
Cell Lysis and Lipid Extraction:
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Add the lipid extraction solvent to each well and incubate for 30 minutes to lyse the cells and solubilize lipids.
-
Collect the solvent into glass tubes.
-
-
Sample Preparation:
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried lipid film in a suitable solvent for LC-MS analysis (e.g., 90% Acetonitrile).
-
-
LC-MS Analysis:
-
Inject the sample into an LC-MS system equipped with a C18 reverse-phase column.
-
Separate the fatty acids using a suitable gradient of water and acetonitrile (B52724) with 0.1% formic acid.
-
Monitor the mass-to-charge ratio (m/z) for both the labeled substrate (d35-Stearate) and the labeled product (d35-Oleate) using selected ion monitoring (SIM) or multiple reaction monitoring (MRM).
-
-
Data Analysis:
-
Calculate the peak areas for both d35-Stearate and d35-Oleate.
-
Determine SCD activity as the ratio of product to the sum of product and substrate: Activity = [Peak Area(d35-Oleate)] / ([Peak Area(d35-Oleate)] + [Peak Area(d35-Stearate)]).
-
Plot the activity against the inhibitor concentration to determine the EC50 value.
-
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
- 2. ERp18 regulates activation of ATF6α during unfolded protein response | The EMBO Journal [link.springer.com]
- 3. Mechanisms and Inhibition of Porcupine-Mediated Wnt Acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms and functions of protein S-acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. Stearoyl CoA Desaturase Is Essential for Regulation of Endoplasmic Reticulum Homeostasis and Tumor Growth in Glioblastoma Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Individual Stearoyl-CoA Desaturase 1 Expression Modulates Endoplasmic Reticulum Stress and Inflammation in Human Myotubes and Is Associated With Skeletal Muscle Lipid Storage and Insulin Sensitivity In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 10. The UPR Activator ATF6 Responds to Proteotoxic and Lipotoxic Stress by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective activation of the transcription factor ATF6 mediates endoplasmic reticulum proliferation triggered by a membrane protein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective activation of the transcription factor ATF6 mediates endoplasmic reticulum proliferation triggered by a membrane protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. journals.physiology.org [journals.physiology.org]
- 15. biorxiv.org [biorxiv.org]
- 16. Regulation of Dynamic Protein S-Acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Stearoyl CoA desaturase is required to produce active, lipid-modified Wnt proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mskcc.org [mskcc.org]
- 19. Modulating Wnt signaling at the root: Porcupine and Wnt acylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Myristate-induced endoplasmic reticulum stress requires ceramide synthases 5/6 and generation of C14-ceramide in intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Effect of obesity and exercise training on circulating lipids in American Indian adolescents | PLOS One [journals.plos.org]
- 22. Inhibition of Stearoyl-CoA Desaturase 1 (SCD1) Dissociates Insulin Resistance and Obesity From Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Development of a novel LC/MS method to quantitate cellular stearoyl-CoA desaturase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
An In-depth Technical Guide to Stearyl-CoA Metabolism in Different Subcellular Compartments
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This guide provides a comprehensive overview of the metabolic fate of stearyl-CoA across key subcellular locations. It includes quantitative data for key enzymes, detailed experimental protocols for relevant assays, and visualizations of metabolic and signaling pathways.
Introduction to this compound Metabolism
This compound, an 18-carbon saturated fatty acyl-CoA, is a central molecule in cellular lipid metabolism. Its synthesis, degradation, and modification are compartmentalized within the cell, with each organelle playing a distinct role in its overall homeostasis. The balance of this compound and its metabolites is crucial for maintaining membrane fluidity, energy storage, and cellular signaling. Dysregulation of this compound metabolism is implicated in numerous metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease, making the enzymes involved attractive targets for therapeutic intervention.[1][2] This guide details the metabolic pathways of this compound in the endoplasmic reticulum, mitochondria, peroxisomes, and lipid droplets.
This compound Metabolism in the Endoplasmic Reticulum (ER)
The endoplasmic reticulum is the primary site for the synthesis and desaturation of this compound.
Synthesis of this compound
Stearoyl-CoA is primarily formed through the elongation of palmitoyl-CoA (C16:0-CoA), which is the end product of de novo fatty acid synthesis in the cytoplasm. This elongation process is carried out by a multi-enzyme complex known as the fatty acid elongase system located in the ER membrane.
Desaturation of this compound
The hallmark of this compound metabolism in the ER is its conversion to oleoyl-CoA (C18:1-CoA), a monounsaturated fatty acid. This reaction is catalyzed by the enzyme stearoyl-CoA desaturase (SCD) , a key regulator of lipid metabolism.[1]
The desaturation reaction requires molecular oxygen, NADH, and the transfer of electrons through a short electron transport chain consisting of NADH-cytochrome b5 reductase and cytochrome b5.[1] The overall reaction is:
This compound + NADH + H⁺ + O₂ → Oleoyl-CoA + NAD⁺ + 2H₂O
The resulting oleoyl-CoA is a major precursor for the synthesis of various lipids, including triglycerides and phospholipids.[1]
Signaling Pathway for this compound Desaturation
The following diagram illustrates the electron transfer pathway for the desaturation of this compound by SCD in the endoplasmic reticulum.
Caption: Electron transfer pathway for this compound desaturation in the ER.
This compound Metabolism in the Mitochondria
Mitochondria are the primary sites for the degradation of this compound through β-oxidation to generate ATP.
Transport of this compound into Mitochondria
Long-chain fatty acyl-CoAs like this compound cannot directly cross the inner mitochondrial membrane. They are transported via the carnitine shuttle .[3] This process involves three key enzymes:
-
Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, CPT1 converts this compound to stearoyl-carnitine.
-
Carnitine-Acylcarnitine Translocase (CACT): This transporter in the inner mitochondrial membrane exchanges stearoyl-carnitine from the intermembrane space for free carnitine from the mitochondrial matrix.
-
Carnitine Palmitoyltransferase II (CPT2): Located on the inner mitochondrial membrane, CPT2 converts stearoyl-carnitine back to this compound within the mitochondrial matrix.
β-Oxidation of this compound
Once in the mitochondrial matrix, this compound undergoes β-oxidation, a cyclical process that shortens the fatty acyl chain by two carbons in each cycle, producing acetyl-CoA, NADH, and FADH₂. For this compound (C18), eight cycles of β-oxidation are required, yielding:
-
9 Acetyl-CoA
-
8 FADH₂
-
8 NADH
The acetyl-CoA enters the citric acid cycle, and NADH and FADH₂ donate their electrons to the electron transport chain to drive ATP synthesis.
Workflow for Mitochondrial Transport and Oxidation
The following diagram illustrates the transport of this compound into the mitochondria and its subsequent β-oxidation.
Caption: Mitochondrial import and β-oxidation of this compound.
This compound Metabolism in Peroxisomes
Peroxisomes are involved in the initial breakdown of very-long-chain fatty acids (VLCFAs). While this compound is not a VLCFA, peroxisomal β-oxidation can contribute to its degradation, particularly under conditions of high fat intake. Peroxisomal β-oxidation differs from mitochondrial β-oxidation in the first step, where an acyl-CoA oxidase directly transfers electrons to oxygen, producing hydrogen peroxide (H₂O₂). The subsequent steps are similar, but the process is less efficient in terms of ATP production as the FADH₂ produced is not coupled to the electron transport chain.
This compound in Lipid Droplets
Lipid droplets are organelles specialized in storing neutral lipids, primarily triglycerides and sterol esters. This compound and its desaturated product, oleoyl-CoA, are key substrates for the synthesis of these storage lipids.
Triglyceride Synthesis
Triglycerides are synthesized in the ER through the sequential acylation of glycerol-3-phosphate. The final step, the acylation of diacylglycerol, is catalyzed by diacylglycerol acyltransferase (DGAT) enzymes. DGAT1 and DGAT2 have different substrate preferences, with DGAT2 showing activity with a broad range of fatty acyl-CoAs, including this compound.[4][5]
Lipid Droplet Formation
The newly synthesized triglycerides are incorporated into nascent lipid droplets that bud off from the ER membrane. The availability of this compound and oleoyl-CoA can therefore influence the size and number of lipid droplets within a cell.[6]
Pathway of this compound to Lipid Droplet Storage
The following diagram outlines the pathway of this compound incorporation into triglycerides and storage in lipid droplets.
Caption: Pathway of this compound incorporation into triglycerides for lipid droplet storage.
Regulation of this compound Metabolism
The metabolism of this compound is tightly regulated by transcriptional and allosteric mechanisms to meet the cell's metabolic needs.
Transcriptional Regulation
The expression of key enzymes is controlled by several transcription factors:
-
Sterol Regulatory Element-Binding Protein-1c (SREBP-1c): A master regulator of lipogenesis, SREBP-1c activates the transcription of genes involved in fatty acid synthesis and desaturation, including SCD1.[4]
-
Liver X Receptor (LXR): Activated by oxysterols, LXR induces the expression of SREBP-1c and directly activates SCD1 transcription.
-
Carbohydrate Response Element-Binding Protein (ChREBP): Activated by high glucose levels, ChREBP stimulates the expression of lipogenic genes.
Allosteric Regulation and Covalent Modification
-
AMP-activated Protein Kinase (AMPK): Activated during low energy states, AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the enzyme that produces malonyl-CoA. Reduced malonyl-CoA levels relieve the inhibition of CPT1, thereby promoting fatty acid oxidation.
-
Malonyl-CoA: A key intermediate in fatty acid synthesis, malonyl-CoA allosterically inhibits CPT1, preventing the entry of fatty acyl-CoAs into the mitochondria for oxidation. This ensures that newly synthesized fatty acids are not immediately degraded.
Regulatory Signaling Pathways
The following diagrams illustrate the SREBP-1c and AMPK signaling pathways that regulate this compound metabolism.
Caption: SREBP-1c signaling pathway regulating lipogenesis.
Caption: AMPK signaling pathway promoting fatty acid oxidation.
Quantitative Data on this compound Metabolism
The following table summarizes key quantitative data for enzymes involved in this compound metabolism. Note that these values can vary depending on the tissue, species, and experimental conditions.
| Enzyme | Subcellular Location | Substrate | Km | Vmax | Source Organism |
| Stearoyl-CoA Desaturase (SCD1) | Endoplasmic Reticulum | Stearoyl-CoA | 0.5 mM (for acyl matrix) | 2.81 µ g/min/mg protein | Rat Liver |
| Carnitine Palmitoyltransferase I (CPT1) | Outer Mitochondrial Membrane | Palmitoyl-CoA | ~480 µmol/L (for carnitine) | - | Pig Skeletal Muscle |
| Long-Chain Acyl-CoA Synthetase (ACSL1) | ER, Outer Mitochondrial Membrane | Oleate | 71.1 µM | 158.2 nmol/min/mg protein | Yeast (Faa1p) |
Note: Specific Km and Vmax values for this compound as a substrate for these enzymes are not consistently reported across the literature. The provided values are for related substrates and offer an approximation of the enzymes' kinetic properties.[7][8][9][10]
Experimental Protocols
This section provides detailed methodologies for key experiments used to study this compound metabolism.
Protocol for Subcellular Fractionation of Liver Tissue
This protocol describes the isolation of microsomal and mitochondrial fractions from liver tissue for subsequent enzymatic assays.
Materials:
-
Homogenization buffer (0.25 M sucrose, 10 mM HEPES-KOH pH 7.4, 1 mM EDTA)
-
Mitochondrial isolation buffer (0.225 M mannitol, 0.075 M sucrose, 1 mM EGTA, pH 7.4)
-
Dounce homogenizer
-
Refrigerated centrifuge
Procedure:
-
Perfuse the liver with ice-cold saline to remove blood.
-
Mince the liver tissue and homogenize in 4 volumes of ice-cold homogenization buffer using a Dounce homogenizer.
-
Centrifuge the homogenate at 700 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Collect the supernatant and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the crude mitochondrial fraction.
-
Wash the mitochondrial pellet by resuspending in mitochondrial isolation buffer and centrifuging again at 10,000 x g for 15 minutes. The final pellet is the purified mitochondrial fraction.
-
Collect the supernatant from step 4 and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomal fraction.
-
Resuspend the microsomal and mitochondrial pellets in appropriate buffers for downstream assays.
Workflow Diagram:
Caption: Workflow for subcellular fractionation of liver tissue.
HPLC-Based Assay for Stearoyl-CoA Desaturase (SCD) Activity
This method quantifies SCD activity by measuring the conversion of radiolabeled stearic acid to oleic acid in cultured cells.[11]
Materials:
-
Cultured hepatocytes
-
[1-¹⁴C]Stearic acid
-
SCD inhibitors (for control)
-
Solvents for lipid extraction (e.g., Folch method: chloroform/methanol)
-
HPLC system with a reverse-phase C18 column and a flow scintillation analyzer
Procedure:
-
Culture primary hepatocytes in 12-well plates.
-
Incubate the cells with [1-¹⁴C]stearic acid for 4 hours or overnight. For inhibitor studies, pre-incubate with the inhibitor before adding the radiolabeled substrate.
-
Wash the cells thoroughly to remove extracellular fatty acids.
-
Hydrolyze the total cellular lipids to release the fatty acids.
-
Extract the fatty acids using a modified Folch method.
-
Dissolve the extracted fatty acids in a suitable solvent (e.g., 85% ethanol).
-
Separate the fatty acids by reverse-phase HPLC.
-
Quantify the amounts of [1-¹⁴C]stearic acid and [1-¹⁴C]oleic acid using an on-line flow scintillation analyzer.
-
Calculate SCD activity as the ratio of [¹⁴C]oleic acid to total [¹⁴C]fatty acids (stearic + oleic).
Radiometric Assay for Carnitine Palmitoyltransferase I (CPT1) Activity
This assay measures CPT1 activity in isolated mitochondria by quantifying the formation of radiolabeled palmitoyl-carnitine.[12]
Materials:
-
Isolated mitochondria
-
Assay buffer (e.g., 117 mM Tris-HCl, pH 7.4, with cofactors)
-
Palmitoyl-CoA
-
L-[³H]carnitine
-
Malonyl-CoA (for inhibitor control)
-
Scintillation counter
Procedure:
-
Prepare a standard incubation mixture containing assay buffer, cofactors, palmitoyl-CoA, and L-[³H]carnitine.
-
Initiate the reaction by adding a known amount of isolated mitochondrial protein.
-
Incubate at a controlled temperature (e.g., 37°C) for a defined period.
-
Stop the reaction (e.g., by adding perchloric acid).
-
Separate the radiolabeled palmitoyl-carnitine from the unreacted L-[³H]carnitine (e.g., by ion-exchange chromatography).
-
Quantify the radioactivity of the palmitoyl-carnitine fraction using a scintillation counter.
-
Calculate CPT1 activity based on the amount of product formed per unit time per milligram of mitochondrial protein.
Conclusion
This compound is a critical hub in cellular lipid metabolism, with its fate being determined by its subcellular location and the prevailing metabolic state of the cell. The endoplasmic reticulum serves as the primary site for its desaturation to oleoyl-CoA, a key step in the synthesis of unsaturated fatty acids, triglycerides, and phospholipids. Mitochondria and peroxisomes are responsible for its degradation via β-oxidation to generate energy. Lipid droplets act as a storage depot for the triglycerides derived from this compound. The intricate regulation of these pathways by transcription factors and allosteric effectors ensures that the metabolism of this compound is tightly coupled to the overall energy and lipid homeostasis of the cell. A thorough understanding of these compartmentalized processes is essential for the development of therapeutic strategies targeting metabolic diseases.
References
- 1. Biochemical and physiological function of stearoyl-CoA desaturase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. INSIGHTS INTO STEAROYL-CoA DESATURASE-1 REGULATION OF SYSTEMIC METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carnitine palmitoyltransferase I - Wikipedia [en.wikipedia.org]
- 4. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. rep.bioscientifica.com [rep.bioscientifica.com]
- 7. Sepharose-stearate as substrate for rat liver long-chain fatty acyl-CoA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acyl‐CoA‐binding proteins: bridging long‐chain acyl‐CoA metabolism to gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanistic Studies of the Long Chain Acyl-CoA Synthetase Faa1p from Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sites.ualberta.ca [sites.ualberta.ca]
- 11. A novel assay of cellular stearoyl-CoA desaturase activity of primary rat hepatocytes by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
The Central Role of Stearyl-CoA in Energy Homeostasis: A Technical Guide for Researchers
Abstract
Stearyl-CoA, an 18-carbon saturated fatty acyl-CoA, occupies a critical nexus in cellular metabolism, serving as a key substrate for the synthesis of monounsaturated fatty acids, complex lipids, and as a modulator of various signaling pathways. Its conversion to oleoyl-CoA by the enzyme Stearoyl-CoA Desaturase (SCD) is a rate-limiting step in lipogenesis and has profound implications for energy storage, membrane fluidity, and the development of metabolic diseases. This technical guide provides an in-depth exploration of the multifaceted role of this compound in energy storage and metabolism, with a focus on the biochemical pathways it participates in, the regulation of its metabolic fate, and its implications in health and disease. This document is intended to be a comprehensive resource, offering quantitative data, detailed experimental protocols, and visual representations of key metabolic and signaling pathways to aid researchers in their scientific endeavors.
Introduction: this compound at the Crossroads of Lipid Metabolism
This compound is a pivotal intermediate in fatty acid metabolism.[1] It is primarily derived from two sources: the de novo synthesis of fatty acids from acetyl-CoA and the activation of dietary stearic acid. As a long-chain saturated fatty acyl-CoA, its metabolic fate is tightly regulated, with the most significant pathway being its desaturation to oleoyl-CoA. This conversion is catalyzed by the endoplasmic reticulum-resident enzyme, Stearoyl-CoA Desaturase (SCD).[1][2][3]
The product of this reaction, oleoyl-CoA, is the most abundant monounsaturated fatty acid in triglycerides, cholesterol esters, wax esters, and phospholipids.[3][4] Therefore, the regulation of this compound's conversion is fundamental to the control of lipid composition, which in turn affects membrane fluidity, cellular signaling, and the overall energy balance of the organism. Dysregulation of this compound metabolism, particularly at the level of SCD activity, has been implicated in a range of metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[5][6][7]
The Biochemical Conversion of this compound: The Stearoyl-CoA Desaturase (SCD) Reaction
The desaturation of this compound to oleoyl-CoA is an oxidative reaction that introduces a single cis-double bond at the delta-9 position of the fatty acyl chain.[8] This enzymatic process is carried out by the SCD enzyme complex located in the endoplasmic reticulum. The reaction requires molecular oxygen (O2), NAD(P)H, and a series of electron carriers.[2][8]
The electron transport chain for this reaction involves:
-
NAD(P)H-cytochrome b5 reductase: This flavoprotein initiates the process by transferring electrons from NADH or NADPH to cytochrome b5.
-
Cytochrome b5: This heme-containing protein acts as an intermediate electron carrier, transferring electrons to the terminal desaturase.[8]
-
Stearoyl-CoA Desaturase (SCD): This di-iron-containing enzyme utilizes the electrons to activate molecular oxygen and catalyze the removal of two hydrogen atoms from the stearoyl-CoA substrate, forming a double bond and producing two molecules of water.[8]
Quantitative Data on this compound and SCD Activity
Precise quantification of this compound and the activity of SCD are crucial for understanding their roles in metabolic health and disease. The following tables summarize key quantitative data from the literature.
| Parameter | Tissue | Species | Concentration (nmol/g tissue) | Reference |
| Coenzyme A (CoA) | Liver | Rat | 0.627 - 1.24 | [9] |
| Acetyl-CoA | Liver | Rat | 0.100 - 0.350 | [9] |
| Acetyl-CoA | Kidney | Rat | Not Reported | [9] |
| Acetyl-CoA | Brain | Rat | 0.014 - 0.057 | [9] |
Note: Direct quantitative data for this compound concentrations in various tissues remains sparse in publicly available literature. The data for CoA and Acetyl-CoA are provided as a reference for acyl-CoA pool sizes.
| Group | N | BMI ( kg/m ²) | Desaturation Index (18:1/18:0) in Skeletal Muscle Total Fatty Acids | Reference |
| Lean | 7 | 23.6 ± 1.1 | ~0.06 | [10] |
| Obese | 7 | 65.1 ± 7.4 | ~0.11 | [10] |
| Group | N | BMI ( kg/m ²) | Desaturation Index (18:1/18:0) in Skeletal Muscle Fatty Acyl-CoAs | Reference |
| Lean | 8 | 23.8 ± 0.58 | ~0.15 | [10] |
| Obese | 8 | 53.8 ± 3.5 | ~0.35 | [10] |
The desaturation index, calculated as the ratio of the product (oleic acid, 18:1) to the substrate (stearic acid, 18:0), serves as a proxy for SCD1 activity.
Signaling Pathways Regulating this compound Metabolism
The metabolism of this compound is intricately regulated by a network of signaling pathways that respond to nutritional and hormonal cues. The expression of SCD1 is a key regulatory point.
SREBP-1c Mediated Regulation of SCD1
Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) is a master transcriptional regulator of lipogenesis. Insulin (B600854) signaling activates SREBP-1c, which in turn binds to the sterol regulatory element (SRE) in the promoter of the SCD1 gene, upregulating its transcription.[8][11] This pathway is crucial for converting excess carbohydrates into fatty acids for storage.
Leptin-Mediated Regulation of SCD1
Leptin, an adipokine that signals satiety and increases energy expenditure, has an inhibitory effect on SCD1 expression. This regulation is largely independent of insulin and SREBP-1c.[12][13] Leptin signaling proceeds through the JAK/STAT and ERK1/2 MAPK pathways, leading to the suppression of SCD1 gene transcription.[13]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and SCD1.
Quantification of Acyl-CoAs by LC-MS/MS
This protocol is adapted from methodologies described for the analysis of acyl-CoA species in biological samples.[2][14][15][16][17][18][19]
Objective: To quantify the levels of this compound and other acyl-CoAs in tissues or cells.
Materials:
-
Tissue or cell samples
-
Methanol (B129727), acetonitrile (B52724), water (LC-MS grade)
-
Ammonium (B1175870) acetate
-
Internal standard (e.g., C17:0-CoA)
-
Liquid nitrogen
-
Homogenizer
-
Centrifuge
-
Vacuum concentrator
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
-
C18 reverse-phase column
Procedure:
-
Sample Preparation:
-
Flash-freeze tissue or cell pellets in liquid nitrogen to quench metabolic activity.
-
For cells, wash twice with ice-cold phosphate-buffered saline (PBS).
-
Add 2 mL of ice-cold methanol and the internal standard to the frozen sample.
-
Incubate at -80°C for 15 minutes.
-
Scrape the cell lysate or homogenize the tissue.
-
Centrifuge at 15,000 x g for 5 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Add 1 mL of acetonitrile and evaporate to dryness using a vacuum concentrator.
-
Reconstitute the sample in 150 µL of methanol, vortex, and centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 150 mm, 1.7 µm).
-
Mobile Phase A: 15 mM ammonium hydroxide (B78521) in water.
-
Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing over time to elute the more hydrophobic long-chain acyl-CoAs.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Monitor specific precursor-to-product ion transitions for each acyl-CoA of interest and the internal standard. For this compound, a potential transition could be based on its molecular weight and the characteristic fragmentation of the CoA moiety.
-
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of acyl-CoA standards.
-
Quantify the amount of each acyl-CoA in the sample by comparing its peak area to the standard curve and normalizing to the internal standard and the initial sample weight or cell number.
-
Stearoyl-CoA Desaturase (SCD1) Activity Assay
This protocol is a generalized procedure based on principles from various published SCD1 activity assays.[20]
Objective: To measure the enzymatic activity of SCD1 in microsomal preparations.
Materials:
-
Tissue homogenate or cell lysate
-
Microsome isolation buffer (e.g., containing sucrose, buffer, and protease inhibitors)
-
Assay buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
[1-14C]Stearoyl-CoA (substrate)
-
NADH
-
Bovine serum albumin (BSA)
-
Reaction termination solution (e.g., methanolic KOH)
-
Scintillation cocktail and counter
-
Thin-layer chromatography (TLC) plates and developing solvent system (e.g., hexane:diethyl ether:acetic acid)
Procedure:
-
Microsome Isolation:
-
Homogenize tissue in ice-cold isolation buffer.
-
Centrifuge the homogenate at low speed (e.g., 10,000 x g) to pellet nuclei and mitochondria.
-
Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.
-
-
Enzymatic Reaction:
-
In a reaction tube, combine the assay buffer, NADH, and BSA.
-
Add the microsomal protein to the reaction mixture.
-
Pre-incubate the mixture at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding [1-14C]Stearoyl-CoA.
-
Incubate for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding the methanolic KOH solution.
-
-
Lipid Extraction and Analysis:
-
Saponify the lipids by heating the terminated reaction mixture.
-
Acidify the mixture and extract the fatty acids with hexane.
-
Evaporate the hexane extract to dryness.
-
Resuspend the fatty acid residue in a small volume of solvent and spot it onto a TLC plate.
-
Develop the TLC plate in the appropriate solvent system to separate stearic acid and oleic acid.
-
Visualize the fatty acid spots (e.g., with iodine vapor).
-
Scrape the spots corresponding to stearic acid and oleic acid into separate scintillation vials.
-
Add scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
-
Calculation of SCD1 Activity:
-
Calculate the percentage of [1-14C]Stearoyl-CoA converted to [1-14C]Oleoyl-CoA.
-
Express the SCD1 activity as pmol or nmol of product formed per minute per mg of microsomal protein.
-
Conclusion and Future Directions
This compound stands as a central molecule in the landscape of energy metabolism. Its conversion to oleoyl-CoA by SCD1 is a critical regulatory checkpoint that influences lipid synthesis, energy storage, and cellular signaling. The intricate regulation of SCD1 by hormonal and nutritional signals underscores its importance in maintaining metabolic homeostasis. Aberrant regulation of this compound metabolism is a key feature of prevalent metabolic diseases, making SCD1 a promising therapeutic target.
Future research should focus on obtaining more precise quantitative data on the tissue-specific concentrations of this compound and other acyl-CoAs to better understand their compartmentalization and flux through different metabolic pathways. The development and standardization of high-throughput and highly sensitive assays for SCD activity will be instrumental in screening for novel therapeutic inhibitors. A deeper understanding of the complex interplay between different signaling pathways in the regulation of SCD1 expression will pave the way for more targeted and effective interventions for the treatment of obesity, diabetes, and related metabolic disorders.
References
- 1. Stearoyl-CoA 9-desaturase - Wikipedia [en.wikipedia.org]
- 2. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver [mdpi.com]
- 3. Regulation of stearoyl-CoA desaturase expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemical and physiological function of stearoyl-CoA desaturase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Fatty Acid Profile and Desaturase Activity in Obesity: Roles, Mechanisms, and Clinical Relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stearoyl-CoA Desaturase and its Relation to High-Carbohydrate Diets and Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. INSIGHTS INTO STEAROYL-CoA DESATURASE-1 REGULATION OF SYSTEMIC METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Changes of Coenzyme A and Acetyl-Coenzyme A Concentrations in Rats after a Single-Dose Intraperitoneal Injection of Hepatotoxic Thioacetamide Are Not Consistent with Rapid Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Elevated stearoyl-CoA desaturase-1 expression in skeletal muscle contributes to abnormal fatty acid partitioning in obese humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Leptin suppresses stearoyl-CoA desaturase 1 by mechanisms independent of insulin and sterol regulatory element-binding protein-1c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Key role of the ERK1/2 MAPK pathway in the transcriptional regulation of the Stearoyl-CoA Desaturase (SCD1) gene expression in response to leptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
- 16. researchgate.net [researchgate.net]
- 17. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. High-throughput scintillation proximity assay for stearoyl-CoA desaturase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Influence of Dietary Fatty Acids on Intracellular Stearoyl-CoA Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the intricate relationship between dietary fatty acid intake and the intracellular concentrations of Stearoyl-CoA. A pivotal molecule in lipid metabolism, Stearoyl-CoA sits (B43327) at the crossroads of fatty acid synthesis, desaturation, and elongation, making its regulation a critical factor in cellular health and disease. This document synthesizes key research findings, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways to facilitate a deeper understanding and guide future research and therapeutic development.
Introduction
Stearoyl-CoA, the 18-carbon saturated fatty acyl-CoA, is a central intermediate in lipid metabolism. Its intracellular levels are tightly controlled and are influenced by both endogenous synthesis and the composition of dietary fats. The primary metabolic fate of Stearoyl-CoA is its conversion to Oleoyl-CoA, a monounsaturated fatty acid, a reaction catalyzed by the enzyme Stearoyl-CoA Desaturase (SCD).[1] This conversion is a rate-limiting step in the synthesis of monounsaturated fatty acids (MUFAs), which are essential components of membrane phospholipids, triglycerides, and cholesterol esters.[2][3]
The regulation of intracellular Stearoyl-CoA levels is of significant interest in the context of metabolic diseases. Alterations in the ratio of saturated to monounsaturated fatty acids have been implicated in a range of conditions, including obesity, insulin (B600854) resistance, cardiovascular disease, and cancer.[4][5] Dietary fatty acids are potent modulators of the expression and activity of SCD, thereby directly impacting the intracellular pool of Stearoyl-CoA.[4][6] This guide will delve into the molecular mechanisms governing this regulation and the experimental approaches used to study these processes.
Quantitative Impact of Dietary Fatty Acids on SCD Activity and mRNA Levels
The direct measurement of intracellular Stearoyl-CoA levels is technically challenging; therefore, many studies utilize surrogate markers such as the SCD activity index (the ratio of product to substrate, e.g., C18:1/C18:0) or SCD mRNA levels to infer changes in Stearoyl-CoA metabolism. The following tables summarize quantitative data from key studies investigating the effects of various dietary fatty acids on these parameters.
Table 1: Effect of Dietary Fatty Acids on Stearoyl-CoA Desaturase (SCD) Activity Index
| Fatty Acid Supplement | Model System | Tissue/Cell Type | Change in SCD Activity Index (Product/Substrate Ratio) | Reference |
| High Saturated Fat Diet | Human | Serum Cholesteryl Esters & Phospholipids | Increased [16:1n-7/16:0] and [18:1n-9/18:0] ratios | [7] |
| Rapeseed Oil Diet (rich in OA, LA, ALA) | Human | Serum Cholesteryl Esters & Phospholipids | Decreased [16:1n-7/16:0] and [18:1n-9/18:0] ratios | [7] |
| Linoleic Acid (LA) | Human Clinical Study | Serum | Negatively associated with SCD index (C18:1/18:0 and C16:1/16:0) | [8] |
| α-Linolenic Acid (ALA) | Human Clinical Study | Serum | Positively associated with SCD index (C18:1/18:0 and C16:1/16:0) | [8] |
Table 2: Effect of Dietary Fatty Acids on Stearoyl-CoA Desaturase (SCD) mRNA Expression
| Fatty Acid Supplement | Model System | Tissue/Cell Type | Change in SCD mRNA Levels | EC50 (µM) | Reference |
| Linoleic Acid (LA) | HepG2 Cells | - | Decreased | 0.50 | [8] |
| Eicosapentaenoic Acid (EPA) | HepG2 Cells | - | Decreased | 1.67 | [8] |
| α-Linolenic Acid (ALA) | HepG2 Cells | - | No significant change | - | [8] |
| Polyunsaturated Fatty Acids (PUFAs) | Mouse | Liver | Repressed | - | [4][5] |
| Saturated Fatty Acids (SFAs) | Mouse | Liver | Induced | - | [2] |
Signaling Pathways Regulating Stearoyl-CoA Levels
Dietary fatty acids exert their influence on intracellular Stearoyl-CoA levels primarily by modulating the transcription of the SCD gene. Several key signaling pathways and transcription factors are involved in this regulatory network.
SREBP-1c Pathway
Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) is a major transcription factor that activates the expression of genes involved in lipogenesis, including SCD.[1][2] Polyunsaturated fatty acids (PUFAs) have been shown to suppress the maturation of SREBP-1c, thereby reducing its ability to bind to the Sterol Regulatory Element (SRE) in the SCD promoter and downregulating its transcription.[4][5] Conversely, saturated fatty acids and insulin promote SREBP-1c activation and SCD expression.[2][6]
Figure 1. SREBP-1c mediated regulation of SCD gene expression by dietary fatty acids.
LXR and PPARα Involvement
Liver X Receptor (LXR) and Peroxisome Proliferator-Activated Receptor alpha (PPARα) are nuclear receptors that also play a role in lipid metabolism and can influence SCD expression. Saturated fatty acids may upregulate SCD expression through a mechanism involving the coactivation of SREBP-1c and LXR.[2]
Experimental Protocols
Accurate quantification of intracellular Stearoyl-CoA and the activity of related enzymes is crucial for research in this field. The following section outlines key experimental methodologies.
Measurement of Intracellular Acyl-CoA Levels by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of a wide range of acyl-CoA species, including Stearoyl-CoA.[9][10]
a) Sample Preparation:
-
Wash cultured cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding a cold extraction solvent (e.g., methanol (B129727) or an isopropanol/acetonitrile mixture) and an internal standard (e.g., a stable isotope-labeled or odd-chain acyl-CoA).[10][11]
-
Scrape the cell lysate and centrifuge to pellet cellular debris.
-
Transfer the supernatant and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.[10]
b) LC-MS/MS Analysis:
-
Chromatography: Separate the acyl-CoAs using reverse-phase liquid chromatography with a C18 column. A gradient elution with mobile phases typically containing an ion-pairing agent or an acidic modifier is used to achieve good separation.[12]
-
Mass Spectrometry: Employ a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Quantification: Use Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for each acyl-CoA and the internal standard.[9][12] Quantify by comparing the peak area ratios of the analyte to the internal standard against a standard curve.
Figure 2. General experimental workflow for the quantification of intracellular acyl-CoAs by LC-MS/MS.
Cellular SCD Activity Assay using Labeled Substrates
This method measures the conversion of a labeled saturated fatty acid to its monounsaturated product.[11][13]
a) Cell Culture and Labeling:
-
Plate cells (e.g., HepG2 or primary hepatocytes) in multi-well plates.
-
Incubate the cells with a vehicle or a test compound (e.g., a potential SCD inhibitor).
-
Add a radiolabeled or stable isotope-labeled saturated fatty acid substrate (e.g., [1-14C]stearic acid or deuterium-labeled stearic acid) to the culture medium.[11][13]
-
Incubate for a defined period to allow for uptake and metabolism.
b) Lipid Extraction and Analysis:
-
Wash the cells to remove extracellular fatty acids.
-
Extract the total cellular lipids using a method such as the Folch extraction.
-
Hydrolyze the lipids to release the fatty acids.
-
Separate the saturated and monounsaturated fatty acids using reverse-phase High-Performance Liquid Chromatography (HPLC).[11]
-
Quantify the amount of labeled substrate and product using an appropriate detector (e.g., on-line flow scintillation for radiolabels or mass spectrometry for stable isotopes).[11][13]
-
Calculate SCD activity as the percentage of conversion of the labeled substrate to the product.
Implications for Drug Development
The central role of SCD in lipid metabolism and its association with various metabolic diseases have made it an attractive target for therapeutic intervention.[3][14][15] The development of SCD inhibitors is an active area of research for the treatment of conditions such as nonalcoholic steatohepatitis (NASH), obesity, and diabetes.[3][15] A thorough understanding of how dietary fatty acids influence Stearoyl-CoA levels and SCD activity is critical for the design and evaluation of such therapeutic agents. The experimental protocols outlined in this guide provide a framework for screening and characterizing the efficacy of SCD inhibitors in a cellular context.
Conclusion
The intracellular concentration of Stearoyl-CoA is a critical metabolic node that is exquisitely sensitive to dietary fatty acid composition. Polyunsaturated fatty acids, through the repression of SREBP-1c and subsequent downregulation of SCD, lead to a decrease in the conversion of Stearoyl-CoA to Oleoyl-CoA. In contrast, saturated fatty acids tend to have the opposite effect. This intricate regulatory network has profound implications for cellular lipid homeostasis and the pathogenesis of metabolic diseases. The methodologies presented herein offer robust tools for researchers and drug development professionals to further investigate these pathways and to identify and validate novel therapeutic strategies targeting Stearoyl-CoA metabolism.
References
- 1. Biochemical and physiological function of stearoyl-CoA desaturase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of stearoyl-coenzyme A desaturase in regulating lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regulation of stearoyl-CoA desaturase by polyunsaturated fatty acids and cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stearoyl-CoA Desaturase and its Relation to High-Carbohydrate Diets and Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of saturated and unsaturated fatty acids on estimated desaturase activities during a controlled dietary intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of human stearoyl-CoA desaturase by omega-3 and omega-6 fatty acids: Implications for the dietary management of elevated serum triglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Development of a novel LC/MS method to quantitate cellular stearoyl-CoA desaturase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Stearoyl-coenzyme A desaturase 1 inhibition and the metabolic syndrome: considerations for future drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Stearoyl CoA Desaturase drugs in development by Therapy Areas, Indications, Stages, MoA, RoA, Molecule Type, and Key Players, 2024 [pharmaceutical-technology.com]
Stearyl-CoA as a Precursor for Oleic Acid Synthesis: A Technical Guide
Abstract: This technical guide provides an in-depth examination of the conversion of stearyl-CoA to oleic acid, a critical process in lipid metabolism. The central catalyst in this transformation is the enzyme Stearoyl-CoA Desaturase 1 (SCD1), an integral membrane protein of the endoplasmic reticulum. This document details the biochemistry of the desaturation reaction, presents quantitative data on enzyme kinetics, outlines key regulatory pathways, provides a comprehensive experimental protocol for measuring SCD1 activity, and discusses the therapeutic relevance of this pathway for researchers, scientists, and drug development professionals.
Introduction
Oleic acid (18:1n-9) is one of the most abundant monounsaturated fatty acids (MUFAs) in nature, serving as a key component of membrane phospholipids, triglycerides, and cholesterol esters.[1][2] Its synthesis from the saturated fatty acid stearic acid (in the form of this compound) is a rate-limiting step in lipogenesis, catalyzed by the enzyme Stearoyl-CoA Desaturase (SCD).[2][3][4] In humans, two primary isoforms exist, SCD1 and SCD5, with SCD1 being the most well-characterized and predominantly expressed in lipogenic tissues like the liver and adipose tissue.[5][6]
The ratio of saturated to monounsaturated fatty acids is critical for cellular function, influencing membrane fluidity, signal transduction, and the development of metabolic diseases.[2][7] Given its central role, the regulation and activity of SCD1 are of significant interest in the fields of metabolic disease, oncology, and dermatology. This guide offers a detailed overview of the biochemical and molecular processes governing the synthesis of oleic acid from its this compound precursor.
The Biochemistry of Oleic Acid Synthesis
The synthesis of oleic acid from this compound is a non-reversible, oxidative desaturation reaction that occurs on the cytosolic face of the endoplasmic reticulum. The process introduces a single cis-double bond between the 9th and 10th carbons (Δ9) of the this compound acyl chain.[8]
Enzyme Complex and Cofactors: The reaction is catalyzed by a multi-enzyme complex. The terminal and rate-limiting enzyme is SCD1, an iron-containing protein with four transmembrane domains.[3][9] The catalytic process requires a flow of electrons from NADH to molecular oxygen, which serves as the final electron acceptor. This electron transport chain involves two other essential proteins:
-
NADH-cytochrome b5 reductase: A flavoprotein that initiates the electron transfer from NADH.
-
Cytochrome b5: An electron carrier protein that shuttles electrons from the reductase to the di-iron center of SCD1.[1][3]
The overall reaction can be summarized as: This compound + NADH + H⁺ + O₂ → Oleoyl-CoA + NAD⁺ + 2H₂O [10]
The preferred substrates for SCD1 are palmitoyl-CoA (16:0) and stearoyl-CoA (18:0), which are converted to palmitoleoyl-CoA (16:1) and oleoyl-CoA (18:1), respectively.[1][11]
Quantitative Analysis of SCD1 Activity
The activity of SCD1 is a critical parameter in metabolic studies. While detailed kinetic data for purified human SCD1 is not extensively published, studies using microsomal preparations from various species and tissues provide valuable insights. The activity is often expressed as the "desaturation index," which is the ratio of the product to the substrate (e.g., 18:1/18:0).[10][12][13]
| Parameter | Value | Species/Tissue | Substrate | Notes / Reference |
| SCD1 Activity | ~3.0 nmol/min/mg protein | Mouse Liver (C57BL/6J, chow-fed) | Stearoyl-CoA | Activity can be significantly induced by high-carbohydrate diets.[11] |
| SCD1 Activity | ~1.5 nmol/min/mg protein | Mouse Liver (C57BL/6J, high-fat fed) | Stearoyl-CoA | Demonstrates dietary regulation of enzyme activity.[11] |
| SCD1 Activity | 2.1-fold higher in obese vs. lean | Human Skeletal Muscle Microsomes | Endogenous | Highlights upregulation in obesity.[7] |
| Desaturation Index (18:1/18:0) | Positively correlated with liver fat | Human Liver Biopsies | Endogenous | A common proxy for in vivo SCD1 activity.[12] |
| Km | Not definitively established | Human SCD1 | Stearoyl-CoA | The Michaelis constant (Km) for human SCD1 remains an area for further investigation. |
| Vmax | Not definitively established | Human SCD1 | Stearoyl-CoA | The maximum reaction velocity (Vmax) is not well-documented for the purified human enzyme. |
Regulation of SCD1 Expression and Activity
SCD1 expression is tightly controlled at the transcriptional level by a network of transcription factors, hormones, and dietary nutrients, making it a key node in metabolic regulation.
Transcriptional Regulation:
-
SREBP-1c (Sterol Regulatory Element-Binding Protein 1c): Considered the master regulator of lipogenesis, SREBP-1c is strongly induced by insulin (B600854) and glucose. It directly binds to the sterol regulatory element (SRE) in the SCD1 promoter to activate its transcription.[1][11]
-
LXR (Liver X Receptor): Activated by oxysterols, LXR can induce SCD1 expression both directly and indirectly by upregulating SREBP-1c.[14]
Hormonal Regulation:
-
Insulin: A potent inducer of SCD1 expression, primarily acting through the activation of SREBP-1c. This links high carbohydrate intake and insulin signaling directly to increased MUFA synthesis.[4][7]
-
Leptin: An adipocyte-derived hormone that signals satiety and promotes energy expenditure. Leptin strongly suppresses SCD1 expression in the liver. This effect is independent of insulin and SREBP-1c, indicating a distinct inhibitory pathway, which may involve the ERK1/2 MAPK signaling cascade.[15]
Dietary Regulation:
-
Carbohydrates: High-carbohydrate diets robustly increase SCD1 expression via insulin and SREBP-1c.[3]
-
Saturated Fats: Can also induce SCD1 expression.[3]
-
Polyunsaturated Fatty Acids (PUFAs): Act to suppress SCD1 gene expression, providing a negative feedback mechanism.
Experimental Protocol: Radiometric Assay for SCD1 Activity
This protocol describes a common method for determining SCD1 enzyme activity in microsomal fractions isolated from tissues (e.g., liver) or cultured cells. The assay measures the conversion of radiolabeled [1-¹⁴C]stearoyl-CoA to [1-¹⁴C]oleoyl-CoA.
Materials:
-
Microsomal protein fraction (isolated via differential centrifugation)
-
[1-¹⁴C]stearoyl-CoA (specific activity ~50-60 mCi/mmol)
-
Assay Buffer: 100 mM Tris-HCl, pH 7.4
-
Cofactor Solution: 2 mM NADH in Assay Buffer
-
Reaction Stop Solution: 10% (w/v) KOH in 90% ethanol
-
Unlabeled carrier fatty acids (stearic acid, oleic acid)
-
Formic Acid (for acidification)
-
Thin Layer Chromatography (TLC) plates (Silica Gel G)
-
TLC Developing Solvent: Hexane:Diethyl Ether:Acetic Acid (70:30:1, v/v/v)
-
Scintillation fluid and counter
Procedure:
-
Microsome Preparation: Isolate microsomes from tissue homogenates or cell lysates using standard ultracentrifugation protocols. Determine protein concentration using a BCA or Bradford assay.
-
Reaction Setup: In a microcentrifuge tube, combine 50-100 µg of microsomal protein with Assay Buffer to a final volume of 180 µL. Pre-incubate the mixture at 37°C for 2 minutes.
-
Initiate Reaction: Start the reaction by adding 10 µL of the Cofactor Solution (NADH) and 10 µL of [1-¹⁴C]stearoyl-CoA (final concentration ~5 µM).
-
Incubation: Incubate the reaction mixture at 37°C for 10-15 minutes. The reaction should be within the linear range with respect to time and protein concentration.
-
Stop and Saponify: Terminate the reaction by adding 1 mL of the Stop Solution (ethanolic KOH). Add unlabeled carrier stearic and oleic acids (~20 µg each). Saponify the lipids by heating at 80°C for 60 minutes.
-
Fatty Acid Extraction:
-
Cool the samples to room temperature.
-
Add 1 mL of water.
-
Acidify the mixture to pH < 3.0 with formic acid to protonate the fatty acids.
-
Extract the total fatty acids by adding 2 mL of hexane, vortexing vigorously, and centrifuging to separate the phases.
-
Carefully transfer the upper hexane layer to a new tube. Repeat the extraction.
-
-
Analysis:
-
Evaporate the pooled hexane extracts to dryness under a stream of nitrogen.
-
Re-dissolve the fatty acid residue in a small volume of hexane (~50 µL).
-
Spot the sample onto a TLC plate.
-
Develop the plate in the TLC Developing Solvent until the solvent front is near the top.
-
Visualize the fatty acid spots (e.g., with iodine vapor). The oleic acid spot will migrate slightly further than the stearic acid spot.
-
Scrape the silica (B1680970) corresponding to the stearic acid and oleic acid spots into separate scintillation vials.
-
-
Quantification: Add scintillation fluid to each vial and quantify the radioactivity (in disintegrations per minute, DPM) using a scintillation counter. SCD1 activity is calculated as the pmol or nmol of oleate (B1233923) formed per minute per mg of microsomal protein.
References
- 1. Biochemical and physiological function of stearoyl-CoA desaturase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of stearoyl-CoA desaturases and role in metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stearoyl-CoA 9-desaturase - Wikipedia [en.wikipedia.org]
- 4. The regulation of stearoyl-CoA desaturase (SCD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stearoyl-CoA Desaturase 1 as a Therapeutic Biomarker: Focusing on Cancer Stem Cells [mdpi.com]
- 6. Stearoyl CoA Desaturase 1: Role in Cellular Inflammation and Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elevated stearoyl-CoA desaturase-1 expression in skeletal muscle contributes to abnormal fatty acid partitioning in obese humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Skin-specific Deletion of Stearoyl-CoA Desaturase-1 Alters Skin Lipid Composition and Protects Mice from High Fat Diet-induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Membrane topology of mouse stearoyl-CoA desaturase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stearoyl-CoA desaturase 1: A potential target for non-alcoholic fatty liver disease?-perspective on emerging experimental evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pages.stat.wisc.edu [pages.stat.wisc.edu]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Role of Stearoyl-CoA Desaturase 1 in Cardiovascular Physiology | MDPI [mdpi.com]
- 14. Role of stearoyl-coenzyme A desaturase in regulating lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Loss of stearoyl-CoA desaturase-1 improves insulin sensitivity in lean mice but worsens diabetes in leptin-deficient obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Nexus of Stearyl-CoA Metabolism and Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stearyl-CoA, a saturated long-chain fatty acyl-CoA, and its desaturated product, oleoyl-CoA, are not merely metabolic intermediates but pivotal signaling molecules that influence a myriad of cellular processes. The enzymatic conversion of stearoyl-CoA to oleoyl-CoA, catalyzed by Stearoyl-CoA Desaturase (SCD1), is a critical regulatory node. The balance between these fatty acyl-CoAs has profound implications for membrane fluidity, lipid-based post-translational modifications, and the structural integrity of organelles. Emerging evidence elucidates a deeper role for this metabolic axis in directly modulating key cellular signaling pathways. This technical guide provides an in-depth exploration of the intricate connections between stearoyl-CoA levels and cellular signaling, with a focus on pathways implicated in cancer, metabolic disorders, and stress responses. We present quantitative data on the impact of modulating stearoyl-CoA metabolism, detailed experimental protocols for investigating these connections, and visual representations of the core signaling networks.
Introduction: this compound Metabolism as a Signaling Hub
Stearoyl-CoA is a central molecule in lipid metabolism, primarily derived from de novo fatty acid synthesis or dietary sources. Its conversion to the monounsaturated fatty acid (MUFA) oleoyl-CoA by SCD1 is a rate-limiting step in the biosynthesis of complex lipids such as triglycerides, phospholipids, and cholesterol esters.[1][2] The ratio of saturated fatty acids (SFAs) to MUFAs is crucial for maintaining cellular homeostasis. An imbalance in this ratio, often driven by altered SCD1 activity, has been linked to various pathological conditions, including cancer, insulin (B600854) resistance, and inflammatory diseases.[3][4]
Recent research has transcended the view of stearoyl-CoA and its derivatives as simple building blocks, revealing their active participation in signal transduction. This occurs through several mechanisms:
-
Alteration of Membrane Properties: The fatty acid composition of cellular membranes, influenced by the SFA/MUFA ratio, affects the localization and activity of membrane-associated signaling proteins.[5]
-
Protein Acylation: Fatty acids can be covalently attached to proteins, a post-translational modification that can alter their stability, localization, and function.
-
Generation of Lipid Signaling Molecules: Derivatives of oleoyl-CoA can act as signaling molecules themselves or as precursors for other lipid mediators.
This guide will delve into the specific signaling pathways that are intricately linked to stearoyl-CoA levels, providing a foundation for researchers and drug development professionals to explore this promising therapeutic axis.
Data Presentation: Quantitative Insights into the this compound-Signaling Nexus
The following tables summarize quantitative data from various studies, illustrating the impact of modulating SCD1 activity, and consequently stearoyl-CoA levels, on key signaling pathways.
Table 1: Effect of SCD1 Inhibition on Wnt/β-catenin and Notch Signaling Pathway Components
| Target Gene/Protein | Cell Line | Treatment | Fold Change in Expression/Activity | Reference |
| Axin2 (Wnt target) | Colon Cancer Stem Cells | SCD1 Inhibitor (24h) | ↓ ~0.5-fold | [6][7] |
| Notch1 | Colon Cancer Stem Cells | SCD1 Inhibitor (24h) | ↓ ~0.6-fold | [6][7] |
| β-catenin (nuclear) | MCF7 Breast Cancer Cells | siRNA-SCD1 (48h) | ↓ ~0.6-fold | [8] |
| β-catenin (nuclear) | MDA-MB-231 Breast Cancer Cells | siRNA-SCD1 (48h) | ↓ ~0.5-fold | [8] |
Table 2: Impact of SCD1 Inhibition on the PI3K/Akt Signaling Pathway
| Target Protein | Cell Line | Treatment | Change in Phosphorylation/Expression | Reference |
| p-ERK1/2 | MCF7 Breast Cancer Cells | siRNA-SCD1 | ↓ Significant Decrease | [8] |
| p-ERK1/2 | MDA-MB-231 Breast Cancer Cells | siRNA-SCD1 | ↓ Significant Decrease | [8] |
| SCD1 Expression | Head and Neck Squamous Carcinoma Cells | AKT Inhibitor (AZD5363) | ↓ Significant Decrease | [9][10] |
| p-mTOR | Head and Neck Squamous Carcinoma Cells | AKT Inhibitor (AZD5363) | ↓ Significant Decrease | [9][10] |
Table 3: Induction of ER Stress Markers Following SCD1 Inhibition
| Marker | Cell Line | Treatment | Fold Change in Expression | Reference |
| P-PERK (Thr981) | Ovarian Cancer Cells (SKOV3) | CAY10566 (SCD1 Inhibitor) | ↑ Increased | [11] |
| IRE1α | Ovarian Cancer Cells (SKOV3) | CAY10566 (SCD1 Inhibitor) | ↑ Increased | [11] |
| ATF4 | Ovarian Cancer Cells (SKOV3) | CAY10566 (SCD1 Inhibitor) | ↑ Increased | [11] |
| CHOP | Ovarian Cancer Cells (SKOV3) | CAY10566 (SCD1 Inhibitor) | ↑ Increased | [11] |
| Xbp1 splicing | U2OS and SW480 Cells | SCD1 Abolition | ↑ Increased | [12] |
Table 4: SCD1 and its Role in Ferroptosis
| Parameter | Cell Line/Model | Observation | Reference |
| SCD1 Desaturation Index | Ovarian Cancer Cells (ES-2) | ↑ ~14.33-fold in Omental Co-culture | [13] |
| FADS2 Desaturation Index | Ovarian Cancer Cells (ES-2) | ↑ ~1.33-fold in Omental Co-culture | [13] |
| GPX4 Expression | Cholangiocarcinoma Cells (TFK1) | ~4.5-fold higher than HuCCT1 cells | [14] |
| Cell Viability | Ovarian Cancer Cells | Rescue from RSL3-induced death by oleic acid | [4] |
Key Signaling Pathways Influenced by this compound Levels
The Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is fundamental to embryonic development and adult tissue homeostasis, and its aberrant activation is a hallmark of many cancers. A crucial step in the maturation and secretion of Wnt ligands is their palmitoleoylation, a lipid modification that is dependent on the availability of palmitoleic acid, a direct product of SCD1 activity.[6]
By controlling the pool of monounsaturated fatty acids, SCD1 directly influences the secretion of active Wnt proteins. Inhibition of SCD1 leads to a reduction in Wnt signaling, characterized by decreased nuclear localization of β-catenin and downregulation of Wnt target genes such as Axin2 and c-Myc.[8]
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. There is a bidirectional relationship between this pathway and SCD1. Activation of Akt has been shown to increase the expression of SCD1, promoting lipogenesis.[9][10] Conversely, the products of SCD1, particularly oleic acid, can activate Akt signaling, creating a positive feedback loop that supports cancer cell proliferation.[15]
Inhibition of SCD1 has been demonstrated to decrease the phosphorylation of ERK1/2, a downstream effector of the Ras/Raf/MEK/ERK pathway, which often cross-talks with the PI3K/Akt pathway.[8]
Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)
The endoplasmic reticulum is the primary site of SCD1 localization and activity. An accumulation of saturated fatty acids, resulting from SCD1 inhibition, can disrupt ER homeostasis and trigger the unfolded protein response (UPR).[2][11] This ER stress is characterized by the activation of three key sensors: PERK, IRE1α, and ATF6.
Prolonged ER stress can lead to apoptosis, often mediated by the transcription factor CHOP. The induction of ER stress is a key mechanism by which SCD1 inhibitors exert their anti-cancer effects.[11][12]
Ferroptosis
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. The susceptibility of a cell to ferroptosis is highly dependent on the composition of its membrane phospholipids. Polyunsaturated fatty acids (PUFAs) are particularly prone to peroxidation, while monounsaturated fatty acids, the products of SCD1, are protective.[16][17]
By increasing the cellular pool of MUFAs, SCD1 reduces the incorporation of PUFAs into membranes, thereby rendering cells resistant to ferroptosis.[14] Conversely, inhibition of SCD1 sensitizes cancer cells to ferroptosis-inducing agents.[4][18] This is a rapidly emerging area of research with significant therapeutic potential.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to investigate the interplay between stearoyl-CoA levels and cellular signaling.
Measurement of SCD1 Activity using LC-MS/MS
This method quantifies the conversion of a stable isotope-labeled saturated fatty acid to its monounsaturated product.[1][19]
Materials:
-
HepG2 cells (or other relevant cell line)
-
24-well cell culture plates
-
Cell culture medium
-
SCD1 inhibitor (e.g., CAY10566, A939572) and vehicle (e.g., DMSO)
-
Deuterium-labeled stearic acid (d35-C18:0)
-
Lipid extraction solvent (e.g., chloroform (B151607):methanol (B129727) 2:1)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Cell Culture: Seed HepG2 cells in 24-well plates and grow to confluence.
-
Inhibitor Treatment: Pre-incubate cells with various concentrations of the SCD1 inhibitor or vehicle for 1-2 hours.
-
Substrate Incubation: Add deuterium-labeled stearic acid to the culture medium to a final concentration of 50-100 µM and incubate for 4-6 hours.
-
Cell Lysis and Lipid Extraction:
-
Wash cells twice with ice-cold PBS.
-
Add 500 µL of methanol and scrape the cells.
-
Transfer the cell suspension to a glass tube.
-
Add 1 mL of chloroform and vortex vigorously.
-
Add 500 µL of 0.9% NaCl and vortex again.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
-
Sample Preparation for LC-MS/MS:
-
Dry the extracted lipids under a stream of nitrogen.
-
Reconstitute the lipid pellet in a suitable solvent for LC-MS/MS analysis (e.g., methanol).
-
-
LC-MS/MS Analysis:
-
Separate the fatty acids using a suitable C18 reverse-phase column.
-
Use multiple reaction monitoring (MRM) to detect and quantify the parent and fragment ions of both d35-stearic acid and the resulting d35-oleic acid.
-
-
Data Analysis:
-
Calculate the ratio of the peak area of d35-oleic acid to the sum of the peak areas of d35-stearic acid and d35-oleic acid.
-
Determine the percent inhibition of SCD1 activity for each inhibitor concentration and calculate the IC50 value.
-
Western Blot Analysis of Protein Phosphorylation
This protocol details the detection of changes in the phosphorylation status of signaling proteins like Akt and ERK.[8][20]
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (total and phospho-specific for the protein of interest, e.g., anti-Akt and anti-phospho-Akt (Ser473))
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Stripping and Re-probing: To determine the total protein levels, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody against the total protein.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the phospho-protein signal to the total protein signal.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This method is used to quantify the changes in mRNA levels of target genes in response to alterations in stearoyl-CoA metabolism.[6][21]
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qRT-PCR master mix (containing SYBR Green or probes)
-
Primers for target genes (e.g., AXIN2, NOTCH1, CHOP) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qRT-PCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from treated and control cells using a commercial kit according to the manufacturer's instructions. Assess RNA quality and quantity.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a cDNA synthesis kit.
-
qRT-PCR Reaction Setup:
-
Prepare a reaction mix containing the qRT-PCR master mix, forward and reverse primers for the target gene, and cDNA template.
-
Set up reactions for each sample in triplicate.
-
Include no-template controls to check for contamination.
-
-
qRT-PCR Program: Run the qRT-PCR reaction on a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each reaction.
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.
-
Conclusion and Future Directions
The intricate relationship between stearoyl-CoA metabolism and cellular signaling pathways presents a paradigm shift in our understanding of how metabolic status dictates cellular fate. The central role of SCD1 in this nexus has positioned it as a compelling therapeutic target for a range of diseases, most notably cancer and metabolic disorders. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers to further dissect these complex interactions.
Future research should focus on:
-
Elucidating the precise molecular mechanisms by which stearoyl-CoA and oleoyl-CoA directly interact with and modulate signaling proteins.
-
Exploring the therapeutic potential of targeting SCD1 in combination with inhibitors of downstream signaling pathways or with ferroptosis-inducing agents.
-
Developing more sophisticated tools and techniques to measure the subcellular concentrations of stearoyl-CoA and other acyl-CoAs to better understand their localized signaling roles.
A deeper understanding of the stearoyl-CoA-signaling nexus will undoubtedly pave the way for novel diagnostic and therapeutic strategies, ultimately leading to improved outcomes for patients with a variety of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of Stearoyl-CoA Desaturase Induces the Unfolded Protein Response in Pancreatic Tumors and Suppresses Their Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SCD1 Inhibition Causes Cancer Cell Death by Depleting Mono-Unsaturated Fatty Acids | PLOS One [journals.plos.org]
- 4. Steroyl-CoA Desaturase 1 (SCD1) protects ovarian cancer cells from ferroptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel assay of cellular stearoyl-CoA desaturase activity of primary rat hepatocytes by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting a Lipid Desaturation Enzyme, SCD1, Selectively Eliminates Colon Cancer Stem Cells through the Suppression of Wnt and NOTCH Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting a Lipid Desaturation Enzyme, SCD1, Selectively Eliminates Colon Cancer Stem Cells through the Suppression of Wnt and NOTCH Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Decreasing stearoyl‐CoA desaturase‐1 expression inhibits β‐catenin signaling in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Stearoyl-CoA desaturase 1 inhibition induces ER stress-mediated apoptosis in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. SCD1/FADS2 fatty acid desaturases equipoise lipid metabolic activity and redox-driven ferroptosis in ascites-derived ovarian cancer cells [thno.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. An integrated view of lipid metabolism in ferroptosis revisited via lipidomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Stearoyl CoA Desaturase Regulates Ferroptosis in Ovarian Cancer Offering New Therapeutic Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Development of a novel LC/MS method to quantitate cellular stearoyl-CoA desaturase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. raybiotech.com [raybiotech.com]
- 21. mdpi.com [mdpi.com]
Methodological & Application
LC-MS/MS method for absolute quantification of Stearyl-CoA.
An LC-MS/MS method for the absolute quantification of Stearyl-CoA provides a highly sensitive and specific approach crucial for researchers in metabolic disease, oncology, and drug development. This compound, an 18-carbon saturated long-chain acyl-CoA, is a key metabolite in fatty acid metabolism, serving as the substrate for stearoyl-CoA desaturase (SCD) to produce oleoyl-CoA, a primary monounsaturated fatty acid.[1][2][3] Dysregulation of this compound levels and SCD activity is implicated in various conditions, including obesity, insulin (B600854) resistance, and cancer.[3][4] This document outlines a detailed protocol for the robust quantification of this compound in biological samples.
Metabolic Significance of this compound
Stearoyl-CoA is a central node in lipid metabolism. It is a product of fatty acid synthesis and elongation and a substrate for both beta-oxidation and desaturation. The conversion of Stearoyl-CoA to Oleoyl-CoA by SCD is a critical, rate-limiting step in the synthesis of monounsaturated fatty acids, which are essential components of membrane phospholipids, triglycerides, and cholesterol esters.[1][5]
Quantitative Data Summary
The presented LC-MS/MS method is characterized by high sensitivity and robustness, with performance metrics suitable for the absolute quantification of this compound in biological matrices.[6][7][8]
| Parameter | Value | Reference |
| Analyte | Stearoyl-CoA (C18:0 CoA) | [6] |
| Q1 (Precursor Ion) | 1034.6 m/z | [6] |
| Q3 (Product Ion) | 527 m/z | [6] |
| Limit of Detection (LOD) | 0.07 pmol | [6] |
| Limit of Quantification (LOQ) | 0.24 pmol | [6] |
| Accuracy | 94.8% - 110.8% | [8] |
| Inter-run Precision (CV%) | 2.6% - 12.2% | [8] |
| Intra-run Precision (CV%) | 1.2% - 4.4% | [8] |
Note: Q1/Q3 values may require optimization based on the specific mass spectrometer used. The values for accuracy and precision are for a panel of long-chain acyl-CoAs including this compound.
Experimental Protocol
This protocol is designed for the absolute quantification of this compound in cell culture or tissue samples. It involves sample preparation by protein precipitation, followed by chromatographic separation and detection by tandem mass spectrometry.
Materials and Reagents
-
Stearoyl-CoA sodium salt (Sigma-Aldrich or equivalent)
-
Pentadecanoyl-CoA (C15:0) or Heptadecanoyl-CoA (C17:0) as internal standard (ISTD)
-
LC-MS grade Methanol (B129727), Acetonitrile (B52724), and Water
-
Ammonium Acetate or Ammonium Hydroxide (LC-MS grade)
-
Phosphate-buffered saline (PBS)
-
RIPA Lysis Buffer
-
Microcentrifuge tubes, autosampler vials
Standard Curve and Internal Standard Preparation
-
Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and the ISTD (e.g., C15:0-CoA) in methanol. Store at -80°C.
-
Working Solutions: Serially dilute the this compound stock solution with methanol to prepare a series of working standards for the calibration curve (e.g., ranging from 1 nM to 1000 nM).
-
Internal Standard Spiking Solution: Prepare a working solution of the ISTD at a fixed concentration (e.g., 10 µM) in methanol.[6]
Sample Preparation (from Cell Culture)
-
Cell Lysis: After removing culture media and washing cells twice with PBS, add 2 mL of ice-cold methanol to the culture plate. Add 15 µL of the 10 µM ISTD working solution.[6]
-
Incubation: Incubate the plates at -80°C for 15 minutes to quench metabolic activity and precipitate proteins.[6]
-
Cell Scraping & Centrifugation: Scrape the cell lysate from the plate and transfer to a microcentrifuge tube. Centrifuge at 15,000 x g for 5 minutes at 4°C.[6]
-
Supernatant Transfer: Transfer the supernatant to a clean glass tube.
-
Evaporation: Add 1 mL of acetonitrile and evaporate the solvent in a vacuum concentrator at 55°C for approximately 1.5 hours.[6]
-
Reconstitution: Reconstitute the dried extract in 150 µL of methanol. Vortex thoroughly and centrifuge at 15,000 x g for 10 minutes at 4°C to pellet any remaining debris.[6]
-
Final Transfer: Transfer 100 µL of the final supernatant to an autosampler vial for LC-MS/MS analysis.[6]
Note: For tissue samples, homogenization in a suitable buffer followed by protein precipitation or solid-phase extraction (SPE) is required. A fast SPE method has been shown to be effective for liver tissue.[7][8]
LC-MS/MS Method Workflow
LC-MS/MS Parameters
The following parameters serve as a starting point and should be optimized for the specific instrumentation used.
Liquid Chromatography (LC) Conditions: [6]
-
Column: Luna® C18(2) 100 Å (100 × 2 mm, 3 µm) or equivalent
-
Guard Column: C18 guard column (4.0 mm × 2.0 mm)
-
Column Temperature: 32°C
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 6.8) in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.2 mL/min
-
Injection Volume: 30 µL
-
Gradient:
-
0-15 min: 20% to 100% B
-
15-22.5 min: Hold at 100% B
-
22.51-30 min: Return to 20% B (re-equilibration)
-
Mass Spectrometry (MS) Conditions: [6]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.20 kV
-
Cone Voltage: 45 V
-
Desolvation Gas Flow: 500 L/h (Nitrogen)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound: 1034.6 -> 527.0
-
ISTD (C15:0-CoA): 994.5 -> 487.0 (example)
-
Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peaks for this compound and the ISTD using the instrument's software.
-
Calibration Curve: Generate a calibration curve by plotting the ratio of the analyte peak area to the ISTD peak area against the concentration of the standards. A linear regression with 1/x weighting is typically used.[9]
-
Calculate Concentration: Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Normalization: Normalize the final concentration to the amount of starting material, typically by total cellular protein content, which can be determined from the protein pellet after extraction using a standard method like a BCA assay.[6]
Conclusion
This application note provides a comprehensive and robust LC-MS/MS method for the absolute quantification of this compound. The protocol, from sample preparation to data analysis, is designed to yield sensitive, specific, and reproducible results. This method is an invaluable tool for researchers investigating fatty acid metabolism and its role in health and disease, enabling precise measurement of a key metabolic intermediate.
References
- 1. Biochemical and physiological function of stearoyl-CoA desaturase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stearoyl-CoA - Wikipedia [en.wikipedia.org]
- 3. The role of stearoyl-CoA desaturase in the control of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of a novel LC/MS method to quantitate cellular stearoyl-CoA desaturase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for Solid-Phase Extraction of Stearyl-CoA from Liver Tissue
For researchers, scientists, and drug development professionals, this document provides a comprehensive protocol for the solid-phase extraction (SPE) of Stearyl-CoA, a long-chain fatty acyl-CoA, from liver tissue. Accurate quantification of this compound is essential for studying lipid metabolism, fatty acid oxidation, and the pathology of metabolic diseases.
Introduction
This compound is a critical intermediate in fatty acid metabolism, serving as a substrate for both elongation and desaturation pathways, as well as being a precursor for the synthesis of complex lipids such as triglycerides and phospholipids.[1][2] Its concentration in liver tissue reflects the metabolic state and can be altered in various diseases, including non-alcoholic fatty liver disease (NAFLD).[3] This protocol details a robust method for the extraction and purification of this compound from liver tissue using solid-phase extraction, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Presentation
The recovery and quantification of this compound can be influenced by the specifics of the extraction and SPE methodology. The following tables summarize representative data for acyl-CoA recovery and typical concentrations found in liver tissue.
Table 1: Representative Recovery of Acyl-CoAs using Solid-Phase Extraction
| Acyl-CoA Species | Chain Length | SPE Sorbent | Average Recovery (%) | Reference |
| Acetyl-CoA | Short (C2) | 2-(2-pyridyl)ethyl silica | 85-95% | [4] |
| Octanoyl-CoA | Medium (C8) | 2-(2-pyridyl)ethyl silica | 88-92% | [4] |
| Palmitoyl-CoA | Long (C16:0) | Oligonucleotide | 70-80% | |
| Oleoyl-CoA | Long (C18:1) | 2-(2-pyridyl)ethyl silica | 85-90% | [4] |
| Stearoyl-CoA | Long (C18:0) | C18 or similar | ~70-90% | [5] |
| Arachidonyl-CoA | Long (C20:4) | 2-(2-pyridyl)ethyl silica | 83-88% | [4] |
Table 2: Example Concentrations of Long-Chain Acyl-CoAs in Rat Liver Tissue
| Acyl-CoA Species | Concentration (nmol/g wet weight) | Analytical Method | Reference |
| Palmitoyl-CoA (C16:0) | 2.5 - 5.0 | HPLC | |
| Stearoyl-CoA (C18:0) | 1.0 - 3.0 | LC-MS/MS | [5] |
| Oleoyl-CoA (C18:1) | 3.0 - 6.0 | LC-MS/MS | [5] |
| Linoleoyl-CoA (C18:2) | 1.5 - 3.5 | LC-MS/MS | [5] |
Experimental Workflow Diagram
Caption: Workflow for this compound extraction from liver tissue.
Detailed Experimental Protocol
This protocol is an amalgamation of established methods for the solid-phase extraction of long-chain acyl-CoAs from liver tissue.[5][6][7]
Materials and Reagents
-
Liver Tissue: Fresh or frozen liver samples. It is critical to rapidly freeze-clamp the tissue in liquid nitrogen immediately upon collection to prevent degradation of acyl-CoAs.[8]
-
Internal Standard (ISTD): Heptadecanoyl-CoA (C17:0-CoA) or a stable isotope-labeled this compound (e.g., ¹³C₁₈-Stearyl-CoA).
-
Homogenization Buffer: 100 mM Potassium Phosphate (KH₂PO₄), pH 4.9.
-
Extraction Solvents:
-
Acetonitrile (ACN), HPLC grade.
-
2-Propanol (Isopropanol), HPLC grade.
-
-
Solid-Phase Extraction (SPE) Columns: C18 SPE cartridges (e.g., 100 mg, 1 mL).
-
SPE Conditioning Solvent: Methanol, HPLC grade.
-
SPE Equilibration Solvent: Deionized water.
-
Wash Solution: 2% Formic Acid in water.[6]
-
Elution Solution: 2% Ammonium (B1175870) hydroxide (B78521) in Methanol.[6]
-
Reconstitution Solution: 50% Methanol in water.[6]
-
Equipment:
-
Homogenizer (e.g., Polytron or glass homogenizer).
-
Centrifuge capable of reaching 13,000 x g at 4°C.[6]
-
SPE vacuum manifold.
-
Sample concentrator (e.g., nitrogen evaporator or vacuum concentrator).
-
LC-MS/MS system.
-
Procedure
1. Sample Preparation and Homogenization a. Weigh approximately 50-100 mg of frozen liver tissue in a pre-chilled tube.[6] b. Add the appropriate amount of internal standard to the tube. c. Add 1 mL of ice-cold Homogenization Buffer. d. Homogenize the tissue on ice until a uniform suspension is achieved. e. Add 1 mL of 2-Propanol and briefly homogenize again.
2. Extraction of Acyl-CoAs and Protein Precipitation a. Transfer the homogenate to a centrifuge tube. b. Add 2 mL of Acetonitrile, and vortex vigorously for 1-2 minutes to precipitate proteins. c. Centrifuge at 13,000 x g for 15 minutes at 4°C.[6] d. Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a clean tube.
3. Solid-Phase Extraction (SPE) a. Column Conditioning: Condition the C18 SPE column by passing 3 mL of Methanol through it.[6] b. Column Equilibration: Equilibrate the column by passing 3 mL of deionized water. Do not let the column run dry.[6] c. Sample Loading: Load the supernatant from step 2d onto the conditioned and equilibrated SPE column. Allow the sample to pass through the sorbent by gravity or with a gentle vacuum. d. Washing: Wash the column with 2.5 mL of 2% formic acid in water to remove polar impurities.[6] Follow with a wash of 2.5 mL of methanol.[6] e. Elution: Elute the acyl-CoAs from the column by adding two aliquots of 1.2 mL of 2% ammonium hydroxide in methanol.[6] Collect the eluate in a clean tube.
4. Sample Concentration and Reconstitution a. Evaporate the combined eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator at room temperature.[6] b. Reconstitute the dried sample in 100 µL of 50% Methanol in water for LC-MS/MS analysis.[6]
LC-MS/MS Analysis
-
Chromatographic Separation: Use a C18 reversed-phase column for separation. A typical mobile phase system consists of an aqueous solvent with an ion-pairing agent (e.g., ammonium hydroxide at high pH) and an organic solvent like acetonitrile.[5]
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions for this compound and the internal standard using Multiple Reaction Monitoring (MRM). A neutral loss scan of 507 Da can also be used for profiling various acyl-CoA species.[5][9]
Signaling Pathway and Logical Relationship
The extraction protocol is designed to isolate acyl-CoAs from a complex biological matrix by exploiting their physicochemical properties. The logical flow is based on sequential purification steps.
References
- 1. Development of a novel LC/MS method to quantitate cellular stearoyl-CoA desaturase activity [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hepatic Stearoyl-CoA Desaturase (SCD)-1 Activity and Diacylglycerol but Not Ceramide Concentrations Are Increased in the Nonalcoholic Human Fatty Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Non-Invasive Method to Assess Hepatic Acetyl-CoA in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Cell-Based Assay for Stearoyl-CoA Desaturase (SCD) Activity
References
- 1. Stearoyl-CoA 9-desaturase - Wikipedia [en.wikipedia.org]
- 2. Stearoyl CoA desaturase is required to produce active, lipid-modified Wnt proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. A novel assay of cellular stearoyl-CoA desaturase activity of primary rat hepatocytes by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A guide to selecting high-performing antibodies for Stearoyl-CoA desaturase (SCD1) (UniProt ID: O00767) for use in western blot, immunoprecipitation, and immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Supplementing Cell Culture Media with Stearyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearyl-CoA is a critical intermediate in lipid metabolism, serving as a primary substrate for the synthesis of oleoyl-CoA by the enzyme Stearoyl-CoA Desaturase (SCD). The balance between saturated and monounsaturated fatty acids is crucial for membrane fluidity, signaling pathways, and overall cellular homeostasis. Supplementing cell culture media with this compound can be a valuable tool to investigate cellular processes such as lipid metabolism, membrane biology, and the cellular response to lipid overload. However, due to its amphipathic nature and low solubility in aqueous solutions, a carefully designed protocol is essential for its effective delivery to cultured cells.
These application notes provide a detailed protocol for the preparation and use of this compound in cell culture, ensuring reproducible and reliable experimental outcomes.
Data Presentation
The following tables summarize key quantitative data for the successful preparation and application of this compound in cell culture experiments.
Table 1: Stock Solution and Working Concentration Parameters
| Parameter | Value | Notes |
| This compound Stock Solvent | Ethanol (B145695) (anhydrous) | Minimizes hydrolysis and aids solubility. |
| This compound Stock Concentration | 10-20 mM | Prepare fresh or store at -80°C for short periods. |
| Fatty Acid-Free BSA Stock | 10% (w/v) in sterile PBS or water | Essential for complexation and delivery. |
| Molar Ratio (this compound:BSA) | 2:1 to 5:1 | Higher ratios may be needed but increase the risk of precipitation. |
| Typical Working Concentration | 1 - 50 µM | Cell-type dependent; optimization is recommended. |
| Vehicle Control | BSA complexed with ethanol | Crucial to account for any effects of the delivery vehicle. |
Table 2: Physicochemical Properties of this compound
| Property | Value/Information | Reference |
| Molecular Weight | ~1034 g/mol | [1] |
| Aqueous Solubility | Very low | Long-chain fatty acyl-CoAs are poorly soluble in aqueous buffers.[2][3] |
| Aggregation | Tendency to form micelles | The fatty acid component, stearic acid, aggregates at concentrations below 1 µM.[2] |
| Stability in Aqueous Solution | Prone to hydrolysis | The thioester bond is susceptible to cleavage, especially at physiological pH and temperature. |
Experimental Protocols
Protocol 1: Preparation of this compound-BSA Complex Stock Solution (1 mM)
This protocol describes the preparation of a 1 mM this compound complexed with fatty acid-free Bovine Serum Albumin (BSA) for cell culture supplementation.
Materials:
-
This compound sodium salt
-
Anhydrous ethanol
-
Fatty acid-free BSA
-
Sterile phosphate-buffered saline (PBS) or cell culture grade water
-
Sterile microcentrifuge tubes and conical tubes
-
Water bath or heat block set to 37°C
-
Vortex mixer
Procedure:
-
Prepare a 10 mM this compound Stock Solution in Ethanol:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh out the required amount of this compound sodium salt.
-
Dissolve the this compound in anhydrous ethanol to a final concentration of 10 mM. For example, dissolve 10.34 mg of this compound in 1 mL of anhydrous ethanol.
-
Vortex thoroughly until completely dissolved. This stock solution should be prepared fresh or stored in small aliquots at -80°C for no longer than one month.
-
-
Prepare a 10% (w/v) Fatty Acid-Free BSA Solution:
-
Dissolve 1 g of fatty acid-free BSA in 10 mL of sterile PBS or cell culture grade water.
-
Ensure complete dissolution by gentle inversion or stirring.
-
Sterilize the BSA solution by passing it through a 0.22 µm filter.
-
This solution can be stored at 4°C for several weeks.
-
-
Complex this compound with BSA:
-
Pre-warm the 10% BSA solution to 37°C.
-
In a sterile conical tube, add the appropriate volume of the 10% BSA solution. To make a 1 mM this compound-BSA complex with a 4:1 molar ratio, you will need a BSA concentration of 0.25 mM.
-
Slowly, while vortexing gently, add the 10 mM this compound stock solution dropwise to the pre-warmed BSA solution to achieve a final this compound concentration of 1 mM. For example, to prepare 1 mL of 1 mM this compound-BSA complex, add 100 µL of the 10 mM this compound stock to 900 µL of the appropriate concentration of BSA solution.
-
Incubate the mixture in a 37°C water bath for 30-60 minutes with occasional gentle swirling to facilitate complex formation.
-
The final stock solution of the this compound-BSA complex is now ready for use. It is recommended to prepare this fresh for each experiment.
-
Protocol 2: Supplementing Cell Culture Media with this compound-BSA Complex
Materials:
-
Cultured cells in appropriate vessels
-
Complete cell culture medium
-
1 mM this compound-BSA complex stock solution (from Protocol 1)
-
Vehicle control solution (BSA complexed with an equivalent amount of ethanol)
-
Sterile pipettes and tubes
Procedure:
-
Cell Seeding:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will allow for the desired treatment duration without reaching over-confluency.[4]
-
Allow cells to attach and resume logarithmic growth (typically 24 hours).
-
-
Preparation of Treatment Media:
-
Pre-warm the complete cell culture medium to 37°C.
-
Calculate the volume of the 1 mM this compound-BSA complex stock solution needed to achieve the desired final concentration in the cell culture medium. For example, to prepare 10 mL of medium with a final this compound concentration of 10 µM, add 100 µL of the 1 mM stock solution to 9.9 mL of complete medium.
-
Prepare a vehicle control medium by adding an equivalent volume of the BSA-ethanol control solution to the complete medium.
-
Gently mix the treatment and control media by inverting the tubes.
-
-
Cell Treatment:
-
Aspirate the old medium from the cell culture vessels.
-
Wash the cells once with sterile PBS if desired (optional, but can remove residual serum components).
-
Add the appropriate volume of the prepared treatment or vehicle control medium to the respective wells.
-
Return the cells to the incubator and culture for the desired experimental duration.
-
-
Monitoring and Analysis:
-
Monitor the cells for any morphological changes, signs of cytotoxicity, or other desired experimental readouts at appropriate time points.
-
At the end of the treatment period, harvest the cells for downstream analysis (e.g., lipidomics, gene expression analysis, western blotting).
-
Mandatory Visualizations
Caption: Signaling pathways influenced by this compound metabolism.
Caption: Experimental workflow for this compound supplementation.
References
- 1. Stearoyl-CoA - Wikipedia [en.wikipedia.org]
- 2. Solubility of long-chain fatty acids in phosphate buffer at pH 7.4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Useful Numbers for Cell Culture | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for In Vitro Reconstitution of Enzyme Assays Using Synthetic Stearyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stearyl-Coenzyme A (Stearyl-CoA) is a critical intermediate in cellular metabolism, serving as the primary substrate for the synthesis of monounsaturated fatty acids and as a key player in fatty acid elongation and lipid signaling pathways. It is an activated form of stearic acid, a common 18-carbon saturated fatty acid. The enzymes that metabolize this compound are central to maintaining lipid homeostasis, and their dysregulation is implicated in numerous diseases, including metabolic syndrome, diabetes, cancer, and inflammatory disorders.[1][2][3]
The in vitro reconstitution of enzyme assays using chemically synthesized, high-purity this compound provides a powerful and controlled system to study enzyme kinetics, screen for potential inhibitors, and elucidate molecular mechanisms. These assays are indispensable tools in basic research and for the development of novel therapeutics targeting lipid metabolism. This document provides an overview of key enzymes that utilize this compound, relevant metabolic pathways, and detailed protocols for performing in vitro assays.
Key Enzymes and Metabolic Significance
Synthetic this compound is primarily used to assay the activity of enzymes involved in fatty acid desaturation, hydrolysis, and modification. A summary of these key enzymes is presented in Table 1.
| Table 1: Key Enzymes Metabolizing this compound | |||
| Enzyme | Cellular Location | Primary Function | Associated Disease States |
| Stearoyl-CoA Desaturase 1 (SCD1) | Endoplasmic Reticulum | Catalyzes the insertion of a double bond in stearoyl-CoA to form oleoyl-CoA, the rate-limiting step in monounsaturated fatty acid (MUFA) synthesis.[2][4] | Obesity, Insulin Resistance, Cancer, Cardiovascular Disease, Autoimmunity.[1][3][5] |
| Acyl-CoA Thioesterases (ACOTs) | Cytosol, Mitochondria, Peroxisomes | Hydrolyze long-chain acyl-CoAs, including this compound, into free fatty acids and Coenzyme A, thereby regulating intracellular lipid pools.[6] | Metabolic control, prevention of CoA sequestration.[7] |
| Carnitine Palmitoyltransferase II (CPT2) | Inner Mitochondrial Membrane | Facilitates the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation by converting acyl-CoAs to acylcarnitines.[8] | CPT2 Deficiency (a genetic disorder of fatty acid oxidation).[9][10] |
Signaling and Metabolic Pathways
This compound is a central node in lipid metabolism. The pathway involving its most studied enzyme, SCD1, is crucial for generating MUFAs, which are essential for the synthesis of complex lipids like phospholipids (B1166683) and triglycerides and are involved in cellular signaling, such as the Wnt pathway.[1][11]
Caption: Stearoyl-CoA Desaturase 1 (SCD1) metabolic pathway.
Application Notes: Drug Discovery and Kinetic Analysis
In vitro assays using synthetic this compound are fundamental for screening compound libraries to identify novel enzyme inhibitors. High-throughput screening (HTS) campaigns rely on robust, miniaturized assays to test thousands of compounds. Hits identified from HTS are then characterized further to determine their potency (e.g., IC50) and mechanism of action.
Data Presentation
Quantitative data from such studies, including enzyme kinetic parameters and inhibitor potency, are crucial for comparing results and making informed decisions in drug development programs.
| Table 2: Example Kinetic Parameters for Stearoyl-CoA Utilizing Enzymes | ||
| Enzyme | Substrate | Apparent Km |
| P. migulae Mcd | Succinyl-CoA | 78 µM[12] |
| M. extorquens Pcc | Acetyl-CoA | 270 µM[12] |
| M. extorquens Ccr | Acrylyl-CoA | 0.78 mM[12] |
| S. aurantiaca β-alanyl-CoA:ammonia lyase | β-alanyl-CoA | 70 µM[12] |
| Note: Specific Km values for this compound can vary significantly based on the enzyme source, purity, and assay conditions. |
| Table 3: Examples of Published SCD1 Inhibitors and IC50 Values | |||
| Inhibitor | Target Species | Assay Type | IC50 |
| A-939572 | Human SCD1 | Enzymatic | 37 nM[13] |
| A-939572 | Mouse SCD1 | Enzymatic | <4 nM[13] |
| MK-8245 | Human SCD1 | Enzymatic | 1 nM[13] |
| MK-8245 | Mouse SCD1 | Enzymatic | 3 nM[13] |
| MF-438 | Not Specified | Enzymatic | 2.3 nM[13] |
| CVT-11127 | Rat Microsomal SCD | Enzymatic | 210 nM[13] |
Experimental Protocols
A generalized workflow for in vitro enzyme assays is depicted below. This workflow can be adapted for various specific enzyme assays, including those for SCD1 and Acyl-CoA thioesterases.
Caption: General experimental workflow for an in vitro enzyme assay.
Protocol 1: In Vitro SCD1 Activity Assay Using Radiolabeled Substrate
This protocol is adapted from established methods for measuring the conversion of radiolabeled Stearoyl-CoA to Oleoyl-CoA.[13][14][15]
Materials:
-
Enzyme Source: Recombinant human SCD1 or liver microsomes.
-
Assay Buffer: 100 mM Tris-HCl, pH 7.4.
-
Substrate: [1-14C]-Stearoyl-CoA (e.g., 50 µM stock).
-
Cofactor: NADH (prepare fresh, e.g., 10 mM stock).
-
Test Compounds: Serial dilutions of inhibitors in DMSO.
-
Stop Solution: 10% KOH in 90% ethanol.
-
Scintillation Fluid.
-
Thin-Layer Chromatography (TLC) plates (Silica gel).
-
TLC Mobile Phase: e.g., Hexane (B92381): Diethyl Ether: Acetic Acid (80:20:1).
Procedure:
-
Reagent Preparation: Prepare all reagents. Dilute the enzyme source in Assay Buffer to the desired working concentration.
-
Reaction Setup: In a microplate or microcentrifuge tubes, add the following in order:
-
50 µL Assay Buffer.
-
1 µL of test compound dilution (or DMSO for vehicle control).
-
20 µL of diluted enzyme.
-
-
Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 15-30 minutes to allow for inhibitor binding to the enzyme.
-
Reaction Initiation: Start the reaction by adding 29 µL of a substrate/cofactor mix containing [14C]-Stearoyl-CoA and NADH at their final desired concentrations (e.g., final concentration of 10 µM Stearoyl-CoA and 1 mM NADH).
-
Incubation: Incubate the reaction at 37°C for a predetermined linear time, typically 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding 150 µL of the Stop Solution (10% KOH in ethanol).
-
Saponification: Seal the plate and heat at 80°C for 1 hour to hydrolyze the CoA esters to free fatty acids.
-
Extraction: After cooling, acidify the reaction with formic acid and extract the fatty acids with hexane.
-
Analysis: Spot the hexane extract onto a TLC plate and develop the chromatogram using the mobile phase. The substrate (stearic acid) and product (oleic acid) will separate.
-
Quantification: Scrape the silica (B1680970) corresponding to the oleic acid spot into a scintillation vial, add scintillation fluid, and count using a scintillation counter to determine the amount of product formed.
Protocol 2: In Vitro Acyl-CoA Thioesterase (ACOT) Activity Assay
This protocol uses the Ellman's reagent (DTNB) to quantify the free Coenzyme A (CoA-SH) released upon hydrolysis of this compound.[16]
Materials:
-
Enzyme Source: Purified recombinant ACOT enzyme.
-
Assay Buffer: 100 mM Tris-HCl, 1 mM EDTA, pH 8.0.
-
Substrate: Synthetic this compound (e.g., 1 mM stock in water).
-
Detection Reagent: 2 mM 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) in Assay Buffer.
-
96-well clear microplate.
Procedure:
-
Reaction Setup: In a 96-well plate, add:
-
150 µL Assay Buffer.
-
20 µL DTNB solution.
-
10 µL of diluted enzyme.
-
10 µL of test compound or vehicle (if screening inhibitors).
-
-
Background Reading: Mix and measure the absorbance at 412 nm to get a baseline reading.
-
Reaction Initiation: Start the reaction by adding 10 µL of this compound substrate to each well.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every 30 seconds for 10-15 minutes. The rate of change in absorbance is proportional to the enzyme activity.
-
Data Analysis: Calculate the rate of reaction using the extinction coefficient for the TNB2- anion (14,150 M-1cm-1).
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| No or Low Enzyme Activity | Improper enzyme storage or handling (freeze-thaw cycles). | Use a fresh enzyme aliquot stored at -80°C.[13] |
| Degraded substrate (this compound) or cofactors (NADH). | Prepare fresh substrate and cofactor solutions for each experiment.[13] | |
| Incorrect assay buffer pH or composition. | Verify buffer pH and ensure all components are at the correct concentration.[13] | |
| High Variability Between Replicates | Inconsistent pipetting or incomplete mixing. | Use calibrated pipettes. Gently mix the plate after adding each reagent.[13] |
| "Edge effects" in the microplate due to evaporation. | Avoid using the outer wells of the plate or fill them with buffer/water. | |
| High Background Signal (ACOT Assay) | Spontaneous hydrolysis of this compound. | Run a "no-enzyme" control for each condition to subtract the background rate. |
| Presence of reducing agents in sample or buffer. | Perform buffer exchange or dialysis of the enzyme sample. |
Conclusion
The reconstitution of in vitro enzyme assays with synthetic this compound is a cornerstone of modern metabolic research and drug discovery. The protocols and data provided herein offer a framework for scientists to reliably measure the activity of key enzymes like SCD1 and ACOTs. By employing these controlled assay systems, researchers can effectively probe enzyme function, identify novel therapeutic agents, and deepen our understanding of the complex roles of lipid metabolism in health and disease.
References
- 1. Role of stearoyl-coenzyme A desaturase in regulating lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. Stearoyl-CoA 9-desaturase - Wikipedia [en.wikipedia.org]
- 5. Fatty acid desaturation by stearoyl-CoA desaturase-1 controls regulatory T cell differentiation and autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CoA Thioesterases | Institute of Biological Chemistry | Washington State University [ibc.wsu.edu]
- 8. Carnitine Palmitoyltransferase II Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Implementation of a fast method for the measurement of carnitine palmitoyltransferase 2 activity in lymphocytes by tandem mass spectrometry as confirmation for newborn screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carnitine palmitoyltransferase II deficiency | Newborn Screening [newbornscreening.hrsa.gov]
- 11. Stearoyl CoA desaturase is required to produce active, lipid-modified Wnt proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exploring alternative pathways for the in vitro establishment of the HOPAC cycle for synthetic CO2 fixation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Assay for the terminal enzyme of the stearoyl coenzyme A desaturase system using chick embryo liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Functional Screening and In Vitro Analysis Reveal Thioesterases with Enhanced Substrate Specificity Profiles That Improve Short-Chain Fatty Acid Production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Tracing Stearyl-CoA Metabolism Using Radiolabeled Stearic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction Stearic acid (18:0) is a common saturated fatty acid obtained from diet or synthesized endogenously through the elongation of palmitate.[1] Once inside the cell, it is activated to its coenzyme A (CoA) derivative, Stearyl-CoA. This compound stands at a critical metabolic juncture, and its fate has significant implications for cellular processes, including energy metabolism, membrane composition, and signal transduction.[2] The primary enzyme metabolizing this compound is Stearoyl-CoA Desaturase (SCD), which introduces a double bond to form oleoyl-CoA, a key component of triglycerides, cholesterol esters, and phospholipids.[1][2][3] Dysregulation of this compound metabolism is linked to various diseases, including metabolic syndrome, cardiovascular diseases, and cancer, making the enzymes and pathways involved attractive targets for drug development.[2][3]
Radiolabeled stearic acid, typically using Carbon-14 ([¹⁴C]) or Tritium ([³H]), serves as a powerful tracer to quantitatively track the metabolic flux of this compound through its various pathways. This application note provides detailed protocols for tracing the metabolism of radiolabeled stearic acid in vitro, focusing on its conversion by SCD, incorporation into complex lipids, and oxidation.
Principle of the Method
The core principle involves introducing radiolabeled stearic acid to a biological system (e.g., cultured cells) and tracking the distribution of the radiolabel into various downstream metabolites and lipid classes.[4] After incubation, cells are harvested, and lipids are extracted. The different lipid species are then separated using chromatographic techniques such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The radioactivity within each separated fraction is quantified using liquid scintillation counting, allowing for the determination of the relative flux of this compound into different metabolic pathways.
Metabolic Fates of this compound
This compound is a substrate for several key metabolic pathways. Tracing its metabolism provides insights into the activity of these pathways under various physiological, pathological, or pharmacological conditions.
Caption: Key metabolic pathways of this compound within the cell.
General Experimental Workflow
A typical experiment to trace radiolabeled stearic acid involves cell culture, incubation with the tracer, lipid extraction, separation, and quantification.
Caption: General workflow for tracing this compound metabolism.
Experimental Protocols
Protocol 1: In Vitro Metabolic Labeling of Cultured Cells
This protocol outlines the labeling of lipids in cultured mammalian cells to trace the incorporation of stearic acid.
Materials:
-
Adherent mammalian cell line (e.g., HepG2, 3T3-L1)
-
Complete cell culture medium
-
Fatty acid-free bovine serum albumin (BSA)
-
Radiolabeled stearic acid (e.g., [1-¹⁴C]-Stearic Acid)
-
Phosphate-buffered saline (PBS), ice-cold
-
6-well or 12-well culture plates
Procedure:
-
Cell Seeding: Seed cells in culture plates at a density that will result in ~80-90% confluency on the day of the experiment.
-
Preparation of Labeling Medium:
-
Prepare a stock solution of the radiolabeled stearic acid complexed to fatty acid-free BSA.[5] A typical molar ratio is 3:1 (fatty acid:BSA).
-
Briefly, dissolve BSA in culture medium. Separately, evaporate the solvent from the radiolabeled stearic acid under a stream of nitrogen and dissolve the fatty acid in a small amount of ethanol.
-
Add the fatty acid solution dropwise to the BSA solution while stirring gently.
-
Incubate at 37°C for 30-60 minutes to allow for complex formation.
-
Prepare the final labeling medium by diluting the stock to the desired concentration (e.g., 50-100 µM stearic acid with 1-2 µCi/mL radioactivity).
-
-
Metabolic Labeling:
-
Aspirate the complete medium from the cells and wash once with sterile PBS.
-
If testing inhibitors, pre-incubate the cells with the compound in serum-free medium for a specified time (e.g., 1 hour).
-
Remove the pre-incubation medium and add the prepared labeling medium to the cells.
-
Incubate for the desired time period (e.g., 4 to 24 hours) at 37°C in a CO₂ incubator.[4]
-
-
Cell Harvest:
-
At the end of the incubation, aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS to remove extracellular radioactivity.[4]
-
Proceed immediately to lipid extraction (Protocol 2).
-
Protocol 2: Lipid Extraction and Analysis of [¹⁴C]-Stearic Acid Incorporation
This protocol describes the extraction of total lipids and separation to analyze the distribution of the radiolabel.
Materials:
-
Chloroform (B151607):Methanol (B129727) mixture (2:1, v/v)
-
0.9% NaCl solution
-
Glass centrifuge tubes
-
Nitrogen gas supply
-
TLC plates (silica gel)
-
TLC developing chamber and solvents (e.g., hexane (B92381):diethyl ether:acetic acid, 80:20:1, v/v)
-
Scintillation vials and scintillation cocktail
-
Liquid Scintillation Counter
Procedure:
-
Lipid Extraction (Folch Method):
-
Add 1 mL of ice-cold methanol to each well and scrape the cells. Transfer the cell suspension to a glass centrifuge tube.[6]
-
Add 2 mL of chloroform to achieve a chloroform:methanol ratio of 2:1. Vortex vigorously for 1 minute.
-
Incubate on ice for 30 minutes.
-
Add 0.6 mL of 0.9% NaCl to induce phase separation and vortex again.[7]
-
Centrifuge at 2,000 x g for 10 minutes at 4°C. Three layers will form: an upper aqueous phase, a protein interface, and a lower organic phase containing the lipids.[7]
-
Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a new tube.
-
-
Solvent Evaporation:
-
Evaporate the solvent from the lipid extract under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a small, known volume of chloroform:methanol (2:1).
-
-
Quantification of Total Incorporation:
-
Take a small aliquot (e.g., 5-10%) of the total lipid extract, add it to a scintillation vial with a cocktail, and measure the total radioactivity incorporated into lipids using a scintillation counter. Normalize this value to the total protein content of the well.
-
-
Lipid Separation by TLC:
-
Spot the remaining lipid extract onto a silica (B1680970) TLC plate alongside non-radioactive lipid standards (e.g., stearic acid, oleic acid, triolein, phosphatidylcholine).
-
Develop the plate in a chamber pre-saturated with the mobile phase (e.g., hexane:diethyl ether:acetic acid).
-
Allow the solvent to migrate to the top of the plate, then remove and air dry.
-
-
Quantification of Radiolabeled Lipids:
-
Visualize the lipid standards on the plate (e.g., using iodine vapor).
-
Scrape the silica from the regions corresponding to different lipid classes (e.g., free fatty acids, triglycerides, phospholipids) into separate scintillation vials.
-
Add scintillation cocktail and quantify the radioactivity in each fraction using a scintillation counter.
-
Calculate the percentage of the total radioactivity incorporated into each lipid class.
-
Protocol 3: Measurement of Stearoyl-CoA Desaturase (SCD1) Activity
This protocol specifically measures the conversion of radiolabeled stearic acid to oleic acid.
Procedure:
-
Perform cell labeling and lipid extraction as described in Protocols 1 and 2.
-
After lipid extraction (Step 2.1), the total lipid extract is hydrolyzed to release the fatty acids from complex lipids. Add 1 mL of 0.5 M KOH in methanol and incubate at 60°C for 1 hour.
-
Neutralize the reaction with HCl and extract the free fatty acids using hexane.
-
Evaporate the hexane and reconstitute the fatty acid sample in a suitable solvent.
-
Separate stearic acid and oleic acid using reverse-phase HPLC connected to an on-line flow scintillation detector.[4]
-
Calculate SCD1 activity as the ratio of radioactivity in the oleic acid fraction to the total radioactivity in both stearic and oleic acid fractions.
-
SCD Activity (%) = [¹⁴C-Oleic Acid / (¹⁴C-Oleic Acid + ¹⁴C-Stearic Acid)] x 100
-
Data Presentation
Quantitative data should be summarized in tables for clarity and comparison.
Table 1: Distribution of [¹⁴C]-Stearic Acid into Major Lipid Classes in HepG2 Cells
| Treatment | Time (h) | Triglycerides (% of Total ¹⁴C) | Phospholipids (% of Total ¹⁴C) | Cholesteryl Esters (% of Total ¹⁴C) | Free Fatty Acids (% of Total ¹⁴C) |
|---|---|---|---|---|---|
| Vehicle | 4 | 35.2 ± 3.1 | 50.1 ± 4.5 | 8.5 ± 1.2 | 6.2 ± 0.9 |
| Vehicle | 24 | 55.8 ± 5.2 | 30.5 ± 2.9 | 10.1 ± 1.5 | 3.6 ± 0.7 |
| SCD1 Inhibitor | 24 | 40.1 ± 4.0* | 45.3 ± 3.8* | 8.9 ± 1.3 | 5.7 ± 1.1 |
*Data are presented as mean ± SD from a representative experiment (n=3). *p < 0.05 vs. Vehicle.
Table 2: Effect of a Test Compound on SCD1 Activity
| Treatment | Concentration (µM) | [¹⁴C]-Stearic Acid (DPM) | [¹⁴C]-Oleic Acid (DPM) | SCD1 Activity (%) | % Inhibition |
|---|---|---|---|---|---|
| Vehicle | - | 150,450 ± 12,100 | 18,550 ± 2,100 | 11.0 | 0 |
| Compound X | 0.1 | 158,300 ± 13,500 | 10,200 ± 1,500 | 6.1 | 44.5 |
| Compound X | 1.0 | 165,100 ± 15,200 | 2,150 ± 350 | 1.3 | 88.2 |
| Compound X | 10.0 | 168,900 ± 14,800 | 450 ± 90 | 0.3 | 97.3 |
*DPM: Disintegrations Per Minute. Data are presented as mean ± SD. The conversion of stearic acid to oleic acid is a direct measure of SCD1 activity.[4][8] Studies have shown that stearic acid is desaturated to oleic acid at a higher rate than palmitic acid is to palmitoleic acid.[9]
References
- 1. The fate and intermediary metabolism of stearic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stearic acid metabolism in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemical and physiological function of stearoyl-CoA desaturase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel assay of cellular stearoyl-CoA desaturase activity of primary rat hepatocytes by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Development of a novel LC/MS method to quantitate cellular stearoyl-CoA desaturase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Visualizing the Subcellular Landscape of Stearyl-CoA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearoyl-CoA is a pivotal intermediate in cellular metabolism, sitting at the crossroads of fatty acid synthesis, desaturation, and elongation. As the primary substrate for Stearoyl-CoA Desaturase (SCD), its conversion to oleoyl-CoA is a critical step in the biosynthesis of monounsaturated fatty acids, which are essential components of membrane phospholipids, triglycerides, and cholesterol esters. The subcellular localization of Stearoyl-CoA is intricately linked to its metabolic fate and plays a crucial role in maintaining cellular homeostasis. Dysregulation of Stearoyl-CoA metabolism has been implicated in various diseases, including metabolic syndrome, cardiovascular diseases, and cancer. Therefore, techniques that allow for the precise visualization of Stearyl-CoA's subcellular distribution are invaluable for understanding its physiological roles and for the development of novel therapeutic strategies.
This document provides detailed application notes and protocols for three key techniques used to visualize the subcellular distribution of this compound:
-
Subcellular Fractionation followed by Mass Spectrometry: A classic biochemical approach to quantify this compound in isolated organelles.
-
Mass Spectrometry Imaging (MSI): A powerful technique for in situ mapping of this compound distribution within cells and tissues.
-
Fluorescent Biosensors: An emerging method for real-time imaging of long-chain acyl-CoA dynamics in living cells.
I. Subcellular Fractionation and Mass Spectrometry
This method provides a quantitative assessment of this compound concentration in different organelles by physically separating them before analysis.
Experimental Workflow
Protocol: Subcellular Fractionation of Cultured Cells
This protocol is adapted from established methods for the isolation of major subcellular organelles.[1][2]
Materials:
-
Cultured cells (e.g., HeLa, HepG2)
-
Phosphate-buffered saline (PBS), ice-cold
-
Homogenization buffer (e.g., 250 mM sucrose, 10 mM HEPES-Tris pH 7.4, 1 mM EGTA)
-
Differential centrifugation tubes
-
Dounce homogenizer
-
Refrigerated centrifuge
-
Ultracentrifuge
-
Bradford assay reagents for protein quantification
Procedure:
-
Cell Harvesting:
-
Grow cells to 80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Scrape cells in a minimal volume of ice-cold PBS and pellet by centrifugation at 500 x g for 5 minutes at 4°C.
-
-
Homogenization:
-
Resuspend the cell pellet in 5 volumes of ice-cold homogenization buffer.
-
Homogenize the cell suspension using a pre-chilled Dounce homogenizer with a tight-fitting pestle (20-30 strokes).
-
Monitor cell lysis under a microscope.
-
-
Differential Centrifugation:
-
Nuclear Fraction: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. The pellet contains the nuclei.
-
Mitochondrial Fraction: Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 20 minutes at 4°C. The resulting pellet is the mitochondrial fraction.
-
Microsomal Fraction: Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C. The pellet contains the microsomal fraction (endoplasmic reticulum and Golgi).
-
Cytosolic Fraction: The final supernatant is the cytosolic fraction.
-
-
Washing and Storage:
-
Wash each pellet by resuspending in homogenization buffer and repeating the respective centrifugation step.
-
Resuspend the final pellets in a suitable buffer for downstream analysis.
-
Determine the protein concentration of each fraction using a Bradford assay.
-
Store fractions at -80°C until lipid extraction.
-
Protocol: Lipid Extraction and LC-MS/MS Analysis
Materials:
-
Subcellular fractions
-
Internal standard (e.g., C17:0-CoA)
-
Methanol, ice-cold
-
Chloroform
-
0.9% NaCl solution
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
Procedure:
-
Lipid Extraction (Folch Method):
-
To each subcellular fraction (normalized by protein content), add an internal standard.
-
Add 20 volumes of a chloroform:methanol (2:1, v/v) mixture.
-
Vortex vigorously for 2 minutes.
-
Add 0.2 volumes of 0.9% NaCl solution and vortex again.
-
Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol).
-
Inject the sample into an LC-MS/MS system equipped with a C18 reverse-phase column.
-
Use a gradient elution program with mobile phases such as water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Set the mass spectrometer to operate in positive ion mode and use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transition for this compound and the internal standard.
-
-
Quantification:
-
Generate a standard curve using known concentrations of this compound.
-
Quantify the amount of this compound in each subcellular fraction by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
II. Mass Spectrometry Imaging (MSI)
MSI allows for the direct, in-situ visualization of this compound distribution within a tissue section or cell culture, preserving spatial information.
Experimental Workflow
Protocol: MALDI-MSI for Subcellular Lipid Imaging
This protocol provides a general framework for MALDI-MSI of lipids. Optimization of matrix selection and application is crucial for detecting acyl-CoAs.[3][4][5]
Materials:
-
Fresh frozen tissue or cultured cells on a conductive slide
-
Cryostat
-
MALDI target plate
-
MALDI matrix (e.g., 2,5-dihydroxybenzoic acid (DHB) or 9-aminoacridine (B1665356) (9-AA))
-
Matrix solvent (e.g., 70% acetonitrile, 0.1% trifluoroacetic acid)
-
Automated matrix sprayer or spotter
-
MALDI-TOF mass spectrometer
Procedure:
-
Sample Preparation:
-
Mount the frozen tissue block or cell pellet onto the cryostat holder.
-
Cut thin sections (10-12 µm) at -20°C.
-
Thaw-mount the tissue section onto a pre-cooled conductive slide (e.g., ITO-coated glass slide).
-
Store the slide in a desiccator at -80°C until matrix application.
-
-
Matrix Application:
-
Prepare a saturated solution of the chosen MALDI matrix in the appropriate solvent.
-
Use an automated sprayer to apply a uniform, thin layer of the matrix onto the tissue section. The goal is to create small, homogeneous crystals for high spatial resolution.
-
Allow the matrix to dry completely under a gentle stream of nitrogen or in a vacuum desiccator.
-
-
MSI Data Acquisition:
-
Load the slide into the MALDI-TOF mass spectrometer.
-
Define the imaging area on the tissue section using the instrument's software.
-
Set the laser parameters (power, frequency) and the desired spatial resolution (e.g., 10-50 µm).
-
Acquire mass spectra in a raster pattern across the defined area.
-
-
Image Generation and Analysis:
-
Use imaging software to reconstruct the spatial distribution of ions of interest.
-
Generate an ion image for the m/z corresponding to this compound.
-
Normalize the ion intensity to a suitable internal standard or total ion current.
-
If desired, co-register the MSI data with a histological image (e.g., H&E stain) of the same or an adjacent tissue section to correlate lipid distribution with cellular structures.
-
III. Genetically Encoded Fluorescent Biosensors
This cutting-edge technique allows for the real-time visualization of long-chain acyl-CoA dynamics in living cells, providing unparalleled spatiotemporal resolution.
Experimental Workflow
Protocol: Imaging Long-Chain Acyl-CoAs with a Ratiometric Biosensor (LACSer)
This protocol is based on the "LACSer" sensor, a genetically encoded biosensor for long-chain acyl-CoAs.[3][6]
Materials:
-
Cultured cells
-
Plasmid encoding the LACSer biosensor (FadR-cpYFP)
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium
-
Fluorescence microscope with two excitation wavelengths (e.g., 405 nm and 488 nm) and an emission filter centered around 520 nm.
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Cell Culture and Transfection:
-
Plate cells on glass-bottom dishes suitable for live-cell imaging.
-
Transfect the cells with the LACSer biosensor plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Allow 24-48 hours for the expression of the biosensor.
-
-
Live-Cell Imaging:
-
Replace the culture medium with an imaging medium (e.g., phenol (B47542) red-free DMEM).
-
Place the dish on the stage of the fluorescence microscope equipped with an environmental chamber to maintain temperature (37°C) and CO2 (5%).
-
Acquire two fluorescence images sequentially, one with excitation at ~405 nm and the other at ~488 nm, while collecting the emission at ~520 nm.
-
Acquire images at different time points to monitor dynamic changes in long-chain acyl-CoA levels.
-
-
Ratiometric Image Analysis:
-
For each time point, generate a ratiometric image by dividing the fluorescence intensity image obtained with 405 nm excitation by the image obtained with 488 nm excitation on a pixel-by-pixel basis.
-
The ratio value is proportional to the concentration of long-chain acyl-CoAs.
-
Use a pseudocolor lookup table to visualize the changes in the ratiometric values.
-
-
Data Interpretation:
-
An increase in the 405/488 nm fluorescence ratio indicates an increase in the intracellular concentration of long-chain acyl-CoAs, including this compound.
-
To specifically investigate this compound, cells can be treated with stearic acid or inhibitors of SCD to modulate its levels and observe the corresponding changes in the biosensor's response.
-
Quantitative Data Summary
| Technique | Spatial Resolution | Sensitivity | Specificity | Throughput | Live-Cell Imaging |
| Subcellular Fractionation + MS | Organelle level | High (pmol) | High | Low | No |
| Mass Spectrometry Imaging (MALDI) | 10-50 µm | Moderate (fmol-pmol) | High | Moderate | No |
| Mass Spectrometry Imaging (SIMS) | Down to 50 nm | High (amol-zmol) | High | Low | No |
| Fluorescent Biosensors | Diffraction-limited (~250 nm) | Moderate | Moderate (for long-chain acyl-CoAs) | High | Yes |
Signaling Pathway: Stearoyl-CoA Metabolism
Stearoyl-CoA is a central hub in lipid metabolism, primarily regulated by the enzyme Stearoyl-CoA Desaturase (SCD), which is located in the endoplasmic reticulum.[7][8][9][10][11]
References
- 1. Mass Spectrometry Imaging for Single-Cell or Subcellular Lipidomics: A Review of Recent Advancements and Future Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Ratiometric Fluorescent Biosensor Reveals Dynamic Regulation of Long-Chain Fatty Acyl-CoA Esters Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MALDI Mass Spectrometry Imaging of Lipids and Gene Expression Reveals Differences in Fatty Acid Metabolism between Follicular Compartments in Porcine Ovaries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A Genetically Encoded Fluorescent Biosensor for Intracellular Measurement of Malonyl-CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stearoyl-CoA 9-desaturase - Wikipedia [en.wikipedia.org]
- 8. Biochemical and physiological function of stearoyl-CoA desaturase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. addgene.org [addgene.org]
- 10. mdpi.com [mdpi.com]
- 11. X-ray Structure of a Mammalian Stearoyl-CoA Desaturase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isolating Microsomes to Study Stearyl-CoA Desaturation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearoyl-CoA desaturase (SCD) is a critical enzyme in lipid metabolism, catalyzing the rate-limiting step in the synthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs).[1] The primary products, oleoyl-CoA and palmitoleoyl-CoA, are essential components of membrane phospholipids, triglycerides, and cholesterol esters. The ratio of SFAs to MUFAs is crucial for maintaining cellular homeostasis, and dysregulation of SCD activity has been implicated in a variety of diseases, including metabolic syndrome, obesity, and cancer. Consequently, SCD, particularly the SCD1 isoform, has emerged as a significant therapeutic target.
These application notes provide detailed protocols for the isolation of microsomes, the subcellular fraction containing SCD, and for the subsequent enzymatic assay to measure its activity. This information is intended to provide researchers, scientists, and drug development professionals with the necessary tools to investigate the function of SCD and to screen for potential inhibitors.
Data Presentation
Table 1: Typical Microsomal Protein Yields
| Sample Source | Typical Protein Yield (mg microsomal protein / g wet tissue) | Reference |
| Rat Liver | 10 - 30 | Commercial Kits |
| Mouse Liver | ~15-25 | Deduced from literature |
| Cultured Cells (e.g., HepG2) | Variable, dependent on cell number and type | General Knowledge |
Table 2: Stearyl-CoA Desaturase (SCD1) Activity Data
| Biological System | Assay Method | SCD1 Activity (nmol oleate (B1233923) / mg protein / min) | Reference |
| Mouse Liver Microsomes | [14C]Stearoyl-CoA, TLC | ~0.5 - 1.5 | Deduced from literature |
| Rat Liver Microsomes | Deuterium-labeled Stearoyl-CoA, MS | Km = 10.5 µM | [2] |
| Human Liver (Normal Fat) | Fatty Acid Ratio (18:1n-9/18:0) | Activity Index: ~3.7 | [3] |
| Human Liver (NAFLD) | Fatty Acid Ratio (18:1n-9/18:0) | Activity Index: ~5.7 | [3] |
Experimental Protocols
Protocol 1: Isolation of Microsomes from Mammalian Liver Tissue
This protocol describes the isolation of the microsomal fraction from fresh or frozen liver tissue by differential centrifugation.
Materials:
-
Homogenization Buffer: 50 mM potassium phosphate (B84403) buffer (pH 7.4), 0.25 M sucrose, 1 mM EDTA, 1 mM DTT, and protease inhibitor cocktail. Keep on ice.
-
Washing Buffer: 50 mM potassium phosphate buffer (pH 7.4), 150 mM KCl. Keep on ice.
-
Storage Buffer: 50 mM potassium phosphate buffer (pH 7.4), 20% (v/v) glycerol, 1 mM EDTA. Keep on ice.
-
Dounce homogenizer with a loose-fitting pestle.
-
Refrigerated centrifuge.
-
Ultracentrifuge or a high-speed microcentrifuge (≥20,000 x g).
Procedure:
-
Excise the liver, rinse with ice-cold PBS to remove excess blood, and weigh the tissue.
-
Mince the tissue on an ice-cold surface and place it in a pre-chilled Dounce homogenizer.
-
Add 4 volumes of ice-cold Homogenization Buffer per gram of tissue.
-
Homogenize the tissue with 10-15 strokes of the pestle. Avoid foaming.
-
Transfer the homogenate to a centrifuge tube and centrifuge at 10,000 x g for 20 minutes at 4°C to pellet nuclei, mitochondria, and cell debris.
-
Carefully collect the supernatant (post-mitochondrial supernatant) and transfer it to an ultracentrifuge tube.
-
Centrifuge the supernatant at 100,000 x g for 60 minutes at 4°C (or ≥20,000 x g for a sufficient time in a high-speed microcentrifuge) to pellet the microsomes.
-
Discard the supernatant (cytosolic fraction).
-
Resuspend the microsomal pellet in ice-cold Washing Buffer and centrifuge again at 100,000 x g for 60 minutes at 4°C to wash the microsomes.
-
Discard the supernatant and resuspend the final microsomal pellet in a minimal volume of ice-cold Storage Buffer.
-
Determine the protein concentration of the microsomal preparation using a standard method such as the Bradford or BCA assay.
-
Aliquot the microsomal suspension and store at -80°C until use. Avoid repeated freeze-thaw cycles.
Protocol 2: this compound Desaturase (SCD) Enzymatic Assay
This protocol outlines the measurement of SCD activity in isolated microsomes using a radiolabeled substrate.
Materials:
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4).
-
Microsomal Suspension: Isolated as described in Protocol 1.
-
[14C]Stearoyl-CoA: Stock solution in a suitable buffer (e.g., 50 mM potassium phosphate, pH 6.0).
-
NADH: Freshly prepared stock solution in water.
-
Reaction Stop Solution: 10% (w/v) KOH in 80% ethanol.
-
Scintillation fluid.
-
Thin-Layer Chromatography (TLC) plates (silica gel G).
-
TLC developing solvent (e.g., petroleum ether:diethyl ether:acetic acid, 80:20:1, v/v/v).
Procedure:
-
In a microcentrifuge tube, prepare the reaction mixture by adding the following in order:
-
Assay Buffer
-
Microsomal suspension (50-100 µg of protein)
-
NADH (final concentration of 1-2 mM)
-
-
Pre-incubate the mixture at 37°C for 3 minutes.
-
Initiate the reaction by adding [14C]Stearoyl-CoA (final concentration of 5-10 µM, ~0.03 µCi).
-
Incubate the reaction at 37°C for 10-20 minutes with gentle shaking.
-
Stop the reaction by adding 1 ml of the Reaction Stop Solution.
-
Saponify the lipids by heating the mixture at 80°C for 60 minutes.
-
Cool the tubes to room temperature and acidify the mixture with an appropriate volume of concentrated HCl.
-
Extract the fatty acids by adding 2 ml of hexane (B92381), vortexing vigorously, and centrifuging to separate the phases.
-
Carefully transfer the upper hexane layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Resuspend the dried fatty acids in a small volume of hexane and spot onto a TLC plate.
-
Develop the TLC plate in the developing solvent until the solvent front reaches near the top.
-
Allow the plate to dry and visualize the separated fatty acid spots (stearic acid and oleic acid) using iodine vapor or a phosphorimager.
-
Scrape the silica (B1680970) corresponding to the stearic acid and oleic acid spots into separate scintillation vials.
-
Add scintillation fluid to each vial and quantify the radioactivity using a scintillation counter.
-
Calculate the SCD activity as the percentage of [14C]oleate formed from the total radioactivity and express as nmol of oleate formed per mg of microsomal protein per minute.
Mandatory Visualization
Caption: Simplified signaling pathway for the regulation of SCD1 expression.
Caption: Experimental workflow for microsomal isolation.
References
- 1. Stearoyl-CoA Desaturase 1 as a Therapeutic Biomarker: Focusing on Cancer Stem Cells [mdpi.com]
- 2. Development of a high-throughput screening assay for stearoyl-CoA desaturase using rat liver microsomes, deuterium labeled stearoyl-CoA and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hepatic Stearoyl-CoA Desaturase (SCD)-1 Activity and Diacylglycerol but Not Ceramide Concentrations Are Increased in the Nonalcoholic Human Fatty Liver - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Stearyl-CoA Liposomes for In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the preparation and characterization of Stearyl-CoA liposomes tailored for in vitro experimental use. The protocols outlined below are based on established liposome (B1194612) preparation techniques and are designed to be adaptable for specific research needs.
Introduction
Stearoyl-Coenzyme A (this compound) is a critical intermediate in lipid metabolism, serving as a primary substrate for enzymes such as Stearoyl-CoA desaturase (SCD), which is implicated in various physiological and pathological processes. The use of this compound encapsulated within liposomes provides a valuable tool for in vitro studies by mimicking its presence in a lipid bilayer environment, facilitating enzyme-substrate interaction studies, and serving as a targeted delivery system in cell-based assays. These protocols detail the thin-film hydration method for liposome preparation, followed by characterization and a representative in vitro enzyme assay.
Materials and Reagents
-
Lipids:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
-
Active Pharmaceutical Ingredient (API):
-
Stearoyl-Coenzyme A (this compound)
-
-
Solvents:
-
Chloroform
-
Methanol
-
-
Buffers and Reagents:
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ultrapure water
-
Reagents for the chosen in vitro assay (e.g., Stearoyl-CoA desaturase, NADPH, etc.)
-
Experimental Protocols
Preparation of this compound Liposomes by Thin-Film Hydration
The thin-film hydration method is a widely used technique for the preparation of multilamellar vesicles (MLVs), which can then be downsized to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).[1][2]
Procedure:
-
Lipid and this compound Dissolution:
-
In a round-bottom flask, dissolve the desired amounts of DPPC, cholesterol, and this compound in a chloroform:methanol (2:1, v/v) solvent mixture. A common starting molar ratio for DPPC:Cholesterol is 7:3.[3] The amount of this compound should be optimized based on the desired final concentration and encapsulation efficiency.
-
-
Thin Film Formation:
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath set to a temperature above the phase transition temperature of the lipids (for DPPC, this is 41°C) to ensure proper lipid mixing. A temperature of 45-60°C is generally suitable.[1]
-
Reduce the pressure to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask.
-
To ensure complete removal of residual solvent, the flask can be placed under a high vacuum for at least 2 hours or flushed with a stream of nitrogen gas.[1]
-
-
Hydration of the Lipid Film:
-
Pre-warm the hydration buffer (e.g., PBS, pH 7.4) to a temperature above the lipid phase transition temperature.
-
Add the warm buffer to the flask containing the dry lipid film.
-
Agitate the flask by hand or using a vortex mixer until the lipid film is fully dispersed in the aqueous phase, forming a milky suspension of multilamellar vesicles (MLVs). This process can take 30-60 minutes.
-
-
Liposome Sizing (Homogenization):
-
To obtain liposomes with a uniform and defined size, the MLV suspension can be subjected to sonication or extrusion.[2]
-
Sonication: Use a bath or probe sonicator to reduce the size of the liposomes. Care must be taken to avoid overheating, which can degrade the lipids and this compound.
-
Extrusion: For more uniform sizing, pass the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. This process should be repeated multiple times (e.g., 10-20 passes) to ensure a narrow size distribution. The extrusion should be performed at a temperature above the lipid's phase transition temperature.
-
Characterization of this compound Liposomes
3.2.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential
These parameters are crucial for assessing the quality and stability of the liposomal formulation.
Methodology:
-
Dynamic Light Scattering (DLS):
-
Dilute a small aliquot of the liposome suspension in ultrapure water or PBS to an appropriate concentration.
-
Measure the particle size (hydrodynamic diameter), PDI, and zeta potential using a DLS instrument (e.g., Malvern Zetasizer).
-
Measurements should be performed in triplicate at a controlled temperature (e.g., 25°C).
-
3.2.2. Encapsulation Efficiency (%EE)
Encapsulation efficiency is the percentage of the initial amount of this compound that is successfully entrapped within the liposomes.
Methodology:
-
Separation of Free this compound:
-
Separate the unencapsulated this compound from the liposomes using methods such as ultracentrifugation, dialysis, or size exclusion chromatography.
-
Ultracentrifugation: Centrifuge the liposome suspension at a high speed (e.g., >100,000 x g) to pellet the liposomes. The supernatant will contain the unencapsulated this compound.
-
-
Quantification of this compound:
-
Quantify the amount of this compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a specific enzymatic assay.
-
-
Calculation of %EE:
-
Calculate the encapsulation efficiency using the following formula: %EE = [(Total amount of this compound - Amount of free this compound) / Total amount of this compound] x 100
-
Data Presentation
The following tables provide representative data for liposomal formulations. Note that the specific values for this compound liposomes will need to be determined experimentally.
| Formulation Parameter | Liposome Formulation 1 | Liposome Formulation 2 |
| Lipid Composition (molar ratio) | DPPC:Cholesterol (7:3) | DPPC:Cholesterol:this compound (7:3:0.1) |
| Preparation Method | Thin-Film Hydration & Extrusion | Thin-Film Hydration & Extrusion |
| Physicochemical Characterization | Liposome Formulation 1 (Control) | Liposome Formulation 2 (this compound) |
| Average Particle Size (nm) | 120 ± 5 | 135 ± 7 |
| Polydispersity Index (PDI) | 0.15 ± 0.02 | 0.18 ± 0.03 |
| Zeta Potential (mV) | -5 ± 2 | -8 ± 3 |
| Encapsulation Efficiency (%) | N/A | To be determined |
In Vitro Application: Stearoyl-CoA Desaturase (SCD) Activity Assay
This protocol describes a representative in vitro enzyme assay using the prepared this compound liposomes as a substrate for SCD.
Background: Stearoyl-CoA desaturase is a key enzyme in the biosynthesis of monounsaturated fatty acids, converting stearoyl-CoA to oleoyl-CoA.[4]
Methodology:
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, prepare a reaction mixture containing:
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.2)
-
NADPH
-
Source of SCD enzyme (e.g., purified recombinant enzyme or microsomal fraction)
-
This compound liposomes (as the substrate)
-
-
-
Initiation of Reaction:
-
Initiate the reaction by adding the SCD enzyme to the reaction mixture.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).
-
-
Termination of Reaction:
-
Stop the reaction by adding a quenching solution (e.g., a mixture of isopropanol (B130326) and heptane).
-
-
Extraction and Analysis:
-
Extract the lipids from the reaction mixture.
-
Analyze the conversion of stearoyl-CoA to oleoyl-CoA using methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or HPLC.
-
-
Data Analysis:
-
Calculate the enzyme activity based on the amount of oleoyl-CoA produced over time.
-
Visualizations
Experimental Workflow for this compound Liposome Preparation and Characterization
Caption: Workflow for the preparation, characterization, and in vitro application of this compound liposomes.
Signaling Pathway Involving Stearoyl-CoA
Caption: Simplified metabolic pathway illustrating the role of Stearoyl-CoA as a substrate for Stearoyl-CoA Desaturase 1 (SCD1).
References
Application Notes and Protocols: Analytical Methods for the Distinction of Stearyl-CoA from other Long-Chain Acyl-CoAs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stearyl-CoA is an 18-carbon saturated long-chain acyl-coenzyme A (CoA) that plays a crucial role in cellular metabolism. It serves as a key substrate for the synthesis of oleoyl-CoA, a monounsaturated fatty acid, in a reaction catalyzed by stearoyl-CoA desaturase (SCD).[1][2][3] The balance between saturated and monounsaturated fatty acids is critical for membrane fluidity, signaling pathways, and overall cellular health. Dysregulation of long-chain acyl-CoA metabolism has been implicated in various diseases, including metabolic syndrome, diabetes, and cancer.[4][5][6] Therefore, accurate analytical methods to distinguish and quantify this compound from other structurally similar long-chain acyl-CoAs are essential for advancing research and drug development in these areas.
This document provides detailed application notes and protocols for the analytical distinction of this compound from other long-chain acyl-CoAs, primarily focusing on liquid chromatography-mass spectrometry (LC-MS/MS) based methods, which offer high sensitivity and selectivity.[7][8][9][10]
Key Analytical Challenges
Distinguishing this compound from other long-chain acyl-CoAs, such as Palmitoyl-CoA (C16:0), Oleoyl-CoA (C18:1), and Linoleoyl-CoA (C18:2), presents several analytical challenges:
-
Structural Similarity: These molecules share a common CoA moiety and differ only in the length and degree of unsaturation of their fatty acyl chains.
-
Co-elution: Due to their similar physicochemical properties, chromatographic separation can be difficult, leading to co-elution and interference in detection.
-
Low Abundance: The intracellular concentrations of individual acyl-CoA species can be low, requiring highly sensitive analytical techniques.
-
Instability: Acyl-CoAs are susceptible to hydrolysis, necessitating careful sample handling and preparation.[4]
Recommended Analytical Approach: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as the gold standard for the analysis of long-chain acyl-CoAs due to its ability to separate complex mixtures and provide specific and sensitive detection.[7][11][12]
Experimental Workflow
The general workflow for the analysis of long-chain acyl-CoAs by LC-MS/MS involves sample preparation, chromatographic separation, and mass spectrometric detection.
Caption: General workflow for long-chain acyl-CoA analysis using LC-MS/MS.
Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissues
This protocol is adapted from previously described methods with modifications for improved recovery and reproducibility.[4][13]
Materials:
-
Frozen tissue sample (~40 mg)[4]
-
100 mM Potassium Phosphate Monobasic (KH2PO4), pH 4.9[4][13]
-
Acetonitrile (B52724) (ACN)[4][13]
-
2-Propanol[13]
-
Methanol[4]
-
Internal Standard (IS) solution (e.g., Heptadecanoyl-CoA, C17:0-CoA)[4]
-
Homogenizer
-
Centrifuge
Procedure:
-
Place ~40 mg of frozen tissue in a tube on ice.
-
Add 0.5 mL of ice-cold 100 mM KH2PO4 (pH 4.9) and 0.5 mL of ACN:2-propanol:methanol (3:1:1) containing the internal standard.[4]
-
Homogenize the sample twice on ice.
-
Vortex the homogenate for 2 minutes.
-
Sonicate for 3 minutes.
-
Centrifuge at 16,000 x g at 4°C for 10 minutes.[4]
-
Transfer the supernatant to a new tube for analysis.
Protocol 2: LC-MS/MS Analysis of Long-Chain Acyl-CoAs
This protocol utilizes Ultra-Performance Liquid Chromatography (UPLC) coupled to a triple quadrupole mass spectrometer for the separation and quantification of this compound and other long-chain acyl-CoAs.[4]
Instrumentation:
-
UPLC System with a binary solvent manager
-
Triple Quadrupole Mass Spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C8, 1.7 µm, 2.1 x 150 mm[4]
-
Solvent A: 15 mM Ammonium Hydroxide (NH4OH) in water[4]
-
Solvent B: 15 mM NH4OH in ACN[4]
-
Flow Rate: 0.4 mL/min[4]
-
Gradient:
-
Start at 20% B
-
Increase to 45% B over 2.8 min
-
Decrease to 25% B over 0.2 min
-
Increase to 65% B over 1 min
-
Decrease to 20% B over 0.5 min[4]
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[4]
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Monitoring Ions: Monitor for the [M+2+H]+ ions for endogenous acyl-CoAs.[4]
MRM Transitions for Key Long-Chain Acyl-CoAs:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Palmitoyl-CoA (C16:0) | Refer to specific instrument optimization | Refer to specific instrument optimization |
| This compound (C18:0) | Refer to specific instrument optimization | Refer to specific instrument optimization |
| Oleoyl-CoA (C18:1) | Refer to specific instrument optimization | Refer to specific instrument optimization |
| Linoleoyl-CoA (C18:2) | Refer to specific instrument optimization | Refer to specific instrument optimization |
| Heptadecanoyl-CoA (C17:0-IS) | Refer to specific instrument optimization | Refer to specific instrument optimization |
Note: The specific m/z values for precursor and product ions should be optimized for the specific instrument being used. A neutral loss scan of 507 Da can be used for profiling complex LCACoA mixtures.[10][14]
Quantitative Data Summary
The following table summarizes the performance characteristics of a validated LC-MS/MS method for the quantification of long-chain acyl-CoAs.[4]
| Acyl-CoA Species | Intra-assay CV (%) | Inter-assay CV (%) | Accuracy (%) |
| C14:0-CoA | ~7 | 5-6 | 94.8 - 110.8[10] |
| C16:0-CoA | ~8 | 5-6 | 94.8 - 110.8[10] |
| C16:1-CoA | ~10 | 5-6 | 94.8 - 110.8[10] |
| C18:0-CoA | ~6 | 5-6 | 94.8 - 110.8[10] |
| C18:1-CoA | ~5 | 5-6 | 94.8 - 110.8[10] |
| C18:2-CoA | ~7 | 5-6 | 94.8 - 110.8[10] |
| C20:0-CoA | ~9 | 5-6 | 94.8 - 110.8[10] |
CV = Coefficient of Variation. Data adapted from reference[4]. Accuracy data from reference[10].
Signaling Pathway Context
This compound is a central metabolite in fatty acid metabolism. Its conversion to Oleoyl-CoA by Stearoyl-CoA Desaturase (SCD) is a critical regulatory step.[1][6][15]
Caption: Metabolic pathway of this compound and its conversion to Oleoyl-CoA.
Alternative and Complementary Methods
While LC-MS/MS is the preferred method, other techniques can be used for the analysis of long-chain acyl-CoAs:
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This method is less sensitive and specific than LC-MS/MS but can be used for the analysis of derivatized fatty acids.[16][17][18] A C18 reversed-phase column is typically used with a mobile phase of acetonitrile and water.[16][17][19]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique requires the hydrolysis of the acyl-CoA to its corresponding fatty acid and subsequent derivatization before analysis.[20]
Conclusion
The analytical distinction and quantification of this compound from other long-chain acyl-CoAs are critical for understanding lipid metabolism and its role in disease. The LC-MS/MS method detailed in this document provides a robust, sensitive, and specific approach for this purpose. Careful attention to sample preparation and chromatographic separation is essential for achieving accurate and reproducible results. The provided protocols and data serve as a valuable resource for researchers, scientists, and drug development professionals working in this field.
References
- 1. Development of a novel LC/MS method to quantitate cellular stearoyl-CoA desaturase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gsartor.org [gsartor.org]
- 3. Stearoyl-CoA - Wikipedia [en.wikipedia.org]
- 4. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of stearoyl-coenzyme A desaturase in regulating lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 15. mdpi.com [mdpi.com]
- 16. CN102928542A - High-performance liquid chromatography (HPLC) separation method for mixed fatty acid and application thereof - Google Patents [patents.google.com]
- 17. aocs.org [aocs.org]
- 18. researchgate.net [researchgate.net]
- 19. jasco-global.com [jasco-global.com]
- 20. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
Application of Click Chemistry for Labeling and Tracking Stearyl-CoA: A Detailed Guide for Researchers
Introduction
Stearyl-CoA, the coenzyme A thioester of stearic acid, is a central molecule in cellular metabolism, playing a critical role in fatty acid synthesis and elongation, energy storage, and as a precursor for various lipids such as triglycerides and phospholipids. The dynamic nature of the this compound pool is indicative of the metabolic state of the cell and is implicated in numerous physiological and pathological processes, including metabolic syndrome, cardiovascular diseases, and cancer.[1] Traditional methods for studying this compound metabolism often rely on radioactive isotopes, which, while powerful, present safety and disposal challenges.
Click chemistry, a set of bioorthogonal reactions, offers a powerful and non-radioactive alternative for labeling and tracking biomolecules in complex biological systems.[2][3] This approach utilizes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to covalently link a bioorthogonal probe (e.g., a fluorescent dye or biotin) to a target molecule that has been metabolically labeled with a complementary azide (B81097) or alkyne functional group. This application note provides detailed protocols and workflows for the use of click chemistry to label and track this compound in mammalian cells, enabling researchers to probe its metabolic fate with high specificity and sensitivity.
Principle of the Method
The workflow for labeling and tracking this compound using click chemistry involves a two-step process. First, a stearic acid analog containing a bioorthogonal handle (either an azide or a terminal alkyne) is introduced to cultured cells. These "clickable" fatty acids are taken up by the cells and metabolically activated to their corresponding acyl-CoA thioesters, including the labeled this compound, by endogenous acyl-CoA synthetases.
Following metabolic labeling, the cells are lysed, and the biomolecules of interest are subjected to a click reaction. An azide- or alkyne-containing reporter molecule (e.g., a fluorophore for imaging or a biotin (B1667282) tag for enrichment and mass spectrometry analysis) is covalently attached to the metabolically incorporated stearic acid analog. This allows for the visualization, identification, and quantification of this compound and its downstream metabolites.
Visualization of the Workflow and Metabolic Activation
Caption: Experimental workflow for labeling and tracking this compound.
Caption: Metabolic activation of clickable stearic acid.
Materials and Reagents
-
Clickable Stearic Acid Analogs:
-
Cell Culture:
-
Mammalian cell line of interest (e.g., HEK293T, HeLa, Huh7)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), dialyzed or fatty acid-free
-
Phosphate-Buffered Saline (PBS)
-
-
Click Chemistry Reagents:
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (reducing agent)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or other copper-chelating ligand
-
Azide- or Alkyne-functionalized reporter probe (e.g., Azide-Fluor 488, Alkyne-Biotin)
-
-
Buffers and Solvents:
-
Lysis buffer (e.g., RIPA buffer)
-
Methanol, Chloroform, Acetonitrile, Isopropanol
-
Potassium phosphate (B84403) monobasic (KH₂PO₄)
-
-
Equipment:
-
Standard cell culture equipment (incubator, biosafety cabinet, centrifuge)
-
Sonicator
-
Vortex mixer
-
Fluorescence microscope, gel imager, or mass spectrometer
-
Experimental Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells with Clickable Stearic Acid
This protocol describes the metabolic incorporation of a clickable stearic acid analog into cultured mammalian cells. 17-Octadecynoic acid (17-ODYA) is used as an example.
-
Cell Seeding: Seed mammalian cells in appropriate culture vessels to achieve 70-80% confluency on the day of labeling.
-
Preparation of Labeling Medium:
-
Prepare a stock solution of 17-ODYA in DMSO or ethanol.
-
Dilute the 17-ODYA stock solution in complete culture medium to the desired final concentration (typically 10-50 µM). For improved solubility and cellular uptake, especially for long-chain fatty acids like stearic acid, a saponification step followed by complexing with fatty acid-free bovine serum albumin (BSA) is recommended.
-
-
Metabolic Labeling:
-
Aspirate the existing culture medium from the cells and wash once with warm PBS.
-
Add the prepared labeling medium to the cells.
-
Incubate the cells for 4-16 hours at 37°C in a humidified CO₂ incubator. The optimal labeling time should be determined empirically for each cell line and experimental goal.
-
-
Cell Harvesting:
-
For adherent cells, aspirate the labeling medium, wash twice with ice-cold PBS, and then lyse the cells directly in the plate or scrape them into PBS.
-
For suspension cells, collect the cells by centrifugation, wash the cell pellet twice with ice-cold PBS.
-
Protocol 2: Extraction of Long-Chain Acyl-CoAs
This protocol is designed for the extraction of the labeled this compound pool for subsequent analysis.
-
Cell Lysis and Extraction:
-
To the washed cell pellet or plate, add 1 mL of ice-cold 100 mM KH₂PO₄ buffer (pH 4.9).
-
For adherent cells, use a cell scraper to collect the cells in the buffer. For suspension cells, resuspend the pellet.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Add 1 mL of a 3:1 (v/v) solution of acetonitrile:2-propanol to the lysate.
-
Vortex vigorously for 2 minutes and sonicate for 3 minutes.
-
-
Protein Precipitation: Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.
-
Sample Concentration (Optional): The supernatant can be dried down using a vacuum concentrator and resuspended in a smaller volume for more concentrated samples.
Protocol 3: Click Chemistry Reaction on Cell Lysates or Extracts
This protocol describes the copper-catalyzed click reaction to attach a reporter probe to the metabolically incorporated alkyne-stearic acid.
-
Preparation of Click Reaction Mix:
-
In a microcentrifuge tube, prepare the click reaction mix. The final concentrations of the reagents in the reaction volume should be approximately:
-
1 mM CuSO₄
-
1 mM TCEP or 5 mM Sodium Ascorbate
-
100 µM TBTA ligand
-
10-50 µM Azide-functionalized reporter probe
-
-
-
Click Reaction:
-
Add the click reaction mix to the cell lysate or acyl-CoA extract from the previous protocols.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Sample Preparation for Downstream Analysis:
-
For fluorescence imaging: If the click reaction was performed on fixed and permeabilized cells, wash the cells with PBS and proceed with imaging.
-
For gel electrophoresis: Precipitate the proteins from the reaction mixture using methanol/chloroform precipitation. Resuspend the protein pellet in SDS-PAGE sample buffer.
-
For mass spectrometry-based lipidomics: The lipid extract containing the clicked products can be further purified and analyzed by LC-MS/MS.
-
Data Presentation
The incorporation of clickable fatty acid analogs can alter the cellular acyl-CoA pool. The following table summarizes the relative abundance of major acyl-CoA species in HEK293T cells with and without treatment with an azide-modified fatty acid, as determined by mass spectrometry.
| Acyl-CoA Species | Untreated Cells (Relative Abundance %) | Azide-Fatty Acid Treated Cells (Relative Abundance %) |
| C16:0-CoA (Palmitoyl-CoA) | 20.5 | 15.2 |
| C18:0-CoA (Stearoyl-CoA) | 10.8 | 8.5 |
| C18:1-CoA (Oleoyl-CoA) | 28.3 | 22.1 |
| C18:2-CoA (Linoleoyl-CoA) | 5.7 | 4.9 |
| C20:4-CoA (Arachidonoyl-CoA) | 3.2 | 2.8 |
| Azide-Acyl-CoA | 0 | 12.5 |
Data is adapted from a study on acyl-CoA profiling after fatty acid azide treatment and is presented for illustrative purposes.[7]
Applications and Future Directions
The application of click chemistry for labeling this compound opens up numerous avenues for research:
-
Tracing Metabolic Flux: By performing pulse-chase experiments with clickable stearic acid, researchers can track the dynamic incorporation of stearate (B1226849) into various lipid classes, providing insights into the kinetics of lipid metabolism.
-
Identifying Stearoylated Proteins: The use of a biotinylated reporter probe allows for the enrichment of proteins acylated with the clickable stearic acid analog, followed by identification using mass spectrometry-based proteomics.
-
Subcellular Localization: Fluorescence microscopy can be used to visualize the subcellular distribution of labeled this compound and its derivatives, providing spatial information on stearic acid metabolism.
-
Drug Discovery: This methodology can be employed to screen for compounds that modulate stearic acid metabolism by monitoring changes in the labeling of this compound and its downstream products.
Future advancements in this field may include the development of new clickable fatty acid analogs with improved metabolic incorporation and the combination of this technique with super-resolution microscopy for a more detailed understanding of the subcellular organization of fatty acid metabolism.
Conclusion
Click chemistry provides a robust and versatile platform for the labeling and tracking of this compound in a cellular context. The protocols outlined in this application note offer a starting point for researchers to investigate the multifaceted roles of this compound in cellular physiology and disease. The bioorthogonal nature of this chemical tool, coupled with its compatibility with various downstream analytical techniques, makes it an invaluable addition to the metabolic researcher's toolbox.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. limes-institut-bonn.de [limes-institut-bonn.de]
- 4. benchchem.com [benchchem.com]
- 5. Novel Click chemistry technology for ultrafast analysis of intracellular lipids | EurekAlert! [eurekalert.org]
- 6. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
Troubleshooting & Optimization
Technical Support Center: Improving Stearyl-CoA Solubility for In Vitro Enzyme Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with Stearyl-CoA in aqueous solutions for in vitro enzyme assays.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous buffers?
This compound is an amphiphilic molecule with a long, 18-carbon saturated fatty acyl chain, which is highly hydrophobic. This long hydrocarbon tail leads to very low solubility in aqueous solutions, causing the molecules to aggregate and precipitate out of solution, which can significantly impact the accuracy and reproducibility of in vitro enzyme assays.
Q2: What are the common methods to improve the solubility of this compound?
The most common and effective methods to enhance the solubility of this compound for in vitro experiments include the use of:
-
Detergents: Non-ionic detergents like Triton™ X-100 can form micelles that encapsulate the hydrophobic tail of this compound, keeping it soluble in the aqueous assay buffer.
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with the stearyl chain of this compound, effectively shielding it from the aqueous environment. Methyl-β-cyclodextrin (MβCD) is a commonly used derivative with good water solubility.
-
Co-solvents: Organic solvents like Dimethyl Sulfoxide (DMSO) can be used to first dissolve this compound before diluting it into the final assay buffer. However, the final concentration of the co-solvent must be carefully controlled to avoid enzyme inhibition.
Q3: How do I choose the best solubilization method for my specific enzyme assay?
The choice of method depends on several factors, including the sensitivity of your enzyme to detergents or organic solvents, the required concentration of this compound, and the specifics of your assay. A decision-making workflow is provided below to guide your selection process. It is often necessary to empirically test different methods to find the optimal conditions for your particular experimental setup.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| This compound precipitates upon addition to the assay buffer. | The concentration of this compound exceeds its solubility limit in the aqueous buffer. | 1. Utilize a solubilizing agent: Choose an appropriate method from the detailed protocols below (Detergent, Cyclodextrin, or Co-solvent). 2. Optimize concentration: Determine the maximum soluble concentration of this compound with the chosen method. It may be necessary to work at a lower substrate concentration. |
| Low or no enzyme activity. | 1. Enzyme inhibition: The chosen solubilizing agent (detergent or co-solvent) may be inhibiting your enzyme. 2. Substrate unavailability: The this compound may be trapped within micelles or inclusion complexes, making it inaccessible to the enzyme's active site. 3. Degraded this compound: Acyl-CoAs can be unstable in aqueous solutions, especially at non-optimal pH. | 1. Titrate the solubilizing agent: Determine the highest concentration of the agent that does not significantly inhibit your enzyme. For DMSO, a final concentration of ≤0.5% is generally recommended.[1][2] 2. Vary the molar ratio: When using cyclodextrins, test different molar ratios of this compound to cyclodextrin. 3. Prepare fresh solutions: Always prepare this compound solutions fresh for each experiment and use a buffer at an appropriate pH to maintain its stability. |
| High variability between replicates. | 1. Incomplete solubilization: The this compound solution may not be homogenous, leading to inconsistent amounts being added to each replicate. 2. Precipitation over time: The this compound may be coming out of solution during the course of the experiment. | 1. Ensure complete dissolution: Vortex and gently warm the stock solution as described in the protocols to ensure the this compound is fully dissolved before adding it to the assay. 2. Visually inspect: Before and during the assay, visually check for any signs of precipitation. If precipitation is observed, the solubilization method needs to be re-optimized. |
Quantitative Data Summary
The following tables provide a summary of recommended starting concentrations and key parameters for the different solubilization methods. Note that optimal conditions may vary depending on the specific experimental setup.
Table 1: Detergent-Based Solubilization
| Detergent | Critical Micelle Concentration (CMC) | Recommended Starting Concentration for Assays | Notes |
| Triton™ X-100 | ~0.24 mM (~0.0155% w/v) | 0.01% - 0.1% (w/v) | Concentrations above the CMC are generally needed for effective solubilization. However, some enzymes may be sensitive to higher concentrations, so it is crucial to perform a concentration-response curve to check for inhibition.[3] |
Table 2: Cyclodextrin-Based Solubilization
| Cyclodextrin | Recommended Molar Ratio (this compound:Cyclodextrin) | Notes |
| Methyl-β-cyclodextrin (MβCD) | 1:10 to 1:25 | The optimal ratio can depend on the specific enzyme and assay conditions. It is advisable to test a range of ratios. Higher ratios may improve solubility but could also potentially sequester the substrate. |
Table 3: Co-solvent-Based Solubilization
| Co-solvent | Recommended Final Concentration in Assay | Notes |
| Dimethyl Sulfoxide (DMSO) | ≤ 0.5% (v/v) | Higher concentrations are likely to inhibit many enzymes.[1][2] Always include a vehicle control with the same final DMSO concentration in your experiments. |
Experimental Protocols
Protocol 1: Solubilization of this compound using Triton™ X-100
This protocol describes how to prepare a stock solution of this compound using the non-ionic detergent Triton™ X-100.
Materials:
-
This compound (powder)
-
Triton™ X-100 (10% stock solution)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath
Procedure:
-
Prepare a working solution of Triton™ X-100: Dilute the 10% Triton™ X-100 stock solution in your assay buffer to a final concentration of 1% (w/v).
-
Weigh this compound: Accurately weigh the desired amount of this compound powder into a sterile microcentrifuge tube.
-
Dissolve in Triton™ X-100 solution: Add the appropriate volume of the 1% (w/v) Triton™ X-100 solution to the this compound powder to achieve the desired stock concentration.
-
Vortex and Heat: Vortex the tube vigorously for 1-2 minutes. If the solution is not clear, gently warm it in a 37-40°C water bath for 5-10 minutes, with intermittent vortexing, until the this compound is completely dissolved. Visually inspect to ensure no solid particles remain.
-
Use in Assay: Use this stock solution to add this compound to your enzyme assay. Remember to include a control with the same final concentration of Triton™ X-100 to account for any effects of the detergent on the enzyme activity.
Protocol 2: Solubilization of this compound using Methyl-β-Cyclodextrin (MβCD)
This protocol outlines the preparation of a this compound/MβCD inclusion complex to enhance its solubility.
Materials:
-
This compound (powder)
-
Methyl-β-cyclodextrin (MβCD) (powder)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Heated shaker or water bath
Procedure:
-
Prepare MβCD solution: Dissolve MβCD powder in the assay buffer to achieve the desired concentration based on the chosen molar ratio (e.g., for a 1:20 molar ratio and a final this compound concentration of 1 mM, you would need a 20 mM MβCD solution).
-
Add this compound: Add the this compound powder to the MβCD solution.
-
Incubate and Mix: Incubate the mixture at 37°C for at least 1 hour with continuous shaking or vortexing to facilitate the formation of the inclusion complex. The solution should become clear.
-
Sterile Filtration (Optional): If required for your application, the solution can be sterile-filtered through a 0.22 µm filter.
-
Use in Assay: Use this this compound/MβCD complex solution in your enzyme assay. Include a control with the same concentration of MβCD to assess its effect on the enzyme.
Protocol 3: Solubilization of this compound using DMSO
This protocol describes the use of DMSO as a co-solvent to prepare a concentrated stock solution of this compound.
Materials:
-
This compound (powder)
-
Dimethyl Sulfoxide (DMSO), sterile
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare High-Concentration Stock: Weigh the required amount of this compound and place it in a sterile tube. Add the appropriate volume of 100% DMSO to achieve a high stock concentration (e.g., 10-50 mM).
-
Dissolve: Vortex vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Prepare Intermediate Dilution (Optional but Recommended): To avoid precipitation when adding the concentrated DMSO stock to the aqueous assay buffer, it is advisable to make an intermediate dilution in the assay buffer. For example, dilute the 100% DMSO stock 1:10 in assay buffer.
-
Final Dilution in Assay: Add a small volume of the stock or intermediate dilution to the final assay mixture to reach the desired working concentration of this compound, ensuring the final DMSO concentration remains at or below 0.5% (v/v).
Visualizations
Caption: Experimental workflow for preparing and using solubilized this compound.
Caption: Conceptual diagram of this compound solubilization methods.
References
Technical Support Center: Quantification of Stearyl-CoA by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Stearyl-CoA and other long-chain acyl-CoAs using liquid chromatography-mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying this compound by mass spectrometry?
Quantification of cellular acyl-CoAs like this compound is inherently challenging due to their instability in aqueous solutions and the difficulty in obtaining a true blank matrix for calibration.[1] Key hurdles include minimizing degradation during sample preparation, achieving effective chromatographic separation from other lipids to avoid ion suppression, and ensuring accurate quantification without a matched biological matrix.[1][2]
Q2: What is a recommended internal standard (ISTD) for this compound quantification?
A non-endogenous, structurally similar molecule is ideal. Pentadecanoyl-CoA (C15:0 CoA) is a commonly used internal standard for the quantification of long-chain acyl-CoAs.[1] It behaves similarly during extraction and ionization but is chromatographically distinct from most endogenous species.
Q3: How can I minimize the degradation of this compound during sample preparation?
Acyl-CoAs are susceptible to both enzymatic and chemical degradation. To minimize this, sample processing should be performed quickly and at low temperatures. A common technique involves immediate quenching and extraction by incubating cells with ice-cold methanol (B129727) at -80°C.[1] It is also critical to avoid repeated freeze-thaw cycles of samples and extracts.[3]
Q4: What type of liquid chromatography (LC) setup is most effective for separating this compound?
Reversed-phase chromatography using a C18 column is the standard method for separating acyl-CoAs.[1][2] A good chromatographic separation is crucial to reduce ion suppression from co-eluting species.[1] Gradient elution with a mobile phase system, such as ammonium (B1175870) acetate (B1210297) in water and acetonitrile, provides robust separation, where retention time generally increases with the length of the fatty acid chain.[1]
Q5: What are the common issues related to matrix effects, and how can they be mitigated?
Matrix effects occur when components in the sample (e.g., salts, proteins, other metabolites) co-elute with the analyte and interfere with its ionization, leading to suppression or enhancement of the signal.[3] To minimize this, robust sample cleanup techniques like protein precipitation or solid-phase extraction (SPE) are employed.[2][3] A good chromatographic method that separates this compound from the bulk of matrix components is also essential.[1]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Problem: Low or No Signal for this compound
If you are observing a weak or absent signal for this compound, consult the following decision tree and guide.
Caption: Troubleshooting decision tree for low this compound signal.
-
Cause 1: Sample Degradation.
-
Explanation: this compound is unstable and can be rapidly degraded by enzymes or harsh chemical conditions.[1]
-
Solution: Always process samples immediately after collection. Use snap-freezing in liquid nitrogen and store at -80°C.[2] Perform extractions on ice or at 4°C. Avoid leaving samples at room temperature.
-
-
Cause 2: Inefficient Extraction.
-
Explanation: Incomplete cell lysis or protein precipitation can lead to poor recovery of this compound from the matrix.
-
Solution: Ensure the extraction solvent (e.g., cold methanol) fully contacts the sample.[1] Use a sufficient volume of solvent and vortex thoroughly. Centrifuge at high speed (e.g., 15,000 x g) to ensure clear separation of the supernatant from the protein pellet.[1]
-
-
Cause 3: Ion Suppression.
-
Explanation: Co-eluting compounds from the biological matrix can compete with this compound for ionization in the mass spectrometer's source, significantly reducing its signal.[1]
-
Solution: Improve chromatographic separation to resolve this compound from interfering species. Consider implementing a solid-phase extraction (SPE) cleanup step after protein precipitation to remove salts and other highly polar interferents.[2]
-
Problem: Poor Chromatographic Peak Shape
-
Cause 1: Analyte Interaction with LC System.
-
Explanation: The phosphate (B84403) groups on the CoA molecule can cause peak tailing on standard C18 columns.[2]
-
Solution: Use an ion-pairing agent in the mobile phase to improve peak shape. Alternatively, ensure the mobile phase pH is carefully controlled to minimize unwanted interactions.[2] Check for column degradation by running a standard mix.
-
-
Cause 2: Inappropriate Reconstitution Solvent.
-
Explanation: If the sample is reconstituted in a solvent significantly stronger than the initial mobile phase, peak distortion can occur.
-
Solution: Reconstitute the final dried extract in a solvent that is compatible with or weaker than the starting mobile phase conditions (e.g., if starting at 20% acetonitrile, reconstitute in a similar or lower percentage).
-
Data & Protocols
Quantitative Data Summary
The following table summarizes typical LC-MS/MS parameters for the analysis of this compound and a common internal standard. Parameters should be optimized for your specific instrument.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Retention Time (min) |
| Stearoyl-CoA (C18:0) | Varies | Varies | ~45 | ~12-14 |
| Pentadecanoyl-CoA (C15:0) | Varies | Varies | ~45 | ~10-12 |
| Note: Exact m/z values for precursor and product ions can vary based on the adduct formed (e.g., [M+H]+). These must be determined empirically by infusing a standard.[1] |
Experimental Protocols
Protocol 1: Sample Preparation from Cultured Cells
This protocol is adapted from established methods for acyl-CoA extraction.[1]
-
Cell Washing: Remove culture media and wash cells twice with cold phosphate-buffered saline (PBS).
-
Metabolism Quenching & Lysis: Add 2 mL of -80°C methanol and 15 µL of 10 µM Pentadecanoyl-CoA (ISTD) to the plate. Incubate at -80°C for 15 minutes.
-
Cell Collection: Scrape the cell lysate from the plate and transfer to a centrifuge tube.
-
Protein Precipitation: Centrifuge the lysate at 15,000 x g at 4°C for 5 minutes.
-
Solvent Addition & Evaporation: Transfer the supernatant to a new tube, add 1 mL of acetonitrile, and evaporate to dryness in a vacuum concentrator.
-
Reconstitution: Reconstitute the dried sample in 150 µL of methanol, vortex, and centrifuge at 15,000 x g for 10 minutes to pellet any remaining insoluble material.
-
Analysis: Transfer 100 µL of the final supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Typical LC-MS/MS Method
This protocol provides a starting point for method development.[1]
-
LC System: Agilent 1100 HPLC system or equivalent.
-
Column: Luna C18(2) (100 x 2 mm, 3 µm) with a C18 guard column.
-
Column Temperature: 32°C.
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 6.8).
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.2 mL/min.
-
Gradient:
-
0-15 min: 20% to 100% B
-
15-22.5 min: Hold at 100% B
-
22.51-30 min: Return to 20% B
-
-
Injection Volume: 30 µL.
-
MS System: Triple quadrupole mass spectrometer (e.g., Waters Quattro Micro) with an ESI source.
-
Ionization Mode: Positive Ion Electrospray (ESI+).
-
Key MS Parameters:
-
Capillary Voltage: 3.20 kV
-
Cone Voltage: 45 V
-
Desolvation Temperature: 500°C
-
Source Temperature: 120°C
-
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
Visualized Workflows
Caption: General workflow for this compound quantification by LC-MS/MS.
References
Technical Support Center: Optimizing Long-Chain Acyl-CoA Extraction from Tissues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the extraction efficiency of long-chain acyl-CoAs from tissues.
Frequently Asked Questions (FAQs)
Q1: What are the most critical initial steps for preserving long-chain acyl-CoA integrity during tissue sampling?
A1: The most critical step is to halt all enzymatic activity immediately upon tissue collection to preserve the in vivo acyl-CoA profile.[1] This is best achieved by freeze-clamping the tissue in liquid nitrogen directly after excision.[1] It is crucial to keep the tissue frozen at all times during subsequent handling and pulverization to prevent degradation.[1][2]
Q2: Which extraction method is most suitable for a broad range of acyl-CoAs, including long-chain species?
A2: A widely used and effective method for a broad range of acyl-CoAs involves a two-step extraction using an organic solvent mixture followed by solid-phase extraction (SPE).[3][4] A common solvent mixture is acetonitrile/2-propanol, which efficiently precipitates proteins while extracting both short- and long-chain acyl-CoAs.[3][4] This is often followed by a purification step using SPE to isolate the acyl-CoAs from other cellular components.[3][4]
Q3: What are the advantages of using solid-phase extraction (SPE) in the workflow?
A3: Solid-phase extraction serves to purify and concentrate the acyl-CoAs from the crude tissue extract.[3][4] This is beneficial for removing interfering substances that can cause ion suppression in mass spectrometry and for improving the sensitivity of the analysis.[5] SPE can also be used to separate different classes of acyl-CoAs based on their properties.
Q4: How stable are long-chain acyl-CoAs in solution, and what is the best way to store extracts?
A4: Acyl-CoAs are inherently unstable in aqueous solutions and are susceptible to hydrolysis.[5][6] Extracts should be kept on ice or at 4°C throughout the procedure. For long-term storage, it is recommended to dry the purified extracts completely using a vacuum concentrator and store them at -80°C.[1][2] Reconstitute the samples in an appropriate buffer just before analysis.[5]
Q5: What type of internal standard should be used for accurate quantification?
A5: For the most accurate quantification, stable isotope-labeled internal standards corresponding to the analytes of interest are recommended.[1][7] If specific standards are not available, a non-endogenous, structurally similar acyl-CoA, such as heptadecanoyl-CoA (C17:0-CoA), can be used.[8]
Troubleshooting Guides
Issue 1: Low Recovery of Long-Chain Acyl-CoAs
| Potential Cause | Recommended Solution(s) |
| Incomplete tissue homogenization. | Ensure the frozen tissue is ground to a very fine powder in liquid nitrogen.[2] This increases the surface area for efficient extraction. |
| Inefficient extraction solvent. | Use a proven solvent system like acetonitrile/2-propanol.[3][4] Consider a two-step extraction of the tissue pellet to maximize yield.[8] |
| Degradation during extraction. | Perform all steps on ice or at 4°C.[9] Minimize the time the sample spends in aqueous solutions.[5] Use fresh, ice-cold solvents. |
| Poor binding or elution during SPE. | Ensure the SPE cartridge is properly conditioned before loading the sample.[1] Optimize the wash and elution solvents for your specific acyl-CoAs of interest. |
Issue 2: Poor Reproducibility Between Replicates
| Potential Cause | Recommended Solution(s) |
| Tissue heterogeneity. | Ensure the powdered tissue is thoroughly mixed before aliquoting for extraction. |
| Inconsistent sample handling. | Standardize all incubation times, centrifugation speeds, and temperatures for all samples. Use precise pipetting techniques. |
| Variable degradation. | Add internal standards at the very beginning of the extraction process to account for losses during sample preparation.[1] |
Issue 3: Issues with LC-MS/MS Analysis (e.g., low signal, poor peak shape)
| Potential Cause | Recommended Solution(s) |
| Ion suppression from matrix effects. | Incorporate a solid-phase extraction (SPE) step to clean up the sample.[5] Prepare a matrix-matched calibration curve to compensate for matrix effects.[5] |
| Analyte degradation in the autosampler. | Maintain the autosampler at a low temperature (e.g., 4°C).[6] Avoid leaving samples in the autosampler for extended periods. |
| Suboptimal chromatography. | Optimize the mobile phase composition and gradient to improve the separation and peak shape of long-chain acyl-CoAs. A reverse-phase C18 column is commonly used.[10] |
| Incorrect MS/MS parameters. | Optimize the precursor and product ion transitions (MRM) for each acyl-CoA species to ensure maximum sensitivity. The neutral loss of 507 Da is a characteristic fragmentation for acyl-CoAs in positive ion mode.[5][11] |
Data Presentation
Table 1: Comparison of Recovery Rates for Different Acyl-CoA Extraction Methods
| Acyl-CoA Species | Acetonitrile/2-Propanol with SPE Recovery (%) | 5-Sulfosalicylic Acid (SSA) Extraction Recovery (%) | Trichloroacetic Acid (TCA) with SPE Recovery (%) |
| Short-Chain | |||
| Acetyl-CoA | 93-104 (extraction), 83-90 (SPE)[2][4] | ~59[2] | ~36[2] |
| Malonyl-CoA | 93-104 (extraction), 83-90 (SPE)[2][4] | ~74[2] | ~26[2] |
| Propionyl-CoA | Not Reported | ~80[2] | ~62[2] |
| Medium-Chain | |||
| Octanoyl-CoA | 93-104 (extraction), 83-90 (SPE)[4] | Not Reported | Not Reported |
| Long-Chain | |||
| Oleoyl-CoA | 93-104 (extraction), 83-90 (SPE)[4] | Not Reported | Not Reported |
| Palmitoyl-CoA | 93-104 (extraction), 83-90 (SPE)[4] | Not Reported | Not Reported |
| Arachidonyl-CoA | 93-104 (extraction), 83-90 (SPE)[4] | Not Reported | Not Reported |
Note: Recovery can vary depending on the specific tissue type and experimental conditions.[3]
Experimental Protocols
Protocol 1: Acetonitrile/2-Propanol Extraction with Solid-Phase Extraction (SPE)
This protocol is adapted for a broad range of acyl-CoAs from various tissues.[3][4]
Materials:
-
Frozen tissue sample (~20-50 mg)
-
Liquid nitrogen
-
Pre-chilled mortar and pestle
-
Extraction Solvent: Acetonitrile/2-Propanol (3:1, v/v), ice-cold
-
0.1 M Potassium Phosphate (B84403), pH 6.7, ice-cold
-
Internal standard solution (e.g., C17:0-CoA)
-
SPE cartridges (e.g., 2-(2-pyridyl)ethyl-functionalized silica (B1680970) gel)[3][4]
-
SPE conditioning, wash, and elution solutions (refer to manufacturer's instructions and Minkler et al., 2008)[4]
-
Refrigerated microcentrifuge
-
Vacuum concentrator
Procedure:
-
Tissue Pulverization: Weigh 20-50 mg of frozen tissue. In a pre-chilled mortar, add liquid nitrogen and grind the tissue to a fine powder.
-
Homogenization: Transfer the powdered tissue to a pre-chilled tube. Add 500 µL of ice-cold acetonitrile/2-propanol (3:1) and the internal standard. Vortex vigorously for 1 minute.
-
Extraction: Add 500 µL of ice-cold 0.1 M potassium phosphate (pH 6.7). Vortex for 2 minutes, sonicate for 3 minutes on ice, and then centrifuge at 16,000 x g for 10 minutes at 4°C.[8]
-
Supernatant Collection: Carefully collect the supernatant.
-
SPE Purification:
-
Condition the SPE cartridge according to the manufacturer's protocol.
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge to remove impurities.
-
Elute the acyl-CoAs using the appropriate elution solvent.
-
-
Drying: Dry the eluate completely in a vacuum concentrator.
-
Storage & Reconstitution: Store the dried pellet at -80°C. Before analysis, reconstitute in a suitable buffer (e.g., 50% methanol/50% 50 mM ammonium (B1175870) acetate, pH 7)[12].
Mandatory Visualization
Caption: General workflow for long-chain acyl-CoA extraction from tissues.
Caption: Central role of long-chain acyl-CoAs in fatty acid metabolism.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver | MDPI [mdpi.com]
- 10. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low signal-to-noise in Stearoyl-CoA desaturase activity assays.
Welcome to the technical support center for Stearoyl-CoA Desaturase (SCD) activity assays. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear protocols for successful experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems encountered during SCD activity assays, focusing on the critical issue of a low signal-to-noise ratio.
Q1: What are the primary causes of a low or absent signal in my SCD activity assay?
A low or non-existent signal is a frequent challenge that can arise from multiple factors, ranging from reagent integrity to suboptimal assay conditions.
Potential Causes & Troubleshooting Steps:
-
Inactive Enzyme: The SCD enzyme may have lost activity due to improper storage, multiple freeze-thaw cycles, or degradation.[1]
-
Solution: Use a fresh aliquot of SCD-containing microsomes or purified enzyme stored at -80°C. Avoid repeated freezing and thawing.[1] Run a positive control with a known active enzyme preparation to verify assay components are working.
-
-
Degraded Substrate or Cofactors: The substrate, typically radiolabeled or isotope-labeled Stearoyl-CoA, and the essential cofactor NADH are susceptible to degradation.
-
Solution: Prepare fresh substrate and NADH solutions for each experiment.[1] Store them as recommended, typically at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
-
Incorrect Assay Buffer Conditions: The pH, ionic strength, and composition of the assay buffer are critical for optimal enzyme activity.
-
Insufficient Incubation Time or Sub-optimal Temperature: The reaction may not have proceeded long enough to generate a detectable product, or the temperature may not be optimal for enzyme activity.
-
Solution: Perform a time-course experiment to determine the optimal incubation time. Ensure the incubation is carried out at the recommended temperature, typically 37°C.[4]
-
-
Problem with Detection Method: Issues with the detection method, such as problems with the scintillation counter, HPLC, or mass spectrometer, can lead to a lack of signal.
Q2: My assay has a high background, leading to a low signal-to-noise ratio. What can I do?
High background can mask a real signal and is often due to non-enzymatic conversion of the substrate, contamination, or issues with the separation of substrate and product.
Potential Causes & Troubleshooting Steps:
-
Contamination of Reagents: Reagents, especially the radiolabeled substrate, may be contaminated with the product (e.g., [14C]Oleoyl-CoA).
-
Solution: Use high-purity substrates. If possible, analyze the purity of a new batch of substrate before use.
-
-
Incomplete Separation of Substrate and Product: In assays requiring a separation step (e.g., TLC or HPLC), incomplete separation will lead to the substrate being detected along with the product, causing a high background.[2][7]
-
Solution: Optimize your separation method. For TLC, ensure the solvent system provides good separation between stearic acid and oleic acid. For HPLC, adjust the mobile phase composition or gradient to achieve baseline separation of the substrate and product peaks.[7]
-
-
Non-specific Binding: In assays using filters or plates, non-specific binding of the substrate can contribute to a high background.
-
Solution: Include appropriate blocking agents in your buffers. Ensure washing steps are sufficient to remove unbound substrate.
-
-
Interfering Substances in the Sample: Components in your sample preparation, such as detergents or other lipids, might interfere with the assay.[3]
-
Solution: Some substances like EDTA (>0.5 mM), SDS (>0.2%), and sodium azide (B81097) (>0.2%) can interfere with enzymatic assays and should be avoided in sample preparations.[3] Consider sample purification steps if interference is suspected.
-
Q3: I'm observing high variability between my replicates. What are the likely sources of this inconsistency?
Potential Causes & Troubleshooting Steps:
-
Inaccurate Pipetting: Pipetting errors, especially with small volumes, are a major source of variability.[3]
-
Incomplete Mixing: Failure to properly mix reagents upon addition can lead to inconsistent reaction rates.
-
Solution: Gently mix the contents of the reaction tubes or plate wells after adding each component.[1]
-
-
Edge Effects in Microplates: Evaporation from the outer wells of a microplate can concentrate reagents and alter reaction conditions, leading to variability.[1]
-
Solution: Avoid using the outer wells of the plate for samples. Instead, fill them with buffer or water to create a humidity barrier.[1]
-
-
Inconsistent Cell Seeding (for cell-based assays): Uneven cell numbers across wells will lead to variable enzyme levels and, consequently, variable activity.
-
Solution: Ensure cells are thoroughly resuspended before plating to achieve a uniform cell density in all wells.[8]
-
Quantitative Data Summary
The following table summarizes key quantitative parameters for SCD activity assays. Note that optimal conditions can vary depending on the enzyme source (species, tissue) and the specific assay setup.
| Parameter | Typical Value/Range | Notes |
| Km for Stearoyl-CoA | 1 - 10 µM | A lower Km indicates a higher affinity of the enzyme for the substrate.[9] For activity assays, a substrate concentration of 10-20 times the Km is often used to ensure the enzyme is saturated.[10] |
| Optimal pH | 7.2 - 7.4 | SCD activity is sensitive to pH changes. It is crucial to use a well-buffered system.[2] |
| Optimal Temperature | 37°C | Enzyme activity is temperature-dependent. Incubations are typically performed at 37°C.[4] |
| NADH Concentration | 0.5 - 2 mM | NADH is an essential cofactor for the SCD enzyme complex.[11][12] |
| Microsomal Protein | 50 - 200 µg | The amount of microsomal protein used will depend on the SCD activity in the preparation. This should be optimized to ensure the reaction is linear over the incubation time. |
| Incubation Time | 10 - 30 minutes | The reaction should be stopped within the linear range of product formation. |
Experimental Protocols
Protocol 1: SCD Activity Assay using Microsomal Fractions and [14C]Stearoyl-CoA
This protocol describes a common method for measuring SCD activity in liver microsomes using a radiolabeled substrate.
1. Preparation of Microsomes:
-
Homogenize fresh or frozen liver tissue in a cold homogenization buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.4, containing 0.25 M sucrose).[13]
-
Centrifuge the homogenate at low speed (e.g., 10,000 x g) to pellet nuclei and mitochondria.[4]
-
Collect the supernatant and centrifuge at high speed (e.g., 100,000 x g) to pellet the microsomes.[4]
-
Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration. Microsomes can be stored at -80°C.[13]
2. Assay Reaction:
-
Prepare a reaction mixture containing assay buffer (e.g., 100 mM Tris-HCl, pH 7.4), NADH, and the microsomal preparation.[1]
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the reaction by adding [1-14C]Stearoyl-CoA.
-
Incubate at 37°C for a predetermined time (e.g., 15 minutes), ensuring the reaction is in the linear range.
3. Reaction Termination and Lipid Extraction:
-
Stop the reaction by adding a solution of potassium hydroxide (B78521) in ethanol (B145695) to saponify the lipids.
-
Acidify the mixture with a strong acid (e.g., sulfuric acid) to protonate the fatty acids.
-
Extract the fatty acids with an organic solvent such as hexane (B92381) or diethyl ether.
4. Separation and Detection:
-
Evaporate the organic solvent and redissolve the lipid extract in a small volume of a suitable solvent.
-
Spot the extract onto a thin-layer chromatography (TLC) plate.
-
Develop the TLC plate in a solvent system that separates stearic acid from oleic acid (e.g., hexane:diethyl ether:acetic acid).
-
Visualize the separated fatty acids using a phosphorimager or by scraping the corresponding spots and quantifying the radioactivity by liquid scintillation counting.
5. Calculation of SCD Activity:
-
Calculate the percentage of [14C]Stearoyl-CoA converted to [14C]Oleoyl-CoA.
-
Express the SCD activity as pmol or nmol of product formed per minute per mg of microsomal protein.
Visualizations
SCD Enzymatic Reaction Pathway
Caption: Electron transport chain and reaction catalyzed by Stearoyl-CoA Desaturase (SCD).
Troubleshooting Workflow for Low Signal-to-Noise Ratio
Caption: Decision tree for troubleshooting low signal-to-noise in SCD activity assays.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. docs.abcam.com [docs.abcam.com]
- 4. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. arp1.com [arp1.com]
- 6. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 7. A novel assay of cellular stearoyl-CoA desaturase activity of primary rat hepatocytes by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biocompare.com [biocompare.com]
- 9. Substrate Concentration | Worthington Biochemical [worthington-biochem.com]
- 10. Untitled Document [ucl.ac.uk]
- 11. Biochemical and physiological function of stearoyl-CoA desaturase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Properties of rat liver microsomal stearoyl-coenzyme A desaturase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preparation of mouse liver microsome - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
How to prevent the degradation of Stearyl-CoA during sample preparation?
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols to prevent the degradation of Stearyl-CoA during sample preparation, ensuring accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to degradation?
This compound is an 18-carbon saturated long-chain acyl-coenzyme A, a critical intermediate in fatty acid metabolism. It serves as the primary substrate for the enzyme Stearoyl-CoA desaturase (SCD), which converts it into oleoyl-CoA, a monounsaturated fatty acid.[1][2][3] Its degradation-prone nature stems from a high-energy thioester bond that links the stearic acid molecule to Coenzyme A. This bond is highly susceptible to both enzymatic and chemical hydrolysis, making this compound inherently unstable during sample handling and extraction.[4]
Q2: What are the primary causes of this compound degradation during sample preparation?
The two main causes of this compound degradation are:
-
Enzymatic Hydrolysis: Tissues contain endogenous enzymes called acyl-CoA thioesterases that rapidly cleave the thioester bond, breaking down this compound into free stearic acid and Coenzyme A. This enzymatic activity is the most significant threat immediately after sample collection.[4]
-
Chemical Hydrolysis: The thioester bond is chemically unstable in aqueous solutions, particularly at neutral or alkaline pH and elevated temperatures. Improper buffering or temperature control during extraction can lead to significant non-enzymatic degradation.[4]
Q3: Why is the immediate flash-freezing of tissue samples considered a critical step?
Immediate flash-freezing of tissue in liquid nitrogen is paramount because it instantly halts all enzymatic activity.[4] This rapid quenching of metabolic processes preserves the in vivo concentrations of metabolites like this compound, preventing thioesterases from degrading the analyte before extraction can begin. Storing these flash-frozen samples at -80°C ensures that enzymes remain inactive during long-term storage.[4]
Q4: What is the optimal pH for this compound extraction and why?
An acidic pH of approximately 4.9 is optimal for extracting this compound and other long-chain acyl-CoAs.[4][5] This acidic environment serves two purposes: it helps to inhibit the activity of endogenous thioesterase enzymes and it increases the chemical stability of the thioester bond, thus minimizing both enzymatic and chemical hydrolysis during homogenization and extraction.[4]
Q5: How can I minimize enzymatic degradation throughout the entire sample preparation procedure?
A multi-step strategy is required:
-
Immediate Quenching: Flash-freeze the sample in liquid nitrogen immediately upon collection.[4]
-
Cold Storage: Store the frozen sample at -80°C until you are ready to begin extraction.[4]
-
Maintain Low Temperatures: Perform all subsequent steps, including weighing, homogenization, and centrifugation, on ice or in a cold room (0-4°C).
-
Use an Acidic Extraction Buffer: Homogenize the tissue in a pre-chilled, acidic buffer (e.g., 100 mM Potassium Phosphate, pH 4.9) to keep degradative enzymes inhibited.[4][5]
This compound Degradation Pathways
The primary routes of this compound degradation that must be controlled during sample preparation.
References
- 1. Stearoyl-CoA 9-desaturase - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Regulation of stearoyl-CoA desaturases and role in metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing matrix effects in the LC-MS/MS analysis of Stearyl-CoA.
Welcome to the technical support center for the LC-MS/MS analysis of Stearyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges, with a focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a problem in the LC-MS/MS analysis of this compound?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix (e.g., salts, phospholipids, and other endogenous molecules in cell or tissue extracts).[1] This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), which compromises the accuracy, precision, and sensitivity of this compound quantification.[1][2] Because this compound is an endogenous molecule analyzed in complex biological samples, it is particularly susceptible to these effects.[1]
Q2: My this compound signal is low and inconsistent across different samples. Could this be a matrix effect?
A2: Yes, it is highly likely. A classic sign of matrix effects, particularly ion suppression, is an inconsistent and reduced signal when analyzing samples compared to clean standards.[1] Endogenous materials from your biological matrix can co-elute with this compound, interfering with its ionization.[3] To definitively confirm this, a post-column infusion experiment is recommended.[1][2]
Q3: What is the ideal internal standard for this compound analysis to correct for matrix effects?
A3: The gold standard for correcting matrix effects is a stable isotope-labeled (SIL) internal standard of this compound (e.g., ¹³C-Stearyl-CoA).[1] A SIL internal standard has nearly identical chemical and physical properties to the analyte, ensuring it co-elutes and experiences the same degree of matrix effect, thus providing the most accurate correction.[1][2] If a SIL standard is not available, a common alternative is to use an odd-chain fatty acyl-CoA, such as Pentadecanoyl-CoA (C15:0-CoA) or Heptadecanoyl-CoA (C17:0-CoA), which are typically low in abundance in most biological systems.[4][5]
Q4: Can I simply dilute my sample to reduce matrix effects?
A4: Dilution can be a straightforward and effective first step to reduce the concentration of interfering matrix components.[1] However, this approach may also dilute your this compound signal below the limit of quantitation (LOQ) of your instrument, so its feasibility depends on the analyte's concentration in the sample and the sensitivity of your mass spectrometer.
Q5: Which ionization technique, ESI or APCI, is less susceptible to matrix effects for this analysis?
A5: Electrospray ionization (ESI) is generally more prone to matrix effects than atmospheric pressure chemical ionization (APCI).[1] This is because ESI's ionization process, which relies on droplet evaporation, can be easily hindered by non-volatile components in the matrix.[1] If your instrumentation allows and this compound can be effectively ionized via APCI, switching techniques may reduce interference. Additionally, testing both positive and negative ESI modes can be beneficial, as one polarity may be less affected by interfering compounds.[1]
Troubleshooting Guides
Guide 1: Diagnosing and Quantifying Matrix Effects
Problem: You suspect matrix effects are compromising your data, but you need to confirm their presence and quantify their impact.
Solution Workflow:
-
Qualitative Assessment (Post-Column Infusion): This experiment helps visualize where ion suppression or enhancement occurs in your chromatogram.[1][2][6]
-
Quantitative Assessment (Post-Extraction Spike): This method calculates the precise impact of the matrix on the analyte signal.[1][6]
Experimental Protocol: Post-Column Infusion
-
Setup: Use a T-junction to continuously infuse a standard solution of this compound (e.g., 500 nM) into the MS detector, post-analytical column.
-
Injection: Inject a blank, extracted matrix sample (e.g., a protein-precipitated cell lysate without the analyte).
-
Analysis: A stable signal baseline will be established from the infused standard. Dips in this baseline indicate retention times where co-eluting matrix components are causing ion suppression. Peaks indicate ion enhancement.
-
Action: Compare the retention time of this compound with the regions of ion suppression. If they overlap, chromatographic conditions should be optimized to separate the analyte from the interfering region.
Experimental Protocol: Quantitative Assessment of Matrix Effect
-
Prepare Two Sample Sets:
-
Set A (Neat Solution): Spike a known concentration of this compound into a clean solvent (e.g., methanol).
-
Set B (Post-Extraction Spike): First, extract a blank biological matrix sample using your standard protocol. Then, spike the same concentration of this compound into the final, processed extract.[1]
-
-
Analysis: Analyze both sets by LC-MS/MS and record the peak areas.
-
Calculation:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
A value of 100% indicates no matrix effect.
-
Data Presentation: Interpreting Matrix Effect Results
| Matrix Effect (%) | Interpretation | Recommended Action |
| 80% - 120% | Acceptable/Minor Effect | Proceed with caution; use a reliable internal standard. |
| 50% - 79% | Moderate Suppression | Improve sample cleanup; optimize chromatography. |
| > 120% | Moderate Enhancement | Improve sample cleanup; optimize chromatography. |
| < 50% | Severe Suppression | Re-evaluate entire sample preparation method; use SIL-IS. |
Guide 2: Improving Sample Preparation to Reduce Matrix Interference
Problem: Your analysis is compromised by significant ion suppression.
Solution: Improve the sample cleanup protocol to remove interfering matrix components before LC-MS/MS analysis.
dot
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for the long-term storage of Stearyl-CoA standards.
This technical support center provides best practices for the long-term storage and handling of Stearyl-CoA standards, along with troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.
Best Practices for Long-Term Storage
Proper storage of this compound standards is critical to maintain their integrity and ensure reliable experimental outcomes. Long-chain acyl-CoA esters are susceptible to chemical and enzymatic degradation, primarily through hydrolysis of the thioester bond and oxidation.
Storage Recommendations Summary
| Form | Storage Temperature | Duration | Key Considerations |
| Solid/Powder | -20°C | ≥ 4 years[1] | Store in a glass vial with a Teflon-lined cap. Allow the container to equilibrate to room temperature before opening to prevent condensation.[2][3] |
| Organic Solution | -20°C[2][3] | Months (in a suitable organic solvent) | Use high-purity organic solvents. Purge the vial headspace with an inert gas (argon or nitrogen) before sealing. Store in glass containers with Teflon-lined closures.[2][3] |
| Aqueous Solution | Not Recommended for Long-Term Storage | ≤ 1 day[1] | Highly unstable; prepare fresh for each experiment. If short-term storage is unavoidable, use a slightly acidic buffer (pH 4-6) and store on ice. |
Experimental Protocols
Preparation of this compound Stock Solutions
This protocol outlines the preparation of a stock solution from a powdered form of a this compound standard.
Materials:
-
This compound standard (solid form)
-
High-purity, deoxygenated water or a slightly acidic buffer (pH 4-6)[4]
-
Inert gas (argon or nitrogen)[4]
Procedure:
-
Allow the vial containing the solid this compound to warm to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of cold, deoxygenated aqueous buffer to achieve the target concentration.
-
Gently vortex or swirl to dissolve the powder. Avoid vigorous shaking to minimize oxidation.[4]
-
If preparing a concentrated stock for long-term storage, consider dissolving in an organic solvent where solubility is higher and stability is greater.
-
Purge the headspace of the vial with a gentle stream of argon or nitrogen for 30-60 seconds.[4]
-
Tightly seal the vial.
-
For aqueous solutions, use immediately. For organic solutions, store at -20°C.
-
It is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[4]
Troubleshooting Guides
This section addresses common issues that may arise during the handling and use of this compound standards in experimental settings.
Issue 1: Low or No Signal in Enzymatic Assays
-
Possible Cause: Degradation of this compound standard.
-
Possible Cause: Inactive enzyme.
-
Solution: Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Run a positive control with a known active enzyme and a fresh substrate to confirm viability.[6]
-
-
Possible Cause: Suboptimal assay conditions.
-
Solution: Verify that the pH, temperature, and incubation time are optimal for your specific enzyme.[6]
-
Issue 2: High Variability Between Replicates
-
Possible Cause: Inconsistent standard concentration due to improper dissolution or storage.
-
Possible Cause: Pipetting errors.
-
Solution: Use calibrated pipettes and ensure consistent pipetting technique, especially when working with small volumes.[7]
-
Issue 3: Unexpected Peaks in Chromatographic Analysis (e.g., HPLC)
-
Possible Cause: Presence of degradation products.
-
Solution: Hydrolysis of this compound will yield free stearic acid and Coenzyme A.[4] If unexpected peaks corresponding to these degradation products are observed, use a fresh, unopened vial of the standard to prepare new solutions.
-
-
Possible Cause: Contamination.
-
Solution: Use high-purity solvents and clean, dedicated glassware to prevent cross-contamination.[4]
-
Frequently Asked Questions (FAQs)
Q1: How should I store a newly received solid this compound standard?
A1: Solid this compound standards should be stored at -20°C in their original packaging. Major suppliers indicate that the solid form is stable for at least four years under these conditions.[1][5]
Q2: Can I repeatedly freeze and thaw my this compound stock solution?
A2: It is strongly advised to avoid multiple freeze-thaw cycles as this can accelerate degradation.[4] The best practice is to prepare single-use aliquots of your stock solution.
Q3: My this compound standard won't fully dissolve in my aqueous assay buffer. What can I do?
A3: Long-chain acyl-CoAs have limited solubility in aqueous solutions. You can try gentle sonication to aid dissolution.[4] Alternatively, you can prepare a more concentrated stock solution in a suitable organic solvent (in which it has higher solubility) and then dilute it into your aqueous assay buffer. Ensure the final concentration of the organic solvent does not interfere with your assay.
Q4: What are the visible signs of this compound degradation?
A4: While there may not be obvious visual signs in a clear solution, chemical degradation can be confirmed by analytical methods such as HPLC, which can separate intact this compound from its hydrolysis products (free stearic acid and Coenzyme A).[4]
Q5: Is it better to store this compound as a solid or in a solution?
A5: For long-term storage, the solid (powder) form is more stable.[2][3] If you need to store it in a solution for an extended period, a high-purity organic solvent is preferable to an aqueous buffer. Aqueous solutions are highly unstable and should be prepared fresh.[1][5]
Visualizations
Caption: Workflow for this compound preparation.
References
How to minimize auto-oxidation of Stearyl-CoA in solution?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the auto-oxidation of Stearyl-CoA in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to degradation?
This compound is the thioester of stearic acid with coenzyme A. It is a key molecule in fatty acid metabolism. Its degradation is primarily due to two processes:
-
Hydrolysis: The thioester bond is susceptible to cleavage by water, especially at neutral to alkaline pH, yielding free stearic acid and coenzyme A.
-
Auto-oxidation: Although stearic acid is a saturated fatty acid, the complex coenzyme A moiety and the thioester group can be susceptible to attack by free radicals, initiating a degradation cascade.
Q2: What are the main factors that accelerate this compound degradation?
Several factors can accelerate the degradation of this compound in solution:
-
Oxygen: Exposure to atmospheric oxygen is a primary driver of auto-oxidation.
-
Temperature: Higher temperatures increase the rate of both hydrolysis and oxidation.
-
pH: Neutral to alkaline pH (pH > 6) significantly accelerates the rate of thioester bond hydrolysis.
-
Repeated Freeze-Thaw Cycles: These cycles can introduce dissolved gases and create ice crystals that may damage the molecule, accelerating degradation.[1]
-
Contaminants: Impurities in solvents or reagents can catalyze degradation reactions.
Q3: What are the ideal storage conditions for this compound?
Proper storage is crucial for maintaining the integrity of this compound. The optimal conditions depend on the form of the molecule and the intended duration of storage.
| Storage Form | Recommended Temperature | Duration | Key Considerations |
| Powder | -20°C or below | Long-term (months to years) | Keep in a desiccator to prevent moisture absorption. |
| Aqueous Solution (pH 4-6) | -80°C | Long-term (months) | Prepare as single-use aliquots to avoid freeze-thaw cycles. Use deoxygenated water or buffer. |
| Organic Solvent | -20°C to -80°C | Long-term (months) | Prepare as single-use aliquots. Overlay with an inert gas like argon or nitrogen. |
| Working Solution (on ice) | 2-8°C | Short-term (up to 24 hours) | Keep on ice during experiments to minimize thermal degradation. |
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results
Possible Cause: Degradation of this compound stock solution.
Troubleshooting Steps:
-
Assess Purity: Analyze the purity of your this compound stock solution using reverse-phase HPLC. A fresh solution should show a single major peak. The presence of multiple peaks may indicate degradation products.
-
Review Storage Protocol:
-
Prepare Fresh Solution: If degradation is suspected, prepare a fresh stock solution from powder following the recommended protocol.
Issue 2: Evidence of Oxidation (e.g., unexpected peaks in mass spectrometry)
Possible Cause: Exposure to oxygen during handling or storage.
Troubleshooting Steps:
-
Implement Inert Gas Techniques:
-
Use Deoxygenated Solvents: For aqueous solutions, use buffers that have been thoroughly deoxygenated by boiling and cooling under an inert gas or by sparging with argon or nitrogen.
-
Add Antioxidants: Consider adding an antioxidant to your solution.
Antioxidant Recommended Concentration Solvent Mechanism of Action Butylated Hydroxytoluene (BHT) 0.01 - 0.1% (w/v) Organic Free radical scavenger α-Tocopherol (Vitamin E) 0.01 - 0.1% (w/v) Organic Free radical scavenger EDTA 1 - 5 mM Aqueous Chelates metal ions that can catalyze oxidation
Experimental Protocols
Protocol for Preparation of a this compound Stock Solution
This protocol describes the preparation of a stock solution from powdered this compound.
Materials:
-
This compound powder
-
High-purity solvent (e.g., deoxygenated water, slightly acidic buffer pH 4-6, or chloroform/methanol 2:1, v/v)
-
Glass vial with a Teflon-lined cap
-
Inert gas (argon or nitrogen)
-
Calibrated balance
-
Glass syringes or pipettes with glass tips
Procedure:
-
Equilibrate: Allow the container of powdered this compound to warm to room temperature before opening to prevent moisture condensation.
-
Weigh: In a clean, dry glass vial, accurately weigh the desired amount of this compound powder.
-
Dissolve: Add the appropriate volume of the chosen solvent to achieve the desired concentration.
-
For aqueous solutions: Use purified, deoxygenated water or a slightly acidic buffer (pH 4-6).
-
For organic solutions: Add the organic solvent and gently swirl. Brief sonication in a water bath can aid dissolution. Avoid vigorous shaking.[2]
-
-
Inert Gas Purge: Once dissolved, flush the headspace of the vial with a gentle stream of argon or nitrogen for 30-60 seconds.[2]
-
Seal and Store: Immediately seal the vial tightly with the Teflon-lined cap.
-
Aliquot: Prepare single-use aliquots to minimize freeze-thaw cycles.
-
Store: Store at the recommended temperature based on the solvent used.
Protocol for Assessing this compound Stability by HPLC
This protocol outlines a method to assess the stability of a prepared this compound solution over time using reverse-phase HPLC.
Materials:
-
This compound solution
-
HPLC system with a C18 column
-
Mobile Phase A: 25 mM Potassium Phosphate, pH 5.3
-
Mobile Phase B: Acetonitrile
-
UV detector
Procedure:
-
Initial Analysis (Time 0):
-
Dilute a fresh aliquot of your this compound stock solution to a suitable concentration for HPLC analysis.
-
Inject the sample onto the HPLC system.
-
Use a gradient such as:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Monitor the elution at 260 nm (for the adenine (B156593) base of CoA).
-
Record the peak area of the intact this compound peak as the baseline (100% integrity).[2]
-
-
Incubation: Store the remaining stock solution under the desired test conditions.
-
Time-Point Analysis: At predetermined time points (e.g., 24 hours, 1 week, 1 month), withdraw an aliquot, dilute, and analyze by HPLC using the same method.
-
Data Analysis: Calculate the percentage of intact this compound remaining by comparing the peak area at each time point to the initial peak area.
Visual Guides
Caption: Recommended workflow for preparing, storing, and using this compound solutions.
Caption: Primary degradation pathways for this compound in solution.
References
Technical Support Center: Overcoming Poor Cell Permeability of Exogenous Stearyl-CoA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of delivering exogenous Stearyl-CoA into cells. Given its size and charge, this compound exhibits poor cell permeability, necessitating strategies to facilitate its intracellular entry for experimental studies.
Frequently Asked questions (FAQs)
Q1: Why is exogenous this compound poorly permeable to cells?
A1: this compound is a large, negatively charged molecule. The cell membrane is a lipid bilayer that is selectively permeable, generally allowing small, uncharged molecules to pass through freely. The large size and hydrophilic coenzyme A moiety of this compound prevent its passive diffusion across the hydrophobic cell membrane.
Q2: What is the natural mechanism for increasing intracellular this compound levels?
A2: Cells typically do not import this compound directly. Instead, they take up fatty acids, such as stearic acid, from the extracellular environment. This uptake is facilitated by fatty acid transport proteins (FATPs) and other membrane-associated proteins. Once inside the cell, stearic acid is rapidly esterified to Coenzyme A by a family of enzymes called Acyl-CoA synthetases (ACSs), trapping it within the cell as this compound. This process is often referred to as "vectorial acylation" or "metabolic trapping".
Q3: What are the primary downstream effects of increased intracellular this compound?
A3: Intracellular this compound is a key metabolic intermediate. Its primary fate is to be desaturated by the enzyme Stearoyl-CoA Desaturase-1 (SCD1) to form Oleoyl-CoA, a monounsaturated fatty acyl-CoA. The ratio of saturated to monounsaturated fatty acids is critical for membrane fluidity, lipid signaling, and overall cellular homeostasis. Dysregulation of SCD1 activity and this compound levels has been implicated in various diseases, including metabolic disorders and cancer.[1][2][3]
Q4: What are the most common methods to experimentally introduce this compound into cultured cells?
A4: The two most common strategies for overcoming the poor permeability of this compound are the use of lipid-based carriers, such as liposomes, and encapsulation with cyclodextrins. These methods facilitate the transport of this compound across the cell membrane.
Troubleshooting Guide: Poor Intracellular Delivery of this compound
This guide addresses common issues encountered when attempting to deliver exogenous this compound into cells.
| Problem | Possible Cause | Recommended Solution |
| Low or no detectable increase in intracellular this compound | Inefficient carrier formulation | Optimize Carrier:this compound Ratio: The molar ratio of the lipid carrier or cyclodextrin (B1172386) to this compound is critical. A common starting point is a 3:1 to 6:1 molar ratio of carrier to this compound. This may need to be empirically determined for your specific cell type and experimental conditions. Carrier Quality: Ensure that the liposomes or cyclodextrins are of high quality and have been stored correctly to prevent degradation. |
| Precipitation of this compound-carrier complex | Solubility Issues: this compound is prone to precipitation in aqueous solutions. Ensure that the this compound is fully dissolved in a suitable solvent (e.g., a small amount of ethanol (B145695) or DMSO) before complexing with the carrier. The final solvent concentration in the culture medium should be non-toxic (typically <0.1% for DMSO). Visually inspect the medium for any precipitate after adding the complex. | |
| Cell health and confluency | Use Healthy, Low-Passage Cells: Cells should be healthy, actively dividing, and at a low passage number. Optimize Cell Confluency: The optimal cell confluency at the time of treatment is typically between 70-90%. | |
| Insufficient incubation time | Time-Course Experiment: Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to determine the optimal incubation time for maximal uptake in your cell line. | |
| High cell toxicity or off-target effects | Carrier-induced toxicity | Cytotoxicity Assay: Perform a cytotoxicity assay (e.g., MTT or LDH release assay) to determine the non-toxic concentration range for your carrier and this compound complex. Use Serum in Media: While complex formation is often done in serum-free media, the actual treatment of cells can be performed in a complete, serum-containing medium to improve cell viability. |
| High concentrations of this compound | Dose-Response Curve: High intracellular concentrations of saturated fatty acyl-CoAs can be toxic. Perform a dose-response experiment to find the optimal concentration that elicits the desired biological effect without causing significant cell death. | |
| Off-target effects of the carrier | Carrier-Only Control: Always include a control group treated with the carrier molecule alone (liposomes or cyclodextrins without this compound) to account for any biological effects of the carrier itself. |
Data Presentation: Efficacy of this compound Delivery Methods
While direct quantitative data for intracellular this compound concentrations following carrier-mediated delivery is limited in publicly available literature, we can infer efficacy from studies on similar long-chain fatty acids. The following table summarizes expected outcomes based on these studies.
| Delivery Method | Carrier | Typical Molar Ratio (Carrier:Lipid) | Reported Delivery Time | Expected Intracellular Concentration Range |
| Lipid-Based Carrier | Liposomes/Nanostructured Lipid Carriers (NLCs) | 3:1 to 10:1 | 1 - 24 hours | Low to mid micromolar (µM) |
| Cyclodextrin Encapsulation | Methyl-β-cyclodextrin (MβCD) | 6:1 | Seconds to minutes | Low to mid micromolar (µM) |
Note: The expected intracellular concentration is an estimation based on studies delivering long-chain fatty acids and may vary significantly depending on the cell type, experimental conditions, and the specific formulation.
Experimental Protocols
Protocol 1: Liposome-Mediated Delivery of this compound
This protocol describes the preparation of this compound encapsulated liposomes and their application to cultured cells.
Materials:
-
This compound sodium salt
-
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) or similar neutral lipid
-
Cholesterol
-
Chloroform
-
Phosphate-buffered saline (PBS), sterile
-
Serum-free cell culture medium (e.g., Opti-MEM)
-
Complete cell culture medium
-
Rotary evaporator
-
Extruder with polycarbonate membranes (100 nm pore size)
Methodology:
-
Lipid Film Preparation:
-
In a round-bottom flask, dissolve the desired amount of DOPC and cholesterol (e.g., in a 2:1 molar ratio) in chloroform.
-
Add this compound dissolved in a minimal amount of a suitable solvent to the lipid mixture. The final molar ratio of lipid to this compound should be optimized (start with 10:1).
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
-
Hydration:
-
Hydrate the lipid film with sterile PBS by rotating the flask at room temperature for 1-2 hours. This will form multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through a polycarbonate membrane with a 100 nm pore size. This should be done multiple times (e.g., 11-21 passes) to ensure a homogenous liposome (B1194612) population.
-
-
Cell Treatment:
-
Wash the cultured cells with PBS.
-
Dilute the this compound-liposome suspension to the desired final concentration in serum-free medium.
-
Add the liposome suspension to the cells and incubate for the optimized duration (e.g., 4-24 hours). For sensitive cells, the medium can be replaced with complete medium after an initial incubation period (e.g., 4-6 hours).
-
-
Downstream Analysis:
-
After incubation, wash the cells with PBS and proceed with downstream analysis, such as quantification of intracellular this compound or assessment of SCD1 activity.
-
Protocol 2: Cyclodextrin-Mediated Delivery of this compound
This protocol outlines the use of methyl-β-cyclodextrin (MβCD) to deliver this compound to cells.
Materials:
-
This compound sodium salt
-
Methyl-β-cyclodextrin (MβCD)
-
Sterile water or PBS
-
Cultured cells
Methodology:
-
Preparation of this compound:MβCD Complex:
-
Cell Treatment:
-
Downstream Analysis:
-
Following incubation, wash the cells thoroughly with PBS to remove the extracellular complex and proceed with your experimental analysis.
-
Protocol 3: Quantification of Intracellular this compound by LC-MS/MS
This protocol provides a general workflow for the extraction and quantification of intracellular this compound.
Materials:
-
Cell scraper
-
Methanol (B129727), ice-cold
-
Internal standard (e.g., C17:0-CoA)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Methodology:
-
Cell Lysis and Extraction:
-
After treatment, place the cell culture plate on ice and wash the cells twice with ice-cold PBS.
-
Add a known amount of internal standard to each sample.
-
Add ice-cold methanol to the cells and scrape them from the plate.
-
Transfer the cell lysate to a microcentrifuge tube.
-
Vortex vigorously and centrifuge at high speed to pellet the cell debris.
-
-
Sample Preparation:
-
Transfer the supernatant containing the acyl-CoAs to a new tube.
-
Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the sample into the LC-MS/MS system.
-
Separate the acyl-CoAs using a suitable C18 reverse-phase column and a gradient of mobile phases (e.g., water and acetonitrile (B52724) with formic acid).
-
Detect and quantify this compound and the internal standard using multiple reaction monitoring (MRM) in positive ion mode.
-
-
Data Analysis:
-
Calculate the concentration of this compound in the sample by comparing its peak area to that of the internal standard and referencing a standard curve.
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the delivery and analysis of exogenous this compound.
Stearoyl-CoA Desaturase 1 (SCD1) Signaling Pathway
Caption: Simplified SCD1 signaling pathway in cancer cells.
References
- 1. A General Method for Quantification and Discovery of Acyl Groups Attached to Acyl Carrier Proteins in Fatty Acid Metabolism Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. journals.biologists.com [journals.biologists.com]
- 4. Quantitative determination of acyl chain composition of subnanomole amounts of cellular long-chain acyl-coenzyme A esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
Technical Support Center: Calibrating and Validating a New HPLC Method for Stearyl-CoA Analysis
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the calibration and validation of a new High-Performance Liquid Chromatography (HPLC) method for the analysis of Stearyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What is the recommended type of HPLC column for this compound analysis?
A1: For the analysis of long-chain fatty acyl-CoAs like this compound, reversed-phase columns are the most common choice. C18 columns are widely used due to their high hydrophobicity, which provides good retention for the long acyl chain.[1] However, if retention times are excessively long, a C8 column can be a suitable alternative.[1] The final choice may depend on the specific requirements of the analysis and the other components in the sample matrix.[1]
Q2: Should I use an isocratic or gradient elution for this compound analysis?
A2: A gradient elution is generally preferred for analyzing samples containing a range of fatty acyl-CoAs with varying chain lengths.[1] This is because a gradient method allows for the separation of analytes with a wide range of polarities in a shorter time with better peak shape and resolution.[1] An isocratic elution might be sufficient if you are only analyzing this compound or a narrow range of similar compounds.
Q3: What is the typical detection wavelength for this compound?
A3: this compound can be monitored by UV detection at 260 nm, which corresponds to the absorbance of the adenine (B156593) group in the Coenzyme A molecule.[1][2]
Q4: How should I prepare my biological samples for this compound analysis?
A4: A common procedure involves homogenization of the tissue, followed by extraction of the acyl-CoAs, and often a solid-phase extraction (SPE) clean-up step.[2][3] A typical extraction protocol includes:
-
Homogenizing the tissue sample in a buffer (e.g., 100 mM KH2PO4, pH 4.9).[2]
-
Adding isopropanol (B130326) and homogenizing again.[2]
-
Extracting the acyl-CoAs with a solvent like acetonitrile.[1][4]
-
Purifying the extract using a solid-phase purification column.[1][3]
-
Evaporating the eluent and reconstituting the sample in a suitable solvent, preferably the initial mobile phase.[3][4]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the HPLC analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Question | Possible Causes | Solutions |
| My this compound peak is tailing. | Secondary interactions with residual silanol (B1196071) groups on the stationary phase.[1][3] Column contamination from sample matrix components.[1] Mass overload (injecting too much sample).[1][3] | Use a mobile phase with a pH between 2.5 and 3.5 to suppress silanol interactions.[1] Implement a column wash procedure after each run and use a guard column.[1] Dilute the sample or reduce the injection volume.[1][3] |
| My this compound peak is fronting. | Column overload.[3] Incompatibility between the sample solvent and the mobile phase.[1] | Reduce the sample concentration or injection volume.[3] Ensure the sample solvent is of similar or weaker strength than the initial mobile phase.[3] |
Issue 2: Inconsistent Retention Times
| Question | Possible Causes | Solutions |
| The retention time for this compound is shifting between injections. | The column is not fully equilibrated with the mobile phase.[3] The mobile phase composition is inconsistent.[3] The column temperature is fluctuating.[5] The column is degrading.[3] | Ensure sufficient equilibration time between runs.[3] Prepare the mobile phase carefully and consistently.[3] Use a column oven to maintain a stable temperature.[5] Replace the column if it is old or has been subjected to harsh conditions.[3] |
Issue 3: Baseline Problems
| Question | Possible Causes | Solutions |
| My baseline is noisy. | Air bubbles in the pump, detector, or tubing.[3] Contaminated mobile phase.[6] | Degas the mobile phase.[3][7] Use HPLC-grade solvents and prepare fresh mobile phase daily.[7] |
| My baseline is drifting. | Column temperature fluctuations. The column is not fully equilibrated.[3] | Use a column oven. Allow for adequate column equilibration time.[3] |
Experimental Protocols
Protocol 1: Sample Preparation from Tissue
-
Homogenization : Homogenize the frozen, powdered tissue sample in 2 ml of 100 mM KH2PO4 (pH 4.9).[2]
-
Extraction : Add 2.0 ml of 2-propanol and homogenize again. Add 0.25 ml of saturated (NH4)2SO4 and 4.0 ml of acetonitrile, then vortex for 5 minutes.[2]
-
Centrifugation : Centrifuge the mixture for 5 minutes at 1,900 x g.[2]
-
Dilution : Transfer the upper phase containing the acyl-CoAs and dilute it with 10 ml of 100 mM KH2PO4 (pH 4.9).[2]
-
Solid-Phase Extraction (SPE) :
-
Load the diluted extract onto an oligonucleotide purification column.
-
Wash the column to remove impurities.
-
Elute the acyl-CoAs with 2-propanol.[1]
-
-
Final Preparation : Evaporate the eluent and reconstitute the residue in a known volume of the initial HPLC mobile phase.
Protocol 2: HPLC Method Validation
-
Specificity : Analyze a blank sample (matrix without analyte) to ensure no interfering peaks at the retention time of this compound.
-
Linearity : Prepare a series of at least five concentrations of this compound standard. Inject each concentration and plot the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Precision :
-
Repeatability (Intra-day precision) : Analyze at least six replicate preparations of the same sample on the same day. The relative standard deviation (%RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision) : Analyze the same sample on different days, with different analysts, or on different equipment. The %RSD should be ≤ 2%.
-
-
Accuracy : Perform a recovery study by spiking a blank matrix with a known amount of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration). The recovery should be within 98-102%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ) : Determine the lowest concentration of this compound that can be reliably detected (LOD, signal-to-noise ratio of 3:1) and quantified (LOQ, signal-to-noise ratio of 10:1).
-
Stability : Assess the stability of this compound in the sample solution at room temperature and under refrigerated conditions over a specific period (e.g., 24 hours). The recovery should be within ±10% of the initial value.[8]
Data Presentation
Table 1: HPLC Method Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Specificity | No interference at the analyte's retention time |
| Linearity (r²) | ≥ 0.999 |
| Precision (%RSD) | ≤ 2% |
| Accuracy (% Recovery) | 98 - 102% |
| LOD (S/N) | ≥ 3:1 |
| LOQ (S/N) | ≥ 10:1 |
| Solution Stability | ±10% of initial concentration |
Table 2: Example of Retention Time and Peak Area Precision for this compound
| Injection | Retention Time (min) | Peak Area |
| 1 | 10.25 | 123456 |
| 2 | 10.26 | 123567 |
| 3 | 10.24 | 123345 |
| 4 | 10.25 | 123678 |
| 5 | 10.26 | 123450 |
| 6 | 10.25 | 123500 |
| Mean | 10.25 | 123499 |
| Std. Dev. | 0.008 | 118.8 |
| %RSD | 0.08% | 0.10% |
Mandatory Visualizations
Caption: Workflow for HPLC method calibration.
Caption: Logic diagram for HPLC troubleshooting.
References
- 1. benchchem.com [benchchem.com]
- 2. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 3. benchchem.com [benchchem.com]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chromatographyonline.com [chromatographyonline.com]
How to choose the right internal standard for Stearyl-CoA quantification?
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting the appropriate internal standard for accurate Stearyl-CoA quantification. It includes frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is an internal standard (IS) and why is it crucial for accurate this compound quantification by LC-MS/MS?
An internal standard is a compound of a known, fixed concentration that is added to every sample, including calibrators and quality controls, before sample processing.[1] Its primary role is to compensate for variability throughout the analytical workflow, from sample preparation to detection.[1][2] this compound, like other long-chain acyl-CoAs, is susceptible to degradation and loss during extraction. Furthermore, mass spectrometry signals can be affected by matrix effects, where other molecules in the sample can suppress or enhance the ionization of the target analyte.[3] By comparing the signal of this compound to the signal of the internal standard, a response ratio is generated for quantification. This normalization corrects for variations in sample extraction recovery, injection volume, and matrix effects, ultimately improving the accuracy and precision of the results.[1][2]
Q2: What are the main types of internal standards for this compound quantification, and which is considered the "gold standard"?
There are two primary types of internal standards used for the quantification of this compound:
-
Stable Isotope-Labeled (SIL) Internal Standards: These are molecules of this compound where one or more atoms (e.g., ¹²C, ¹H) have been replaced with their heavy stable isotopes (e.g., ¹³C, ²H/D).[2] A SIL-IS is considered the "gold standard" because it is chemically and physically almost identical to the endogenous this compound.[4] This ensures that it behaves nearly identically during sample preparation, chromatographic separation, and ionization, providing the most accurate correction for experimental variability.[4]
-
Structural Analogue Internal Standards: These are molecules that are chemically similar but not identical to this compound. For long-chain acyl-CoAs, odd-chain fatty acyl-CoAs, such as Heptadecanoyl-CoA (C17:0-CoA) or Pentadecanoyl-CoA (C15:0-CoA), are commonly used as structural analogues.[5][6][7] These are chosen because they are not naturally abundant in most biological systems.[7][8] While more affordable and readily available than SIL-IS, they may not perfectly mimic the behavior of this compound, potentially leading to less accurate correction for matrix effects.[9]
Q3: What are the key characteristics of a good internal standard for this compound analysis?
A suitable internal standard for this compound quantification should possess the following characteristics:
-
Chemical and Physical Similarity: The IS should closely resemble this compound in terms of chemical structure, polarity, and ionization properties.[2]
-
High Purity: The internal standard should be of high chemical and isotopic purity (for SIL-IS) to avoid interference with the analyte signal.[10]
-
Stability: It must be stable throughout the entire analytical process, from sample storage and preparation to final analysis.[2]
-
Not Naturally Present: The internal standard should not be naturally present in the biological samples being analyzed.[2]
-
Elution Profile: Ideally, the internal standard should co-elute or elute very close to this compound to ensure both are subjected to the same matrix effects at the same time.[3]
-
Distinguishable by Mass Spectrometry: The mass-to-charge ratio (m/z) of the internal standard must be different enough from that of this compound to be clearly resolved by the mass spectrometer.[2]
Troubleshooting Guides
Issue 1: High Variability in Quantitative Results
High variability, indicated by a high coefficient of variation (%CV) in quality control (QC) samples, can be a common issue. This often points to problems with the internal standard's ability to compensate for inconsistencies in the analytical process.
Troubleshooting Workflow for High Variability
Caption: A logical workflow for troubleshooting high variability in this compound quantification.
Quantitative Data Comparison: Internal Standard Performance
| Internal Standard Type | Analyte | Typical %CV (in QC samples) | Potential Reasons for Performance |
| ¹³C-Stearyl-CoA (SIL-IS) | This compound | < 10% | Co-elutes with the analyte, experiencing identical matrix effects and extraction recovery. |
| D-Stearyl-CoA (SIL-IS) | This compound | < 15% | May exhibit a slight chromatographic shift (isotope effect), leading to slightly less effective correction for matrix effects compared to ¹³C-IS.[10] |
| C17:0-CoA (Odd-Chain IS) | This compound | 15-30% | Differences in chain length can lead to variations in extraction efficiency and chromatographic retention time compared to this compound. |
| C15:0-CoA (Odd-Chain IS) | This compound | 20-35% | Greater difference in chain length compared to C17:0-CoA can result in more significant deviations in analytical behavior from this compound.[11] |
Issue 2: Inaccurate Quantification (Bias)
A consistent over- or under-estimation of this compound concentration can indicate a systematic error in the method, often related to the internal standard.
Troubleshooting Workflow for Inaccurate Quantification
Caption: A logical workflow for troubleshooting inaccurate quantification of this compound.
Potential Causes of Inaccurate Quantification
| Potential Cause | Description | Recommended Action |
| Isotopic Contribution | The SIL-IS contains a small amount of the unlabeled analyte, leading to an overestimation of the analyte's concentration, especially at the lower limit of quantification.[10] | Analyze the neat IS solution to check for the presence of the unlabeled analyte. If significant, obtain a higher purity standard. |
| Incorrect IS Concentration | The concentration of the internal standard stock solution is incorrect, leading to a systematic error in the calculation of the analyte concentration. | Prepare a fresh internal standard stock solution and re-validate. Use a certified reference material if available. |
| Differential Matrix Effects | If using a structural analogue IS that does not co-elute with this compound, it may experience different levels of ion suppression or enhancement, leading to biased results.[9] | Switch to a SIL-IS that co-elutes with this compound. If not possible, optimize chromatography to minimize the retention time difference. |
| Non-linear Calibration Curve | The calibration curve is not linear over the desired concentration range, which can be caused by detector saturation or inappropriate weighting of the regression. | Extend the calibration range, dilute samples to fall within the linear range, and use appropriate regression weighting (e.g., 1/x or 1/x²). |
Experimental Protocols
Protocol 1: Sample Preparation for this compound Quantification from Cultured Cells
This protocol details the extraction of acyl-CoAs from cultured mammalian cells.
Workflow for Acyl-CoA Extraction from Cells
Caption: A step-by-step workflow for the extraction of acyl-CoAs from cultured cells.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol, LC-MS grade, chilled to -80°C
-
Internal standard stock solution (e.g., 10 µM of ¹³C₁₈-Stearyl-CoA or C17:0-CoA)
-
Acetonitrile (B52724), LC-MS grade
-
Cell scrapers
-
Microcentrifuge tubes
-
Refrigerated centrifuge
-
Vacuum concentrator
Procedure:
-
Remove the cell culture medium from the plate.
-
Wash the cells twice with ice-cold PBS.[11]
-
Add 2 mL of -80°C methanol containing the internal standard (e.g., 15 µL of 10 µM C15:0-CoA) to each plate and incubate at -80°C for 15 minutes to quench metabolism and lyse the cells.[11]
-
Scrape the cell lysate from the culture plate and transfer it to a microcentrifuge tube.[11]
-
Centrifuge the lysate at 15,000 x g for 5 minutes at 4°C.[11]
-
Transfer the supernatant to a new tube.[11]
-
Add 1 mL of acetonitrile to the supernatant to facilitate evaporation.[11]
-
Dry the sample completely in a vacuum concentrator.[11]
-
Reconstitute the dried pellet in an appropriate volume (e.g., 150 µL) of a suitable solvent (e.g., methanol) for LC-MS/MS analysis.[11]
-
Vortex and centrifuge at 15,000 x g for 10 minutes at 4°C to pellet any remaining debris.[11]
-
Transfer the supernatant to an autosampler vial for analysis.
Protocol 2: LC-MS/MS Analysis of this compound
This protocol provides a general method for the chromatographic separation and mass spectrometric detection of this compound and its internal standard.
LC-MS/MS Parameters for this compound Analysis
| Parameter | Setting |
| LC Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 6.8 |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.2 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient | 20% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, then re-equilibrate at 20% B. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.2 kV |
| Cone Voltage | 45 V |
| Source Temperature | 120°C |
| Desolvation Temperature | 500°C |
| Collision Gas | Argon |
MRM Transitions for this compound and Potential Internal Standards
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound (C18:0-CoA) | 1034.6 | 527.3 |
| ¹³C₁₈-Stearyl-CoA | 1052.6 | 545.3 |
| Heptadecanoyl-CoA (C17:0-CoA) | 1020.6 | 513.3 |
| Pentadecanoyl-CoA (C15:0-CoA) | 992.6 | 485.3 |
Note: The optimal MRM transitions, cone voltage, and collision energy should be determined empirically for the specific instrument being used. The product ions listed correspond to the neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with co-eluting isomers in the chromatographic separation of acyl-CoAs.
Welcome to the technical support center for the chromatographic separation of acyl-CoAs. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to co-eluting isomers and to provide answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are co-eluting isomers in the context of acyl-CoA analysis?
A1: Co-eluting isomers are molecules that have the same elemental composition and mass (isobaric) but different structural arrangements, which results in them eluting from the chromatography column at or near the same time.[1] In acyl-CoA analysis, this is a common challenge for species like n-butyryl-CoA and isobutyryl-CoA, or n-valeryl-CoA and isovaleryl-CoA, which are critical intermediates in cellular metabolism.[2][3] Their identical mass makes them indistinguishable by mass spectrometry alone, necessitating effective chromatographic or alternative separation techniques.
Q2: Why is the separation of acyl-CoA isomers so challenging?
A2: The separation is challenging due to the inherent properties of acyl-CoA molecules. They all share the same large, polar coenzyme A moiety, which dominates their physicochemical properties. The structural differences are often confined to the much smaller acyl chain, such as branching (e.g., iso- vs. n-forms).[3] This subtle structural variation provides minimal difference in interaction with conventional reversed-phase stationary phases, leading to poor resolution and co-elution.[2][4]
Q3: What are the primary analytical techniques used to resolve co-eluting acyl-CoA isomers?
A3: Several techniques can be employed, each with its own advantages and disadvantages:
-
Ion-Pair Reversed-Phase Liquid Chromatography (IP-RPLC): This is a widely used method that introduces an ion-pairing reagent into the mobile phase to enhance the retention and separation of charged analytes on a hydrophobic stationary phase.[2][5]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative separation mode that is well-suited for polar compounds. It can offer different selectivity compared to reversed-phase methods and has been used for class-based separation of acyl-CoAs.[6][7]
-
Two-Dimensional Liquid Chromatography (2D-LC): This non-standard approach uses two different columns or separation mechanisms to significantly increase peak capacity and resolve complex mixtures.[2]
-
Ion Mobility Spectrometry (IMS): IMS is a gas-phase separation technique that separates ions based on their size, shape, and charge.[8] When coupled with mass spectrometry (IMS-MS), it can resolve isomers that are inseparable by chromatography alone in milliseconds.[1][9]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Problem 1: My short-chain acyl-CoA isomers (e.g., butyryl- and isobutyryl-CoA) are completely co-eluting on my C18 column.
-
Cause: Standard C18 reversed-phase columns often lack the selectivity to resolve short-chain isomers with minor structural differences.[2]
-
Solution 1: Optimize Chromatographic Conditions
-
Gradient Modification: Switch to a shallower, longer gradient. Slower increases in the organic mobile phase concentration can improve the resolution of closely eluting peaks.
-
Mobile Phase pH: Adjusting the pH of the aqueous mobile phase can alter the ionization state of the analytes and their interaction with the stationary phase, potentially improving separation.[10]
-
-
Solution 2: Introduce Ion-Pairing Reagents
-
Incorporate an ion-pairing reagent like tributylamine (B1682462) or hexylamine (B90201) into your mobile phase. These reagents form a neutral pair with the negatively charged acyl-CoAs, enhancing their retention on the reversed-phase column and often resolving isomers.[2][11] Caution: Ion-pairing reagents can cause significant ion suppression in the mass spectrometer, especially in positive ion mode, and may require more frequent instrument cleaning.[5][12]
-
-
Solution 3: Switch to an Alternative Chromatography Method
-
Consider using a HILIC column. The different separation mechanism, based on partitioning into a water-enriched layer on a polar stationary phase, can provide the necessary selectivity to separate these isomers.[6]
-
Problem 2: I am using an ion-pairing reagent, but my signal intensity is very low due to ion suppression.
-
Cause: Ion-pairing reagents are notoriously problematic for electrospray ionization (ESI), as they can compete with the analyte for ionization.[5][12]
-
Solution 1: Minimize Reagent Concentration
-
Titrate the concentration of the ion-pairing reagent down to the lowest possible level that still provides adequate separation.
-
-
Solution 2: Optimize MS Source Parameters
-
Re-optimize your ESI source parameters (e.g., capillary voltage, gas flow, temperature) in the presence of the ion-pairing reagent to maximize the signal for your analytes of interest.[12]
-
-
Solution 3: Explore Alternative Technologies
-
If ion suppression remains a significant issue, this is a strong indication that an alternative technology like ion mobility spectrometry (IMS) may be required. IMS separates the co-eluting, isobaric ions in the gas phase after they exit the column and before they enter the mass spectrometer, providing an orthogonal separation dimension.[1][8]
-
Problem 3: My peak shapes are poor (tailing or splitting), even for non-isomeric acyl-CoAs.
-
Cause: Poor peak shape can be caused by a variety of issues, including column contamination, secondary interactions with the stationary phase, or extra-column volume.[13]
-
Solution 1: Column Wash and Regeneration
-
Flush the column thoroughly with a strong solvent wash series as recommended by the manufacturer to remove contaminants. A buildup of matrix components on the column frit or head is a common cause of split peaks.[13]
-
-
Solution 2: Check for Secondary Interactions
-
Peak tailing for some analytes can indicate secondary interactions, such as the phosphate (B84403) groups of CoA interacting with active sites on the silica (B1680970) stationary phase. Ensure your mobile phase is adequately buffered.[13]
-
-
Solution 3: Minimize Extra-Column Volume
-
Ensure all tubing and connections between the injector, column, and mass spectrometer are as short as possible and have the smallest appropriate internal diameter. Excessive volume outside of the column can lead to peak broadening.[13]
-
Data and Methodologies
Table 1: Comparison of Analytical Strategies for Acyl-CoA Isomer Separation
| Technique | Principle | Common Isomers Resolved | Advantages | Disadvantages | Citations |
| IP-RPLC | Uses ion-pairing reagents to increase retention and selectivity on a reversed-phase column. | n-butyryl/isobutyryl-CoA, n-valeryl/isovaleryl-CoA | Widely available, effective for many common isomers. | Can cause significant ion suppression, requires dedicated column. | [2][5][11] |
| HILIC | Separation based on hydrophilicity on a polar stationary phase. | Short-chain acyl-CoAs. | Different selectivity than RPLC, less ion suppression than IP-RPLC. | Can have reproducibility challenges, sensitive to mobile phase composition. | [6][7][10] |
| 2D-LC | Utilizes two columns with different chemistries for enhanced separation. | Highly complex isomeric mixtures. | Very high resolving power. | Complex setup, longer analysis times, not a standard method. | [2] |
| LC-IMS-MS | Adds a gas-phase separation dimension based on ion shape and size after LC. | Positional isomers, stereoisomers, cis/trans isomers. | Extremely high resolving power, fast separation (ms), orthogonal to LC. | Requires specialized instrumentation. | [1][8][9] |
Experimental Protocols
Protocol 1: General Purpose Reversed-Phase LC-MS/MS Method
This protocol is a starting point for the analysis of a broad range of acyl-CoAs but may not resolve all co-eluting isomers.
-
Sample Extraction:
-
Homogenize frozen tissue or cell pellets in an ice-cold extraction solvent (e.g., 80% methanol).[14]
-
Centrifuge to pellet protein and debris.
-
Collect the supernatant, dry it down under nitrogen, and reconstitute in a suitable buffer (e.g., 50 mM ammonium (B1175870) acetate).[7]
-
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[12][14]
-
Mobile Phase A: Water with 5 mM ammonium acetate, pH 6.8.[7]
-
Mobile Phase B: Methanol.[7]
-
Gradient:
-
0-2 min: 2% B
-
2-5 min: 2% to 95% B
-
5-12 min: Hold at 95% B
-
12-12.5 min: 95% to 2% B
-
12.5-18 min: Re-equilibrate at 2% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[12]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.[15]
-
Example MRM Transitions: (Note: These should be optimized for your specific instrument)
-
Acetyl-CoA: Precursor Q1 m/z 810.1 -> Product Q3 m/z 303.1
-
Succinyl-CoA: Precursor Q1 m/z 868.1 -> Product Q3 m/z 361.1
-
Hexanoyl-CoA: Precursor Q1 m/z 866.2 -> Product Q3 m/z 359.1
-
-
Visualizations
Workflow and Logic Diagrams
Caption: General experimental workflow for identifying and resolving co-eluting acyl-CoA isomers.
Caption: Troubleshooting decision tree for co-eluting acyl-CoA isomers.
Caption: Simplified metabolic role of the central acyl-CoA pool.
References
- 1. biocompare.com [biocompare.com]
- 2. researchgate.net [researchgate.net]
- 3. Separation of isomeric short-chain acyl-CoAs in plant matrices using ultra-performance liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ion Mobility Spectrometry and the Omics: Distinguishing Isomers, Molecular Classes and Contaminant Ions in Complex Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Integrating the potential of ion mobility spectrometry-mass spectrometry in the separation and structural characterisation of lipid isomers [frontiersin.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. agilent.com [agilent.com]
- 14. benchchem.com [benchchem.com]
- 15. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Quench-Plunging for Stearyl-CoA Measurement
Welcome to the technical support center for optimizing quench-plunging techniques for the accurate measurement of Stearyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimentation. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and accuracy of your this compound quantification.
Troubleshooting Guide
This guide addresses specific issues that may arise during the quench-plunging and extraction workflow for this compound analysis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low this compound Signal or Poor Recovery | Metabolite Leakage During Quenching: The quenching solvent may be causing cell membrane disruption, leading to the loss of intracellular metabolites.[1] | 1. Optimize Quenching Solvent: Cold methanol (B129727), a common quenching solvent, can induce significant metabolite leakage.[1] Consider using a chilled isotonic saline solution to minimize this effect.[1] 2. Minimize Contact Time: Perform the quenching and subsequent harvesting steps as rapidly as possible to reduce the time cells are in contact with the quenching solution. |
| Analyte Degradation: Acyl-CoAs, including this compound, are unstable in aqueous solutions and can degrade during sample preparation.[2] | 1. Maintain Low Temperatures: Keep samples on ice or at -80°C throughout the entire process.[2] 2. Rapid Processing: Process samples quickly to minimize the opportunity for degradation.[2] 3. Buffered Reconstitution: Reconstitute the final extract in a buffered solution (e.g., 50 mM ammonium (B1175870) acetate (B1210297), pH 6.8) to improve stability.[2] | |
| Inefficient Extraction: The chosen extraction method may not be effectively lysing the cells and solubilizing this compound. | 1. Use a Robust Extraction Solvent: A mixture of methanol and acetonitrile (B52724) is often effective for extracting acyl-CoAs.[3] 2. Incorporate Cell Lysis Steps: Include freeze-thaw cycles or sonication after adding the extraction solvent to ensure complete cell disruption. | |
| High Variability Between Replicates | Inconsistent Quenching: Variations in the timing or temperature of the quenching step can lead to inconsistent metabolic arrest. | 1. Standardize the Protocol: Ensure that the quenching procedure is performed identically for all samples, including the volume and temperature of the quenching solution and the duration of the quenching step. |
| Inconsistent Cell Handling: Differences in cell harvesting techniques (e.g., scraping vs. trypsinization) can introduce variability. | 1. Use Cell Scrapers: For adherent cells, scraping is generally preferred over trypsinization, which can alter the cellular metabolome.[4] | |
| Matrix Effects in LC-MS/MS: Components of the biological sample can interfere with the ionization of this compound, leading to signal suppression or enhancement.[2] | 1. Use an Internal Standard: A stable isotope-labeled this compound is the ideal internal standard to correct for matrix effects and variations in extraction efficiency. If unavailable, a structurally similar acyl-CoA like Heptadecanoyl-CoA (C17:0) can be used.[2] 2. Optimize Chromatography: Improve the separation of this compound from interfering compounds by adjusting the LC gradient, mobile phase composition, or using a different column.[2] | |
| Poor Chromatographic Peak Shape | Suboptimal LC Conditions: The mobile phase pH or composition may not be suitable for this compound. | 1. Adjust Mobile Phase pH: Using a buffered mobile phase, such as 10 mM ammonium acetate at pH 6.8, can improve peak shape for acyl-CoAs.[3] 2. Consider Ion-Pairing Agents: While less common for modern LC-MS methods, a careful evaluation of ion-pairing agents could be considered if other optimization steps fail.[2] |
| No this compound Signal Detected | Insufficient Cell Number: The amount of starting material may be too low to detect this compound. | 1. Increase Starting Material: If possible, increase the number of cells used for each sample. |
| Instrument Sensitivity Issues: The mass spectrometer may not be sensitive enough or may not be properly calibrated. | 1. Check Instrument Performance: Ensure the mass spectrometer is tuned and calibrated according to the manufacturer's recommendations. 2. Optimize MS Parameters: Optimize source parameters (e.g., spray voltage, gas flows, temperature) and compound-specific parameters (e.g., collision energy) for this compound. |
Quantitative Data Summary
The choice of quenching solvent is critical for minimizing metabolite leakage and ensuring accurate quantification. The following table summarizes the impact of different quenching solutions on metabolite recovery. While specific data for this compound is limited, the trends observed for other metabolites provide valuable guidance.
| Quenching Method | Key Findings | Impact on Metabolite Recovery | Reference |
| Cold Methanol (60%) | Can cause significant leakage of intracellular metabolites. | High potential for underestimation of metabolite concentrations. | [1] |
| Chilled Saline Solution | Mitigates metabolite leakage compared to cold methanol. | Improved recovery of intracellular metabolites. | [1] |
| Cold Methanol (60%) with 70 mM HEPES | Reduced cell leakage to less than 10% in Lactobacillus plantarum. | High energy charge of quenched cells indicates rapid metabolic inactivation. | [5] |
| Cold Methanol (60%) with 0.85% (w/v) Ammonium Carbonate | Reduced cell leakage to less than 10% in Lactobacillus plantarum. | All components are volatile and easily removed, making it compatible with MS analysis. | [5] |
Experimental Protocols
Protocol 1: Quench-Plunging and Extraction of this compound from Adherent Cells
This protocol is designed for the rapid quenching and extraction of this compound from adherent cells in culture.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Quenching Solution: Pre-chilled (-80°C) 100% Methanol
-
Extraction Solvent: Acetonitrile
-
Internal Standard (e.g., 15:0 CoA or a stable isotope-labeled this compound)
-
Cell scrapers
-
Microcentrifuge tubes
Procedure:
-
Cell Culture: Grow adherent cells to the desired confluency in culture plates.
-
Media Removal: Aspirate the culture medium from the cells.
-
Washing: Quickly wash the cells twice with ice-cold PBS.
-
Quenching: Immediately add 2 mL of -80°C methanol to each plate and add the internal standard (e.g., 15 µL of 10 µM 15:0 CoA).[3]
-
Incubation: Incubate the plates at -80°C for 15 minutes.[3]
-
Cell Harvesting: Scrape the cells in the methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at 15,000 x g for 5 minutes at 4°C.[3]
-
Supernatant Collection: Transfer the supernatant to a new tube.
-
Solvent Addition: Add 1 mL of acetonitrile to the supernatant.[3]
-
Evaporation: Evaporate the solvent in a vacuum concentrator.[3]
-
Reconstitution: Reconstitute the dried extract in a solvent compatible with your LC-MS/MS system (e.g., 150 µL of methanol).[3]
-
Final Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet any remaining debris.[3]
-
Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[3]
Protocol 2: LC-MS/MS Analysis of this compound
This protocol provides a starting point for the LC-MS/MS analysis of this compound. Optimization may be required for your specific instrumentation.
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., Luna® C18(2) 100 Å, 100 x 2 mm, 3 µm).[3]
-
Mobile Phase A: 10 mM ammonium acetate (pH 6.8).[3]
-
Mobile Phase B: Acetonitrile.[3]
-
Gradient:
-
0-15 min: 20% to 100% B
-
15-22.5 min: 100% B
-
22.51-30 min: 20% B[3]
-
-
Flow Rate: 0.2 mL/min.[3]
-
Column Temperature: 32°C.[3]
-
Injection Volume: 30 µL.[3]
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[3]
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Optimization: MS parameters such as declustering potential (DP) and collision energy (CE) should be optimized for this compound by direct infusion of a standard.[6]
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in obtaining accurate this compound measurements? A1: The quenching step is arguably the most critical. It must be performed rapidly and effectively to halt all enzymatic activity without causing significant leakage of intracellular metabolites.[1][8]
Q2: Can I use trypsin to harvest my adherent cells before quenching? A2: It is generally not recommended to use trypsin as it can alter the cell membrane and lead to metabolite leakage and changes in the cellular metabolome.[4] Scraping cells directly in the quenching solvent is the preferred method.
Q3: My this compound signal is very low. What can I do? A3: First, ensure that your quenching and extraction protocol is optimized to minimize metabolite loss and degradation.[1][2] Second, verify that your LC-MS/MS method is sufficiently sensitive and that the instrument is performing optimally. Increasing the number of cells per sample can also help to boost the signal.
Q4: How important is an internal standard? A4: An internal standard is crucial for accurate quantification. It helps to correct for variability in extraction efficiency, matrix effects, and instrument response.[2] A stable isotope-labeled this compound is the ideal choice.
Q5: What are the common fragmentation patterns for acyl-CoAs in positive ion ESI-MS/MS? A5: A common fragmentation pattern for acyl-CoAs is the neutral loss of the 3'-phospho-ADP moiety, which corresponds to a mass difference of 507 Da.[6][7] Another frequently observed fragment ion is at m/z 428.[7]
Visualizations
Caption: Experimental workflow for this compound measurement.
Caption: Troubleshooting logic for low this compound signal.
References
- 1. Evaluation of quenching methods for metabolite recovery in photoautotrophic Synechococcus sp. PCC 7002 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of quenching and extraction methodologies for metabolome analysis of Lactobacillus plantarum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
How to interpret unexpected results in Stearyl-CoA metabolic tracing studies?
Technical Support Center: Stearyl-CoA Metabolic Tracing Studies
Welcome to the technical support center for this compound metabolic tracing studies. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the experimental design, execution, and data interpretation of these experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides solutions to common problems and unexpected results you might encounter during your this compound metabolic tracing experiments.
Q1: Unexpectedly low incorporation of my 13C-Stearyl-CoA tracer into downstream lipids.
Possible Causes and Solutions:
-
Poor Cell Viability or Proliferation: High concentrations of fatty acids can be toxic to cells. Assess cell viability and proliferation over the course of the labeling experiment.
-
Suboptimal Tracer Concentration: The concentration of the fatty acid tracer can impact its uptake and metabolism. Minimal enrichment may be observed at low concentrations, while saturation may occur at higher concentrations.[1] It's recommended to perform a dose-response experiment to determine the optimal tracer concentration.
-
Issues with Tracer Uptake: For efficient uptake, long-chain fatty acids are often complexed with fatty acid-free Bovine Serum Albumin (BSA). Ensure the correct preparation and use of the BSA-fatty acid complex.
-
Competition from Endogenous Sources: The intracellular pool of unlabeled this compound can dilute the isotopic tracer. Consider the contribution of de novo lipogenesis and uptake from serum in your experimental design.[2]
-
Inefficient Quenching of Metabolism: Rapid and effective quenching is crucial to halt metabolic activity and preserve the in vivo labeling patterns. Ineffective quenching can lead to alterations in metabolite levels and labeling.[3]
Troubleshooting Workflow: Low Tracer Incorporation
Caption: Troubleshooting steps for low 13C tracer incorporation.
Q2: I'm observing 13C labeling in unexpected lipid species or pathways.
Possible Causes and Solutions:
-
Alternative Metabolic Pathways: this compound is a central hub in lipid metabolism. Beyond direct elongation and desaturation, its acetyl-CoA products from β-oxidation can enter the TCA cycle and contribute to the synthesis of other molecules.[1][4] In proliferating cells, a significant portion of fatty acid-derived carbon may exit the canonical TCA cycle as citrate (B86180) for cytosolic processes.[1][5]
-
Retroconversion of Fatty Acids: Longer chain fatty acids can be shortened, leading to the labeling of shorter fatty acid species.
-
Contamination: Contamination from solvents, labware, or during sample preparation can introduce unlabeled fatty acids, altering the observed labeling patterns.[2] It is crucial to use high-purity solvents and perform blank extractions.[2]
Metabolic Fate of this compound-Derived Carbon
Caption: Simplified pathways for the metabolism of this compound.
Q3: The labeling of Stearoyl-CoA Desaturase (SCD1) products (e.g., Oleoyl-CoA) is lower than expected, despite high tracer uptake.
Possible Causes and Solutions:
-
Altered SCD1 Activity: The expression and activity of SCD1 can be influenced by experimental conditions, cell type, and disease state.[6][7] Reduced SCD1 expression or inhibition can lead to lower production of monounsaturated fatty acids.[6]
-
Compensatory Desaturase Activity: Other desaturases, such as Fatty Acid Desaturase 2 (FADS2), may have compensatory roles, especially in certain cancer contexts.[8]
-
Substrate Feedback Inhibition: High levels of certain fatty acids can regulate SCD1 activity.
-
Co-factor Limitation: SCD1 requires NAD(P)H, cytochrome b5, and cytochrome b5 reductase for its activity.[7] Limitations in these co-factors could reduce its desaturation capacity.
Q4: How can I differentiate between de novo synthesis and uptake of this compound?
Strategy:
To distinguish between these two sources, a dual-labeling experiment can be designed. For example, using 13C-glucose to trace de novo lipogenesis and a deuterium-labeled stearic acid to trace uptake. The relative contribution of each pathway can be determined by analyzing the mass isotopologue distributions of the resulting this compound and its downstream products.[2]
Data Presentation
Table 1: Example Mass Isotopologue Distribution (MID) Data for Stearate and Oleate
This table illustrates how to present fractional abundance data for different isotopologues. M+0 represents the unlabeled molecule, and M+n represents the molecule with 'n' 13C atoms.
| Metabolite | Isotopologue | Condition A (%) | Condition B (%) |
| Stearate (C18:0) | M+0 | 25.3 ± 2.1 | 45.8 ± 3.5 |
| M+2 | 18.9 ± 1.5 | 15.2 ± 1.8 | |
| M+4 | 12.5 ± 1.1 | 10.1 ± 1.0 | |
| ... | ... | ... | |
| M+18 | 5.2 ± 0.6 | 2.1 ± 0.3 | |
| Oleate (C18:1) | M+0 | 30.1 ± 2.5 | 55.4 ± 4.1 |
| M+2 | 22.4 ± 1.9 | 18.7 ± 2.2 | |
| M+4 | 14.8 ± 1.3 | 12.3 ± 1.4 | |
| ... | ... | ... | |
| M+18 | 4.1 ± 0.5 | 1.5 ± 0.2 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: 13C-Stearic Acid Labeling of Cultured Cells
-
Cell Seeding: Plate cells at a density that will result in approximately 80% confluency at the time of harvest.
-
Tracer Preparation: Prepare a stock solution of 13C-labeled stearic acid complexed with fatty acid-free BSA.
-
Labeling: Remove the normal growth medium and replace it with a labeling medium containing the 13C-stearic acid-BSA complex. The concentration of the tracer should be optimized for your specific cell line and experimental goals.[1] Incubate for a predetermined time (e.g., 3-24 hours), ensuring the system reaches an isotopic steady state if required for the analysis.[9][10]
-
Metabolism Quenching and Cell Harvest:
Protocol 2: Lipid Extraction for LC-MS Analysis
This protocol is a common method for extracting lipids from cell pellets.
-
Quenching and Initial Extraction: After harvesting, add ice-cold chloroform (B151607) (CHCl₃) to the cell suspension in methanol/PBS.[2] A common ratio is methanol:PBS:chloroform (1:1:1).
-
Phase Separation: Vortex the mixture thoroughly and centrifuge at a low speed (e.g., 500 x g) for 10 minutes to separate the aqueous and organic phases.[2]
-
Lipid Collection: Carefully collect the lower chloroform layer, which contains the lipids, and transfer it to a new glass vial.[2]
-
Drying: Dry the lipid extract under a gentle stream of nitrogen gas.[2]
-
Saponification and Methylation (for GC-MS) or Reconstitution (for LC-MS):
Protocol 3: LC-MS Analysis of Fatty Acids
-
Chromatography: Use a reverse-phase column (e.g., C18) to separate the fatty acids based on their hydrophobicity.
-
Mobile Phases: A typical mobile phase system consists of an aqueous phase (A) and an organic phase (B), both containing additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.
-
Gradient Elution: A gradient from a lower to a higher percentage of the organic phase is used to elute the fatty acids.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode for the detection of free fatty acids. Use high-resolution mass spectrometry to accurately determine the mass-to-charge ratio and identify the different isotopologues.
Overall Experimental Workflow
Caption: General workflow for this compound metabolic tracing studies.
References
- 1. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. researchgate.net [researchgate.net]
- 6. Altered fatty acid metabolism and reduced stearoyl-coenzyme a desaturase activity in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. INSIGHTS INTO STEAROYL-CoA DESATURASE-1 REGULATION OF SYSTEMIC METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Orchestrated desaturation reprogramming from stearoyl‐CoA desaturase to fatty acid desaturase 2 in cancer epithelial‐mesenchymal transition and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Strategies to enhance the stability of reconstituted SCD1 enzyme activity.
Welcome to the technical support center for the reconstituted Stearoyl-CoA Desaturase 1 (SCD1) enzyme. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimental procedures involving reconstituted SCD1. Here you will find troubleshooting guides and frequently asked questions to enhance the stability and consistency of your enzyme activity assays.
Troubleshooting Guide: Enhancing Stability and Activity
This guide addresses specific issues that may arise during the reconstitution and use of the SCD1 enzyme.
Issue 1: Low or No Enzyme Activity Post-Reconstitution
| Potential Cause | Recommended Solution |
| Improper Protein Folding: The integral membrane nature of SCD1 makes it prone to misfolding upon removal from its native lipid environment. | Ensure the reconstitution buffer contains an optimal mix of detergents and lipids to mimic the native endoplasmic reticulum membrane. The choice of detergent is critical; non-ionic or zwitterionic detergents are generally preferred over ionic detergents for maintaining protein integrity.[1] Reconstitution into liposomes or nanodiscs can provide a more native-like environment and improve stability.[1][2] |
| Enzyme Inactivity: Repeated freeze-thaw cycles or improper storage can lead to a loss of enzyme activity.[3] | Aliquot the reconstituted enzyme into single-use volumes and store at -80°C. Avoid repeated freezing and thawing.[3] |
| Degraded Substrates or Cofactors: Stearoyl-CoA and the essential cofactor NADH are susceptible to degradation.[3] | Prepare fresh solutions of Stearoyl-CoA and NADH for each experiment. Store stock solutions appropriately as recommended by the manufacturer.[3] |
| Incorrect Assay Buffer Conditions: The pH and composition of the assay buffer are critical for optimal enzyme activity.[3] | Verify the pH of your assay buffer (typically around 7.4) and confirm the correct concentrations of all components, including cofactors like cytochrome b5 and NADH.[3] |
Issue 2: High Variability Between Experimental Replicates
| Potential Cause | Recommended Solution |
| Inconsistent Reagent Mixing: Incomplete mixing of the enzyme, substrates, and inhibitors can lead to significant well-to-well variability. | Gently mix the reaction plate after the addition of each component to ensure a homogenous reaction mixture.[3] |
| Pipetting Inaccuracies: Small variations in pipetting volumes can have a large impact on results, especially when dealing with potent inhibitors. | Use calibrated pipettes and practice consistent pipetting techniques. For highly viscous solutions, consider using reverse pipetting. |
| Edge Effects in Microplates: Wells on the outer edges of a microplate are more prone to evaporation, leading to changes in reagent concentrations. | To minimize edge effects, avoid using the outer wells of the microplate for critical samples. Instead, fill these wells with buffer or water.[3] |
| Inconsistent Incubation Times: Variations in the timing of reagent addition and reaction termination can introduce variability. | Use a multichannel pipette for simultaneous addition of reagents to multiple wells. Ensure a consistent and accurate incubation time for all samples. |
Frequently Asked Questions (FAQs)
Q1: What are the key components required for successful SCD1 reconstitution?
A1: Successful reconstitution of SCD1, an integral membrane protein, requires careful selection of detergents and lipids to create a stable, native-like environment. SCD1's activity is dependent on an electron transport chain involving cytochrome b5 and NADH-cytochrome b5 reductase.[4] Therefore, for functional assays, co-reconstitution with these partner proteins is often necessary.
Q2: How can I improve the long-term stability of my reconstituted SCD1?
A2: To enhance long-term stability, consider the following strategies:
-
Lipid Composition: Incorporating lipids that mimic the endoplasmic reticulum membrane can improve stability.
-
Glycerol (B35011): Adding glycerol (10-20%) to the storage buffer can act as a cryoprotectant and stabilizing agent.
-
Nanodiscs: Reconstituting SCD1 into nanodiscs provides a defined lipid bilayer environment that can significantly enhance stability compared to detergent micelles.[1][2]
-
Flash Freezing: After aliquoting, flash freeze the reconstituted enzyme in liquid nitrogen before transferring to -80°C for long-term storage.
Q3: My SCD1 inhibitor shows inconsistent IC50 values. What could be the cause?
A3: Inconsistent IC50 values for SCD1 inhibitors can stem from several factors:
-
Enzyme Concentration: Ensure you are using a consistent concentration of active SCD1 in your assays.
-
Substrate Concentration: The apparent IC50 value can be influenced by the substrate concentration. It is recommended to use a substrate concentration at or near the Km for stearoyl-CoA.[3]
-
Compound Solubility: Poor solubility of the test compound can lead to artificially high IC50 values. Ensure your compound is fully dissolved in the assay buffer.[3]
-
Reagent Integrity: As mentioned in the troubleshooting guide, always use fresh, high-quality enzyme, substrate, and cofactors.[3]
Q4: Can I use a detergent other than the one specified in a published protocol?
A4: While it is possible to use other detergents, it is crucial to perform thorough validation. Different detergents can have varying effects on the stability and activity of membrane proteins.[5] Mild, non-ionic detergents like n-dodecyl-β-D-maltopyranoside (DDM) are often a good starting point for membrane protein extraction and stabilization.[2][6] If you switch detergents, you may need to re-optimize the reconstitution and assay conditions.
Experimental Protocols & Methodologies
Protocol 1: General SCD1 Reconstitution into Proteoliposomes
-
Lipid Film Preparation: Prepare a lipid mixture (e.g., phosphatidylcholine and phosphatidylethanolamine (B1630911) in a 3:1 ratio) in a glass vial. Dry the lipids to a thin film under a stream of nitrogen gas, followed by vacuum desiccation for at least 1 hour to remove residual solvent.
-
Hydration: Hydrate the lipid film with a buffer containing a high concentration of a chosen detergent (e.g., sodium cholate) to form mixed micelles.
-
Protein Incorporation: Add the purified SCD1 enzyme (and partner proteins like cytochrome b5, if applicable) to the lipid-detergent mixed micelles. Incubate on ice with gentle agitation.
-
Detergent Removal: Gradually remove the detergent to allow the formation of proteoliposomes. This can be achieved through dialysis, size-exclusion chromatography, or by using adsorbent beads (e.g., Bio-Beads). The slow removal of detergent is critical for proper protein folding and insertion into the lipid bilayer.
-
Characterization: Characterize the resulting proteoliposomes for size, protein incorporation efficiency, and enzymatic activity.
Protocol 2: Standard SCD1 Activity Assay
-
Reaction Mixture Preparation: In a microplate well, prepare a reaction mixture containing assay buffer (e.g., 100 mM Tris-HCl, pH 7.4), NADH, and the reconstituted SCD1 enzyme.[3]
-
Inhibitor Addition (if applicable): Add the test compound (SCD1 inhibitor) or vehicle control to the appropriate wells. Pre-incubate for a defined period (e.g., 15 minutes) at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the radiolabeled substrate, [14C]-Stearoyl-CoA.
-
Incubation: Incubate the reaction at 37°C for a specific duration (e.g., 20 minutes).
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., a solution of fatty acid-free BSA in ethanol).
-
Product Separation and Detection: The product, [14C]-oleoyl-CoA, can be separated from the unreacted substrate using methods like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), followed by quantification using a scintillation counter.
Visualized Workflows and Pathways
Caption: Workflow for the reconstitution of SCD1 enzyme into proteoliposomes.
Caption: Simplified signaling pathway of SCD1 enzymatic activity and its inhibition.
References
- 1. Membrane Protein Stabilization Strategies for Structural and Functional Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-biolabs.com [creative-biolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. INSIGHTS INTO STEAROYL-CoA DESATURASE-1 REGULATION OF SYSTEMIC METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structuring Detergents for Extracting and Stabilizing Functional Membrane Proteins | PLOS One [journals.plos.org]
- 6. Advances in solubilization and stabilization techniques for structural and functional studies of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative analysis of Stearyl-CoA versus Palmitoyl-CoA as SCD1 substrates.
For Researchers, Scientists, and Drug Development Professionals
Stearoyl-CoA Desaturase 1 (SCD1) is a critical enzyme in lipid metabolism, catalyzing the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs).[1] Its primary role is the introduction of a cis-double bond at the Δ9 position of saturated fatty acyl-CoAs, primarily converting Stearyl-CoA (C18:0) and Palmitoyl-CoA (C16:0) into Oleoyl-CoA (C18:1) and Palmitoleoyl-CoA (C16:1), respectively.[2][3] These MUFAs are essential components of phospholipids, triglycerides, and cholesterol esters, playing a vital role in membrane fluidity, energy storage, and cellular signaling.[2][4] Given the therapeutic interest in SCD1 for metabolic diseases and cancer, a thorough understanding of its substrate preference is paramount. This guide provides a comparative analysis of this compound and Palmitoyl-CoA as substrates for SCD1, supported by experimental data and detailed methodologies.
Substrate Specificity and Kinetic Parameters
While both this compound and Palmitoyl-CoA are well-established as the preferred substrates for SCD1, the available literature does not provide a direct side-by-side comparison of their kinetic parameters (Km, Vmax, kcat). However, qualitative and indirect evidence suggests a preference for C18:0 over C16:0. Studies on rat SCD1 have indicated the highest activity with substrates containing 17 to 19 carbons.[5] The crystal structure of mouse SCD1 bound to Stearoyl-CoA reveals a long, narrow substrate-binding tunnel that can accommodate the C18 acyl chain.[5]
It is important to note that different isoforms of SCD can exhibit distinct substrate preferences. For instance, mouse SCD3 shows a preference for Palmitoyl-CoA.[4]
Table 1: Comparative Performance of this compound and Palmitoyl-CoA as SCD1 Substrates
| Feature | This compound (C18:0-CoA) | Palmitoyl-CoA (C16:0-CoA) | References |
| Product | Oleoyl-CoA (C18:1-CoA) | Palmitoleoyl-CoA (C16:1-CoA) | [2][3] |
| Reaction Type | Δ9-desaturation | Δ9-desaturation | [6] |
| Kinetic Parameters | |||
| Km | Data not available in searched literature | Data not available in searched literature | |
| Vmax | Data not available in searched literature | Data not available in searched literature | |
| kcat | Data not available in searched literature | Data not available in searched literature | |
| Qualitative Preference | Generally considered the primary substrate. Rat SCD1 shows highest activity with C17-C19 substrates. | A major substrate, but potentially less preferred than this compound by SCD1. | [5] |
Experimental Protocols
Accurate measurement of SCD1 activity is crucial for inhibitor screening and understanding its biochemical regulation. The following are detailed protocols for commonly employed assays.
Radiometric Assay for SCD1 Activity
This method measures the conversion of a radiolabeled saturated fatty acyl-CoA to its monounsaturated product.
Materials:
-
Microsomal fractions containing SCD1
-
[14C]-Stearoyl-CoA or [14C]-Palmitoyl-CoA
-
NADH
-
Bovine Serum Albumin (BSA)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.4)
-
Quenching solution (e.g., 10% KOH in methanol)
-
Hexane
-
Thin Layer Chromatography (TLC) plates
-
Scintillation counter and fluid
Protocol:
-
Prepare a reaction mixture containing the reaction buffer, NADH, and BSA.
-
Add the microsomal preparation to the reaction mixture and pre-incubate at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the radiolabeled substrate ([14C]-Stearoyl-CoA or [14C]-Palmitoyl-CoA).
-
Incubate for a specific time period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding the quenching solution.
-
Saponify the lipids by heating at 60-70°C for 1 hour.
-
Acidify the mixture and extract the fatty acids with hexane.
-
Separate the saturated and monounsaturated fatty acids using TLC.
-
Visualize the fatty acid spots (e.g., with iodine vapor) and scrape the corresponding areas into scintillation vials.
-
Add scintillation fluid and quantify the radioactivity using a scintillation counter.
-
Calculate SCD1 activity as the percentage of converted substrate.[7]
LC/MS-Based Assay for SCD1 Activity
This method offers a non-radioactive alternative for measuring SCD1 activity by using deuterium-labeled substrates.[8]
Materials:
-
Hepatocyte cell lines (e.g., HepG2)
-
Deuterium-labeled stearic acid (d35-stearic acid) or palmitic acid
-
Cell culture medium
-
Lipid extraction solvents (e.g., chloroform:methanol)
-
Liquid chromatography-mass spectrometry (LC/MS) system
Protocol:
-
Culture HepG2 cells to confluence in appropriate well plates.
-
Incubate the cells with the test compound (inhibitor) or vehicle control.
-
Add the deuterium-labeled fatty acid substrate to the culture medium and incubate for a set period.
-
Harvest the cells and perform a total lipid extraction.
-
Analyze the lipid extract by LC/MS to measure the conversion of the deuterium-labeled saturated fatty acid to its corresponding monounsaturated product.[8]
GC-MS Analysis of Fatty Acid Methyl Esters (FAMEs)
This method is used to determine the overall fatty acid profile of cells or tissues, from which SCD1 activity can be inferred by calculating the desaturation index (e.g., C18:1/C18:0 ratio).
Materials:
-
Cell or tissue samples
-
Lipid extraction solvents
-
Transesterification reagent (e.g., methanolic HCl or BF3-methanol)
-
Hexane
-
Gas chromatography-mass spectrometry (GC-MS) system
Protocol:
-
Homogenize the cell or tissue sample and perform a total lipid extraction.
-
Transesterify the extracted lipids to fatty acid methyl esters (FAMEs) by heating with a transesterification reagent.
-
Extract the FAMEs with hexane.
-
Analyze the FAMEs by GC-MS to separate and quantify the different fatty acid species.[9][10]
-
Calculate the desaturation index by dividing the peak area of the monounsaturated fatty acid by that of the corresponding saturated fatty acid.
Visualizations
Signaling Pathways and Experimental Workflows
To visualize the key pathways and experimental procedures, the following diagrams are provided.
Caption: SCD1 Catalytic Reaction Pathway.
Caption: Workflow for SCD1 Substrate Analysis.
Caption: SCD1 Signaling and Metabolic Impact.
References
- 1. Stearoyl-CoA desaturase 1 deficiency increases fatty acid oxidation by activating AMP-activated protein kinase in liver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Stearoyl-CoA 9-desaturase - Wikipedia [en.wikipedia.org]
- 4. Biochemical and physiological function of stearoyl-CoA desaturase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. X-ray Structure of a Mammalian Stearoyl-CoA Desaturase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. INSIGHTS INTO STEAROYL-CoA DESATURASE-1 REGULATION OF SYSTEMIC METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Abrogation of de novo lipogenesis by stearoyl-CoA desaturase 1 inhibition interferes with oncogenic signaling and blocks prostate cancer progression in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a novel LC/MS method to quantitate cellular stearoyl-CoA desaturase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scioninstruments.com [scioninstruments.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Validating SCD1 Inhibition: A Comparative Guide to Measuring Intracellular Stearyl-CoA Levels
For researchers, scientists, and drug development professionals, accurately validating the inhibition of Stearoyl-CoA Desaturase 1 (SCD1) is critical for advancing research in metabolic diseases and oncology. This guide provides an objective comparison of methodologies for quantifying intracellular Stearyl-CoA, a direct substrate of SCD1, offering a robust indicator of enzyme inhibition. We present supporting experimental data, detailed protocols, and visual workflows to aid in selecting the most appropriate method for your research needs.
Stearoyl-CoA Desaturase 1 (SCD1) is a key enzyme in lipid metabolism, catalyzing the rate-limiting step in the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).[1][2] Inhibition of SCD1 is a promising therapeutic strategy for a range of diseases, including metabolic disorders and cancer.[1] Validating the efficacy of SCD1 inhibitors in a cellular context is paramount. A direct and reliable method to confirm SCD1 inhibition is the measurement of its primary substrate, this compound. An effective SCD1 inhibitor will block the conversion of this compound to Oleoyl-CoA, leading to an accumulation of intracellular this compound.
This guide compares the primary method for this compound quantification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), with alternative approaches such as commercial enzymatic assay kits and broader fatty acid profiling.
Comparison of Analytical Methods
The selection of an analytical method for validating SCD1 inhibition by measuring intracellular this compound levels depends on the specific requirements of the study, including sensitivity, specificity, throughput, and available instrumentation.
| Method | Principle | Analytes Measured | Throughput | Sensitivity | Specificity | Key Advantages | Key Disadvantages |
| LC-MS/MS | Chromatographic separation followed by mass spectrometric detection.[3] | Specific acyl-CoAs (e.g., this compound, Palmitoyl-CoA, Oleoyl-CoA). | Low to Medium | High (fmol to pmol range).[4] | High | High specificity and sensitivity; allows for simultaneous quantification of multiple acyl-CoAs. | Requires specialized equipment and expertise; lower throughput. |
| Enzymatic Assay Kits (Fluorometric/Colorimetric) | Enzymatic reactions leading to a fluorescent or colorimetric signal proportional to the analyte concentration.[5] | Total long-chain fatty acyl-CoAs or free fatty acids.[5][6] | High | Medium (µM range).[5] | Low to Medium | High throughput; easy to use; no specialized equipment needed. | Measures total pools, not specific acyl-CoAs; potential for interference. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Derivatization of fatty acids to volatile esters, followed by chromatographic separation and mass spectrometric detection.[7] | Total fatty acid profile (e.g., stearic acid, oleic acid).[7] | Medium | High | High | Provides a comprehensive fatty acid profile, allowing for the calculation of desaturation indices. | Indirect measure of SCD1 activity; requires derivatization. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are protocols for the key experiments discussed.
Quantification of Intracellular this compound by LC-MS/MS
This method is considered the gold standard for its high sensitivity and specificity in measuring individual acyl-CoA species.
a) Sample Preparation (from cultured cells)
-
Cell Harvesting: Aspirate culture medium and wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Metabolite Extraction: Add 1 mL of ice-cold 80% methanol (B129727) (pre-chilled on dry ice) to the cell plate. Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Internal Standard Spiking: Add an appropriate internal standard (e.g., heptadecanoyl-CoA) to the cell lysate.
-
Homogenization and Centrifugation: Vortex the samples vigorously and centrifuge at >15,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new tube.
-
Drying and Reconstitution: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate).
b) LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used for the separation of long-chain acyl-CoAs.
-
Mobile Phase A: 10 mM ammonium acetate (B1210297) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic long-chain acyl-CoAs.
-
-
Mass Spectrometry (MS):
-
Ionization: Positive electrospray ionization (ESI+) is commonly used.
-
Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for targeted quantification. Specific precursor-product ion transitions for this compound and the internal standard are monitored. For example, a neutral loss of 507 is often monitored for acyl-CoAs.[3]
-
c) Data Analysis
The concentration of this compound is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of this compound.
Measurement of Total Long-Chain Acyl-CoAs using a Commercial Enzymatic Assay Kit
This method offers a high-throughput alternative for assessing changes in the total pool of long-chain acyl-CoAs.
a) Principle
These assays typically involve a series of enzymatic reactions. First, long-chain acyl-CoAs are oxidized by acyl-CoA oxidase, which produces hydrogen peroxide (H₂O₂). The H₂O₂ then reacts with a probe in the presence of a peroxidase to generate a fluorescent or colorimetric signal.[5]
b) General Protocol (example based on a fluorometric kit)
-
Sample Preparation: Prepare cell lysates according to the kit manufacturer's instructions. This usually involves homogenization in a specific lysis buffer.
-
Reaction Setup: Add samples and standards to a 96-well plate.
-
Reagent Addition: Add the reaction mix containing the necessary enzymes and the fluorescent probe to each well.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).
-
Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths using a microplate reader.
-
Calculation: Determine the concentration of fatty acyl-CoAs in the samples based on the standard curve.
Fatty Acid Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
This method indirectly assesses SCD1 activity by measuring the ratio of its product (oleic acid, C18:1) to its substrate (stearic acid, C18:0), often referred to as the desaturation index.
a) Sample Preparation
-
Lipid Extraction: Extract total lipids from cells using a method such as the Folch extraction (chloroform:methanol, 2:1 v/v).
-
Saponification and Derivatization: Hydrolyze the lipid extract to release free fatty acids. Convert the fatty acids to their volatile fatty acid methyl esters (FAMEs) by incubation with a derivatizing agent (e.g., BF₃-methanol).[8]
-
Extraction of FAMEs: Extract the FAMEs into an organic solvent like hexane.
b) GC-MS Analysis
-
Gas Chromatography (GC):
-
Column: Use a capillary column suitable for FAME analysis (e.g., DB-5MS).
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient is used to separate the different FAMEs.
-
-
Mass Spectrometry (MS):
-
Ionization: Electron impact (EI) ionization.
-
Analysis Mode: Scan mode to identify the different FAMEs based on their mass spectra, or selected ion monitoring (SIM) for targeted quantification.[9]
-
c) Data Analysis
Identify and quantify the peak areas corresponding to stearic acid methyl ester and oleic acid methyl ester. Calculate the desaturation index as the ratio of oleic acid to stearic acid. A decrease in this ratio upon treatment with an SCD1 inhibitor indicates enzyme inhibition.
Mandatory Visualizations
To further clarify the concepts and workflows described, the following diagrams are provided.
Figure 1. SCD1 signaling pathway and point of inhibition.
Figure 2. Comparative experimental workflows.
Conclusion
Validating the inhibition of SCD1 is a crucial step in the development of novel therapeutics. The direct measurement of intracellular this compound levels by LC-MS/MS provides the most specific and sensitive method for confirming target engagement. However, for high-throughput screening or in laboratories without access to mass spectrometry, commercial enzymatic assay kits offer a viable alternative for assessing changes in the total long-chain acyl-CoA or free fatty acid pools. Additionally, fatty acid profiling by GC-MS, while an indirect measure, can provide valuable information on the overall impact of SCD1 inhibition on cellular lipid metabolism. The choice of method should be guided by the specific research question, available resources, and the desired level of analytical detail.
References
- 1. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06237J [pubs.rsc.org]
- 2. Lipogenic stearoyl-CoA desaturase-1 (SCD1) targeted virtual screening for chemical inhibitors: molecular docking / dynamics simulation and in vitro assessment of anti-NAFLD efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. bioassaysys.com [bioassaysys.com]
- 6. Free Fatty Acid (FFA) Assay Kit - Quantification (ab65341/K612) | Abcam [abcam.com]
- 7. lipidmaps.org [lipidmaps.org]
- 8. researchgate.net [researchgate.net]
- 9. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Stearoyl-CoA Desaturase Isoforms: SCD1 vs. SCD2 in Stearyl-CoA Utilization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key isoforms of Stearoyl-CoA Desaturase, SCD1 and SCD2, with a focus on their utilization of the substrate Stearyl-CoA. This document synthesizes experimental data to objectively evaluate their respective roles in lipid metabolism, highlighting differences in tissue-specific expression, regulation, and physiological significance.
Introduction to Stearoyl-CoA Desaturase (SCD)
Stearoyl-CoA desaturase is a critical enzyme in lipid metabolism, responsible for the rate-limiting step in the synthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs).[1][2] The primary products of SCD activity, oleoyl-CoA and palmitoleoyl-CoA, are essential components of membrane phospholipids, triglycerides, and cholesterol esters.[1][2] In mice, four SCD isoforms (SCD1-4) have been identified, while humans possess two primary isoforms, SCD1 and SCD5.[1][3] This guide will focus on the two most similar and well-characterized murine isoforms, SCD1 and SCD2, which both utilize Stearoyl-CoA as a primary substrate.[1]
Comparative Analysis of SCD1 and SCD2
While both SCD1 and SCD2 catalyze the same biochemical reaction, their tissue-specific expression, developmental regulation, and physiological roles differ significantly, suggesting distinct contributions to overall lipid homeostasis.
Substrate Utilization and Product Profile
Both SCD1 and SCD2 are integral membrane proteins located in the endoplasmic reticulum that introduce a double bond at the delta-9 position of long-chain fatty acyl-CoAs.[1] Their principal substrate is this compound (18:0), which they convert to Oleoyl-CoA (18:1n9).[1][3] They also process Palmitoyl-CoA (16:0) to produce Palmitoleoyl-CoA (16:1n7).[1] While both isoforms share this substrate specificity, their differing expression patterns dictate the primary source of MUFAs in various tissues and at different developmental stages.
Quantitative Comparison of Expression and Activity
| Feature | SCD1 | SCD2 | References |
| Primary Adult Tissue Expression | Predominantly in lipogenic tissues: liver, adipose tissue. | Ubiquitously expressed, with highest levels in the brain. | [1][2] |
| Neonatal Liver Expression | Very low | High, predominant isoform | [1][3] |
| Regulation by Diet | Highly induced by high-carbohydrate diets. | Highly induced in adipose tissue, lung, and kidney by obesogenic diets. | [1][2] |
| Effect of Gene Knockout | Protection from diet-induced obesity and insulin (B600854) resistance; sebaceous gland atrophy. | Neonatal lethality due to skin barrier defects; essential for early development. | [1][3] |
Tissue-Specific Expression and Physiological Roles
SCD1 is considered the primary isoform in major metabolic tissues of adult mice. Its high expression in the liver and adipose tissue underscores its central role in systemic lipogenesis in response to dietary cues.[1][2] Mice lacking SCD1 are protected from obesity and insulin resistance, highlighting its importance in the pathogenesis of metabolic diseases.[1] Furthermore, SCD1 is crucial for the maintenance of sebaceous glands in the skin.[1]
SCD2 , in contrast, plays a more specialized and critical role during development. It is the predominant SCD isoform in the neonatal liver and skin, and its absence is lethal shortly after birth due to a defective epidermal permeability barrier, leading to severe dehydration.[1][3] In adult mice, SCD2 is the major isoform in the brain, suggesting a vital role in neural lipid metabolism.[1] While its expression is widespread, it is particularly induced in certain tissues like adipose tissue under conditions of metabolic stress, such as a high-fat diet.[1]
Regulatory Mechanisms
The expression of SCD1 and SCD2 is tightly controlled by a network of transcription factors and signaling pathways, reflecting their distinct physiological functions.
Transcriptional Regulation by SREBP-1c
Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) is a master transcriptional regulator of lipogenesis. Both Scd1 and Scd2 genes are targets of SREBP-1c.[4][5] Insulin and high-carbohydrate diets stimulate the expression and processing of SREBP-1c, which in turn binds to the sterol regulatory elements (SREs) in the promoters of Scd1 and Scd2, leading to their increased transcription.[5][6]
Role of Malonyl-CoA in Lipid Synthesis
The availability of substrates for fatty acid synthesis is also a critical regulatory point. Malonyl-CoA, the committed substrate for fatty acid synthesis, also plays a signaling role by inhibiting fatty acid oxidation.[7][8] High glucose levels lead to increased cytosolic citrate, which is converted to acetyl-CoA and then to malonyl-CoA by acetyl-CoA carboxylase (ACC).[9] Malonyl-CoA inhibits carnitine palmitoyltransferase 1 (CPT1), preventing the entry of fatty acids into the mitochondria for beta-oxidation and thereby promoting their esterification into complex lipids, a process that requires the MUFAs produced by SCD1 and SCD2.[7][9]
Experimental Protocols
In Vitro SCD Activity Assay using Radiolabeled Substrate
This protocol outlines a method to determine SCD activity in microsomal preparations by measuring the conversion of radiolabeled this compound to Oleoyl-CoA.
Materials:
-
Microsomal protein fraction isolated from tissues or cultured cells
-
Assay buffer: 100 mM Tris-HCl, pH 7.4
-
[1-14C]Stearoyl-CoA (substrate)
-
NADH (cofactor)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Saponifying agent: 10% KOH in 90% ethanol
-
Acetic acid
-
Thin-layer chromatography (TLC) plates (silica gel G)
-
Developing solvent: Hexane:diethyl ether:acetic acid (70:30:1, v/v/v)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADH, and BSA.
-
Add the microsomal protein to the reaction mixture and pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding [1-14C]Stearoyl-CoA.
-
Incubate the reaction at 37°C for 15-30 minutes with gentle shaking.
-
Stop the reaction by adding the saponifying agent.
-
Saponify the lipids by heating at 80°C for 1 hour.
-
Cool the samples and acidify with a strong acid (e.g., HCl) to protonate the fatty acids.
-
Extract the fatty acids with hexane.
-
Evaporate the hexane extract to dryness under a stream of nitrogen.
-
Resuspend the fatty acid residue in a small volume of hexane.
-
Spot the samples onto a TLC plate.
-
Develop the TLC plate in the developing solvent to separate stearic acid and oleic acid.
-
Visualize the fatty acid spots (e.g., with iodine vapor).
-
Scrape the silica (B1680970) gel corresponding to the stearic acid and oleic acid spots into separate scintillation vials.
-
Add scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Calculate SCD activity as the percentage of [1-14C]Oleate formed relative to the total radioactivity recovered.
Fatty Acid Profile Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes the analysis of total fatty acid composition from a biological sample.
Materials:
-
Biological sample (tissue or cells)
-
Internal standard (e.g., C17:0)
-
Chloroform:methanol (B129727) (2:1, v/v)
-
0.9% NaCl solution
-
Boron trifluoride (BF3) in methanol (14%)
-
Hexane
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column (e.g., a highly polar column)
Procedure:
-
Homogenize the biological sample in the presence of the internal standard.
-
Extract the total lipids using the Folch method with chloroform:methanol.
-
Wash the organic phase with 0.9% NaCl to remove non-lipid contaminants.
-
Collect the lower organic phase and evaporate the solvent under nitrogen.
-
Prepare fatty acid methyl esters (FAMEs) by adding BF3-methanol and heating at 100°C for 30 minutes.
-
Cool the samples and add water and hexane to extract the FAMEs.
-
Collect the upper hexane layer containing the FAMEs and dry it over anhydrous sodium sulfate.
-
Transfer the FAMEs to a new vial and concentrate under nitrogen if necessary.
-
Inject an aliquot of the FAMEs into the GC-MS system.
-
Separate the FAMEs based on their chain length, and degree and position of unsaturation using an appropriate temperature program.
-
Identify individual FAMEs by their retention times and mass spectra compared to known standards.
-
Quantify the amount of each fatty acid relative to the internal standard.
Conclusion
SCD1 and SCD2, while catalyzing the same desaturation reaction of this compound, exhibit distinct and complementary roles in murine physiology. SCD1 is the primary regulator of systemic lipogenesis in adult animals and a key player in metabolic health and disease. In contrast, SCD2 is indispensable for neonatal survival, with critical functions in skin and liver development, and maintains a significant role in the adult brain. Their differential expression and regulation allow for precise control of MUFA synthesis in a tissue-specific and developmental stage-dependent manner. Understanding these differences is paramount for the development of targeted therapeutic strategies for metabolic disorders, dermatological conditions, and neurological diseases. Further research is warranted to elucidate the specific kinetic properties of each isoform to provide a more complete picture of their respective contributions to lipid metabolism.
References
- 1. mdpi.com [mdpi.com]
- 2. Stearoyl-CoA 9-desaturase - Wikipedia [en.wikipedia.org]
- 3. Stearoyl-CoA desaturase-2 gene expression is required for lipid synthesis during early skin and liver development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SREBPs in Lipid Metabolism, Insulin Signaling, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sterol regulatory element-binding protein 1 - Wikipedia [en.wikipedia.org]
- 7. Malonyl-CoA: the regulator of fatty acid synthesis and oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Malonyl-CoA - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Global Lipidome Remodeling Upon Stearyl-CoA Desaturase-1 Depletion: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the global lipidomic landscape following the depletion of Stearyl-CoA Desaturase-1 (SCD1), a critical enzyme in fatty acid metabolism. By catalyzing the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs), SCD1 plays a pivotal role in maintaining cellular homeostasis. Its depletion, either through genetic knockout or pharmacological inhibition, profoundly impacts cellular lipid composition, with significant implications for metabolic diseases and oncology. This document summarizes key quantitative findings, details experimental methodologies, and visualizes the underlying biological processes to support further research and drug development in this area.
Comparative Lipidomics Data
Depletion of SCD1 instigates a significant shift in the cellular lipidome, characterized by an accumulation of saturated lipids and a corresponding decrease in monounsaturated species. The following tables summarize the quantitative changes observed in various lipid classes upon SCD1 depletion in different experimental models.
Table 1: Comparative Analysis of Hepatic Lipid Classes in Wild-Type vs. SCD1 Knockout Mice
| Lipid Class | Wild-Type (Relative Abundance) | SCD1 Knockout (Relative Abundance) | Fold Change | Key Observations |
| Saturated Fatty Acids (SFAs) | ||||
| Palmitic acid (16:0) | 1.00 | 1.5 - 2.0 | ↑ | Increased substrate for SCD1. |
| Stearic acid (18:0) | 1.00 | 1.8 - 2.5 | ↑ | Primary substrate for SCD1.[1] |
| Monounsaturated Fatty Acids (MUFAs) | ||||
| Palmitoleic acid (16:1n7) | 1.00 | 0.2 - 0.4 | ↓ | Direct product of SCD1 activity.[1] |
| Oleic acid (18:1n9) | 1.00 | 0.1 - 0.3 | ↓ | Primary product of SCD1 activity.[1] |
| Triglycerides (TGs) | ||||
| TGs with SFA/SFA | 1.00 | 2.0 - 3.5 | ↑ | Accumulation of saturated TGs. |
| TGs with SFA/MUFA | 1.00 | 0.3 - 0.6 | ↓ | Reduced availability of MUFAs for TG synthesis. |
| TGs with MUFA/MUFA | 1.00 | 0.1 - 0.2 | ↓ | Drastic reduction due to MUFA depletion. |
| Phospholipids (PLs) | ||||
| Phosphatidylcholine (PC) | 1.00 | ~1.0 | ↔ | Overall levels may be stable, but acyl chain composition is altered. |
| Phosphatidylethanolamine (PE) | 1.00 | ~1.0 | ↔ | Acyl chain remodeling is a key feature. |
| Cholesteryl Esters (CEs) | ||||
| CEs with SFAs | 1.00 | 1.5 - 2.2 | ↑ | Increased esterification of cholesterol with SFAs. |
| CEs with MUFAs | 1.00 | 0.2 - 0.5 | ↓ | Reduced availability of MUFAs for cholesterol esterification. |
Table 2: Impact of SCD1 Inhibition on Lipid Composition in Cancer Cells
| Lipid Species | Control (Relative Abundance) | SCD1 Inhibitor (Relative Abundance) | Fold Change | Implication |
| Free Fatty Acids | ||||
| 18:0 (Stearic Acid) | 1.00 | 2.5 - 4.0 | ↑ | Accumulation of toxic SFAs. |
| 18:1 (Oleic Acid) | 1.00 | 0.1 - 0.3 | ↓ | Depletion of crucial MUFAs for membrane synthesis and signaling.[2] |
| Membrane Phospholipids | ||||
| PC (34:1) (16:0/18:1) | 1.00 | 0.3 - 0.5 | ↓ | Altered membrane fluidity and signaling. |
| PC (36:2) (18:1/18:1) | 1.00 | 0.1 - 0.2 | ↓ | Significant decrease in di-unsaturated PC species. |
| PC (34:0) (16:0/18:0) | 1.00 | 1.8 - 2.5 | ↑ | Increased membrane rigidity. |
| Neutral Lipids | ||||
| Diacylglycerols (DAGs) with SFAs | 1.00 | 1.7 - 2.8 | ↑ | Altered signaling pathways. |
| Triacylglycerols (TGs) with MUFAs | 1.00 | 0.2 - 0.4 | ↓ | Reduced lipid droplet formation with unsaturated fats. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following protocols outline the key steps for a comparative lipidomics study assessing the impact of SCD1 depletion.
Animal Model and Cell Culture
-
Animal Model: SCD1 knockout (SCD1-/-) mice and wild-type (WT) littermates are used. Mice are typically housed in a temperature-controlled environment with a 12-hour light/dark cycle and provided with a standard chow diet. For diet-induced obesity studies, a high-fat diet may be administered. All animal procedures should be performed in accordance with institutional guidelines.
-
Cell Culture and SCD1 Inhibition: Human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer) are cultured in appropriate media supplemented with fetal bovine serum (FBS). SCD1 inhibition can be achieved by treating cells with a specific small molecule inhibitor (e.g., A939572, CAY10566) at a predetermined concentration and duration. A vehicle control (e.g., DMSO) is run in parallel.[3]
Lipid Extraction from Liver Tissue
This protocol is a modified Bligh-Dyer method for robust lipid extraction from liver tissue.[4]
-
Homogenization: Approximately 50-100 mg of frozen liver tissue is homogenized in a 2:1 (v/v) chloroform:methanol solution.
-
Phase Separation: Deionized water is added to the homogenate to achieve a final chloroform:methanol:water ratio of 2:1:0.8, inducing phase separation.
-
Lipid Collection: The mixture is centrifuged, and the lower organic phase containing the lipids is carefully collected.
-
Drying and Storage: The collected lipid extract is dried under a stream of nitrogen gas and stored at -80°C until analysis.
Untargeted Lipidomics using LC-MS/MS
-
Chromatographic Separation: The dried lipid extract is reconstituted in an appropriate solvent (e.g., 9:1 methanol:chloroform). Lipids are separated using a reverse-phase liquid chromatography (RPLC) system with a C18 column. A gradient elution with mobile phases containing solvents like water, acetonitrile, and isopropanol (B130326) with additives such as formic acid and ammonium (B1175870) formate (B1220265) is employed to resolve different lipid classes.
-
Mass Spectrometry Analysis: The eluent from the LC system is introduced into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Data is acquired in both positive and negative ionization modes to detect a wide range of lipid species. Data-dependent acquisition (DDA) or data-independent acquisition (DIA) methods can be used to acquire MS/MS fragmentation data for lipid identification.[5]
-
Data Processing and Analysis: The raw mass spectrometry data is processed using specialized software (e.g., MS-DIAL, LipidSearch, XCMS). This involves peak picking, alignment, and annotation against lipid databases (e.g., LIPID MAPS). Statistical analysis, such as t-tests and volcano plots, is then performed to identify significantly altered lipid species between the SCD1 depleted and control groups.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental approaches used to evaluate the effects of SCD1 depletion, the following diagrams are provided.
Caption: Signaling consequences of SCD1 depletion.
Caption: Experimental workflow for comparative lipidomics.
References
- 1. Hepatic Stearoyl-CoA Desaturase (SCD)-1 Activity and Diacylglycerol but Not Ceramide Concentrations Are Increased in the Nonalcoholic Human Fatty Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extraction and analysis of liver lipids [protocols.io]
- 5. waters.com [waters.com]
Validating the Role of Stearyl-CoA Desaturase-1: A Comparison of Knockout Cell Lines and Alternative Methods
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of using knockout cell lines to validate the function of Stearyl-CoA Desaturase-1 (SCD1) in cellular pathways, particularly in the context of cancer biology. We present a synthesis of experimental data, detailed protocols for key validation assays, and a comparison with alternative methods such as chemical inhibition and siRNA-mediated knockdown.
The Central Role of SCD1 in Cellular Metabolism
Stearoyl-CoA Desaturase-1 is a critical enzyme located in the endoplasmic reticulum that catalyzes the rate-limiting step in the synthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs).[1][2][3] Specifically, it converts stearoyl-CoA and palmitoyl-CoA into oleoyl-CoA and palmitoleoyl-CoA, respectively.[1] This process is fundamental for maintaining the appropriate balance of fatty acids within the cell, which is crucial for membrane fluidity, lipid-based signaling, and the formation of triglycerides and cholesterol esters.[1] Dysregulation of SCD1 activity has been implicated in numerous diseases, including metabolic disorders and various cancers, making it a significant target for therapeutic intervention.[1][2]
Using Knockout Cell Lines to Interrogate SCD1 Function
The generation of knockout (KO) cell lines, primarily through CRISPR/Cas9 technology, offers a powerful and precise method to study the functional consequences of complete SCD1 ablation. This approach provides a stable model to investigate the long-term effects of SCD1 loss on cellular pathways, in contrast to transient methods like siRNA knockdown.
Experimental Workflow for SCD1 Knockout Cell Line Generation
The following diagram outlines a typical workflow for creating and validating an SCD1 knockout cell line using CRISPR/Cas9.
Caption: Workflow for generating and validating SCD1 knockout cell lines.
Performance Comparison: SCD1 Knockout vs. Alternative Methods
The choice of method to inhibit SCD1 function depends on the specific research question. Knockout models provide insights into the effects of complete and long-term gene loss, while inhibitors and siRNA offer more control over the timing and degree of inhibition.
| Parameter | SCD1 Knockout (CRISPR/Cas9) | Small Molecule Inhibitors (e.g., A939572) | siRNA/shRNA Knockdown |
| Mechanism | Permanent gene disruption | Reversible enzymatic inhibition | Transient mRNA degradation |
| Specificity | High, but potential for off-target effects | Can have off-target effects on other enzymes | Can have off-target effects |
| Efficacy | Complete loss of protein expression | Dose-dependent inhibition of enzyme activity | Variable knockdown efficiency |
| Timeframe | Long-term, stable loss of function | Acute, transient effects | Short- to medium-term effects |
| Use Case | Studying fundamental roles and long-term consequences of gene loss | High-throughput screening, in vivo studies, mimicking therapeutic intervention | Rapid validation of gene function, pathway analysis |
Quantitative Data from SCD1 Knockout and Inhibition Studies
The following tables summarize key quantitative findings from studies utilizing SCD1 knockout models and inhibitors, demonstrating the profound impact of SCD1 loss on cellular phenotypes.
Table 1: Effects of SCD1 Knockout on Lipid Metabolism
| Model System | Key Finding | Quantitative Change | Reference |
| SCD1 KO Mice (Adipose Tissue) | Decreased SCD1 desaturation index | Reduced 16:1n7/16:0 and 18:1n9/18:0 ratios | [4] |
| SCD1 KO Mice (Adipose Tissue) | Altered triacylglycerol (TAG) content | Increased in inguinal WAT, decreased in epididymal WAT | [4] |
| SCD1 KO Goat Mammary Epithelial Cells | Decreased triacylglycerol and cholesterol | Significantly decreased content | [5] |
| SCD1 KO Mice (Serum) | Reduced serum TAG and cholesterol | Significantly reduced levels (P < 0.01) | [2] |
Table 2: Effects of SCD1 Knockout/Inhibition on Cancer Cell Phenotypes
| Cell Line / Model | Method | Key Finding | Quantitative Change | Reference |
| Ovarian Cancer Cells | SCD1 inhibitors (MF-438, CAY10566, A939572) | Sensitization to ferroptosis inducer (RSL3) | Significant decrease in cell viability with combination treatment | [6] |
| Cervical Cancer (HeLa) | shRNA knockdown | Decreased cell proliferation and colony formation | ***P < 0.001 vs. control | [7] |
| Colon Cancer Stem Cells | SCD1 inhibitor | Selective decrease in CSC potential | Downregulation of Notch1 and AXIN2 expression | [8] |
| Bladder Cancer Cells | siRNA knockdown | Induction of apoptosis | Increased Annexin V staining and caspase-3/7 activation | [9] |
Key Signaling Pathways Modulated by SCD1
SCD1 activity is intricately linked to several critical signaling pathways implicated in cancer progression and metabolic regulation. Knockout studies have been instrumental in elucidating these connections.
SCD1 and the Wnt/β-catenin Signaling Pathway
SCD1-produced MUFAs, particularly palmitoleic acid, are essential for the modification and secretion of Wnt ligands, which are crucial for activating the Wnt/β-catenin signaling cascade.[10] Inhibition or knockout of SCD1 can therefore suppress this pathway, leading to reduced cancer cell proliferation and stemness.[8][10][11]
Caption: SCD1's role in the Wnt/β-catenin signaling pathway.
SCD1 and Ferroptosis
Ferroptosis is an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides.[12] SCD1 protects cells from ferroptosis by converting saturated fatty acids into monounsaturated fatty acids, which are less susceptible to peroxidation.[12] Consequently, knocking out or inhibiting SCD1 sensitizes cancer cells to ferroptosis-inducing agents.[6][13]
References
- 1. mdpi.com [mdpi.com]
- 2. Effects of CRISPR/Cas9-mediated stearoyl-Coenzyme A desaturase 1 knockout on mouse embryo development and lipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Skin-specific Deletion of Stearoyl-CoA Desaturase-1 Alters Skin Lipid Composition and Protects Mice from High Fat Diet-induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reduced SCD1 activity alters markers of fatty acid reesterification, glyceroneogenesis, and lipolysis in murine white adipose tissue and 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Steroyl-CoA Desaturase 1 (SCD1) protects ovarian cancer cells from ferroptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeting a Lipid Desaturation Enzyme, SCD1, Selectively Eliminates Colon Cancer Stem Cells through the Suppression of Wnt and NOTCH Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Inhibition of stearoyl-CoA desaturase 1 (SCD1) enhances the antitumor T cell response through regulating β-catenin signaling in cancer cells and ER stress in T cells and synergizes with anti-PD-1 antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RUNX2 interacts with SCD1 and activates Wnt/β-catenin signaling pathway to promote the progression of clear cell renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of Differential GPX4 Essentiality Between Intrahepatic and Extrahepatic Cholangiocarcinoma via Leveraging of a Large-Scale Functional Genomic Screen [mdpi.com]
- 13. Protocol for detection of ferroptosis in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
Stearyl-CoA Metabolism: A Comparative Guide for Cancer and Normal Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Stearyl-CoA metabolism in cancer cells versus normal cells. Alterations in lipid metabolism are a hallmark of cancer, with significant changes observed in the pathways involving this compound, a central molecule in the synthesis of fatty acids. This document summarizes key differences, presents quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to support further research and therapeutic development in this area.
Key Differences in this compound Metabolism
This compound metabolism is significantly reprogrammed in cancer cells to support their rapid proliferation, survival, and metastasis. The most profound differences are centered around the activity and expression of Stearoyl-CoA Desaturase 1 (SCD1), the enzyme that converts saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).
In normal cells , the synthesis of fatty acids is tightly regulated and primarily relies on exogenous lipid uptake. De novo lipogenesis, including the activity of SCD1, is generally low, except in specialized tissues like the liver and adipose tissue.[1]
In contrast, cancer cells exhibit a heightened state of de novo lipogenesis, making them highly dependent on enzymes like Fatty Acid Synthase (FASN) and SCD1.[2][3] This metabolic shift results in an altered cellular lipid profile, characterized by an increased ratio of MUFAs to SFAs.[4] This elevated MUFA content contributes to increased membrane fluidity, altered signaling pathways, and protection against SFA-induced apoptosis, all of which promote cancer progression.[4][5]
Quantitative Data Summary
The following tables summarize the quantitative differences in the expression of key enzymes and the resulting metabolite ratios between cancer and normal cells, as reported in various studies.
Table 1: Expression of Key Lipogenic Enzymes in Cancer vs. Normal Tissues
| Enzyme | Cancer Type | Observation | Reference |
| SCD1 | Lung Adenocarcinoma | 53.7% of tumor tissues showed high SCD1 expression compared to 27.1% in adjacent normal tissues.[6] | |
| Breast Cancer | High SCD1 expression is significantly associated with shorter relapse-free survival (P = 0.014) and overall survival (P = 0.039).[7] | ||
| Bladder Cancer | SCD1 expression was upregulated in bladder cancer tissue samples compared with adjacent non-tumor tissues.[4] | ||
| Hepatocellular Carcinoma (HCC) | SCD1 mRNA expression was increased in ~60% of HCC patients compared to their non-tumor counterparts.[4] | ||
| Clear Cell Renal Cell Carcinoma (ccRCC) | SCD1 expression is higher in malignant renal cells compared to adjacent normal tissue. | ||
| FASN | Pancreatic Cancer | 63.6% of cases showed increased FASN expression in cancer tissues compared to matched normal pancreatic tissues.[8] | |
| Breast Cancer | High FASN expression is associated with poor overall survival and relapse-free survival.[9] | ||
| ACSL4 | Breast Cancer (ER-negative) | ACSL4 expression is significantly higher in breast cancer tissues than in adjacent tissues.[10] | |
| Hepatocellular Carcinoma (HCC) | ACSL4 mRNA expression in HCC tissues was significantly higher than that in normal tissues.[10] |
Table 2: Comparison of MUFA to SFA Ratios
| Cell Type | Condition | Observation | Reference |
| Colon Cancer Stem Cells (CSCs) vs. Parental Cancer Cells | - | The ratio of MUFAs to SFAs was higher in CSCs compared to parent colon HCT116 cancer cells.[4] | |
| Breast Cancer Patient Sera | - | Low stearic acid (SFA) content with high oleic acid (MUFA) levels were positively linked to cancer appearance.[11] | |
| Lung Cancer Cells (A549) | SCD1 suppression | The MUFA/SFA ratio in total lipids was lowered, and cell proliferation was decreased.[12] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings related to this compound metabolism.
SCD1 Enzyme Activity Assay (Liquid Chromatography-Mass Spectrometry Method)
This assay quantifies the enzymatic activity of SCD1 by measuring the conversion of a stable isotope-labeled saturated fatty acid to its monounsaturated product.
Materials:
-
Cell culture medium and supplements
-
Test compound (e.g., SCD1 inhibitor) and vehicle control
-
Deuterium-labeled saturated fatty acid substrate (e.g., d31-palmitic acid)
-
Organic solvents for lipid extraction (e.g., chloroform:methanol)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Cell Culture: Culture cells (e.g., HepG2) to confluence in appropriate multi-well plates.
-
Inhibitor Treatment: Pre-incubate the cells with the test compound or vehicle control for a predetermined duration.
-
Substrate Incubation: Add the deuterium-labeled saturated fatty acid substrate to the culture medium and incubate for a specific time course.
-
Lipid Extraction: Aspirate the medium and wash the cells. Extract total cellular lipids using an appropriate organic solvent system.
-
LC-MS/MS Analysis: Analyze the extracted lipids by LC-MS/MS to quantify the levels of the deuterated saturated fatty acid substrate and the corresponding monounsaturated fatty acid product.
-
Data Analysis: Calculate the ratio of the product to the substrate to determine SCD1 activity.[13]
Immunohistochemistry (IHC) for SCD1 Detection in Tissues
This protocol outlines the steps for detecting SCD1 protein expression in formalin-fixed, paraffin-embedded tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections
-
Xylene and graded ethanol (B145695) series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Primary antibody against SCD1
-
Secondary antibody conjugated to an enzyme (e.g., HRP)
-
Chromogen substrate (e.g., DAB)
-
Hematoxylin (B73222) for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate antigen retrieval solution.
-
Blocking: Block endogenous peroxidase activity and non-specific binding sites.
-
Primary Antibody Incubation: Incubate the sections with the primary anti-SCD1 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the sections and incubate with the enzyme-conjugated secondary antibody.
-
Detection: Apply the chromogen substrate to visualize the antibody binding.
-
Counterstaining: Counterstain the sections with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and then mount with a permanent mounting medium.
-
Microscopy: Analyze the slides under a microscope to assess the intensity and localization of SCD1 staining.[14]
siRNA-Mediated Knockdown of SCD1
This protocol provides a general guideline for transiently silencing SCD1 gene expression in mammalian cells using small interfering RNA (siRNA).
Materials:
-
SCD1-specific siRNA and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Reduced serum medium (e.g., Opti-MEM™)
-
Complete cell culture medium
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate the day before transfection to achieve 60-80% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
In one tube, dilute the SCD1 siRNA or control siRNA in reduced serum medium.
-
In a separate tube, dilute the transfection reagent in reduced serum medium and incubate for 5 minutes.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 15-45 minutes at room temperature to allow complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
Validation of Knockdown: Harvest the cells and validate the knockdown efficiency at the mRNA level using qPCR or at the protein level using Western blotting.[15][16]
Signaling Pathways
The altered this compound metabolism in cancer cells is driven by the dysregulation of key signaling pathways that promote lipogenesis.
SREBP-1 Signaling Pathway
Sterol Regulatory Element-Binding Protein 1 (SREBP-1) is a master transcriptional regulator of genes involved in fatty acid synthesis. In cancer, oncogenic signaling pathways, such as the PI3K/Akt pathway, lead to the activation of SREBP-1, which in turn upregulates the expression of lipogenic enzymes including FASN and SCD1.[17][18]
PI3K/Akt/mTOR and FASN Regulation
The PI3K/Akt/mTOR signaling pathway is frequently hyperactivated in cancer and plays a crucial role in promoting cell growth, proliferation, and survival. This pathway directly and indirectly upregulates FASN expression, a key enzyme in de novo fatty acid synthesis.[9][19][20]
Experimental Workflow for SCD1 Inhibitor Assessment
The following diagram illustrates a general workflow for the preclinical evaluation of SCD1 inhibitors.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. Roles of StearoylCoA Desaturase-1 in the Regulation of Cancer Cell Growth, Survival and Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty Acid Synthase: An Emerging Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stearoyl-CoA Desaturase 1 as a Therapeutic Biomarker: Focusing on Cancer Stem Cells [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. SCD1 is associated with tumor promotion, late stage and poor survival in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High stearoyl-CoA desaturase 1 expression is associated with shorter survival in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Regulation of fatty acid synthase on tumor and progress in the development of related therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ACSL4 as a Potential Target and Biomarker for Anticancer: From Molecular Mechanisms to Clinical Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fatty Acids and Membrane Lipidomics in Oncology: A Cross-Road of Nutritional, Signaling and Metabolic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Unveiling the MUFA–Cancer Connection: Insights from Endogenous and Exogenous Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. dspace.library.uvic.ca [dspace.library.uvic.ca]
- 15. benchchem.com [benchchem.com]
- 16. scbt.com [scbt.com]
- 17. Targeting SREBP-1-driven lipid metabolism to treat cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Key events in cancer: Dysregulation of SREBPs [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. Multi-level suppression of receptor-PI3K-mTORC1 by fatty acid synthase inhibitors is crucial for their efficacy against ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Exogenous Stearyl-CoA and Stearic Acid Supplementation in Cellular Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic effects of stearic acid and its activated form, Stearyl-CoA. While direct supplementation with this compound is not a common experimental approach due to its inability to readily cross cell membranes, this comparison is structured to elucidate the distinct and overlapping roles of these molecules in cellular physiology. The focus is on the metabolic consequences following the cellular uptake and activation of stearic acid to this compound, and the subsequent enzymatic processing of this compound.
Data Presentation: Quantitative Comparison of Metabolic Effects
The following table summarizes the key metabolic effects observed with the supplementation of stearic acid, which is intracellularly converted to this compound. The effects of this compound are inferred from its role as a central metabolite.
| Parameter | Effect of Stearic Acid Supplementation | Role of Intracellular this compound |
| Cellular Uptake | Readily taken up by cells via fatty acid transporters.[1] | Not exogenously supplemented; formed intracellularly from stearic acid. |
| Lipotoxicity | Can induce apoptosis and cytotoxicity, particularly in preadipocytes and pancreatic β-cells.[2][3][4] | Accumulation, particularly with SCD1 inhibition, can contribute to lipotoxicity. |
| Endoplasmic Reticulum (ER) Stress | Induces ER stress markers such as GRP78, CHOP, and GRP94.[5] | A buildup of saturated fatty acyl-CoAs, including this compound, can contribute to ER stress. |
| Triglyceride (TG) Synthesis | Stimulates TG synthesis, although it is a poorer substrate compared to oleic acid.[1][6] | A primary substrate for conversion to oleoyl-CoA, which is then readily incorporated into triglycerides.[6] |
| Phospholipid (PL) Synthesis | Increases phospholipid synthesis.[1] | Its conversion to oleoyl-CoA is crucial for maintaining membrane phospholipid composition and fluidity.[7] |
| Inflammatory Response | Can increase the expression and secretion of pro-inflammatory cytokines. | The balance between this compound and its desaturated product, oleoyl-CoA, influences inflammatory signaling. |
| Gene Expression | Can modulate the expression of genes involved in apoptosis (e.g., increased Bax, decreased cIAP2).[3] | Influences the activity of transcription factors like SREBP-1c, which regulates lipogenic gene expression.[8] |
Signaling Pathways and Metabolic Fate
The metabolic journey of stearic acid following its entry into the cell is depicted below. It is a multi-step process that highlights the central role of this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.
Fatty Acid Uptake Assay (Fluorometric)
This protocol measures the rate of fatty acid uptake into cultured cells.
-
Materials:
-
Cultured cells (e.g., 3T3-L1 adipocytes, HepG2 hepatocytes)
-
96-well black, clear-bottom plates
-
Serum-free culture medium
-
Fluorescent fatty acid analog (e.g., TF2-C12 Fatty Acid)
-
Assay Buffer
-
Fluorescence microplate reader with bottom-read capabilities
-
-
Procedure:
-
Plate cells in a 96-well plate and grow to desired confluency.
-
Wash cells with serum-free medium and then incubate in serum-free medium for 1 hour to starve the cells.
-
Prepare the fatty acid dye-loading solution by diluting the fluorescent fatty acid analog in the assay buffer.
-
Remove the serum-free medium and add the fatty acid dye-loading solution to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure fluorescence intensity at an excitation/emission of approximately 485/515 nm. For kinetic analysis, readings are taken at regular intervals (e.g., every 20 seconds) for 30-60 minutes. For an endpoint reading, a single measurement is taken after a 60-minute incubation.
-
The rate of fatty acid uptake is determined by the increase in fluorescence over time.
-
Stearoyl-CoA Desaturase (SCD) Activity Assay (Cell-Based)
This assay quantifies the conversion of stearic acid to oleic acid in whole cells.[9][10]
-
Materials:
-
Cultured cells expressing SCD (e.g., HepG2 cells)
-
24-well plates
-
[14C]-stearic acid
-
Lipid extraction solvents (e.g., hexane, isopropanol)
-
Thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) system
-
Scintillation counter or on-line flow scintillation analyzer
-
-
Procedure:
-
Seed cells in 24-well plates and grow to confluency.
-
Incubate the cells with [14C]-stearic acid in the culture medium for a defined period (e.g., 4 hours).
-
Wash the cells to remove extracellular [14C]-stearic acid.
-
Extract the total cellular lipids using an appropriate solvent system.
-
Separate the fatty acids (stearic acid and oleic acid) using TLC or HPLC.
-
Quantify the radioactivity in the stearic acid and oleic acid fractions using a scintillation counter or on-line flow scintillation analyzer.
-
SCD activity is calculated as the ratio of [14C]-oleic acid to the total radioactivity of [14C]-stearic acid and [14C]-oleic acid.
-
In Vitro SCD Activity Assay using Microsomes
This assay measures the activity of the SCD enzyme in a cell-free system using this compound as the substrate.[11][12]
-
Materials:
-
Microsomal fractions isolated from cells or tissues expressing SCD
-
[14C]-Stearyl-CoA
-
NADH
-
Reaction buffer
-
Lipid extraction solvents
-
TLC or HPLC system
-
Scintillation counter
-
-
Procedure:
-
Prepare a reaction mixture containing the microsomal fraction, reaction buffer, and NADH.
-
Initiate the reaction by adding [14C]-Stearyl-CoA.
-
Incubate the reaction at 37°C for a specific time (e.g., 5-10 minutes).
-
Stop the reaction by adding a strong base (e.g., KOH in ethanol) to saponify the lipids.
-
Extract the fatty acids.
-
Separate and quantify the radioactive stearic acid and oleic acid as described in the cell-based assay.
-
Enzyme activity is expressed as the amount of oleic acid formed per unit of time per milligram of microsomal protein.
-
Experimental Workflow for Comparing Cellular Responses
The following diagram illustrates a typical workflow for investigating and comparing the cellular effects of stearic acid supplementation.
References
- 1. Cellular uptake of stearic, oleic, linoleic, and linolenic acid and their effects on synthesis and secretion of lipids in Hep-G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of Saturated Stearic Acid on MAP Kinase and ER Stress Signaling Pathways during Apoptosis Induction in Human Pancreatic β-Cells Is Inhibited by Unsaturated Oleic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dietary Stearic Acid Leads to a Reduction of Visceral Adipose Tissue in Athymic Nude Mice | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. α-Linolenic acid prevents endoplasmic reticulum stress-mediated apoptosis of stearic acid lipotoxicity on primary rat hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The fate and intermediary metabolism of stearic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of stearoyl-CoA desaturases and role in metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. A novel assay of cellular stearoyl-CoA desaturase activity of primary rat hepatocytes by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. portlandpress.com [portlandpress.com]
Unraveling the Molecular Dialogue: Validating the Link Between Stearyl-CoA Levels and Endoplasmic Reticulum Stress
A comprehensive analysis of experimental data and methodologies reveals a direct and quantifiable relationship between elevated Stearyl-CoA levels and the activation of key Endoplasmic Reticulum (ER) stress markers. This guide provides researchers, scientists, and drug development professionals with a comparative overview of the supporting evidence, detailed experimental protocols, and the signaling pathways involved.
The accumulation of saturated fatty acids, leading to increased intracellular pools of this compound, has been increasingly implicated in cellular dysfunction. A primary consequence of this metabolic imbalance is the induction of ER stress, a condition characterized by the accumulation of unfolded or misfolded proteins in the ER lumen. This triggers a complex signaling network known as the Unfolded Protein Response (UPR). Understanding the precise mechanisms that link this compound to the UPR is critical for developing therapeutic strategies for a range of metabolic diseases, including obesity, type 2 diabetes, and certain cancers.
This guide compares and summarizes key experimental findings that validate this link, focusing on the core sensors of the UPR: PERK, IRE1α, and ATF6. We present quantitative data from various studies in easily comparable tables and provide detailed methodologies for the key experiments cited.
Quantitative Data Summary: The Impact of Modulating Stearoyl-CoA Desaturase 1 (SCD1) Activity
The most common experimental approach to manipulate intracellular this compound levels is through the inhibition of Stearoyl-CoA desaturase 1 (SCD1). SCD1 is the enzyme responsible for converting saturated fatty acids, such as stearic acid (which is esterified to this compound), into monounsaturated fatty acids. Inhibition of SCD1 leads to an accumulation of its substrate, this compound, and a depletion of its product, Oleoyl-CoA.
The following tables summarize the observed effects of SCD1 inhibition on key ER stress markers across different studies and cell lines.
Table 1: Effect of Pharmacological Inhibition of SCD1 on ER Stress Markers
| Cell Line | SCD1 Inhibitor | Concentration | Duration | ER Stress Marker | Fold Change (vs. Control) | Reference |
| PA-1 (Ovarian Cancer) | CAY10566 | 20 nM | 48 h | p-PERK | Increased | [1] |
| PA-1 (Ovarian Cancer) | CAY10566 | 20 nM | 48 h | p-IRE1α | Increased | [1] |
| PA-1 (Ovarian Cancer) | CAY10566 | 20 nM | 48 h | ATF4 | Increased | [1] |
| PA-1 (Ovarian Cancer) | CAY10566 | 20 nM | 48 h | CHOP | Increased | [1] |
| PANC-1 (Pancreatic Cancer) | A939572 | 5-20 µM | 48 h | p-eIF2α | Increased | [2] |
| PANC-1 (Pancreatic Cancer) | A939572 | 20 µM | 48 h | ATF4 mRNA | ~2.5-fold | [2] |
| PANC-1 (Pancreatic Cancer) | A939572 | 20 µM | 48 h | CHOP mRNA | ~4-fold | [2] |
| PANC-1 (Pancreatic Cancer) | A939572 | 20 µM | 48 h | sXBP1 mRNA | ~3-fold | [2] |
Table 2: Effect of Genetic Inhibition (siRNA) of SCD1 on ER Stress Markers
| Cell Line | Duration of Knockdown | ER Stress Marker | Fold Change (vs. Control siRNA) | Reference |
| PA-1 (Ovarian Cancer) | 48 h | p-PERK | Increased | [3] |
| PA-1 (Ovarian Cancer) | 48 h | p-IRE1α | Increased | [3] |
| PA-1 (Ovarian Cancer) | 48 h | ATF4 | Increased | [3] |
| PA-1 (Ovarian Cancer) | 48 h | CHOP | Increased | [3] |
| MIN6 (Insulinoma) | 48 h | p-eIF2α | ~1.5-fold (with palmitate) | [4] |
| MIN6 (Insulinoma) | 48 h | CHOP | ~2-fold (with palmitate) | [4] |
Signaling Pathways and Experimental Workflows
To visually represent the complex molecular interactions and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Caption: The Unfolded Protein Response (UPR) signaling cascade activated by increased this compound.
Caption: Experimental workflow for the quantification of this compound by LC-MS/MS.
Detailed Experimental Protocols
Here, we provide detailed methodologies for key experiments used to validate the link between this compound levels and ER stress.
Measurement of this compound Levels by LC-MS/MS
This method allows for the direct quantification of intracellular this compound.
1. Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere.
-
Treat cells with pharmacological inhibitors of SCD1 (e.g., CAY10566, A939572) or transfect with SCD1 siRNA for the desired time and concentration. Include appropriate vehicle controls.
2. Acyl-CoA Extraction:
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Immediately add 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA) to the plate and scrape the cells.
-
Transfer the cell lysate to a microcentrifuge tube.
-
Add a known amount of an internal standard (e.g., C17:0-CoA) to each sample for normalization.
-
Sonicate the samples briefly on ice to ensure complete lysis.
-
Centrifuge at 17,000 x g for 10 minutes at 4°C to pellet the protein precipitate.
-
Purify the supernatant containing the acyl-CoAs using solid-phase extraction (SPE) columns.
3. LC-MS/MS Analysis:
-
Reconstitute the dried extract in an appropriate solvent (e.g., methanol).
-
Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Separate the acyl-CoAs using a suitable column (e.g., C18 reverse-phase) and a gradient of mobile phases.
-
Detect and quantify this compound using multiple reaction monitoring (MRM) in positive ion mode, monitoring for the specific precursor-to-product ion transition for this compound.
4. Data Analysis:
-
Generate a standard curve using known concentrations of a this compound standard.
-
Quantify the amount of this compound in the samples by comparing their peak areas to the standard curve.
-
Normalize the results to the internal standard and cell number or total protein content.
Western Blot Analysis of ER Stress Markers (p-PERK, p-IRE1α, ATF4, CHOP)
This technique is used to detect and quantify changes in the protein levels of key ER stress markers.
1. Protein Extraction:
-
After cell treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
2. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for p-PERK, p-IRE1α, ATF4, CHOP, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
4. Detection and Quantification:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize the expression of the target proteins to the loading control.
Quantitative Real-Time PCR (qRT-PCR) for XBP1 Splicing
This assay measures the activation of the IRE1α pathway by quantifying the amount of spliced XBP1 (sXBP1) mRNA.
1. RNA Extraction and cDNA Synthesis:
-
Following cell treatment, extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.
2. qRT-PCR:
-
Prepare a reaction mixture containing the cDNA template, SYBR Green or a TaqMan probe, and primers specific for the spliced form of XBP1 and a housekeeping gene (e.g., GAPDH, ACTB).
-
Perform the qRT-PCR reaction in a real-time PCR cycler.
-
The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
3. Data Analysis:
-
Determine the cycle threshold (Ct) values for sXBP1 and the housekeeping gene in each sample.
-
Calculate the relative expression of sXBP1 using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the control group.
Alternative Approaches for Validation
While SCD1 inhibition is a primary method, other approaches can be employed to validate the link between saturated fatty acid metabolism and ER stress:
-
Exogenous Fatty Acid Supplementation: Treating cells with high concentrations of stearic acid can directly increase the intracellular pool of this compound and induce ER stress. Conversely, co-treatment with oleic acid, the product of SCD1, can often rescue the ER stress phenotype induced by SCD1 inhibition or stearic acid overload.[5]
-
Genetic Overexpression of SCD1: Overexpressing SCD1 can provide a protective effect against ER stress induced by other stimuli, demonstrating the importance of maintaining a balanced saturated/monounsaturated fatty acid ratio.
-
Analysis of other enzymes in fatty acid metabolism: Investigating the role of other enzymes involved in fatty acid elongation and desaturation can provide a more comprehensive understanding of the lipid-mediated regulation of ER homeostasis.
Conclusion
The experimental evidence strongly supports a direct link between elevated this compound levels and the activation of all three major branches of the Unfolded Protein Response. The inhibition of SCD1, leading to an accumulation of this compound, consistently results in increased phosphorylation of PERK and IRE1α, and cleavage of ATF6, culminating in the upregulation of downstream effectors like ATF4 and CHOP, and the splicing of XBP1. The methodologies detailed in this guide provide a robust framework for researchers to quantitatively assess this relationship in various cellular contexts. This understanding is paramount for the development of novel therapeutic interventions targeting metabolic diseases where ER stress is a key pathological feature.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of Stearoyl-CoA Desaturase Induces the Unfolded Protein Response in Pancreatic Tumors and Suppresses Their Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stearoyl-CoA desaturase 1 inhibition induces ER stress-mediated apoptosis in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stearoyl-CoA desaturase 1 inhibition induces ER stress-mediated apoptosis in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of Stearyl-CoA pools in different tissues (e.g., liver vs. adipose).
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Stearyl-CoA pools in two central metabolic tissues: the liver and adipose tissue. An understanding of the distinct roles and regulation of this key metabolic intermediate is crucial for research into metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD). This document synthesizes experimental data on the metabolism of this compound, outlines detailed experimental protocols for its quantification, and presents visual diagrams of the relevant metabolic pathways and workflows.
Quantitative Comparison of this compound and Related Lipid Pools
| Parameter | Liver | Adipose Tissue | Key Insights |
| Total Long-Chain Acyl-CoAs | High | Variable, generally lower than liver | The liver maintains a large pool of acyl-CoAs to support active lipid synthesis and secretion.[1] |
| Stearoyl-CoA Desaturase 1 (SCD1) Activity | High, positively correlates with fat content[2] | Constitutively expressed[3] | High SCD1 activity in the liver is linked to the synthesis of monounsaturated fatty acids for VLDL production. |
| De Novo Lipogenesis | High, especially in the fed state[4] | Lower than liver in most conditions | The liver is the primary site for converting excess carbohydrates into fatty acids. |
| Triglyceride (TG) Synthesis | High, for VLDL secretion | Very high, for storage | While both tissues synthesize TGs, their primary fates differ significantly. |
| Fatty Acid Oxidation | Active, but can be overwhelmed in NAFLD | Lower, primary function is storage | The liver actively oxidizes fatty acids for energy, but this process can be impaired in metabolic disease. |
| Ceramide Concentration (nmol/mg tissue) | ~0.2 - 0.3[5] | ~0.1 - 0.15[5] | The liver contains significantly higher concentrations of ceramides, which are implicated in insulin (B600854) resistance.[5] |
| Diacylglycerol Concentration (nmol/mg tissue) | ~0.5 - 1.5[5] | ~0.5 - 1.0[5] | Diacylglycerol levels are comparable between the two tissues.[5] |
Metabolic Pathways of this compound
This compound is a pivotal molecule at the crossroads of several metabolic pathways in both the liver and adipose tissue. Its fate is largely determined by the metabolic state of the organism and the specific functions of each tissue.
In the liver , this compound is a major substrate for Stearoyl-CoA Desaturase 1 (SCD1), which converts it to Oleoyl-CoA. This monounsaturated fatty acyl-CoA is then preferentially incorporated into triglycerides and cholesterol esters for packaging into very-low-density lipoproteins (VLDL) and secretion into the bloodstream. The liver is also a primary site for de novo lipogenesis, where acetyl-CoA is converted to long-chain saturated fatty acids like stearic acid, which is then activated to this compound.
In adipose tissue , this compound is also a substrate for SCD1, and the resulting Oleoyl-CoA is a key component of stored triglycerides. Adipose tissue is the body's primary energy reservoir, and the balance between triglyceride synthesis and lipolysis is tightly regulated by hormones such as insulin. While de novo lipogenesis does occur in adipose tissue, it is generally less prominent than in the liver.
Experimental Protocols
The accurate quantification of this compound in different tissues requires a robust and sensitive analytical method. The following protocol outlines a general workflow for the extraction and analysis of long-chain acyl-CoAs from liver and adipose tissue using ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), based on established methodologies.[6]
1. Tissue Collection and Preparation:
-
Excise liver and adipose tissue samples from the subject.
-
Immediately flash-freeze the tissues in liquid nitrogen to halt metabolic activity.
-
Store samples at -80°C until analysis.
-
On the day of analysis, weigh the frozen tissue (typically 10-50 mg).
2. Acyl-CoA Extraction:
-
Homogenize the frozen tissue in a cold extraction solvent (e.g., 2:1:0.8 isopropanol:acetonitrile (B52724):water) containing a mixture of internal standards (e.g., odd-chain length acyl-CoAs).
-
Incubate the homogenate on ice to allow for complete extraction.
-
Centrifuge the homogenate at high speed (e.g., 16,000 x g) at 4°C to pellet cellular debris.
-
Collect the supernatant containing the acyl-CoAs.
3. Sample Cleanup (Solid-Phase Extraction):
-
Condition a solid-phase extraction (SPE) cartridge (e.g., C18) with methanol (B129727) and then with an equilibration buffer.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with a low-organic solvent to remove interfering substances.
-
Elute the acyl-CoAs with a high-organic solvent (e.g., methanol or acetonitrile).
-
Dry the eluate under a stream of nitrogen gas.
4. UHPLC-MS/MS Analysis:
-
Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol).
-
Inject the sample into a UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Separate the different acyl-CoA species using a reverse-phase column (e.g., C18) with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Detect and quantify the acyl-CoAs using multiple reaction monitoring (MRM) in positive ion mode. Each acyl-CoA will have a specific precursor-to-product ion transition.
5. Data Analysis:
-
Integrate the peak areas for each acyl-CoA species and its corresponding internal standard.
-
Generate a standard curve for each analyte using known concentrations.
-
Calculate the concentration of this compound and other acyl-CoAs in the original tissue sample, typically expressed as nmol/g or pmol/mg of tissue.
Conclusion
The liver and adipose tissue exhibit distinct profiles of this compound metabolism, reflecting their specialized roles in whole-body energy homeostasis. The liver maintains a dynamic pool of this compound to support active de novo lipogenesis and VLDL secretion, particularly in response to dietary cues. In contrast, adipose tissue primarily utilizes this compound for the synthesis and storage of triglycerides. While direct comparative quantification of this compound pools is an area for future research, the analysis of related lipids and enzyme activities, combined with robust analytical methodologies, provides valuable insights for researchers in the field of metabolic diseases. The provided experimental framework offers a reliable approach for further investigations into the tissue-specific regulation of this compound and its implications for health and disease.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Hepatic Stearoyl-CoA Desaturase (SCD)-1 Activity and Diacylglycerol but Not Ceramide Concentrations Are Increased in the Nonalcoholic Human Fatty Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of stearoyl-coenzyme A desaturase in regulating lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Comparison of lipid and fatty acid composition of the liver, subcutaneous and intra-abdominal adipose tissue, and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
How to confirm the specificity of an enzyme for Stearyl-CoA over other acyl-CoAs?
For researchers, scientists, and drug development professionals, establishing the substrate specificity of an enzyme is a critical step in characterizing its function and potential as a therapeutic target. This guide provides a comprehensive comparison of methodologies to confirm an enzyme's preference for Stearyl-CoA over other long-chain acyl-CoAs, such as Palmitoyl-CoA, Oleoyl-CoA, and Arachidonyl-CoA. We present detailed experimental protocols, comparative data, and visual workflows to aid in your experimental design.
The specificity of an enzyme for this compound, a saturated 18-carbon long-chain fatty acyl-CoA, is fundamental in various metabolic pathways. Determining this specificity involves comparing the enzyme's kinetic parameters—the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ)—for this compound against a panel of other relevant acyl-CoAs. A lower Kₘ value indicates a higher affinity of the enzyme for the substrate, while the catalytic efficiency (k꜀ₐₜ/Kₘ) provides the most direct measure of substrate preference.[1][2][3]
Comparative Analysis of Kinetic Parameters
To definitively establish substrate specificity, the kinetic parameters of the enzyme of interest are determined with various acyl-CoA substrates. The following table summarizes hypothetical comparative data for an enzyme with a preference for this compound.
| Substrate | Kₘ (µM) | Vₘₐₓ (nmol/min/mg) | k꜀ₐₜ (s⁻¹) | k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) | Relative Specificity (%) |
| This compound (C18:0) | 10 | 150 | 15 | 1.5 x 10⁶ | 100 |
| Palmitoyl-CoA (C16:0) | 25 | 120 | 12 | 4.8 x 10⁵ | 32 |
| Oleoyl-CoA (C18:1) | 50 | 100 | 10 | 2.0 x 10⁵ | 13.3 |
| Arachidonyl-CoA (C20:4) | 100 | 50 | 5 | 5.0 x 10⁴ | 3.3 |
Note: Data are representative and will vary depending on the specific enzyme and experimental conditions.
Experimental Methodologies
Several robust methods can be employed to determine the kinetic parameters for an enzyme with different acyl-CoA substrates. The choice of method often depends on the available equipment, the nature of the enzyme, and the need for sensitivity.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Based Assay
LC-MS/MS is a highly sensitive and specific method for quantifying the consumption of the acyl-CoA substrate or the formation of the product.[4][5][6] This technique is particularly useful for enzymes where a direct spectrophotometric or fluorometric assay is not feasible.
Experimental Protocol:
-
Reaction Setup:
-
Prepare a reaction mixture containing a suitable buffer, the purified enzyme, and any necessary co-factors.
-
Initiate the reaction by adding a range of concentrations of the specific acyl-CoA substrate (e.g., this compound, Palmitoyl-CoA, etc.).
-
Incubate the reactions at a constant temperature for a predetermined time course.
-
-
Sample Quenching and Extraction:
-
Stop the reactions at various time points by adding a quenching solution (e.g., ice-cold acetonitrile (B52724) or 5-sulfosalicylic acid).[5]
-
Add an internal standard (e.g., a ¹³C-labeled acyl-CoA) to each sample for accurate quantification.
-
Extract the acyl-CoAs from the reaction mixture using solid-phase extraction (SPE) or liquid-liquid extraction.
-
-
LC-MS/MS Analysis:
-
Separate the acyl-CoAs using reverse-phase liquid chromatography.
-
Detect and quantify the parent and fragment ions of the specific acyl-CoA and the internal standard using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.[4]
-
-
Data Analysis:
-
Calculate the initial reaction velocities at each substrate concentration.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.
-
Workflow for LC-MS/MS-Based Kinetic Analysis
References
- 1. Catalytic efficiency and kcat/KM: a useful comparator? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validating RNA-Seq Insights into Stearyl-CoA Metabolism: A Comparative Guide to Functional Assays
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of functional assays to validate RNA-seq data related to stearoyl-CoA metabolism. Detailed experimental data and protocols are presented to support the selection of appropriate validation techniques.
RNA-sequencing (RNA-seq) is a powerful tool for identifying differentially expressed genes in metabolic pathways, including the crucial stearoyl-CoA desaturase (SCD) network that governs the synthesis of monounsaturated fatty acids.[1][2][3] However, transcript-level changes do not always directly correlate with functional outcomes. Therefore, validating RNA-seq findings with robust functional assays is a critical step in elucidating the biological significance of gene expression changes in stearoyl-CoA metabolism.[4] This guide compares several key functional assays, providing a framework for selecting the most appropriate methods to confirm the functional consequences of altered gene expression in this pathway.
Comparison of Functional Assays for Stearyl-CoA Metabolism
The choice of a functional assay depends on the specific biological question being addressed. The following table summarizes and compares common assays used to validate RNA-seq data for genes involved in stearoyl-CoA metabolism, such as Stearoyl-CoA Desaturase (SCD1), which is a key enzyme that converts saturated fatty acids into monounsaturated fatty acids (MUFAs).[5][6]
| Assay | Principle | Measures | Throughput | Advantages | Disadvantages | Typical Application |
| SCD Activity Assay (HPLC or LC/MS-based) | Measures the conversion of a labeled saturated fatty acid (e.g., [14C]stearic acid or deuterium-labeled stearic acid) to its monounsaturated counterpart.[7][8] | Direct enzyme activity of SCD1. | Low to Medium | Highly specific and quantitative for SCD1 activity.[7][8] | Technically demanding, requires specialized equipment (HPLC or LC/MS).[8] | Directly validating changes in SCD1 enzymatic function predicted by RNA-seq. |
| Lipid Droplet Staining (Oil Red O) | A lysochrome diazo dye that stains neutral triglycerides and lipids in cultured cells.[9][10][11] | Intracellular lipid accumulation. | High | Simple, cost-effective, and provides clear visual evidence of changes in lipid storage.[9][10] | Not specific to the type of lipid; provides a qualitative or semi-quantitative measure.[12] | Assessing the overall impact of gene expression changes on cellular lipid storage. |
| Fatty Acid Uptake Assay | Utilizes fluorescently-labeled or radiolabeled fatty acid analogs to measure their uptake into cells.[13][14][15] | The rate of fatty acid import into the cell. | High | Amenable to high-throughput screening and provides a dynamic measure of fatty acid transport.[15] | Indirect measure of metabolism; uptake can be influenced by multiple transporters. | Investigating whether altered gene expression affects the cell's ability to acquire fatty acids. |
| Fatty Acid Oxidation (FAO) Assay | Measures the rate of oxygen consumption or the production of metabolic byproducts (e.g., CO2) resulting from the oxidation of fatty acids.[16][17] | Cellular capacity to catabolize fatty acids for energy. | Medium to High | Provides a functional readout of the entire fatty acid oxidation pathway.[16][17] | Can be influenced by multiple factors beyond the specific gene of interest. | Determining if changes in gene expression impact the cell's energy metabolism from fatty acids. |
| Lipidomics Analysis (LC-MS/MS) | Comprehensive and quantitative analysis of the cellular lipid profile.[18][19] | Changes in the abundance of specific lipid species (e.g., saturated vs. monounsaturated fatty acids). | Low | Provides a detailed and global view of the lipid landscape, offering insights into pathway alterations.[18][19] | Requires specialized equipment and complex data analysis. | Gaining a comprehensive understanding of how gene expression changes remodel the cellular lipidome. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Stearoyl-CoA Desaturase (SCD) Activity Assay (HPLC-based)
This protocol is adapted from a method for quantitating SCD activity in primary rat hepatocytes.[7]
Materials:
-
Primary hepatocytes or relevant cell line
-
Culture medium
-
[1-14C]stearic acid
-
SCD inhibitors (optional, for control)
-
Triton X-114
-
Solvents for lipid extraction (e.g., chloroform, methanol)
-
HPLC system with a reverse-phase column and a flow scintillation analyzer
Procedure:
-
Culture primary rat hepatocytes in 12-well plates.
-
Incubate the cells with [1-14C]stearic acid for 4 hours or overnight.
-
Wash the cells to remove extracellular fatty acids.
-
Hydrolyze and extract total cell lipids using a modified Folch method with the addition of 0.1% Triton X-114 to improve recovery.
-
Dissolve the extracted fatty acids in 85% ethanol.
-
Separate the fatty acids using reverse-phase HPLC.
-
Detect and quantify [1-14C]18:0 (stearic acid) and [1-14C]18:1(n9) (oleic acid) using an on-line flow scintillation analyzer.
-
Calculate SCD activity as the ratio of [1-14C]18:1 to the sum of [1-14C]18:0 and [1-14C]18:1.
Lipid Droplet Staining with Oil Red O
This protocol provides a standardized method for staining lipid droplets.[9]
Materials:
-
Cells cultured on coverslips in a 24-well plate
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA)
-
Propylene (B89431) glycol
-
0.05% Oil Red O solution in 85% propylene glycol
-
DAPI solution for nuclear staining
-
Mounting medium
Procedure:
-
Fixation: Remove the culture medium and fix the cells with 4% PFA for 20 minutes on ice.
-
Wash the cells twice with PBS.
-
Staining:
-
Add 250 µL of propylene glycol to each well and incubate for 7 minutes at room temperature.
-
Remove the propylene glycol and add 250 µL of 0.05% Oil Red O solution. Incubate for 5 minutes at room temperature.
-
Remove the Oil Red O solution.
-
-
Nuclear Staining:
-
Add 250 µL of DAPI solution and incubate for 3 minutes in the dark.
-
Wash the cells three times with PBS.
-
-
Mounting: Mount the coverslips on a slide with mounting medium and observe under a fluorescence microscope. Lipid droplets will appear red, and nuclei will be blue.
Fatty Acid Uptake Assay
This protocol is based on a commercially available fatty acid uptake assay kit.[13]
Materials:
-
Cells cultured in a multi-well plate
-
Serum-free medium
-
Fatty Acid Uptake Probe (a fluorescent fatty acid analog)
-
Washing Buffer
-
4% PFA in PBS
-
Fluorescence microscope or plate reader
Procedure:
-
Wash the cells twice with serum-free medium.
-
Incubate the cells in serum-free medium for 15 minutes at 37°C.
-
Remove the medium and add the Fatty Acid Uptake Probe working solution. Incubate for 15 minutes at 37°C.
-
Remove the probe solution and wash the cells once with Washing Buffer.
-
Fix the cells with 4% PFA for 5 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Analyze the samples using a fluorescence microscope or a plate reader to quantify the fluorescence intensity, which is proportional to the fatty acid uptake.
Visualizing Workflows and Pathways
Diagrams created using Graphviz (DOT language) illustrate key experimental workflows and signaling pathways.
Caption: Workflow for validating RNA-seq data with functional assays.
Caption: Simplified Stearoyl-CoA metabolism pathway.
References
- 1. Meta-analysis of RNA-Seq datasets highlights novel genes/pathways involved in fat deposition in fat-tail of sheep - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RNA-Seq and lipidomics reveal different adipogenic processes between bovine perirenal and intramuscular adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. Sequential Dynamics of Stearoyl-CoA Desaturase-1(SCD1)/Ligand Binding and Unbinding Mechanism: A Computational Study | MDPI [mdpi.com]
- 7. A novel assay of cellular stearoyl-CoA desaturase activity of primary rat hepatocytes by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a novel LC/MS method to quantitate cellular stearoyl-CoA desaturase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Procedures for the staining of lipid droplets with Oil Red O [protocols.io]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. Fatty Acid Uptake Assay Fatty Acid Uptake Assay Kit Dojindo [dojindo.com]
- 14. Measurement of long-chain fatty acid uptake into adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bioassaysys.com [bioassaysys.com]
- 16. content.abcam.com [content.abcam.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. Quantitative Lipidomics - Novogene [novogene.com]
- 19. Single‐cell RNA sequencing and lipidomics reveal cell and lipid dynamics of fat infiltration in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
Validating a Novel Stearyl-CoA-Binding Protein: A Comparative Guide to In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
The discovery of a novel Stearyl-CoA-binding protein presents exciting opportunities for understanding lipid metabolism and developing new therapeutic interventions. Rigorous in vitro validation is a critical first step in characterizing its function and potential as a drug target. This guide provides a comparative overview of key in vitro assays for validating a new this compound-binding protein, using the recently identified human Acyl-CoA Binding Protein isoform 1e (ACBP1e) as a central example. We present detailed experimental protocols, comparative data, and a summary of alternative methodologies to assist researchers in designing robust validation strategies.
Data Presentation: Comparative Binding Affinities
A crucial aspect of validating a new this compound-binding protein is to quantify its binding affinity for its ligand and compare it to known proteins. The dissociation constant (Kd) is a key metric, with a lower Kd value indicating a higher binding affinity. The following table summarizes the binding affinities of various Acyl-CoA Binding Proteins (ACBPs) for different long-chain acyl-CoA esters, providing a benchmark for evaluating a new protein.
| Protein | Ligand | Method | Dissociation Constant (Kd) | Reference |
| Rat Liver ACBP | Stearoyl-CoA (C18:0) | Fluorescence Spectroscopy | 7.03 ± 0.95 nM | [cite: ] |
| Bovine rACBP | Stearoyl-CoA (C18:0) | E.P.R. Spectroscopy | High Affinity (preference for C14-C22) | [1] |
| Plant ACBP | Long-chain acyl-CoA esters | Various | 0.1–20 μM | [2] |
| Hypothetical New Protein (e.g., ACBP1e) | Stearoyl-CoA (C18:0) | ITC/MST | To be determined |
Key Experimental Assays for Validation
The following sections detail the protocols for three essential in vitro assays to characterize the binding properties of a new this compound-binding protein: Isothermal Titration Calorimetry (ITC), Microscale Thermophoresis (MST), and a Lipid Pull-Down Assay.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat changes associated with a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) in a single experiment.[3]
Experimental Protocol:
a. Sample Preparation:
-
Protein: Express and purify the new this compound-binding protein (e.g., recombinant human ACBP1e). Dialyze the protein extensively against the ITC buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4) to ensure buffer matching.[4] After dialysis, centrifuge the protein solution to remove any aggregates.
-
Ligand: Prepare a stock solution of Stearoyl-CoA in the final dialysis buffer. It is critical that the buffer for the protein and the ligand are identical to minimize heats of dilution.[5]
-
Concentrations: A good starting point is to have the protein concentration in the sample cell at 10-50 µM and the this compound concentration in the syringe at 10-20 times the protein concentration.[4][5]
b. ITC Experiment:
-
Instrument Setup: Set the experimental temperature (e.g., 25°C), stirring speed (e.g., 750 rpm), and reference power.
-
Loading: Carefully load the protein solution into the sample cell and the Stearoyl-CoA solution into the injection syringe, avoiding the introduction of air bubbles.
-
Titration: Perform a series of injections (e.g., 19 injections of 2 µL each) of the Stearoyl-CoA solution into the protein solution. An initial small injection (e.g., 0.4 µL) is often included to remove any artifacts from the syringe tip.
-
Control: Perform a control titration by injecting Stearoyl-CoA into the buffer alone to measure the heat of dilution, which will be subtracted from the experimental data.
c. Data Analysis:
-
Integrate the raw data peaks to obtain the heat change for each injection.
-
Subtract the heat of dilution from the binding data.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to determine the Kd, n, and ΔH.
Microscale Thermophoresis (MST)
MST is a highly sensitive technique that measures the motion of molecules in a microscopic temperature gradient.[6] A change in the hydration shell, charge, or size of a molecule upon ligand binding results in a change in its thermophoretic movement, which can be used to quantify binding affinity.[6] This method requires a small amount of sample and can be performed in complex biological liquids.[7]
Experimental Protocol:
a. Sample Preparation:
-
Labeling: The protein of interest is typically fluorescently labeled. If the protein has a His-tag, a RED-tris-NTA 2nd Generation labeling kit can be used. Alternatively, amine-reactive dyes can be used to label primary amines on the protein.
-
Ligand: Prepare a series of dilutions of Stearoyl-CoA in the assay buffer (e.g., PBS with 0.05% Tween-20).
-
Concentrations: The concentration of the labeled protein should be kept constant (in the low nM range), while the concentration of the unlabeled Stearoyl-CoA is varied over a wide range to generate a binding curve.
b. MST Experiment:
-
Sample Incubation: Mix the constant concentration of the labeled protein with each dilution of Stearoyl-CoA and incubate to allow the binding to reach equilibrium.
-
Capillary Loading: Load the samples into MST capillaries.
-
MST Measurement: Place the capillaries in the MST instrument. The instrument will apply an infrared laser to create a temperature gradient and monitor the fluorescence changes.
c. Data Analysis:
-
The change in fluorescence is plotted against the logarithm of the ligand concentration.
-
The resulting sigmoidal binding curve is fitted to the appropriate equation to determine the Kd.
Lipid Pull-Down Assay
A pull-down assay is a qualitative or semi-quantitative method to confirm a physical interaction between a protein and a lipid. In this setup, a "bait" lipid is immobilized on beads, which are then used to "pull down" the "prey" protein from a solution.
Experimental Protocol:
a. Bait Preparation:
-
Biotinylation of Stearoyl-CoA: While not commercially standard, Stearoyl-CoA can be biotinylated through custom synthesis for use as bait.
-
Bead Preparation: Use streptavidin-coated magnetic beads. Wash the beads several times with a binding/wash buffer (e.g., 1X PBS, pH 7.4 with 0.05% Tween-20) to remove preservatives and equilibrate them.[8]
b. Pull-Down Experiment:
-
Binding of Bait to Beads: Incubate the biotinylated Stearoyl-CoA with the washed streptavidin beads to allow for immobilization.
-
Blocking: Block any remaining non-specific binding sites on the beads with a blocking agent like BSA.
-
Incubation with Prey: Incubate the beads with the immobilized Stearoyl-CoA with a solution containing the new protein (e.g., cell lysate or purified protein).
-
Washing: Wash the beads extensively with the binding/wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using a high-salt buffer, a low pH buffer, or by boiling in SDS-PAGE sample buffer.
c. Detection:
-
Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining or Western blotting using an antibody specific to the new protein.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the in vitro validation of a new this compound-binding protein.
Signaling Pathway Involvement
Acyl-CoA binding proteins play a crucial role in cellular metabolism, including the regulation of fatty acid β-oxidation. The following diagram illustrates a simplified signaling pathway where ACBP facilitates the transport of acyl-CoAs into the mitochondria for β-oxidation, a process vital for cellular energy production and survival, particularly in cancer cells.[9][10]
Caption: ACBP-mediated transport of this compound for mitochondrial β-oxidation.
Alternative and Complementary Methods
While ITC, MST, and pull-down assays are primary methods for validation, several other techniques can provide complementary information:
-
Surface Plasmon Resonance (SPR): A label-free technique that measures binding kinetics (kon and koff rates) and affinity by detecting changes in the refractive index at the surface of a sensor chip when a protein binds to an immobilized ligand.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides atomic-level information about the binding interface and conformational changes upon ligand binding.[12]
-
Lipid-Protein Overlay Assays: A qualitative method where lipids are spotted on a membrane, which is then incubated with the protein of interest to identify binding partners.[13]
-
Computational Docking and Molecular Dynamics Simulations: In silico methods that can predict the binding mode and estimate the binding affinity of a ligand to a protein, providing valuable insights for experimental design.[14]
By employing a combination of these in vitro assays, researchers can comprehensively validate and characterize a new this compound-binding protein, paving the way for further investigation into its physiological roles and therapeutic potential.
References
- 1. Characterization of ligand binding to acyl-CoA-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Functional and Structural Diversity of Acyl-coA Binding Proteins in Oil Crops [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 5. tainstruments.com [tainstruments.com]
- 6. Measurement of Protein-Protein Interactions through Microscale Thermophoresis (MST) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. neb.com [neb.com]
- 9. Acyl-Coenzyme A Binding Protein Regulates Beta Oxidation Required for Growth and Survival of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Emerging methodologies to investigate lipid–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Current Methods for Detecting Cell Membrane Transient Interactions [frontiersin.org]
- 13. An improved protein lipid overlay assay for studying lipid–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Validating Stearyl-CoA-Dependent Enzyme Function: A Comparative Guide to Pharmacological Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Stearyl-CoA desaturase (SCD) is a critical enzyme in lipid metabolism, catalyzing the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs).[1][2] This function makes SCD a key regulator of membrane fluidity, cellular signaling, and energy storage. Its upregulation is implicated in various diseases, including metabolic disorders and cancer, making it a compelling target for therapeutic intervention.[2][3] Pharmacological inhibitors of SCD are invaluable tools for validating its function and exploring its therapeutic potential. This guide provides a comparative overview of these inhibitors, their performance against alternative methods, and detailed experimental protocols to assist researchers in their validation studies.
Pharmacological Inhibitors of this compound Desaturase
A variety of small molecule inhibitors targeting SCD have been developed. Their efficacy is typically evaluated based on their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by half. A lower IC50 value indicates a more potent inhibitor.
Comparative Efficacy of SCD Inhibitors
The following table summarizes the in vitro potency of several SCD inhibitors across different species and cell lines. It is important to exercise caution when making direct comparisons, as experimental conditions can vary between studies.
| Inhibitor | Target Species/Cell Line | IC50 (nM) |
| A939572 | Mouse SCD1 | <4[4] |
| Human SCD1 | 37[4] | |
| CAY10566 | Mouse (enzymatic assay) | 4.5[4] |
| Human (enzymatic assay) | 26[4] | |
| HepG2 (Human) | 6.8 - 7.9[4] | |
| MK-8245 | Human SCD1 | 1[1] |
| Rat SCD1 | 3[1] | |
| Mouse SCD1 | 3[1] | |
| T-3764518 | Rat liver microsomes | 4.7[1] |
| SCD1 inhibitor-1 | Recombinant human SCD1 | 8.8[4] |
| Sterculic acid | (Δ9 desaturase activity) | 900[4] |
| YTX-465 | Ole1 (Yeast) | 39[4] |
| SCD1 (Human) | 30400[4] | |
| Elemicin | - | - |
| SC-26196 | Delta-6 desaturase (rat liver) | 200[4] |
| T-3364366 | Delta-5 desaturase (HepG2) | 1.9[4] |
| Delta-5 desaturase (RLN-10) | 2.1[4] | |
| Delta-9 desaturase (SCD) | >10000[4] |
Comparing Pharmacological Inhibition with Genetic Approaches
While pharmacological inhibitors offer a rapid and reversible means to study enzyme function, genetic approaches like siRNA-mediated knockdown provide a valuable orthogonal method for validation.
| Feature | Pharmacological Inhibitors | Genetic Inhibition (siRNA) |
| Mechanism | Directly block enzyme catalytic activity. | Reduces enzyme expression levels. |
| Speed | Rapid onset of action. | Slower, requires time for protein turnover. |
| Reversibility | Generally reversible upon withdrawal. | Long-lasting, requires re-expression. |
| Specificity | Can have off-target effects. | Can have off-target gene silencing. |
| Application | In vitro and in vivo studies. | Primarily in vitro cell culture, more complex in vivo. |
Studies have shown that both pharmacological and genetic inhibition of SCD1 lead to similar downstream effects, such as decreased cell proliferation in prostate cancer cells, validating SCD1 as a target.[5]
Experimental Protocols
Accurate validation of SCD function relies on robust experimental protocols. Below are detailed methodologies for key assays.
Protocol 1: Cell-Based SCD Activity Assay using Radiolabeled Fatty Acids
This method measures the conversion of a radiolabeled saturated fatty acid to its monounsaturated product.[6]
Materials:
-
Cells of interest (e.g., HepG2)
-
Culture medium
-
SCD inhibitor
-
[¹⁴C]stearic acid
-
Scintillation counter
-
Reagents for lipid extraction (e.g., Bligh and Dyer method)
-
RP-HPLC system with a radioisotope detector
Procedure:
-
Cell Treatment: Treat cells with the SCD inhibitor or vehicle control for the desired duration (e.g., 24 hours). For genetic inhibition studies, this step would follow siRNA transfection (e.g., 72 hours).[6]
-
Radiolabeling: Incubate the treated cells with [¹⁴C]stearic acid (e.g., 3 µM, 0.25 µCi/dish) for 6 hours at 37°C in a 5% CO₂ incubator.[6]
-
Lipid Extraction: Harvest the cells and extract total lipids using a standard method like the Bligh and Dyer procedure.
-
Saponification and Esterification: Saponify and then esterify the extracted lipids to convert fatty acids to fatty acid methyl esters (FAMEs).
-
Analysis: Separate the radiolabeled FAMEs (stearic and oleic acid) using RP-HPLC and quantify the radioactivity of each peak using an online radioisotope detector.[6]
-
Data Analysis: Calculate SCD activity as the ratio of [¹⁴C]oleic acid to the sum of [¹⁴C]stearic acid and [¹⁴C]oleic acid.
Protocol 2: Quantification of Cellular Fatty Acid Profiles by Gas Chromatography
This protocol allows for the comprehensive analysis of changes in the fatty acid composition of cells following SCD inhibition.[7]
Materials:
-
Cell or tissue samples
-
Reagents for lipid extraction (e.g., Folch method)
-
Methanol containing 2% (v/v) H₂SO₄
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
Fatty acid standards
Procedure:
-
Sample Preparation: Treat cells or tissues with the SCD inhibitor as described in Protocol 1.
-
Lipid Extraction: Extract total lipids from the samples.
-
Transesterification: Transesterify the lipid extracts to FAMEs by heating with methanolic H₂SO₄.
-
Extraction of FAMEs: Extract the FAMEs with hexane.
-
GC Analysis: Inject the FAME-containing hexane layer into the GC-FID for separation and quantification.
-
Data Analysis: Identify and quantify individual fatty acids by comparing their retention times and peak areas to those of known standards. Calculate the desaturation index (e.g., 18:1n-9/18:0 ratio) as a measure of SCD activity.[8]
Visualizing the Impact of SCD Inhibition
Understanding the broader biological context of SCD function is crucial. The following diagrams illustrate the central role of SCD in cellular metabolism and a typical experimental workflow for its validation.
Role of SCD1 in Lipid Metabolism.
References
- 1. benchchem.com [benchchem.com]
- 2. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06237J [pubs.rsc.org]
- 3. Stearoyl-coenzyme A desaturase 1 inhibition and the metabolic syndrome: considerations for future drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Inhibition of Stearoyl-CoA Desaturase 1 Expression Induces CHOP-Dependent Cell Death in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fatty Acid Composition of Tissue Cultured Breast Carcinoma and the Effect of Stearoyl-CoA Desaturase 1 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reduced SCD1 activity alters markers of fatty acid reesterification, glyceroneogenesis, and lipolysis in murine white adipose tissue and 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Stearyl-CoA: A Comprehensive Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle Stearyl-CoA with the appropriate safety measures to minimize risks of exposure and contamination.
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[1]
Ventilation: Conduct all handling and disposal activities in a well-ventilated area, such as a chemical fume hood, to prevent the inhalation of any aerosols or dust.[2]
Spill Management: In case of a spill, absorb the material with an inert absorbent like sand or vermiculite.[3] The collected material should then be placed in a suitable, sealed container for disposal.[3] Avoid allowing the substance to enter drains or watercourses.[1][2]
Step-by-Step Disposal Protocol
The disposal of this compound should be managed as chemical waste through your institution's Environmental Health and Safety (EHS) department.[4] Adherence to institutional and local regulations is paramount.[3][5]
Step 1: Waste Segregation and Collection
Proper segregation is fundamental to safe laboratory waste management.[4]
-
Isolate the Waste: All materials contaminated with this compound, including unused solutions, contaminated labware (e.g., pipette tips, tubes), and spill cleanup materials, should be collected in a designated waste container.[4]
-
Select Appropriate Containers: Use leak-proof and chemically compatible containers for waste collection.[4][6] For liquid waste, a screw-cap bottle is recommended, while solid waste should be collected in a clearly marked solid waste bag or container.
-
Label Contents Clearly: The waste container must be explicitly labeled with the full chemical name, "Stearyl-Coenzyme A," its approximate concentration, and the date the waste was first added.[1][4]
Step 2: Storage Pending Disposal
Proper storage of chemical waste is crucial to prevent accidents and ensure regulatory compliance.
-
Secure Storage: The sealed waste container should be stored in a designated and secure satellite accumulation area.[4][6][7] This area should be well-ventilated and away from incompatible materials.[2]
-
Accumulation Limits: Be mindful of the maximum volume of hazardous waste allowed in a satellite accumulation area, which is typically 55 gallons. For acutely toxic chemical waste (P-list), the limit is one quart.[6][7]
Step 3: Arrange for Professional Disposal
The final and most critical step is to ensure the waste is handled by qualified professionals.
-
Schedule Waste Pickup: Contact your institution's EHS office or a licensed chemical waste disposal company to arrange for the pickup and proper disposal of the this compound waste.[1] This ensures compliance with all local, state, and federal regulations.[5]
Quantitative Data Summary
| Property | Value | Reference |
| Melting Point/Range | 67 - 72 °C / 153 - 162 °F | [8] |
| Boiling Point/Range | 361 °C / 682 °F | [8] |
| Flash Point | 196 °C / 384.8 °F | [9] |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. benchchem.com [benchchem.com]
- 2. makingcosmetics.com [makingcosmetics.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. danielshealth.com [danielshealth.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. odu.edu [odu.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
Navigating the Safe Handling of Stearyl-CoA: A Comprehensive Guide to Personal Protective Equipment and Operational Procedures
For researchers, scientists, and drug development professionals working with Stearyl-CoA, a long-chain fatty acyl-CoA, ensuring personal safety and maintaining the integrity of the compound are paramount. Due to its potential hazards and inherent instability, a robust understanding of appropriate handling and disposal protocols is essential. This guide provides immediate, essential safety and logistical information, from personal protective equipment (PPE) to step-by-step operational and disposal plans, fostering a secure and effective laboratory environment.
Essential Personal Protective Equipment (PPE)
To mitigate exposure risks when handling this compound, the following personal protective equipment should be utilized:
| PPE Category | Recommended Equipment | Purpose |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from potential splashes or aerosols of the compound. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact with the substance. It is advisable to double-glove for added protection. |
| Body Protection | A standard laboratory coat. For procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended. | Protects clothing and skin from accidental spills. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling the compound in a powdered form where dust generation is possible or if working in a poorly ventilated area. | Prevents inhalation of airborne particles of the compound. A risk assessment should be conducted to determine the need for respiratory protection. |
Operational Workflow for Safe Handling
The inherent instability of long-chain acyl-CoA esters like this compound requires a meticulous handling workflow to ensure both user safety and compound integrity. The thioester bond is susceptible to hydrolysis, and unsaturated acyl chains can oxidize when exposed to air and light.
Below is a step-by-step workflow for the safe handling of this compound:
Figure 1. A diagram illustrating the recommended workflow for the safe handling of this compound.
Detailed Experimental Protocols
Receiving and Initial Storage: Upon receiving this compound, immediately inspect the packaging for any damage. The compound should be stored at -20°C or lower in a tightly sealed container to minimize degradation.
Preparation of Stock Solutions:
-
Equilibration: Before opening, allow the container of powdered this compound to equilibrate to room temperature to prevent condensation of moisture, which can hydrolyze the compound.
-
Weighing: Conduct all weighing procedures within a chemical fume hood to minimize inhalation exposure.
-
Dissolution: Dissolve the weighed this compound in a high-purity, pre-chilled solvent (e.g., a mixture of chloroform (B151607) and methanol, or a buffered aqueous solution). Perform this step on ice to reduce thermal degradation.
-
Inert Atmosphere: To prevent oxidation, especially for unsaturated analogs, purge the headspace of the vial with an inert gas such as argon or nitrogen before sealing.
-
Mixing: Gently vortex the solution until the this compound is fully dissolved. Avoid vigorous shaking which can introduce atmospheric oxygen.
Aliquoting and Storage of Solutions: To avoid repeated freeze-thaw cycles that can degrade the compound, it is highly recommended to prepare single-use aliquots of the stock solution. Store these aliquots in tightly sealed vials at -20°C or below.
Disposal Plan
All materials that have come into contact with this compound, including gloves, pipette tips, and empty vials, should be considered chemical waste.
-
Solid Waste: Collect all contaminated solid waste in a designated, sealed container.
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a clearly labeled, sealed container for hazardous liquid waste.
-
Disposal: All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) department for specific guidelines.
By adhering to these safety and logistical protocols, researchers can confidently and safely handle this compound, ensuring the integrity of their experiments and protecting their personal well-being. This commitment to best practices is fundamental to the advancement of scientific discovery in the laboratory.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
